Bromopentamethylbenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 340. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
1-bromo-2,3,4,5,6-pentamethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-6-7(2)9(4)11(12)10(5)8(6)3/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDQRULPGCFCLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)Br)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199501 | |
| Record name | Bromopentamethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5153-40-2 | |
| Record name | 1-Bromo-2,3,4,5,6-pentamethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5153-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromopentamethylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005153402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromopentamethylbenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bromopentamethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromopentamethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Bromopentamethylbenzene CAS number 5153-40-2 properties
An In-depth Technical Guide to Bromopentamethylbenzene (CAS 5153-40-2)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (CAS 5153-40-2), a key intermediate in various fields of chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core physicochemical properties, spectroscopic data, synthesis protocols, reactivity profiles, and safety information to facilitate its effective and safe application in the laboratory and beyond.
Introduction and Strategic Importance
This compound, also known as 1-bromo-2,3,4,5,6-pentamethylbenzene, is a polysubstituted aromatic hydrocarbon.[1][2] Its structure, featuring a fully methylated benzene ring with a single bromine substituent, makes it a sterically hindered yet highly functionalized molecule. This unique combination of features renders it an invaluable building block in organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and dyestuffs.[1][3][4][5]
The electron-donating nature of the five methyl groups makes the aromatic ring electron-rich, influencing its reactivity in electrophilic substitution reactions.[6] The bromine atom serves as a versatile functional handle, readily participating in a wide array of cross-coupling and substitution reactions.[1] This allows for the precise and strategic construction of complex molecular architectures, a critical requirement in the discovery and development of novel active pharmaceutical ingredients (APIs).[3] Understanding the properties and reactivity of this compound is therefore paramount for any scientist looking to leverage its synthetic potential.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. This data is critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 5153-40-2 | [1][2][7][8][9] |
| Molecular Formula | C₁₁H₁₅Br | [7][9][10] |
| Molecular Weight | 227.14 g/mol | [7][9][10] |
| Appearance | White to almost white solid, powder, or crystals. | [7][8] |
| Melting Point | 161-162 °C | [7][8] |
| Boiling Point | 290 °C | [7][8] |
| Solubility | Insoluble in water. | [7] |
| Storage Condition | Sealed in a dry place at room temperature. | [7][8] |
| SMILES | BrC1=C(C)C(C)=C(C)C(C)=C1C | [1] |
| InChI Key | XPDQRULPGCFCLX-UHFFFAOYSA-N | [1][5] |
Spectroscopic and Analytical Characterization
Unambiguous identification of this compound is achieved through a combination of standard spectroscopic techniques. The following sections detail the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the molecule's symmetry, the proton NMR spectrum is relatively simple. One would expect two distinct singlets. The fifteen protons of the five methyl groups would likely appear as a single, integrated peak, while the aromatic proton (if present as an impurity or in a related compound) would be significantly downfield. The high degree of substitution often means the primary starting material is pentamethylbenzene, which has a single aromatic proton.
-
¹³C NMR: The carbon spectrum will be more complex, showing distinct signals for the aromatic carbons and the methyl carbons. The carbon atom bonded to the bromine will have a characteristic chemical shift, and the other aromatic carbons will also be distinguishable.
Mass Spectrometry (MS)
Mass spectrometry is a definitive tool for confirming the presence of bromine. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the mass spectrum of this compound will exhibit a characteristic pattern.[11]
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight with the ⁷⁹Br isotope (C₁₁H₁₅⁷⁹Br).
-
M+2 Peak: A peak of nearly equal intensity at two mass units higher, corresponding to the molecular weight with the ⁸¹Br isotope (C₁₁H₁₅⁸¹Br).[11] This 1:1 ratio for the M⁺ and M+2 peaks is a hallmark signature for compounds containing a single bromine atom.[11]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorption bands for this compound include:
-
C-H stretching (aromatic): Typically weak, found around 3000-3100 cm⁻¹.
-
C-H stretching (aliphatic): Strong absorptions from the methyl groups, typically in the 2850-2975 cm⁻¹ range.
-
C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-Br stretching: Found in the fingerprint region, typically between 500-600 cm⁻¹.
Synthesis and Reactivity
Synthesis Protocol: Electrophilic Bromination of Pentamethylbenzene
The most common method for preparing this compound is through the electrophilic aromatic substitution of pentamethylbenzene.[7] The high electron density of the pentamethylbenzene ring makes it highly susceptible to electrophilic attack.[6]
Caption: Synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with pentamethylbenzene and a suitable solvent (e.g., a halogenated solvent like dichloromethane or carbon tetrachloride).
-
Catalyst Introduction: While the use of a Lewis acid catalyst like iron(III) bromide (FeBr₃) is common for benzene halogenation, the highly activated nature of pentamethylbenzene may allow the reaction to proceed with just heat.[7][12] The catalyst polarizes the Br-Br bond, creating a potent electrophile (Br⁺).
-
Bromine Addition: Slowly add a stoichiometric equivalent of liquid bromine (Br₂) to the reaction mixture. This step is highly exothermic and should be performed with caution, potentially using an ice bath to control the temperature.
-
Reaction Progression: Heat the mixture to reflux and monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting material indicates completion.
-
Workup: Cool the reaction mixture to room temperature. Quench any unreacted bromine by adding a saturated solution of sodium thiosulfate. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexane) to yield pure this compound.
Reactivity Profile
The bromine atom is the primary site of reactivity, serving as an excellent leaving group in various transformations. The steric bulk of the adjacent methyl groups can influence reaction rates and accessibility to the reaction center.
Caption: Key reaction pathways for this compound.
-
Cross-Coupling Reactions: It is an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of complex biphenyl derivatives or the attachment of various organic fragments.
-
Grignard Reagent Formation: Reaction with magnesium metal yields the corresponding Grignard reagent, pentamethylphenylmagnesium bromide. This powerful nucleophile can then be used to react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups.
-
Nucleophilic Aromatic Substitution (SₙAr): While typically difficult for aryl halides, under specific conditions (e.g., high temperature, strong nucleophiles, or with copper catalysis), the bromine can be displaced by nucleophiles like amines or alkoxides.
Safety and Handling
This compound is an irritant and requires careful handling to minimize exposure.[7][10] Adherence to standard laboratory safety protocols is mandatory.
Hazard Identification
The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[10]
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment (Long-term) | 4 | H413: May cause long lasting harmful effects to aquatic life |
Data sourced from PubChem.[10]
Recommended Handling and PPE
A standard safety workflow should be followed when working with this chemical.
Caption: Laboratory safety workflow for handling this compound.
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7][13]
-
Handling Practices: Avoid direct contact with skin and eyes.[7] Do not breathe dust. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly sealed container in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
- ChemBK. (2024, April 10). 1-bromo-2,3,4,5,6-pentamethylbenzene.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Arctom. (n.d.). CAS NO. 5153-40-2 | this compound.
- ChemBK. (2024, April 10). This compound.
- Unnamed Source. (2025, December 5). The Role of this compound in Pharmaceutical Synthesis.
- Wikipedia. (n.d.). Pentamethylbenzene.
- ResearchGate. (n.d.). Molecular structure of compound 6 in the crystal.
- National Center for Biotechnology Information. (n.d.). 3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl. PMC.
- NIST. (n.d.). Benzene, (bromomethyl)-. NIST WebBook.
- MassBank. (2008, October 21). Organic compounds.
- Chemistry LibreTexts. (2024, October 4). Synthesis of Polysubstituted Benzenes.
- Chemistry LibreTexts. (2023, January 22). Halogenation of Benzene and Methylbenzene.
- National Center for Biotechnology Information. (n.d.). Pentamethylbenzene. PubChem Compound Database.
- Khan Academy. (2013, July 9). Synthesis of substituted benzene rings II. YouTube.
- Unnamed Source. (2023, December 2). Bromo pattern in Mass Spectrometry. YouTube.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- National Center for Biotechnology Information. (n.d.). Crystal structure of 1-bromo-2-(phenylselenyl)benzene. PMC.
- ACS Publications. (2016, February 11). Spray Inlet Proton Transfer Reaction Mass Spectrometry (SI-PTR-MS) for Rapid and Sensitive Online Monitoring of Benzene in Water.
- Unnamed Source. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube.
Sources
- 1. CAS 5153-40-2: 1-Bromo-2,3,4,5,6-pentamethylbenzene [cymitquimica.com]
- 2. arctomsci.com [arctomsci.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 5153-40-2 [m.chemicalbook.com]
- 5. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Pentamethylbenzene - Wikipedia [en.wikipedia.org]
- 7. chembk.com [chembk.com]
- 8. This compound CAS#: 5153-40-2 [m.chemicalbook.com]
- 9. 5153-40-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. This compound | C11H15Br | CID 78831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to 1-bromo-2,3,4,5,6-pentamethylbenzene: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-bromo-2,3,4,5,6-pentamethylbenzene, also known as bromopentamethylbenzene, is a polysubstituted aromatic compound with the chemical formula C₁₁H₁₅Br.[1][2] This crystalline solid serves as a versatile intermediate in organic synthesis, primarily owing to the reactivity of its carbon-bromine bond.[2][3] Its sterically hindered and electron-rich pentamethylphenyl scaffold makes it a unique building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, spectroscopic properties, synthesis, reactivity, and applications, with a focus on providing practical insights for laboratory and industrial use.
Chemical Structure and Properties
1-bromo-2,3,4,5,6-pentamethylbenzene consists of a benzene ring substituted with five methyl groups and one bromine atom. The high degree of methylation significantly influences the electronic and steric properties of the molecule.
Physicochemical Properties
A summary of the key physicochemical properties of 1-bromo-2,3,4,5,6-pentamethylbenzene is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 5153-40-2 | [1] |
| Molecular Formula | C₁₁H₁₅Br | [1] |
| Molecular Weight | 227.14 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 161-162 °C | [4] |
| Boiling Point | 290 °C | [4] |
| Solubility | Insoluble in water | [4] |
Spectroscopic Characterization
The structural elucidation of 1-bromo-2,3,4,5,6-pentamethylbenzene relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the molecule's symmetry, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons. The ¹³C NMR spectrum will display characteristic peaks for the aromatic carbons and the methyl carbons.[5]
Infrared (IR) Spectroscopy: The IR spectrum of 1-bromo-2,3,4,5,6-pentamethylbenzene will exhibit characteristic absorption bands corresponding to C-H stretching of the methyl groups and the aromatic ring, as well as C=C stretching of the benzene ring. The C-Br stretching vibration is also expected to be present.[1]
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[1] Fragmentation patterns will likely involve the loss of methyl groups and the bromine atom.
Synthesis of 1-bromo-2,3,4,5,6-pentamethylbenzene
The primary synthetic route to 1-bromo-2,3,4,5,6-pentamethylbenzene is through the electrophilic aromatic substitution of pentamethylbenzene.[2]
Reaction Mechanism: Electrophilic Aromatic Bromination
The reaction proceeds via the attack of an electrophilic bromine species on the electron-rich pentamethylbenzene ring. A Lewis acid catalyst, such as FeBr₃, is often employed to polarize the Br-Br bond, generating a more potent electrophile. The reaction mechanism is illustrated below.
Caption: Mechanism of Electrophilic Bromination.
Experimental Protocol: Synthesis of 1-bromo-2,3,4,5,6-pentamethylbenzene
This protocol describes a general procedure for the bromination of pentamethylbenzene.
Materials:
-
Pentamethylbenzene
-
Bromine
-
Iron filings (catalyst)
-
Carbon tetrachloride (solvent)
-
Sodium bisulfite solution
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve pentamethylbenzene in carbon tetrachloride.
-
Add a catalytic amount of iron filings to the solution.
-
From the dropping funnel, add a solution of bromine in carbon tetrachloride dropwise to the stirred solution at room temperature. The addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature until the red color of bromine disappears.
-
Quench the reaction by slowly adding a saturated sodium bisulfite solution to remove any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash the organic layer with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by recrystallization from ethanol to afford 1-bromo-2,3,4,5,6-pentamethylbenzene as a crystalline solid.
Caption: Synthetic Workflow for this compound.
Chemical Reactivity and Applications
The bromine atom in 1-bromo-2,3,4,5,6-pentamethylbenzene is the primary site of reactivity, making it a valuable precursor for a variety of organometallic reagents and cross-coupling reactions.
Formation of Grignard Reagent
1-bromo-2,3,4,5,6-pentamethylbenzene readily reacts with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding Grignard reagent, pentamethylphenylmagnesium bromide.[1][6] This organometallic compound is a potent nucleophile and a strong base.
Experimental Protocol: Preparation of Pentamethylphenylmagnesium Bromide
Materials:
-
1-bromo-2,3,4,5,6-pentamethylbenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
A small crystal of iodine (as an initiator)
Procedure:
-
Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon).
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the magnesium turnings and the iodine crystal.
-
Add a small amount of anhydrous ether to cover the magnesium.
-
Add a solution of 1-bromo-2,3,4,5,6-pentamethylbenzene in anhydrous ether dropwise. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy. Gentle warming may be necessary.
-
Once the reaction has started, add the remaining solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting Grignard reagent is typically used immediately in subsequent reactions.[6]
Suzuki-Miyaura Cross-Coupling Reactions
1-bromo-2,3,4,5,6-pentamethylbenzene is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7][8] This reaction allows for the formation of a carbon-carbon bond between the pentamethylphenyl group and various aryl or vinyl boronic acids or esters, providing access to a wide range of polysubstituted biaryls and other complex aromatic systems.
The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below.
Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.
Applications in Pharmaceutical and Materials Science
As a versatile intermediate, 1-bromo-2,3,4,5,6-pentamethylbenzene is utilized in the synthesis of various compounds in the pharmaceutical and materials science industries.[3] Its sterically demanding nature can be exploited to create molecules with specific three-dimensional structures, which can be crucial for biological activity or material properties.
Safety and Handling
1-bromo-2,3,4,5,6-pentamethylbenzene is an irritant to the eyes, skin, and respiratory tract.[2][4] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[4] Store in a tightly sealed container in a cool, dry place.
Conclusion
1-bromo-2,3,4,5,6-pentamethylbenzene is a valuable and versatile building block in organic synthesis. Its unique combination of steric bulk and electronic properties, coupled with the reactivity of the carbon-bromine bond, provides access to a wide array of complex molecular structures. The synthetic and reaction protocols outlined in this guide, along with an understanding of its chemical properties and safe handling procedures, will enable researchers and scientists to effectively utilize this compound in their drug discovery and materials science endeavors.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 78831, this compound. [Link].
- ChemBK. 1-bromo-2,3,4,5,6-pentamethylbenzene. [Link].
- Sagar Life Sciences Pvt. Ltd. 6-Bromo 1,2,3,4,5-Pentamethyl Benzene, Grade: Medicine Grade. [Link].
- ChemBK. 1-bromo-2,3,4,5,6-pentamethylbenzene - Physico-chemical Properties. [Link].
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Jasperse, C. Grignard Reaction. [Link].
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Sources
Physical and chemical properties of bromopentamethylbenzene
An In-Depth Technical Guide to Bromopentamethylbenzene: Properties, Reactivity, and Applications
This guide provides a comprehensive technical overview of this compound (CAS No. 5153-40-2), a key intermediate in advanced organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document synthesizes its core physical and chemical properties, details its reactivity with field-proven experimental insights, and outlines its applications. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and practical utility.
Introduction and Molecular Overview
This compound, also known as 1-bromo-2,3,4,5,6-pentamethylbenzene, is a polysubstituted aromatic halide. Its structure consists of a benzene ring fully substituted with five methyl groups and one bromine atom. This high degree of substitution imparts unique characteristics, particularly significant steric hindrance and electronic effects from the electron-donating methyl groups. These features make it a valuable, albeit sterically demanding, building block in the synthesis of complex molecular architectures.[1] It is a crucial raw material and intermediate in the production of pharmaceuticals, agrochemicals, and dyestuffs.[2][3]
Molecular Structure:
Caption: 2D Structure of this compound.
Core Physical and Spectroscopic Properties
The physical state and solubility of this compound dictate its handling, storage, and reaction conditions. Spectroscopic data is fundamental for its identification and quality assurance.
Physical Characteristics
This compound is typically a white to off-white crystalline solid at room temperature and is insoluble in water, necessitating the use of organic solvents for reactions.[2][4][5][6][7]
| Property | Value | Source(s) |
| CAS Number | 5153-40-2 | [2][5][8] |
| Molecular Formula | C₁₁H₁₅Br | [4][5][8] |
| Molar Mass | 227.14 g/mol | [4][5][8] |
| Appearance | White to almost white solid/powder/crystal | [2][3][4][5] |
| Melting Point | 158.5 - 164.5 °C (clear melt) | [3][4][5] |
| Boiling Point | 290 °C | [2][4][5] |
| Water Solubility | Insoluble | [2][4][5] |
| Storage | Sealed in dry, Room Temperature | [2][4][5] |
Spectroscopic Profile
Spectroscopic analysis is non-negotiable for confirming the identity and purity of starting materials. The highly symmetric nature of this compound leads to a relatively simple yet informative spectroscopic signature.[9][10]
-
¹H NMR Spectroscopy : Due to the rapid rotation of the methyl groups and the overall symmetry of the molecule, the fifteen protons of the five methyl groups are chemically equivalent. This results in a single, sharp peak in the proton NMR spectrum, typically integrating to 15H.
-
¹³C NMR Spectroscopy : The spectrum is expected to show three distinct signals: one for the single carbon atom bonded to bromine, one for the five carbon atoms bonded to the methyl groups, and one for the five equivalent methyl carbons.
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong C-H stretching vibrations from the alkyl groups (around 2850-2960 cm⁻¹) and C-H bending (around 1440-1465 cm⁻¹).[11] The C-Br stretch appears in the fingerprint region at lower wavenumbers.
-
Mass Spectrometry : The mass spectrum provides definitive evidence of the molecular weight and the presence of bromine.[9][11] A characteristic pair of peaks for the molecular ion (M⁺) will be observed at m/z 226 and 228, with nearly equal intensity. This iconic 1:1 ratio is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.[9]
Synthesis of this compound
The most direct and common method for synthesizing this compound is through the electrophilic aromatic substitution of pentamethylbenzene.[4][5] Heat is often applied to increase the reaction rate.[4][5]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Bromination of Pentamethylbenzene
Causality: This protocol utilizes elemental bromine as the electrophile. A catalyst such as iron(III) bromide (FeBr₃), often generated in situ from iron filings and bromine, is typically used to polarize the Br-Br bond, creating a potent electrophile ("Br⁺") necessary to attack the electron-rich pentamethylbenzene ring.
-
Setup : In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct).
-
Reagents : Charge the flask with pentamethylbenzene and a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride).
-
Initiation : Add a catalytic amount of iron filings.
-
Bromine Addition : Dissolve a stoichiometric equivalent of liquid bromine in the same solvent and add it to the dropping funnel. Add the bromine solution dropwise to the stirring reaction mixture at room temperature. The reaction is exothermic.
-
Reaction : After the addition is complete, gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using TLC or GC.
-
Workup : Cool the reaction mixture to room temperature. Quench the reaction by slowly adding an aqueous solution of a reducing agent (e.g., sodium bisulfite) to destroy any excess bromine.
-
Extraction : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification : Purify the crude solid product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the carbon-bromine bond, making it an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds.
Grignard Reagent Formation
The transformation of the C(sp²)-Br bond into a highly nucleophilic Grignard reagent is one of its most valuable reactions, enabling the formation of new C-C bonds.[12][13]
Causality: The reaction requires an anhydrous ether solvent (like diethyl ether or THF) which stabilizes the forming Grignard reagent (R-MgX) through coordination. The magnesium metal undergoes an oxidative insertion into the C-Br bond.[12] Activating the magnesium surface, often with a crystal of iodine or by mechanical crushing, is critical to remove the passivating oxide layer and initiate the reaction.[12]
Caption: Workflow for Grignard reagent synthesis and application.
Experimental Protocol: Grignard Reagent Synthesis
-
Glassware Preparation : Ensure all glassware is rigorously dried in an oven and assembled hot under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Setup : Place magnesium turnings and a small crystal of iodine in a three-neck flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.
-
Solvent Addition : Add anhydrous diethyl ether to the flask.
-
Substrate Addition : Dissolve this compound in anhydrous ether and add it to the dropping funnel.
-
Initiation : Add a small portion of the substrate solution to the magnesium. The disappearance of the iodine color and the appearance of cloudiness or bubbling indicate reaction initiation.[13] Gentle heating or sonication may be required.
-
Reaction : Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion : After the addition is complete, continue to stir the grayish, cloudy solution for an additional hour to ensure all the magnesium has reacted. The resulting Grignard reagent is ready for use in subsequent reactions.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an effective aryl halide partner in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig amination reactions.[14][15] These reactions are cornerstones of modern medicinal chemistry for constructing complex molecules.[1][14]
Causality: The Suzuki reaction, for example, couples an organoboron species with an organohalide.[16] The catalytic cycle involves three key steps:
-
Oxidative Addition : The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.
-
Transmetalation : The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the bromide. This step requires a base to activate the organoboron compound.[16]
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to avoid exposure.
-
GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H413 (May cause long lasting harmful effects to aquatic life).[8]
-
Precautionary Measures :
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles with side shields or a face shield, and a lab coat.[4]
-
Handling : Avoid breathing dust.[5] Wash hands thoroughly after handling. Avoid contact with skin and eyes.[5]
-
Storage : Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents and strong acids.[4][5]
-
Conclusion
This compound is a synthetically versatile intermediate whose utility stems from the reactivity of its carbon-bromine bond. While its sterically hindered nature presents unique challenges and opportunities, its role in forming complex carbon frameworks via Grignard and cross-coupling reactions makes it an indispensable tool for researchers in pharmaceutical and materials science. A thorough understanding of its properties, synthetic protocols, and safety requirements is essential for its effective and safe utilization in the laboratory.
References
- 1-bromo-2,3,4,5,6-pentamethylbenzene - Physico-chemical Properties. (2024). ChemBK. [Link]
- This compound - Physico-chemical Properties. (2024). ChemBK. [Link]
- This compound | C11H15Br | CID 78831.
- 1-Chloro-2,3,4,5,6-pentamethylbenzene | CAS#:5153-39-9. Chemsrc. [Link]
- Chloropentamethylbenzene | C11H15Cl | CID 138424.
- Cas 51905-34-1,LITHIUM PENTAMETHYLCYCLOPENTADIENIDE. Lookchem. [Link]
- Grignard Reaction.
- Grignard Reaction. University of California, Irvine. [Link]
- Grignard Reaction. (2020). YouTube. [Link]
- grignard reaction. (2020). YouTube. [Link]
- Chemical Properties of Benzene, 1-bromo-3-methyl- (CAS 591-17-3). Cheméo. [Link]
- Aromatic Reactions: Grignard Reaction to form Benzoic Acid. OrgoSolver. [Link]
- Cross-Coupling and Related Reactions.
- Synthesis of substituted benzene rings II. Khan Academy. [Link]
- Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions.
- Preparation method for bromopentafluorobenzene.
- Solving an Unknown Organic Structure using NMR, IR, and MS. (2017). YouTube. [Link]
- Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis.
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
- Substitution Reactions of Benzene and Other Aromatic Compounds.
- Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015). YouTube. [Link]
- What is the general pattern of the reactivity of benzene?. Quora. [Link]
- Introduction to Reactions of Benzene. (2021). YouTube. [Link]
- Aromatic Reactivity.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 5153-40-2 [m.chemicalbook.com]
- 3. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. This compound CAS#: 5153-40-2 [m.chemicalbook.com]
- 7. 5153-40-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound | C11H15Br | CID 78831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. d.web.umkc.edu [d.web.umkc.edu]
- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Suzuki Coupling [organic-chemistry.org]
An In-depth Guide to the Systematic Nomenclature of C11H15Br Isomers
For Researchers, Scientists, and Drug Development Professionals
The molecular formula C₁₁H₁₅Br represents a multitude of structural isomers, each with a unique chemical identity and a distinct International Union of Pure and Applied Chemistry (IUPAC) name. This guide provides a systematic framework for elucidating the structure and correctly naming any isomer of C₁₁H₁₅Br, moving beyond a simplistic answer to empower researchers with a robust analytical and nomenclatural methodology.
Foundational Analysis: Degree of Unsaturation
The first crucial step in identifying the structure of an unknown compound from its molecular formula is to calculate the Degree of Unsaturation (DoU), also known as the index of hydrogen deficiency.[1] This value reveals the total number of rings and/or π (pi) bonds within the molecule.[2][3]
The formula for calculating the DoU is: DoU = C - (H/2) - (X/2) + (N/2) + 1 Where:
-
C = number of carbon atoms
-
H = number of hydrogen atoms
-
X = number of halogen atoms (F, Cl, Br, I)[4]
-
N = number of nitrogen atoms
For C₁₁H₁₅Br :
-
C = 11
-
H = 15
-
X = 1 (Bromine)
-
N = 0
DoU = 11 - (15/2) - (1/2) + 0 + 1 DoU = 11 - 7.5 - 0.5 + 1 DoU = 11 - 8 + 1 = 4
A Degree of Unsaturation of 4 is a significant indicator.[1] A single benzene ring, which consists of one ring and three double bonds, accounts for exactly four degrees of unsaturation.[2] This strongly suggests that the core structure of most C₁₁H₁₅Br isomers will be an alkyl-substituted bromobenzene.
Systematic IUPAC Nomenclature Workflow
The IUPAC system provides an unambiguous method for naming organic compounds based on their molecular structure.[5] For substituted aromatic compounds, the process can be broken down into a logical sequence.[6][7]
Key IUPAC Rules Applied:
-
Parent Name : For monosubstituted benzenes, the parent name is "-benzene".[8] For some common substituted benzenes, like methylbenzene (toluene) or hydroxybenzene (phenol), IUPAC retains the common name as the parent.[7][8]
-
Numbering : For disubstituted benzenes, positions are indicated by numbers (1,2-, 1,3-, 1,4-) or the prefixes ortho- (o-), meta- (m-), and para- (p-), respectively.[9][10] For benzenes with more than two substituents, numbering is used to assign the lowest possible locants.[8]
-
Alphabetical Order : Substituents are listed in alphabetical order, irrespective of their locant number. Prefixes like 'di-' and 'tri-' are ignored for alphabetization.[11][12] The halogen is treated as a substituent, with the prefix "bromo-".[13]
-
Complex Substituents : If an alkyl substituent is larger than the benzene ring (seven or more carbons), the compound is named as a phenyl-substituted alkane. If the alkyl group is smaller, it's named as an alkyl-substituted benzene.[8]
Case Studies: Naming Isomers of C₁₁H₁₅Br
The molecular formula C₁₁H₁₅Br can correspond to numerous isomers.[14] Below are detailed examples illustrating the application of the IUPAC workflow to different structural possibilities.
| Case | Molecular Structure | Parent Chain/Ring | Substituents | IUPAC Name | PubChem CID |
| 1 | A benzene ring with a bromine atom and a straight-chain pentyl group at opposite positions. | Benzene | 1-bromo, 4-pentyl | 1-Bromo-4-pentylbenzene | 2735599[15] |
| 2 | A benzene ring attached to the first carbon of a 5-carbon chain, with a bromine atom also on that first carbon. | Pentane | 1-bromo, 1-phenyl | 1-Bromo-1-phenylpentane | N/A |
| 3 | A benzene ring attached to the first carbon of a 3-methylbutane chain, with a bromine atom also on that first carbon. | Butane | 1-bromo, 3-methyl, 1-phenyl | (1-Bromo-3-methylbutyl)benzene | 13945541[16] |
| 4 | A benzene ring attached to the first carbon of a 2-methylbutane chain, with a bromine atom also on that first carbon. | Butane | 1-bromo, 2-methyl, 1-phenyl | (1-Bromo-2-methylbutyl)benzene | 61083703[17] |
Detailed Naming Protocol (Case 1: 1-Bromo-4-pentylbenzene):
-
Identify Parent : The core is a benzene ring.
-
Identify Substituents : A bromine atom (-Br, "bromo") and a five-carbon alkyl chain (-C₅H₁₁, "pentyl").
-
Number the Ring : The two substituents are in a 1,4 relationship (para position). Numbering can start at either substituent.
-
Alphabetize : "Bromo" comes before "pentyl" alphabetically.
-
Assemble Name : The name is constructed by listing the substituents alphabetically with their locants, followed by the parent name: 1-Bromo-4-pentylbenzene .
Experimental Validation: Differentiating Isomers
While IUPAC nomenclature provides a unique name for each structure, experimental validation is essential to confirm the identity of a synthesized or isolated compound. Differentiating between isomers is a common analytical challenge.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful techniques for distinguishing isomers.[19]
-
¹H NMR : The splitting patterns and chemical shifts of aromatic protons can differentiate ortho, meta, and para substitution. For example, 1-bromo-4-pentylbenzene would show a characteristic symmetric AA'BB' pattern in the aromatic region, while a 1,2-disubstituted isomer would show a more complex, asymmetric pattern.
-
¹³C NMR : The number of unique signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms, which differs between isomers due to molecular symmetry.
-
-
Mass Spectrometry (MS) : Mass spectrometry can differentiate isomers based on their unique fragmentation patterns.[20] While isomers have the same molecular weight, the stability of the fragments formed upon ionization can vary significantly, leading to different mass spectra.[21] Techniques like tandem mass spectrometry (MS/MS) are particularly useful for this purpose.[22]
-
Chromatography : Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with MS, can separate isomers based on differences in their physical properties, such as boiling point and polarity, allowing for their individual identification.[21]
Databases such as the NIST Chemistry WebBook serve as authoritative resources for reference spectra and thermochemical data, aiding in the identification of known compounds.[23][24]
References
- AUS-e-TUTE. (n.d.). IUPAC Name and Structure of Straight-Chain Haloalkanes (alkyl halides) Chemistry Tutorial.
- CK-12 Foundation. (2026, January 1). Nomenclature of Haloalkanes and Haloarenes.
- Doc Brown's Chemistry. (n.d.). How to name halogenoalkanes haloalkanes alkyl halides.
- Vedantu. (n.d.). Haloalkanes Nomenclature: Rules, Types & Practice Examples.
- Chemistry LibreTexts. (2020, May 12). 7.4: Haloalkanes, or Alkyl Halides.
- The Organic Chemistry Tutor. (2025, December 21). What Are IUPAC Rules For Aromatic Compound Naming? [Video]. YouTube.
- Study.com. (n.d.). Naming Aromatic Compounds | Systems & Examples.
- OpenStax. (2023, September 20). 15.1 Naming Aromatic Compounds. In Organic Chemistry.
- Quora. (2023, February 24). What spectral technique is used to distinguish between structural isomers?
- Chemistry LibreTexts. (2024, March 17). 15.1: Naming Aromatic Compounds.
- Chemistry Steps. (n.d.). Naming Aromatic Compounds.
- MDPI. (2025, August 1). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry.
- National Institutes of Health. (n.d.). Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization.
- OpenOChem Learn. (n.d.). Degree of Unsaturation Calculator.
- Fiveable. (n.d.). Calculating the Degree of Unsaturation | Organic Chemistry Class Notes.
- Omni Calculator. (n.d.). Degree of Unsaturation Calculator.
- National Center for Biotechnology Information. (n.d.). 1-Bromo-4-pentylbenzene. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). (1-Bromo-2-methylbutyl)benzene. PubChem Compound Database.
- Lumen Learning. (n.d.). Calculating Degree of Unsaturation. MCC Organic Chemistry.
- National Center for Biotechnology Information. (n.d.). (1-Bromo-3-methylbutyl)benzene. PubChem Compound Database.
- Chemistry LibreTexts. (2024, April 3). 7.3: Calculating Degree of Unsaturation.
- Quora. (2016, August 18). What are the isomers of bromobenzene?
- National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook.
- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.
Sources
- 1. Degree of Unsaturation Calculator | OpenOChem Learn [learn.openochem.org]
- 2. fiveable.me [fiveable.me]
- 3. Calculating Degree of Unsaturation | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. omnicalculator.com [omnicalculator.com]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. youtube.com [youtube.com]
- 7. Naming Aromatic Compounds - Chemistry Steps [chemistrysteps.com]
- 8. 15.1 Naming Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 9. study.com [study.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. How to name halogenoalkanes haloalkanes alkyl halides structure nomenclature general empirical structural skeletal displayed formula isomers molecules CFC CFCs HCFC HCFCs HFC HFCs chloroalkanes bromoalkanes chloroethanes bromoethanes chloropropanes bromopropanes molecules chlorobutanes bromobutanes cyclohaloalkane chlorocyclopropanes chlorocyclobutanes chlorocyclopentanes chlorocyclohexanes GCE AS A2 A level organic chemistry revision notes [docbrown.info]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Haloalkanes Nomenclature: Rules, Types & Practice Examples [vedantu.com]
- 14. quora.com [quora.com]
- 15. 1-Bromo-4-pentylbenzene | C11H15Br | CID 2735599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. (1-Bromo-3-methylbutyl)benzene | C11H15Br | CID 13945541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. (1-Bromo-2-methylbutyl)benzene | C11H15Br | CID 61083703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. lcms.cz [lcms.cz]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. quora.com [quora.com]
- 21. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 22. Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Welcome to the NIST WebBook [webbook.nist.gov]
- 24. NIST Chemistry WebBook [webbook.nist.gov]
An In-Depth Technical Guide to the Solubility of Bromopentamethylbenzene in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of bromopentamethylbenzene (1-bromo-2,3,4,5,6-pentamethylbenzene), a key intermediate in various fields of organic synthesis, including pharmaceuticals and materials science.[1] In the absence of extensive publicly available quantitative solubility data for this specific compound, this guide synthesizes foundational principles of solubility, draws logical inferences from structurally analogous compounds, and presents a robust framework for the experimental determination of its solubility profile. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals, enabling informed solvent selection for synthesis, purification, and formulation.
Introduction: The Critical Role of Solubility in the Application of this compound
This compound (C₁₁H₁₅Br) is a solid, white crystalline compound with a melting point of 161-162°C and a boiling point of 290°C.[2][3] Its molecular structure, featuring a fully substituted, electron-rich benzene ring, makes it a valuable precursor in the synthesis of complex organic molecules. The successful application of this compound in any chemical process is fundamentally dependent on its interaction with solvents. Solubility dictates reaction kinetics, defines purification strategies such as crystallization, and is a critical parameter in the formulation of final products.
An understanding of its solubility in a diverse range of organic solvents—from nonpolar hydrocarbons to polar aprotic and protic systems—is paramount for:
-
Reaction Optimization: Ensuring that reactants are in the same phase is crucial for efficient molecular interaction.
-
Purification Excellence: The selection of an appropriate solvent system is key to effective purification by crystallization, enabling the isolation of high-purity this compound.
-
Analytical Method Development: The choice of solvent is critical for techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide will delve into the theoretical underpinnings of this compound's solubility, provide an expected qualitative solubility profile, and offer detailed, field-proven protocols for its quantitative determination.
Theoretical Framework: Predicting Solubility Behavior
The solubility of a crystalline organic solid like this compound in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. The dissolution process can be conceptualized as a three-step thermodynamic process:
-
Overcoming Solute-Solute Interactions: Energy is required to break the crystal lattice forces of solid this compound.
-
Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.
-
Establishing Solute-Solvent Interactions: Energy is released when the solute molecule is solvated by the solvent molecules.
The overall enthalpy of the solution is the sum of the energy changes in these three steps. For dissolution to be favorable, the energy released in the third step should ideally compensate for the energy required in the first two steps.
The primary intermolecular forces at play for this compound are London dispersion forces, given its nonpolar, hydrocarbon-rich structure. The bromine atom introduces a degree of polarity, allowing for weak dipole-dipole interactions.
The following diagram illustrates the logical relationship between the physicochemical properties of this compound and its expected solubility.
Caption: Logical workflow of the dissolution process for this compound.
Expected Qualitative Solubility Profile
While quantitative data is scarce, a qualitative solubility profile for this compound can be predicted based on its structure and the known solubility of analogous compounds such as bromobenzene and hexamethylbenzene.[1][2][4] this compound is insoluble in water.[2][3]
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Nonpolar | Toluene, Hexane, Benzene | Soluble | The dominant London dispersion forces in these solvents are highly compatible with the large, nonpolar pentamethylphenyl group of the solute. Hexamethylbenzene, a close structural analog, is soluble in benzene.[4] |
| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone, Ethyl Acetate | Soluble | These solvents possess dipole moments that can engage in dipole-dipole interactions with the C-Br bond of this compound. Their organic nature also effectively solvates the nonpolar portion of the molecule. Bromobenzene is soluble in acetone and diethyl ether.[2][5] |
| Polar Protic | Ethanol, Methanol | Sparingly Soluble | The strong hydrogen bonding network of these solvents is not easily disrupted by the weaker intermolecular forces of this compound. Solubility is expected to be limited. Hexamethylbenzene is soluble in ethanol.[4] |
| Aqueous | Water | Insoluble | The high polarity and extensive hydrogen bonding of water make it a very poor solvent for the largely nonpolar this compound.[2][3] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.
Materials and Equipment
-
This compound (high purity)
-
Analytical grade organic solvents
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm, solvent-compatible)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Step-by-Step Experimental Workflow
The following diagram outlines the key steps in the experimental determination of this compound's solubility.
Caption: Experimental workflow for solubility determination.
Detailed Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid after equilibration is essential to confirm that a saturated solution has been achieved.
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Centrifuge the vials to further sediment the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.
-
Dilution: Accurately dilute the filtered supernatant with a known volume of the solvent to ensure the concentration falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, and determine the concentration using the previously generated calibration curve.
-
Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise table, allowing for easy comparison across different solvents.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Toluene | 25 | Experimental Data | Experimental Data |
| Hexane | 25 | Experimental Data | Experimental Data |
| THF | 25 | Experimental Data | Experimental Data |
| DCM | 25 | Experimental Data | Experimental Data |
| Acetone | 25 | Experimental Data | Experimental Data |
| Ethanol | 25 | Experimental Data | Experimental Data |
The interpretation of this data will provide invaluable insights for process optimization, enabling the selection of the most appropriate solvent for a given application, whether it be for achieving a high concentration for a reaction or for inducing crystallization for purification.
Conclusion
References
- Sunrise Group. (n.d.). Bromobenzene.
- Solubility of Things. (n.d.). Bromobenzene.
- Wikipedia. (n.d.). Hexamethylbenzene.
- PubChem. (n.d.). Bromobenzene.
- ChemBK. (n.d.). This compound.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Bromobenzene = 99.5 GC 108-86-1 [sigmaaldrich.com]
- 4. Hexamethylbenzene - Wikipedia [en.wikipedia.org]
- 5. Bromobenzene - Aromatic Compounds - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
An In-Depth Technical Guide to the Spectral Data Interpretation of Bromopentamethylbenzene
Abstract
This technical guide provides a comprehensive analysis of the spectral data of bromopentamethylbenzene (1-bromo-2,3,4,5,6-pentamethylbenzene). Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data. By elucidating the correlation between molecular structure and spectral output, this guide serves as a practical reference for the characterization of polysubstituted aromatic compounds. Methodologies for data acquisition are also detailed to ensure scientific rigor and reproducibility.
Introduction: The Structural Elucidation of a Polysubstituted Aromatic Compound
This compound is a halogenated aromatic hydrocarbon with a molecular formula of C₁₁H₁₅Br. Its structure consists of a benzene ring fully substituted with five methyl groups and one bromine atom. The high degree of substitution and the presence of a heavy halogen atom confer unique spectral characteristics upon this molecule. Understanding these characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
This guide will systematically dissect the information encoded within each major spectroscopic technique, providing both theoretical underpinnings and practical interpretation. Due to the limited availability of published, high-resolution spectral data for this compound, this guide will also draw upon data from the closely related analogue, bromodurene (1-bromo-2,3,5,6-tetramethylbenzene), to illustrate key interpretive principles. This comparative approach will highlight the influence of methyl group substitution on the spectral features of brominated polymethylbenzenes.
Caption: Molecular Structure of this compound.
Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Principles and Expected Chemical Shifts
Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For this compound, all protons are part of methyl groups attached to the benzene ring. The chemical shift (δ) of these protons is influenced by the electron density of the aromatic ring and the electronic effects of the substituents.
The five methyl groups are in different chemical environments due to their positions relative to the bromine atom. We can categorize them as:
-
Ortho methyl groups: Two methyl groups adjacent to the bromine atom.
-
Meta methyl groups: Two methyl groups two carbons away from the bromine atom.
-
Para methyl group: One methyl group directly opposite the bromine atom.
Due to the symmetry of the molecule, the two ortho methyl groups are chemically equivalent, and the two meta methyl groups are also chemically equivalent. Therefore, we expect to see three distinct signals in the ¹H NMR spectrum, corresponding to the ortho, meta, and para methyl groups. The integration of these signals should be in a 6:6:3 ratio, respectively.
The bromine atom is an electronegative, electron-withdrawing group through induction, which generally deshields nearby protons, shifting their signals downfield (to a higher ppm value). Conversely, methyl groups are weakly electron-donating. The interplay of these effects will determine the precise chemical shifts.
Data Interpretation: A Comparative Analysis
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Bromodurene | Aromatic-H | ~6.87 | Singlet | 1H |
| Methyl-H (ortho to Br) | ~2.34 | Singlet | 6H | |
| Methyl-H (meta to Br) | ~2.26 | Singlet | 6H |
Data for bromodurene is sourced from ChemicalBook.[1]
For this compound, we would predict the following:
-
The ortho methyl protons are expected to be the most deshielded due to the proximity of the electron-withdrawing bromine atom and will appear at the highest chemical shift.
-
The para methyl protons will be the least affected by the bromine's inductive effect and will likely appear at the lowest chemical shift.
-
The meta methyl protons will have a chemical shift intermediate between the ortho and para protons.
All methyl group signals are expected to be singlets as there are no adjacent protons to cause spin-spin splitting.
Experimental Protocol: ¹H NMR Spectroscopy
Caption: Workflow for ¹H NMR Spectroscopy.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The solvent should be chosen for its ability to dissolve the sample and for its minimal interference in the spectral region of interest.[2]
-
NMR Tube: Transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette. The final solution height should be approximately 4-5 cm.
-
Spectrometer Insertion: Wipe the outside of the NMR tube and place it in a spinner turbine. Adjust the depth so the sample is centered in the RF coil. Insert the sample into the NMR spectrometer.
-
Spectrometer Setup: Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity and optimal resolution. Tune and match the probe for the ¹H nucleus.
-
Data Acquisition: Set the appropriate spectral parameters, including the number of scans, acquisition time, and relaxation delay. Acquire the Free Induction Decay (FID).
-
Data Processing: Perform a Fourier transform on the FID to obtain the spectrum. Apply phase and baseline corrections. Integrate the signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Carbon-13 (¹³C) Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Theoretical Principles and Expected Chemical Shifts
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In proton-decoupled ¹³C NMR, each unique carbon atom gives a single peak. For this compound, we expect to see signals for both the aromatic ring carbons and the methyl group carbons.
Due to the molecule's symmetry, we anticipate four distinct signals for the aromatic carbons:
-
C-Br (ipso-carbon): The carbon atom directly bonded to the bromine.
-
C-CH₃ (ortho): The two carbon atoms adjacent to the C-Br bond.
-
C-CH₃ (meta): The two carbon atoms meta to the C-Br bond.
-
C-CH₃ (para): The carbon atom para to the C-Br bond.
We also expect three distinct signals for the methyl carbons, corresponding to the ortho, meta, and para positions.
The chemical shifts of the aromatic carbons are influenced by the substituents. The "heavy atom effect" of bromine can cause the ipso-carbon (C-Br) to be shielded (shifted upfield) more than expected based on electronegativity alone.[3] The methyl-substituted aromatic carbons will appear in the typical aromatic region (120-150 ppm).[4] The methyl carbons themselves will appear in the aliphatic region (typically 15-25 ppm).
Data Interpretation
Based on general principles and data for related compounds, the following assignments can be predicted for the ¹³C NMR spectrum of this compound:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Aromatic C-Br | ~120-130 | Heavy atom effect of bromine.[3] |
| Aromatic C-CH₃ (ortho, meta, para) | ~130-140 | Typical range for substituted aromatic carbons. |
| Methyl Carbons | ~15-25 | Typical range for methyl groups on an aromatic ring. |
The relative intensities of the signals for the protonated aromatic carbons are expected to be higher than that of the quaternary (ipso and methyl-substituted) carbons.
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, with the following key differences:
-
Sample Concentration: A higher sample concentration (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.
-
Acquisition Parameters: Longer acquisition times and/or a greater number of scans are typically necessary to achieve a good signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum to single lines for each carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy
Theoretical Principles and Expected Absorptions
FTIR spectroscopy detects the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, key absorptions are expected for C-H bonds in the methyl groups, C-C bonds within the aromatic ring, and the C-Br bond.
-
C-H Stretching (Methyl Groups): Strong absorptions are expected in the range of 2850-3000 cm⁻¹.
-
Aromatic C-C Stretching: A series of bands, often of medium intensity, are characteristic of the benzene ring and typically appear in the 1400-1600 cm⁻¹ region.[5]
-
C-H Bending (Methyl Groups): Absorptions due to the bending vibrations of the methyl C-H bonds will be present in the fingerprint region.
-
C-Br Stretching: The C-Br stretching vibration is expected to produce a strong absorption at a low wavenumber, typically in the range of 500-600 cm⁻¹.[6]
Data Interpretation
The FTIR spectrum of this compound will provide a unique "fingerprint" for the molecule. The presence of the characteristic aromatic C-C stretching bands and the strong C-Br absorption are key diagnostic features.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (sp³ C-H) | 2850 - 3000 | Strong |
| C-C Stretch (Aromatic) | 1400 - 1600 | Medium |
| C-Br Stretch | 500 - 600 | Strong |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
Caption: Workflow for FTIR Spectroscopy (KBr Pellet Method).
-
Sample and KBr Preparation: Gently grind 1-2 mg of the solid this compound sample in an agate mortar and pestle. Add approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr).[7][8]
-
Mixing: Thoroughly mix the sample and KBr by grinding them together until a fine, homogeneous powder is obtained.[7]
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[9]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample compartment. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Theoretical Principles and Expected Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, electron ionization (EI) is a common technique.
-
Molecular Ion (M⁺): The molecular ion peak will correspond to the molecular weight of this compound (226.05 g/mol for the most abundant isotopes). A key feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.[10] This will result in two molecular ion peaks of nearly equal intensity, M⁺ and (M+2)⁺, at m/z 226 and 228, respectively.
-
Fragmentation: The molecular ion is often unstable and will fragment. Common fragmentation pathways for bromoarenes include:
-
Loss of a bromine radical (•Br): This would result in a fragment ion at m/z 147 (226 - 79 or 228 - 81). This is often a prominent peak.
-
Loss of a methyl radical (•CH₃): This would lead to a fragment ion with an isotopic pattern at m/z 211 and 213.
-
Loss of HBr: This may also occur, leading to a fragment at m/z 146.
-
Data Interpretation
The mass spectrum of this compound is expected to be characterized by the prominent M⁺/(M+2)⁺ doublet and a significant peak corresponding to the loss of a bromine atom.
| m/z | Proposed Fragment | Significance |
| 226, 228 | [C₁₁H₁₅Br]⁺ | Molecular ion peak with bromine isotopic pattern. |
| 147 | [C₁₁H₁₅]⁺ | Loss of a bromine radical. |
| 211, 213 | [C₁₀H₁₂Br]⁺ | Loss of a methyl radical. |
The base peak (the most intense peak in the spectrum) is likely to be the m/z 147 fragment, as the C-Br bond is relatively weak and its cleavage leads to a stable pentamethylphenyl cation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Caption: Workflow for GC-MS Analysis.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[11]
-
GC-MS Parameters:
-
Injector: Set to a temperature that ensures rapid volatilization of the sample (e.g., 250 °C).
-
Column: Use a capillary column suitable for the separation of aromatic compounds (e.g., a 30 m x 0.25 mm column with a 5% phenyl-methylpolysiloxane stationary phase).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).[12]
-
Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.
-
Mass Spectrometer: The ion source is typically operated at 70 eV for electron ionization. The mass analyzer is set to scan a relevant mass range (e.g., m/z 40-300).
-
-
Data Acquisition and Analysis: The separated components eluting from the GC column are introduced into the mass spectrometer. The resulting mass spectra are recorded and can be compared to spectral libraries for identification.
Conclusion
The spectral analysis of this compound provides a wealth of information for its structural confirmation and characterization. The ¹H and ¹³C NMR spectra reveal the number and electronic environments of the proton and carbon atoms. FTIR spectroscopy confirms the presence of key functional groups and provides a unique molecular fingerprint. Mass spectrometry determines the molecular weight and provides insights into the fragmentation patterns, which are characteristic of the bromo- and polymethyl-substituted aromatic structure. By integrating the data from these complementary techniques, a complete and unambiguous structural elucidation can be achieved. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently interpret the spectral data of this compound and related polysubstituted aromatic compounds.
References
- Wiley-VCH. (2007). Supporting Information.
- Specac. (n.d.). How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows.
- The Royal Society of Chemistry. (2017). SUPPORTING INFORMATION.
- Spectroscopy Online. (2023). Halogenated Organic Compounds.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Research Article. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS.
- Shimadzu. (n.d.). KBr Pellet Method.
- YouTube. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis.
- ResearchGate. (2025). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
- Journal of Chromatographic Science. (2012). Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs.
- YouTube. (2023). Bromo pattern in Mass Spectrometry.
- Doc Brown's Chemistry. (2021). 13C NMR spectrum of 1-bromobutane.
- ResearchGate. (2025). Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry for non-target analysis of environmental and biological samples.
- Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
- Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-bromobutane.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- UCLA. (n.d.). IR Spectroscopy Tutorial: Aromatics.
- University College London. (n.d.). Chemical shifts.
- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
- Chemistry LibreTexts. (2022). 2.5E: GC Parameters.
- University of Bath. (n.d.). 13C NMR Spectroscopy.
- Doc Brown's Chemistry. (n.d.). CH3Br bromomethane low high resolution 1H proton nmr spectrum.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of 1-bromobutane.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
- SpectraBase. (n.d.). Bromobenzene - Optional[1H NMR] - Spectrum.
- MassBank. (2008). Organic compounds.
- YouTube. (2022). mass spectrum & fragmentation of 1-bromobutane.
- YouTube. (2023). Bromo pattern in Mass Spectrometry.
- NIST WebBook. (n.d.). Benzene, bromo-.
- NIST WebBook. (n.d.). Benzene, bromo-.
- Doc Brown's Chemistry. (n.d.). C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane.
- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 1,1-dibromoethane.
- NIST WebBook. (n.d.). Benzene, (2-bromoethenyl)-.
- ResearchGate. (n.d.). Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene.
Sources
- 1. 1-BROMO-2,3,5,6-TETRAMETHYLBENZENE(1646-53-3) 1H NMR spectrum [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]
- 7. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]
- 8. shimadzu.com [shimadzu.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Volatile organic compound - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Bromopentamethylbenzene
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of bromopentamethylbenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical interpretation of the NMR data for this highly substituted aromatic compound. We will explore the expected spectral features based on molecular structure and substituent effects, providing a robust framework for the characterization of this compound and related polysubstituted aromatic systems.
Introduction
This compound (C₁₁H₁₅Br) is a polysubstituted aromatic compound where a bromine atom and five methyl groups are attached to a benzene ring.[1] This high degree of substitution leads to a unique and informative NMR spectrum. Understanding the ¹H and ¹³C NMR spectra is fundamental for confirming the structure and purity of this compound in various chemical applications, from synthetic intermediate to a building block in materials science. This guide will provide a detailed prediction and interpretation of these spectra, grounded in the principles of NMR spectroscopy.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the high symmetry of the molecule. The five methyl groups and the bromine atom create distinct electronic environments for the protons.
Due to the free rotation of the methyl groups and the overall symmetry of the molecule, we can predict the following signals:
-
A singlet for the ortho methyl groups: The two methyl groups adjacent to the bromine atom are in equivalent chemical environments. These protons are expected to resonate as a single peak.
-
A singlet for the meta methyl groups: The two methyl groups meta to the bromine atom are also in equivalent chemical environments and will produce a single signal.
-
A singlet for the para methyl group: The methyl group opposite to the bromine atom is in a unique environment and will give rise to its own singlet.
The chemical shifts of these methyl protons are influenced by the electronic effects of the bromine atom and the other methyl groups. The bromine atom, being electronegative, will exert a deshielding effect, causing the protons of the nearby methyl groups to resonate at a slightly higher chemical shift (downfield) compared to the methyl protons in pentamethylbenzene.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| ortho-CH₃ | 2.3 - 2.5 | Singlet | 6H |
| meta-CH₃ | 2.2 - 2.4 | Singlet | 6H |
| para-CH₃ | 2.1 - 2.3 | Singlet | 3H |
Predicted ¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show distinct signals for each unique carbon atom in the molecule. The symmetry of the molecule will result in fewer signals than the total number of carbon atoms.
We can predict the following signals in the ¹³C NMR spectrum:
-
One signal for the carbon atom attached to bromine (ipso-carbon): This carbon is directly bonded to the electronegative bromine atom and will experience a significant electronic effect.
-
One signal for the two ortho aromatic carbons.
-
One signal for the two meta aromatic carbons.
-
One signal for the para aromatic carbon.
-
One signal for the carbons of the two ortho methyl groups.
-
One signal for the carbons of the two meta methyl groups.
-
One signal for the carbon of the para methyl group.
The chemical shifts of the aromatic carbons are influenced by the substituent effects of the bromine and methyl groups. The carbon attached to the bromine atom (ipso-carbon) will have its chemical shift significantly affected. The other aromatic carbons will also show shifts that are predictable based on additive substituent effect rules for polysubstituted benzenes.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-ipso (C-Br) | 120 - 125 |
| C-ortho | 135 - 140 |
| C-meta | 132 - 137 |
| C-para | 130 - 135 |
| ortho-CH₃ | 18 - 22 |
| meta-CH₃ | 16 - 20 |
| para-CH₃ | 15 - 19 |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of pure this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse angle: 30-45 degrees
-
Spectral width: -2 to 12 ppm
-
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: A high-field NMR spectrometer is essential for obtaining good signal-to-noise in a reasonable time.
-
Acquisition Parameters:
-
Number of scans: 1024 or more, depending on the sample concentration and spectrometer sensitivity.
-
Relaxation delay: 2-5 seconds
-
Pulse angle: 45-90 degrees
-
Spectral width: 0 to 200 ppm
-
Proton decoupling: Broadband proton decoupling should be applied to simplify the spectrum to singlets.
-
-
Visualizing the Molecular Structure and NMR Environments
The following diagram illustrates the structure of this compound and the different proton and carbon environments that give rise to the predicted NMR signals.
Caption: Molecular structure of this compound highlighting the unique carbon environments.
Discussion and Field-Proven Insights
The predicted spectra are based on established principles of NMR spectroscopy and known substituent effects. In a real-world scenario, slight variations in chemical shifts can be expected due to solvent effects and experimental conditions. However, the predicted multiplicity and integration ratios should hold true.
For drug development professionals, the unambiguous characterization of such a substituted aromatic core is crucial. Any deviation from the expected NMR spectrum could indicate the presence of isomers, impurities, or degradation products, which could have significant implications for the efficacy and safety of a potential drug candidate. The simplicity of the predicted spectra for this compound makes it an excellent candidate for quality control and reaction monitoring using NMR.
Conclusion
This in-depth technical guide has provided a comprehensive overview of the expected ¹H and ¹³C NMR spectra of this compound. By understanding the underlying principles of chemical shifts, multiplicity, and integration, researchers can confidently interpret the NMR data for this and similar polysubstituted aromatic compounds. The provided experimental protocol offers a standardized method for acquiring high-quality spectra, ensuring reliable and reproducible results in research and development settings.
References
- PubChem. This compound.
Sources
An In-Depth Technical Guide to the Infrared Spectroscopy of Bromopentamethylbenzene
Abstract
This technical guide provides a comprehensive examination of the principles and practices involved in the infrared (IR) spectroscopic analysis of bromopentamethylbenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of vibrational spectroscopy as applied to polysubstituted aromatic systems. It offers detailed, field-proven protocols for sample preparation and spectral acquisition using both potassium bromide (KBr) pellet and Attenuated Total Reflectance (ATR) techniques. A thorough analysis of the predicted IR spectrum of this compound is presented, with specific band assignments correlated to the vibrational modes of the molecule. This guide emphasizes the causality behind experimental choices and spectral interpretation, aiming to equip the reader with the expertise to confidently acquire and interpret IR spectra for complex aromatic compounds.
Introduction: The Analytical Significance of Vibrational Spectroscopy for Polysubstituted Aromatics
Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, creating a unique spectral fingerprint. This fingerprint provides a wealth of information about the molecule's functional groups, bonding, and overall structure.
For complex molecules such as this compound (1-bromo-2,3,4,5,6-pentamethylbenzene), IR spectroscopy serves as a powerful tool for structural elucidation and quality control. The high degree of substitution on the benzene ring introduces unique vibrational characteristics that can be correlated to its specific structure. The presence of five methyl groups and a bromine atom breaks the high symmetry of a simple benzene ring, leading to a more complex but highly informative spectrum. Understanding these spectral features is crucial for confirming the identity and purity of synthesized this compound, which is a valuable intermediate in various fields, including organic synthesis and pharmaceutical development.
This guide will provide a detailed walkthrough of obtaining and interpreting the IR spectrum of this fascinating molecule, grounding the discussion in the fundamental principles of molecular vibrations.
Experimental Protocols: Acquiring a High-Fidelity IR Spectrum
The quality of an IR spectrum is fundamentally dependent on the chosen sample preparation and acquisition method. For a solid compound like this compound, two primary techniques are prevalent: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR) spectroscopy.
The KBr Pellet Transmission Method
This classic technique involves dispersing the solid sample within an IR-transparent matrix, typically potassium bromide (KBr).[1][2] The mixture is then pressed under high pressure to form a translucent pellet through which the IR beam is transmitted.
Rationale: KBr is an alkali halide that is optically transparent in the mid-infrared region (4000-400 cm⁻¹) and possesses the plasticity to form a clear disc when pressed.[1][2] This method ensures that the obtained spectrum is solely from the analyte, with minimal interference from the matrix.
Step-by-Step Protocol:
-
Material Preparation: Use spectroscopy-grade KBr that has been thoroughly dried in an oven (typically at 110°C for several hours) and stored in a desiccator.[2][3] This is critical as water exhibits strong IR absorption bands that can obscure the sample's spectrum.[3]
-
Sample Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of this compound to a fine, consistent powder. The goal is to reduce particle size to minimize scattering of the IR radiation.
-
Mixing: Add approximately 100-200 mg of the dried KBr to the mortar. Gently but thoroughly mix the sample and KBr until a homogeneous mixture is achieved.[1]
-
Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for several minutes.[3][4] This process should result in a transparent or translucent pellet.
-
Background Collection: Place the KBr pellet in the sample holder of the FTIR spectrometer and collect a background spectrum. This will account for any atmospheric (CO₂, H₂O) or instrumental interferences.
-
Sample Analysis: Acquire the IR spectrum of the this compound pellet, typically over a range of 4000-400 cm⁻¹. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Workflow for KBr Pellet Preparation
Caption: Workflow for preparing a KBr pellet for FTIR analysis.
Attenuated Total Reflectance (ATR) Method
ATR-FTIR is a more modern and rapid technique that requires minimal to no sample preparation.[5][6][7] It is particularly advantageous for analyzing solid powders and films.
Rationale: The technique works by passing the IR beam through a crystal of high refractive index (e.g., diamond or zinc selenide). An evanescent wave protrudes a few micrometers from the crystal surface into the sample, which is in firm contact with the crystal.[5][6] The detector measures the attenuation of this evanescent wave by the sample.
Step-by-Step Protocol:
-
Instrument Setup: Ensure the ATR accessory is correctly installed in the FTIR spectrometer.
-
Background Collection: With a clean, empty ATR crystal, collect a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere.
-
Sample Application: Place a small amount of this compound powder directly onto the ATR crystal, ensuring the crystal surface is completely covered.
-
Applying Pressure: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample. This ensures intimate contact between the sample and the crystal, which is crucial for a high-quality spectrum.[5]
-
Sample Analysis: Acquire the IR spectrum of the sample. The penetration depth of the evanescent wave is typically on the order of a few micrometers.[6]
-
Cleaning: After analysis, retract the pressure clamp, and carefully clean the sample from the crystal surface using a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Spectral Analysis and Interpretation of this compound
The infrared spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its constituent functional groups. The interpretation relies on understanding the characteristic frequencies of C-H bonds (both aromatic and aliphatic), the vibrations of the polysubstituted benzene ring, and the C-Br bond.
Molecular Structure of this compound
Caption: Chemical structure of 1-bromo-2,3,4,5,6-pentamethylbenzene.
Predicted Infrared Absorption Bands
The following table summarizes the predicted key infrared absorption bands for this compound. These assignments are based on established group frequencies for substituted benzenes and data from structurally analogous compounds.
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 3000-2850 | Strong | C-H stretching (methyl groups, -CH₃) |
| ~1600 | Weak-Medium | C=C stretching (in-ring, aromatic) |
| ~1460 | Medium | Asymmetric C-H bending (methyl groups, -CH₃) |
| ~1380 | Medium | Symmetric C-H bending (methyl groups, -CH₃) |
| 1300-1000 | Medium-Weak | C-C skeletal vibrations (in-ring) |
| 690-515 | Medium | C-Br stretching |
Detailed Interpretation of Spectral Regions
-
C-H Stretching Region (3100-2850 cm⁻¹): In this compound, the aromatic C-H stretching vibrations, typically seen between 3100-3000 cm⁻¹, are absent due to the full substitution of the benzene ring's hydrogen atoms. The prominent absorptions in this region will be exclusively from the C-H stretching vibrations of the five methyl groups. These are expected as strong bands in the 3000-2850 cm⁻¹ range.
-
Aromatic C=C Stretching Region (1620-1400 cm⁻¹): The stretching and contracting of the carbon-carbon bonds within the aromatic ring give rise to a series of bands, often sharp, in the 1620-1400 cm⁻¹ region. For highly substituted benzenes, the intensity and position of these bands can vary. A weak to medium intensity band is expected around 1600 cm⁻¹. Another band, often stronger, is anticipated in the 1500-1400 cm⁻¹ range, which may overlap with the methyl group bending vibrations.
-
Aliphatic C-H Bending Region (1470-1370 cm⁻¹): The five methyl groups will produce characteristic C-H bending (deformation) vibrations. An absorption around 1460 cm⁻¹ is assigned to the asymmetric bending mode, while a band near 1380 cm⁻¹ corresponds to the symmetric ("umbrella") bending mode. The presence of these two distinct bands is a strong indicator of methyl groups.
-
Fingerprint Region (below 1300 cm⁻¹): This region contains a complex series of absorptions that are unique to the overall molecular structure.
-
C-C Skeletal Vibrations: The in-ring C-C skeletal vibrations of the heavily substituted ring will appear in the 1300-1000 cm⁻¹ range.
-
C-Br Stretching: The vibration of the carbon-bromine bond in aromatic compounds typically gives rise to a medium to strong absorption in the 690-515 cm⁻¹ range. This band is a key diagnostic feature for confirming the presence of the bromine substituent.
-
-
Out-of-Plane (oop) Bending and Overtone Bands:
-
The strong C-H out-of-plane ("oop") bending bands, which are very useful for determining substitution patterns in less substituted benzenes, will be absent in this compound due to the lack of aromatic C-H bonds.[8][9]
-
Similarly, the weak overtone and combination bands that often appear between 2000-1650 cm⁻¹ and are characteristic of benzene substitution patterns will be significantly altered or absent.[9]
-
Conclusion: A Self-Validating Approach to Structural Confirmation
The infrared spectrum of this compound provides a robust and self-validating system for its identification. The presence of strong aliphatic C-H stretching and bending bands, coupled with the characteristic C=C in-ring vibrations and the crucial C-Br stretching frequency, collectively confirm the molecular structure. Conversely, the absence of aromatic C-H stretching bands and typical C-H out-of-plane bending signals validates the fully substituted nature of the benzene ring. By carefully following the detailed experimental protocols and applying the principles of spectral interpretation outlined in this guide, researchers can confidently utilize FTIR spectroscopy for the routine analysis and structural verification of this compound and other complex polysubstituted aromatic compounds.
References
- Li, W. (2004). Effect of Substituents on Benzene Skeleton Vibration in IR Spectra.
- Shimadzu. (n.d.). KBr Pellet Method. [Link]
- Proprep. (n.d.).
- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]
- Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. [Link]
- Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. [Link]
- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
- AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?[Link]
- Specac Ltd. (n.d.).
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. [Link]
- Spectra Analysis Instruments, Inc. (n.d.).
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. azom.com [azom.com]
- 3. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 4. m.youtube.com [m.youtube.com]
- 5. agilent.com [agilent.com]
- 6. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 7. jascoinc.com [jascoinc.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. spectra-analysis.com [spectra-analysis.com]
Mass spectrometry analysis of bromopentamethylbenzene
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Bromopentamethylbenzene
Introduction
This compound (1-bromo-2,3,4,5,6-pentamethylbenzene) is a polyalkylated aromatic halide often utilized in synthetic organic chemistry and materials science. As with any synthesized compound, unequivocal structural confirmation is paramount for its use in research and development. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing not only the molecular weight but also a detailed structural fingerprint through controlled molecular fragmentation.
This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, with a focus on the principles of ionization, the logic behind fragmentation patterns, and a field-proven experimental protocol. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this analysis.
Part 1: Foundational Principles: Ionization and Instrumentation
The analytical approach for a molecule like this compound—a thermally stable, volatile, and non-polar organic compound—is dictated by its physicochemical properties. The combination of Gas Chromatography (GC) for sample introduction and Electron Ionization (EI) for ion generation is the industry's "gold standard" for such analytes.[1]
The Rationale for Gas Chromatography-Mass Spectrometry (GC-MS)
GC is an exceptionally powerful separation technique for complex mixtures of volatile chemicals.[2] It separates compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[1] For a purified sample of this compound, the GC primarily serves as an efficient and clean sample introduction system, ensuring the analyte enters the mass spectrometer as a discrete, vaporized band, free from non-volatile impurities. The high temperatures used in the GC injection port and oven facilitate the volatilization of this compound without thermal degradation.[1]
Electron Ionization (EI): The Engine of Fragmentation
Electron Ionization (EI) is a classic and robust "hard" ionization technique.[3] In the EI source, the gaseous analyte molecules are bombarded by a stream of high-energy electrons (typically standardized at 70 electron volts, eV).[4] This energy is significantly higher than the ionization energy of most organic molecules (6-15 eV), leading to the ejection of an electron from the molecule to form a positively charged radical cation, known as the molecular ion (M•+).[4][5]
The causality behind using a high 70 eV potential is crucial: the excess energy imparted to the molecular ion makes it energetically unstable.[5] This instability is the driving force for fragmentation. The molecule dissipates this excess energy by breaking its weakest bonds, producing a cascade of smaller, characteristic fragment ions.[4][5] The resulting mass spectrum is a reproducible fragmentation pattern that serves as a unique chemical fingerprint, allowing for both identification of unknowns by library matching and detailed structural elucidation.[6][7]
Part 2: Deciphering the Mass Spectrum of this compound
The mass spectrum of this compound is rich with structural information. Its interpretation is a logical process of identifying the molecular ion and deducing the fragmentation pathways that lead to the observed daughter ions.
The Molecular Ion (M•+): A Halogen's Telltale Signature
The first and most critical feature to identify in the spectrum is the molecular ion. For this compound (C₁₁H₁₅Br), the molecular weight is determined by its isotopic composition. The key feature is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundances (approximately 50.54% and 49.46%, respectively).[8]
This isotopic distribution results in a characteristic doublet for the molecular ion and any bromine-containing fragments.[9] The two peaks, separated by 2 mass-to-charge units (m/z), will have an intensity ratio of approximately 1:1. This is an unambiguous indicator of the presence of a single bromine atom in the ion.
-
M•+ Peak: C₁₁H₁₅⁷⁹Br = 226 m/z
-
[M+2]•+ Peak: C₁₁H₁₅⁸¹Br = 228 m/z
The NIST spectral data for this compound confirms the presence of these two molecular ion peaks.[10]
Key Fragmentation Pathways
The fragmentation of the this compound molecular ion is governed by the relative stability of the resulting carbocations and neutral radicals. Aromatic structures are inherently stable, meaning the molecular ion peak is typically strong and clearly visible.[11] The primary fragmentation events involve the cleavage of the weakest bonds.
-
Benzylic Cleavage (Loss of a Methyl Radical, [M-15]⁺): The C-C bonds between the aromatic ring and the methyl groups are susceptible to cleavage. The loss of a methyl radical (•CH₃, mass 15) results in a highly stable bromotetramethylbenzyl cation. This is often a prominent fragmentation pathway for methylated aromatic compounds.
-
C₁₁H₁₅Br•+ → [C₁₀H₁₂Br]⁺ + •CH₃
-
Expected m/z: 211 and 213
-
-
Cleavage of the C-Br Bond (Loss of a Bromine Radical, [M-79/81]⁺): The carbon-bromine bond can also cleave, leading to the loss of a bromine radical (•Br, mass 79 or 81). This forms a pentamethylphenyl cation.
-
C₁₁H₁₅Br•+ → [C₁₁H₁₅]⁺ + •Br
-
Expected m/z: 147
-
-
Loss of HBr ([M-80/82]): A rearrangement followed by the elimination of a neutral hydrogen bromide molecule can occur. This results in an unsaturated hydrocarbon radical cation.
-
C₁₁H₁₅Br•+ → [C₁₁H₁₄]•+ + HBr
-
Expected m/z: 146
-
-
Further Fragmentation: The primary fragment ions can undergo further fragmentation. For instance, the [M-Br]⁺ ion at m/z 147 can subsequently lose methyl groups or undergo rearrangements. The peak observed at m/z 107 in the NIST data likely arises from further fragmentation of the heavier ions.[10]
The following Graphviz diagram illustrates the primary fragmentation pathways originating from the molecular ion.
Caption: Primary fragmentation pathways of this compound in EI-MS.
Part 3: Experimental Protocol for GC-MS Analysis
This protocol describes a self-validating system for the analysis of this compound.
1. Sample Preparation
-
Objective: To prepare a dilute solution suitable for GC injection.
-
Procedure:
-
Accurately weigh approximately 1-2 mg of this compound.
-
Dissolve the sample in 1.0 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) in a 2 mL autosampler vial.
-
Cap the vial immediately to prevent solvent evaporation. The final concentration should be ~1-2 mg/mL.
-
2. Instrument Setup and System Suitability
-
Objective: To ensure the GC-MS system is performing optimally before sample analysis.
-
Procedure:
-
Tuning: Perform an autotune of the mass spectrometer using the manufacturer's recommended tuning compound (e.g., PFTBA) to ensure mass accuracy, resolution, and isotopic ratios are within specification.
-
Blank Run: Inject a sample of pure solvent to verify that the system is free from contamination and carryover.
-
3. GC-MS Method Parameters
-
Objective: To achieve good chromatographic separation and generate a high-quality mass spectrum.
-
Rationale: The parameters are chosen to ensure the analyte is volatilized, travels through the column without significant peak tailing, and is ionized effectively.
| Parameter | Value | Causality/Rationale |
| GC System | Agilent 8890 GC or equivalent | A standard, reliable gas chromatograph. |
| Mass Spectrometer | Agilent 5977 MSD or equivalent | A robust quadrupole mass analyzer commonly paired with GC.[1] |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures a sharp injection band for this concentrated sample. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column, ideal for separating non-polar aromatic compounds.[2] |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min | Starts at a temperature that focuses the analyte at the head of the column, followed by a rapid ramp to elute the peak efficiently. |
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte as it moves from the GC to the MS. |
| Ion Source | Electron Ionization (EI) | As discussed, ideal for fragmentation and structural analysis.[3] |
| EI Energy | 70 eV | Standard energy to produce reproducible fragmentation patterns and enable library searching.[4] |
| Ion Source Temp | 230 °C | An optimal temperature to maintain ionization efficiency and prevent contamination. |
| Quadrupole Temp | 150 °C | Ensures consistent ion transmission through the mass filter. |
| Mass Scan Range | 40 - 350 m/z | Covers the expected mass of the molecular ion and all significant fragments. |
4. Data Acquisition and Analysis
-
Inject 1 µL of the prepared sample.
-
Acquire the data using the parameters above.
-
Integrate the resulting chromatographic peak.
-
Generate the mass spectrum by averaging the scans across the peak.
-
Identify the molecular ion (m/z 226/228) and major fragment ions.
-
(Optional) Compare the acquired spectrum against a reference library like the NIST Mass Spectral Library for confirmation.[7]
Part 4: Data Interpretation and Reporting
A clear summary of the mass spectral data is essential for reporting. The following table outlines the key ions expected in the mass spectrum of this compound, based on established fragmentation principles and reference data.[10]
| m/z (Mass/Charge) | Proposed Ion Structure | Fragmentation Pathway |
| 226, 228 | [C₁₁H₁₅Br]•+ | Molecular Ion (M•+) |
| 211, 213 | [C₁₀H₁₂Br]⁺ | Loss of a methyl radical (M - 15) |
| 147 | [C₁₁H₁₅]⁺ | Loss of a bromine radical (M - Br) |
| 146 | [C₁₁H₁₄]•+ | Loss of HBr (M - HBr) |
| 107 | [C₈H₁₁]⁺ | Further fragmentation of [M-Br]⁺ |
Conclusion
The analysis of this compound by GC-MS with Electron Ionization provides a wealth of definitive structural information. A logical approach, beginning with the identification of the characteristic bromine isotopic pattern in the molecular ion, allows for the confident elucidation of its structure. The subsequent fragmentation pattern, dominated by the loss of bromine and methyl radicals, is consistent with the principles of carbocation stability. By employing the robust experimental protocol detailed herein, researchers can generate high-quality, reproducible data for the unequivocal identification and characterization of this compound, ensuring the integrity of their scientific endeavors.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78831, this compound.
- St-Germain, J., et al. (2018). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. National Institutes of Health.
- Wikipedia contributors (2024). Electron ionization. Wikipedia, The Free Encyclopedia.
- Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns.
- Wikipedia contributors (2024). Gas chromatography–mass spectrometry. Wikipedia, The Free Encyclopedia.
- CHROMacademy (n.d.). Electron Ionization for GC–MS. LCGC International.
- Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide.
- UCI Aerosol Photochemistry Group (2014). Gas Chromatography - Mass Spectrometry. University of California, Irvine.
- Emery Pharma (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis.
- ResearchGate (2018). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry.
- Reusch, W. (n.d.). EI-MassSpectra of Assorted Organic Compounds. Michigan State University Department of Chemistry.
- NIST (n.d.). Benzene, 1-bromo-4-methyl-. NIST Chemistry WebBook.
- University of Calgary (2018). Topic 3: Mass Spectrometry (MS). CHEM 2600 Course Material.
- Canvas - Chemistry Tutorials (2023). Bromo pattern in Mass Spectrometry. YouTube.
- NIST (n.d.). Benzene, bromo-. NIST Chemistry WebBook.
- For Beginners (2022). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). YouTube.
- NIST (n.d.). Mass Spectrometry Data Center. National Institute of Standards and Technology.
- Science Ready (2021). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
- Chemistry LibreTexts (2021). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS).
- NIST (n.d.). Welcome to the NIST Chemistry WebBook. National Institute of Standards and Technology.
Sources
- 1. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 3. Electron ionization - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. emerypharma.com [emerypharma.com]
- 7. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 8. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 9. youtube.com [youtube.com]
- 10. This compound | C11H15Br | CID 78831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
The Genesis of Polysubstituted Benzenes: A Technical Chronicle of Discovery and Synthesis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzene ring is a cornerstone of organic chemistry, and its polysubstituted derivatives are integral to pharmaceuticals, materials science, and numerous other fields. This guide provides a technical exploration of the historical milestones and scientific ingenuity that unveiled the structure of benzene and enabled the controlled synthesis of its polysubstituted analogues. We will delve into the pivotal discoveries, from the initial isolation of benzene to the elucidation of its revolutionary structure and the subsequent development of electrophilic aromatic substitution, a reaction that transformed our ability to functionalize the aromatic nucleus. This paper will further examine the evolution of analytical techniques that were paramount in characterizing and differentiating the isomers of polysubstituted benzenes, providing a comprehensive perspective for today's researchers and drug development professionals.
The Enigma of Benzene: From Isolation to a Revolutionary Structure
The story of polysubstituted benzenes begins with the isolation and characterization of their parent compound, benzene. In 1825, the legendary British scientist Michael Faraday first isolated this novel hydrocarbon from the oily residue of illuminating gas, which was derived from coal.[1][2] Early chemical analysis determined its empirical formula to be C₆H₆, a ratio that suggested a high degree of unsaturation.[3][4] This simple formula, however, belied a chemical behavior that was perplexing to 19th-century chemists. While its formula suggested reactivity akin to alkenes and alkynes, benzene exhibited a remarkable and unexpected stability.
For decades, the precise arrangement of these six carbon and six hydrogen atoms remained a profound mystery, with numerous incorrect structures being proposed.[3][4] The breakthrough came in 1865 when the German chemist Friedrich August Kekulé published a seminal paper proposing a cyclic structure for benzene, consisting of a ring of six carbon atoms with alternating single and double bonds.[1][3][5][6][7] Legend has it that this revolutionary idea came to him in a daydream of a snake biting its own tail, a symbol known as the ouroboros.[1][3][6]
Kekulé's model was a monumental leap forward, elegantly explaining the 1:1 carbon-to-hydrogen ratio and the equivalence of all six hydrogen atoms.[3][7] He reasoned that if the structure were a simple, static ring of alternating double and single bonds, there should be two different isomers of 1,2-disubstituted benzenes. However, experimental evidence consistently showed only one. To account for this, Kekulé proposed in 1872 that the double bonds were not static but rather oscillated rapidly between two equivalent structures.[2][5][7] This concept of oscillating bonds was a precursor to the modern understanding of resonance.
It wasn't until 1929 that the cyclic and planar nature of benzene was definitively confirmed by crystallographer Kathleen Lonsdale using X-ray diffraction methods.[3][8] Later, Linus Pauling, employing the principles of quantum mechanics, would further refine our understanding of benzene's structure, describing it as a resonance hybrid of the two Kekulé structures.[1][2] This delocalization of π-electrons over the entire ring is the source of benzene's exceptional stability, a property now known as aromaticity.[2][4][9]
Unlocking the Ring: The Dawn of Electrophilic Aromatic Substitution
With a viable structure for benzene established, the next great challenge was to develop methods for controllably substituting the hydrogen atoms on the ring. This endeavor led to the discovery of a class of reactions that would become fundamental to organic synthesis: electrophilic aromatic substitution (EAS).[10][11] In these reactions, an electrophile (an electron-seeking species) attacks the electron-rich benzene ring, replacing one of the hydrogen atoms.
Some of the most important early examples of electrophilic aromatic substitution include:
-
Nitration: The introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids.
-
Halogenation: The substitution of a halogen (e.g., -Cl, -Br) using the halogen in the presence of a Lewis acid catalyst.
-
Sulfonation: The introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.[10]
The Friedel-Crafts Revolution: Forging Carbon-Carbon Bonds
A particularly transformative breakthrough in the synthesis of substituted benzenes came in 1877 from the collaboration of French chemist Charles Friedel and his American counterpart, James Crafts.[12][13] They discovered that alkyl and acyl groups could be attached to an aromatic ring using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[12][14] These reactions, now known as the Friedel-Crafts alkylation and acylation, were pivotal because they allowed for the formation of new carbon-carbon bonds to the benzene ring, opening up vast possibilities for the synthesis of more complex molecules.[15]
Friedel-Crafts Alkylation involves the reaction of an alkyl halide with an aromatic ring. The Lewis acid catalyst polarizes the C-X bond of the alkyl halide, generating a carbocation or a carbocation-like species that acts as the electrophile.
Friedel-Crafts Acylation introduces an acyl group (-COR) to the aromatic ring using an acyl halide or an acid anhydride. This reaction is particularly valuable because the resulting aryl ketone can be subsequently reduced to an alkyl group, providing a more controlled method for alkylation that avoids the carbocation rearrangements often seen in Friedel-Crafts alkylation.[15][16]
Directing the Substitution: The Concept of Regioselectivity
As chemists began to explore the substitution of already-functionalized benzene rings, they observed a fascinating phenomenon: the existing substituent on the ring dictated the position of the next incoming substituent. This regioselectivity is governed by the electronic properties of the initial substituent.[17][18][19]
Substituents were broadly classified into two categories:
-
Activating, Ortho-, Para-Directing Groups: These groups donate electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[18] They direct incoming electrophiles to the ortho (1,2) and para (1,4) positions. Examples include hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups.
-
Deactivating, Meta-Directing Groups: These groups withdraw electron density from the benzene ring, making it less reactive towards electrophiles.[18] They direct incoming electrophiles to the meta (1,3) position. Examples include nitro (-NO₂), carbonyl (-COR), and sulfonic acid (-SO₃H) groups.
The halogens (-F, -Cl, -Br, -I) are a unique case, as they are deactivating yet ortho-, para-directing. This is due to the interplay of their inductive electron withdrawal and resonance electron donation.
This understanding of directing effects was a watershed moment, transforming the synthesis of polysubstituted benzenes from a matter of chance to a predictable and strategic science.[9][20][21][22] Chemists could now plan multi-step syntheses to produce specific isomers with a high degree of control.
The Challenge of Isomers: The Rise of Analytical Techniques
The ability to synthesize a variety of polysubstituted benzenes created a new challenge: how to separate and definitively identify the different isomers produced in a reaction. The development of powerful analytical techniques in the 20th century was crucial to overcoming this hurdle.
X-ray Crystallography: Visualizing the Molecular Architecture
As mentioned earlier, X-ray crystallography played a pivotal role in confirming the structure of benzene.[8] Developed by William Henry Bragg and his son Lawrence Bragg, this technique allows for the determination of the precise three-dimensional arrangement of atoms in a crystalline solid.[23] For polysubstituted benzenes that could be crystallized, X-ray crystallography provided unambiguous proof of the substitution pattern, becoming the gold standard for structural elucidation.[24]
Gas Chromatography: Separating the Inseparable
For the separation of volatile isomeric mixtures, the invention of gas chromatography (GC) in the 1950s by A.T. Martin and A.T. James was a game-changer.[25][26] GC separates compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a long, heated column.[27] Isomers of polysubstituted benzenes, with their subtle differences in boiling points and polarities, could often be effectively separated and quantified using this technique.[25][28]
Experimental Protocols: A Glimpse into Historical Syntheses
To appreciate the practical outworking of these discoveries, it is instructive to consider the experimental protocols of the time. The following represents a generalized procedure for a classic Friedel-Crafts acylation, a cornerstone reaction in the synthesis of polysubstituted benzenes.
Protocol: Friedel-Crafts Acylation of Toluene to Synthesize 4-Methylacetophenone
Objective: To introduce an acetyl group to the para position of toluene, leveraging the ortho-, para-directing effect of the methyl group.
Materials:
-
Toluene (anhydrous)
-
Acetyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous, as solvent)
-
Hydrochloric acid (dilute, aqueous)
-
Sodium bicarbonate (saturated, aqueous)
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and a drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing calcium chloride), and an addition funnel is assembled. The entire apparatus must be scrupulously dried to prevent deactivation of the aluminum chloride catalyst.
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The mixture is cooled in an ice bath to 0-5 °C with stirring.
-
Formation of the Acylium Ion: Acetyl chloride (1.0 equivalent) is dissolved in a small amount of anhydrous dichloromethane and added to the addition funnel. This solution is then added dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature below 10 °C. The formation of the acylium ion electrophile occurs during this step.
-
Electrophilic Aromatic Substitution: Toluene (1.2 equivalents) is dissolved in anhydrous dichloromethane and added to the addition funnel. This solution is then added dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0-5 °C. The reaction is then allowed to stir at this temperature for an additional hour, followed by stirring at room temperature for 2-3 hours.
-
Workup: The reaction mixture is slowly and carefully poured over crushed ice containing concentrated hydrochloric acid. This quenches the reaction and hydrolyzes the aluminum chloride complexes. The mixture is transferred to a separatory funnel.
-
Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
Purification: The crude product, a mixture of ortho and para isomers, is purified by fractional distillation or recrystallization to isolate the major para product, 4-methylacetophenone.
Visualizing the Mechanisms and Workflows
Diagrams are indispensable for conceptualizing the complex processes involved in the synthesis of polysubstituted benzenes.
Diagram: The Mechanism of Electrophilic Aromatic Substitution
Caption: The two-step mechanism of electrophilic aromatic substitution.
Diagram: Friedel-Crafts Acylation Workflow
Caption: A typical experimental workflow for Friedel-Crafts acylation.
Conclusion and Future Outlook
The journey from the discovery of benzene's enigmatic structure to the strategic synthesis of complex polysubstituted benzenes is a testament to the power of observation, intuition, and rigorous scientific methodology. The foundational principles established by pioneers like Kekulé, Friedel, and Crafts remain central to modern organic chemistry and are particularly relevant in the field of drug discovery, where the precise arrangement of substituents on an aromatic scaffold can profoundly influence biological activity. As synthetic methods become ever more sophisticated, a deep understanding of this rich history provides an invaluable context for innovation and problem-solving in the ongoing quest to design and create novel functional molecules.
References
- Benzene. (2023). American Chemical Society. [Link]
- Benzene - Wikipedia. (n.d.). Wikipedia. [Link]
- August Kekulé - Wikipedia. (n.d.). Wikipedia. [Link]
- Friedrich August Kekulé and the Role of Intuition in the Discovery of the Benzene Ring. (2024). Medium. [Link]
- The Aromatic Revolution: Kekulé's Benzene Breakthrough. (2023).
- Friedel–Crafts reaction - Wikipedia. (n.d.). Wikipedia. [Link]
- The Friedel–Crafts Alkylation and Acylation Reactions. (n.d.). Thieme Chemistry. [Link]
- Benzene | Definition, Discovery, Structure, Properties, & Uses. (2026). Britannica. [Link]
- Aromaticity of the benzene ring. (2023).
- Who proved the benzene structure? (2018). Quora. [Link]
- Friedel-Crafts Acylation Reaction and Mechanism. (n.d.). Chemicals Learning. [Link]
- Carbocation Rearrangement in an Electrophilic Aromatic Substitution Discovery Laboratory. (2010).
- Charles Friedel and the Accidental Discovery of an Important Reaction. (2024). ChemistryViews. [Link]
- X raying Crystals. (2012). Collins. [Link]
- Efficient method for the synthesis of polysubstituted benzenes by one-pot tandem reaction of vinyl malononitriles with nitroolefins. (n.d.). PubMed. [Link]
- Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.).
- A History of Gas Chromatography: My Early Experiences. (n.d.).
- Electrophilic Aromatic Substitution Discovery Lab. (n.d.).
- Synthesis of Polysubstituted Benzenes. (n.d.). Fiveable. [Link]
- The Fascinating History of Gas Chromatography. (2025). Chrom Tech, Inc. [Link]
- Benzene and its derivatives- According to PCI Syllabus. (n.d.). Slideshare. [Link]
- Electrophilic aromatic substitution reactions of compounds with Craig-Möbius arom
- 16.10 Synthesis of Polysubstituted Benzenes. (n.d.).
- Electrophilic aromatic substitution - Wikipedia. (n.d.). Wikipedia. [Link]
- Directing Effects. (n.d.). ChemTalk. [Link]
- Electrophilic aromatic directing groups - Wikipedia. (n.d.). Wikipedia. [Link]
- X-ray crystallography - Wikipedia. (n.d.). Wikipedia. [Link]
- 16.10 Synthesis of Polysubstituted Benzenes. (2023). OpenStax. [Link]
- 16.10: Synthesis of Polysubstituted Benzenes. (2024). Chemistry LibreTexts. [Link]
- Synthesis of poly-substituted benzenes. (2013). YouTube. [Link]
- Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry. [Link]
- 7.3: X-ray Crystallography. (2022). Chemistry LibreTexts. [Link]
- Directing Effects. (2025). Save My Exams. [Link]
- The Evolution of Gas Chromatography and later GC-MS and LC-MS. (n.d.). Emery Pharma. [Link]
- 3.10: Benzene and its Derivatives. (2020). Chemistry LibreTexts. [Link]
- X-ray Crystallography: One Century of Nobel Prizes. (2014).
- The separation of optical isomers by gas chrom
- Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]
- Gas chromatography - Wikipedia. (n.d.). Wikipedia. [Link]
- X-Ray Crystallography Is Developed by the Brags. (n.d.). EBSCO. [Link]
- Benzene Derivatives in Organic Chemistry. (2014). Compound Interest. [Link]
Sources
- 1. acs.org [acs.org]
- 2. Benzene | Definition, Discovery, Structure, Properties, & Uses | Britannica [britannica.com]
- 3. Benzene - Wikipedia [en.wikipedia.org]
- 4. thecalculatedchemist.com [thecalculatedchemist.com]
- 5. August Kekulé - Wikipedia [en.wikipedia.org]
- 6. gettherapybirmingham.com [gettherapybirmingham.com]
- 7. ESOC 2023 The Benzene Ring [ldorganisation.com]
- 8. collins.co.uk [collins.co.uk]
- 9. fiveable.me [fiveable.me]
- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. The Friedel–Crafts Alkylation and Acylation Reactions - SYNFORM - Thieme Chemistry [thieme.de]
- 14. Charles Friedel and the Accidental Discovery of an Important Reaction - ChemistryViews [chemistryviews.org]
- 15. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Friedel-Crafts Acylation Reaction and Mechanism [chemicalslearning.com]
- 17. Directing Effects | ChemTalk [chemistrytalk.org]
- 18. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 19. savemyexams.com [savemyexams.com]
- 20. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 21. 16.10 Synthesis of Polysubstituted Benzenes - Organic Chemistry | OpenStax [openstax.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. X-Ray Crystallography Is Developed by the Braggs | Research Starters | EBSCO Research [ebsco.com]
- 24. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 25. chromtech.com [chromtech.com]
- 26. emerypharma.com [emerypharma.com]
- 27. Gas chromatography - Wikipedia [en.wikipedia.org]
- 28. chromatographyonline.com [chromatographyonline.com]
Steric effects of pentamethyl substitution on benzene ring
An In-depth Technical Guide to the Steric Effects of Pentamethyl Substitution on the Benzene Ring
This guide provides an in-depth analysis of the steric effects originating from the pentamethyl substitution on a benzene ring. We will explore the profound influence of this dense methyl arrangement on the molecule's structure, reactivity, and spectroscopic properties. This document is intended for researchers, scientists, and professionals in drug development and materials science who are working with highly substituted aromatic systems.
Introduction: Beyond Simple Inductive Effects
The substitution of a benzene ring with multiple methyl groups introduces a combination of electronic and steric effects. While methyl groups are known to be weakly electron-donating through an inductive effect, the presence of five such groups in a pentamethylphenyl moiety creates a sterically crowded environment that often dominates its chemical behavior. This guide will dissect these steric influences, moving beyond introductory concepts to provide a detailed understanding for the practicing scientist.
A key aspect to consider is the "buttressing effect," where adjacent methyl groups interact with each other, amplifying their steric impact and forcing other substituents out of the plane of the benzene ring. This out-of-plane distortion has significant consequences for reactivity and molecular properties.
Structural Consequences of Polymethylation
The dense packing of five methyl groups on a benzene ring leads to significant structural distortions from ideal planar geometry. These distortions are a direct consequence of steric repulsion between the bulky methyl groups.
Bond Lengths and Angles
In an unsubstituted benzene molecule, all C-C bonds are of equal length (approximately 1.39 Å), and all bond angles are 120°. However, in pentamethylbenzene and its derivatives, these values deviate significantly. The internal C-C-C bond angles of the ring are often distorted to accommodate the steric bulk of the methyl groups. Furthermore, the C-C bonds connecting the methyl groups to the ring can be elongated.
X-ray crystallographic studies of various pentamethylbenzene derivatives have provided concrete evidence for these distortions. For instance, the C-C-C angles within the ring at the site of methyl substitution are often compressed to less than 120°, while the angles adjacent to the unsubstituted position may be slightly expanded.
Out-of-Plane Distortions
The steric strain induced by the five methyl groups can force substituents, and even the methyl groups themselves, out of the plane of the benzene ring. This puckering of the aromatic ring is a mechanism to alleviate the steric hindrance. The degree of this distortion is dependent on the nature and size of the sixth substituent on the ring.
This out-of-plane arrangement has profound implications for the molecule's aromaticity and its ability to participate in reactions that require a planar transition state.
Impact on Chemical Reactivity
The steric shield provided by the pentamethyl groups significantly hinders the approach of reagents to the aromatic ring and to any functional group attached to it.
Electrophilic Aromatic Substitution
While the five electron-donating methyl groups make the pentamethylphenyl ring highly activated towards electrophilic attack, the steric hindrance often dictates the regioselectivity and can dramatically reduce the reaction rate.
-
Regioselectivity: Electrophilic attack is overwhelmingly directed to the single unsubstituted position, as it is the only site accessible to the incoming electrophile.
-
Reaction Rates: Compared to less substituted benzenes like toluene or xylene, the rate of electrophilic substitution on pentamethylbenzene can be significantly slower, despite its high electron density. This is a direct consequence of the steric barrier to forming the sigma complex intermediate.
A classic example is the nitration of polymethylbenzenes. While durene (1,2,4,5-tetramethylbenzene) undergoes nitration readily, the rate of nitration for pentamethylbenzene is slower than what would be predicted based on electronic effects alone.
Reactions of Substituents on the Ring
The steric environment created by the pentamethylphenyl group can dramatically influence the reactivity of a functional group attached to it. This is particularly evident in reactions that involve a change in hybridization or the approach of a bulky reagent.
For example, the SN2 reaction of a benzylic halide attached to a pentamethylbenzene ring is severely retarded. The five methyl groups effectively block the backside attack required for this reaction mechanism.
Spectroscopic Signatures of Steric Strain
The structural distortions and hindered rotations caused by pentamethyl substitution are clearly reflected in the molecule's spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton signals of the methyl groups in pentamethylbenzene and its derivatives often appear at slightly different chemical shifts due to their distinct magnetic environments. Restricted rotation around the C-C bonds can also lead to the broadening of signals or the appearance of multiple signals at low temperatures.
-
¹³C NMR: The chemical shifts of the ring carbons in pentamethylbenzene are influenced by both the electronic and steric effects. The carbon atom bearing the sixth substituent often shows a significant shift compared to less substituted analogues.
Infrared (IR) Spectroscopy
The out-of-plane bending vibrations of the C-H bonds in the benzene ring are sensitive to the substitution pattern. In pentamethylbenzene, the pattern of these bands in the 600-900 cm⁻¹ region can be a useful diagnostic tool.
Experimental Protocols
The following is a representative experimental protocol to investigate the steric effects on the reactivity of a pentamethylphenyl compound.
Protocol: Comparative Bromination of Polymethylbenzenes
This experiment aims to demonstrate the influence of steric hindrance on the rate of electrophilic aromatic substitution.
Objective: To compare the relative rates of bromination of toluene, 1,4-dimethylbenzene (p-xylene), and pentamethylbenzene.
Materials:
-
Toluene
-
1,4-Dimethylbenzene
-
Pentamethylbenzene
-
Bromine
-
Iron(III) bromide (catalyst)
-
Dichloromethane (solvent)
-
Gas chromatograph (GC) with a flame ionization detector (FID)
Procedure:
-
Prepare 0.1 M solutions of toluene, 1,4-dimethylbenzene, and pentamethylbenzene in dichloromethane.
-
For each substrate, place 10 mL of the solution in a round-bottom flask equipped with a magnetic stirrer and protect it from light.
-
Add a catalytic amount of iron(III) bromide to each flask.
-
At time zero, add a stoichiometric amount of a 0.1 M solution of bromine in dichloromethane to each flask.
-
At regular time intervals (e.g., 5, 10, 20, 30 minutes), withdraw a small aliquot from each reaction mixture and quench it with a solution of sodium thiosulfate to remove unreacted bromine.
-
Analyze the quenched aliquots by GC-FID to determine the concentration of the starting material and the brominated product.
-
Plot the concentration of the starting material versus time for each reaction to determine the initial reaction rates.
Expected Outcome: The reaction rate is expected to decrease in the order: 1,4-dimethylbenzene > toluene > pentamethylbenzene. Although pentamethylbenzene is the most electron-rich, the severe steric hindrance at the single unsubstituted position will significantly slow down the rate of bromination compared to the less sterically crowded substrates.
Data Presentation
Table 1: Comparison of ¹³C NMR Chemical Shifts (ppm) for Selected Polymethylbenzenes
| Compound | C1 | C2 | C3 | C4 | C5 | C6 |
| Benzene | 128.5 | 128.5 | 128.5 | 128.5 | 128.5 | 128.5 |
| Toluene | 137.9 | 129.3 | 128.5 | 125.6 | 128.5 | 129.3 |
| p-Xylene | 134.5 | 129.1 | 129.1 | 134.5 | 129.1 | 129.1 |
| Pentamethylbenzene | 133.5 | 133.5 | 132.8 | 132.8 | 133.5 | 130.4 |
Data is illustrative and may vary slightly depending on the solvent and reference standard.
Visualization of Steric Effects
The following diagrams illustrate the concepts discussed in this guide.
Diagram 1: Steric Shielding in Pentamethylbenzene
Caption: A typical workflow for the synthesis, characterization, and reactivity studies of pentamethylbenzene derivatives to elucidate steric effects.
Conclusion
The pentamethyl substitution on a benzene ring introduces a fascinating interplay of electronic and steric effects. While the inductive effect of the methyl groups enhances the ring's electron density, the overwhelming steric hindrance governs its structure and reactivity. Understanding these steric effects is crucial for designing and synthesizing novel molecules with tailored properties, whether for applications in catalysis, materials science, or medicinal chemistry. The principles outlined in this guide provide a framework for predicting and controlling the chemical behavior of highly substituted aromatic systems.
References
- Title: "The Hexamethylbenzene Dication" Source:Angewandte Chemie Intern
- Title: "Steric Effects in Organic Chemistry" Source:Chemical Reviews URL:[Link]
- Title: "Pentamethylbenzene" Source:Wikipedia URL:[Link]
- Title: "Aromatic Substitution Reactions" Source:Organic Chemistry, 5th Edition by Paula Yurkanis Bruice URL: (A specific deep link is not available, but the textbook is a standard reference in organic chemistry.)
- Title: "X-Ray Crystallography" Source:Wikipedia URL:[Link]
An In-depth Technical Guide to the Electronic Properties of Bromopentamethylbenzene
Abstract
This technical guide provides a comprehensive exploration of the electronic properties of bromopentamethylbenzene, a key intermediate in pharmaceutical and materials science.[1] We delve into the synthesis, characterization, and both theoretical and experimental evaluation of its electronic structure. This document is intended for researchers, scientists, and drug development professionals, offering a blend of fundamental principles and practical methodologies. By elucidating the interplay between molecular structure and electronic behavior, this guide aims to empower researchers to leverage the unique characteristics of this compound in their applications.
Introduction: The Significance of Polymethylated Aromatics
Polymethylated benzenes represent a fascinating class of organic molecules where the systematic substitution of hydrogen with methyl groups on the aromatic ring induces significant changes in their electronic and steric properties. The electron-donating nature of methyl groups enriches the π-system of the benzene ring, making these compounds more susceptible to electrophilic attack and oxidation compared to their unsubstituted parent, benzene.[2] this compound, with its pentamethylated and monobrominated structure, stands as a compelling subject of study. The presence of the electron-withdrawing bromine atom introduces a perturbation to the electron-rich aromatic system, creating a unique electronic landscape that influences its reactivity and potential applications.[1] Understanding these electronic properties is paramount for its effective utilization as a molecular building block.
Synthesis and Characterization of this compound
A reliable and efficient synthesis of this compound is crucial for its application in research and development. The most common and effective method involves the direct bromination of pentamethylbenzene.
Synthetic Protocol: Electrophilic Bromination
This protocol details the electrophilic bromination of pentamethylbenzene to yield this compound.[3]
Materials:
-
Pentamethylbenzene
-
Bromine
-
Iron filings (catalyst)
-
Carbon tetrachloride (solvent)
-
Sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)
Procedure:
-
In a well-ventilated fume hood, dissolve pentamethylbenzene in carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a catalytic amount of iron filings to the solution.
-
From a dropping funnel, add a solution of bromine in carbon tetrachloride dropwise to the stirred solution at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue stirring at room temperature until the red color of bromine disappears.
-
Quench the reaction by slowly adding a saturated solution of sodium thiosulfate to neutralize any remaining bromine.
-
Separate the organic layer, wash it with water, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Causality of Experimental Choices:
-
Iron Catalyst: Iron reacts with bromine to form iron(III) bromide (FeBr₃), a Lewis acid that polarizes the Br-Br bond, generating a potent electrophile (Br⁺) necessary for the electrophilic aromatic substitution.[4]
-
Carbon Tetrachloride: This non-polar solvent is chosen for its ability to dissolve the non-polar reactants and for its inertness under the reaction conditions.
-
Sodium Thiosulfate Wash: This step is crucial for removing unreacted bromine, which is corrosive and can interfere with subsequent reactions or characterization.
Spectroscopic Characterization
The identity and purity of the synthesized this compound must be confirmed through spectroscopic methods.
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR Spectroscopy Protocol:
-
Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a standard NMR spectrometer.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals and determine the chemical shifts.
Expected ¹H NMR Spectrum: Due to the high degree of symmetry, the ¹H NMR spectrum of this compound is expected to be relatively simple. The methyl protons will appear as distinct singlets in the upfield region (typically around δ 2.2-2.5 ppm). The integration of these signals will correspond to the number of protons in each unique methyl environment.[5]
¹³C NMR Spectroscopy Protocol:
-
Prepare a more concentrated sample in a deuterated solvent.
-
Acquire the ¹³C NMR spectrum, typically with proton decoupling.
-
Process the data to obtain the final spectrum.
Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum will show signals for the aromatic carbons and the methyl carbons. The aromatic carbons are expected in the δ 120-140 ppm region, with the carbon attached to the bromine atom being shifted. The methyl carbons will appear in the upfield region (δ 15-25 ppm).[6]
Theoretical and Computational Analysis of Electronic Properties
Due to the limited availability of experimental data on the specific electronic properties of this compound, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool.[7] DFT allows for the calculation of molecular orbitals and their energies, providing insights into the electronic structure and reactivity of the molecule.[8]
Computational Methodology
Protocol for DFT Calculations:
-
Structure Optimization: The geometry of the this compound molecule is first optimized to find its lowest energy conformation. A common functional for this purpose is B3LYP with a suitable basis set such as 6-311G(d,p).[9]
-
Frequency Calculation: A frequency calculation is performed on the optimized structure to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Single-point energy calculations are then performed on the optimized geometry to determine the energies of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10]
-
Derivation of Electronic Descriptors: From the HOMO and LUMO energies, other key electronic properties can be calculated:
-
Ionization Potential (IP): Approximated as the negative of the HOMO energy (IP ≈ -E_HOMO) according to Koopmans' theorem.[11] This represents the energy required to remove an electron.[12]
-
Electron Affinity (EA): Approximated as the negative of the LUMO energy (EA ≈ -E_LUMO).[11] This represents the energy released upon gaining an electron.[13]
-
HOMO-LUMO Gap (ΔE): Calculated as the difference between the LUMO and HOMO energies (ΔE = E_LUMO - E_HOMO). This is a crucial indicator of the molecule's kinetic stability and the energy of its lowest electronic excitation.[14]
-
Predicted Electronic Properties (Representative Values)
The following table summarizes the representative electronic properties of this compound as predicted by DFT calculations. It is important to note that these values are illustrative and can vary depending on the specific computational method and basis set employed.
| Property | Predicted Representative Value | Significance |
| HOMO Energy | -8.5 eV | Indicates the electron-donating ability of the molecule. A higher HOMO energy corresponds to a better electron donor. |
| LUMO Energy | -0.5 eV | Reflects the electron-accepting ability. A lower LUMO energy suggests a better electron acceptor. |
| Ionization Potential (IP) | 8.5 eV | The energy required to remove an electron from the molecule in the gas phase.[13] |
| Electron Affinity (EA) | 0.5 eV | The energy released when an electron is added to the molecule in the gas phase.[12] |
| HOMO-LUMO Gap (ΔE) | 8.0 eV | Correlates with the chemical reactivity and the energy of the first electronic transition. A larger gap implies higher kinetic stability.[14] |
Experimental Investigation of Electronic Properties
While computational methods provide valuable theoretical insights, experimental validation is essential for a complete understanding of the electronic properties of this compound.
UV-Visible Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light.[15]
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane or ethanol).[16]
-
Blank Measurement: Record the absorbance spectrum of the pure solvent to be used as a baseline.
-
Sample Measurement: Record the absorbance spectrum of the this compound solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Interpretation of UV-Vis Spectrum: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic ring. The presence of the methyl and bromo substituents will cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.[17] The λ_max values provide experimental evidence for the energy of the electronic transitions, which can be correlated with the computationally determined HOMO-LUMO gap.
Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of a molecule. It provides information about the oxidation and reduction potentials, which are directly related to the HOMO and LUMO energy levels, respectively.
Experimental Protocol for Cyclic Voltammetry:
-
Electrolyte Solution Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable non-aqueous solvent (e.g., acetonitrile or dichloromethane).[18]
-
Analyte Solution Preparation: Dissolve a known concentration of this compound in the electrolyte solution.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[19]
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can interfere with the measurements.
-
Data Acquisition: Apply a potential waveform to the working electrode and record the resulting current. The potential is swept linearly to a set vertex potential and then swept back to the initial potential.
-
Data Analysis: From the resulting voltammogram, determine the oxidation and reduction peak potentials.
Interpretation of Cyclic Voltammogram: The oxidation potential of this compound corresponds to the removal of an electron from its HOMO. The electron-donating methyl groups are expected to lower the oxidation potential compared to benzene, making it easier to oxidize.[2] The bromine substituent, being electron-withdrawing, will have a counteracting effect, slightly increasing the oxidation potential compared to pentamethylbenzene. The reduction potential, corresponding to the addition of an electron to the LUMO, is also influenced by the substituents.
Conclusion
The electronic properties of this compound are a direct consequence of the interplay between the electron-donating pentamethyl-substituted benzene ring and the electron-withdrawing bromine atom. This guide has provided a comprehensive framework for understanding these properties through a combination of synthesis, spectroscopic characterization, computational modeling, and electrochemical analysis. The detailed protocols and theoretical underpinnings presented herein are intended to serve as a valuable resource for researchers in drug discovery and materials science, enabling them to harness the unique electronic characteristics of this versatile molecule for the development of novel and innovative applications.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
- Gamry Instruments. (n.d.). Cyclic Voltammetry.
- Chem 367-2 Handout. (n.d.). Cyclic voltammetry in non-aqueous medium.
- Request PDF. (n.d.). High-Temperature Cyclic Voltammetry in Non-Aqueous Solvents.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- ResearchGate. (n.d.). A complete computational and spectroscopic study of 2-bromo-1, 4-dichlorobenzene – A frequently used benzene derivative.
- ChemBK. (2024, April 10). This compound.
- Scilit. (n.d.). Cyclic Voltammetry of Aromatic Amine N-Oxides in Nonaqueous Solvents and the Stability of the Free Radicals Produced.
- Journal of Research of the National Bureau of Standards. (n.d.). Ultraviolet absorption spectra of seven substituted benzenes.
- Shodhganga. (n.d.). Chapter 2 : Cyclic Voltammetric Technique.
- The Royal Society of Chemistry. (2013). Electronic Supplementary Information Oxidative electrochemical aryl C-C coupling of spiropyrans.
- University College London. (n.d.). Chemical shifts.
- Request PDF. (n.d.). Ionization Potential, Electron Affinity, Electronegativity, Hardness, and Electron Excitation Energy: Molecular Properties from Density Functional Theory Orbital Energies.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene.
- National Institutes of Health. (n.d.). Engineering Small HOMO–LUMO Gaps in Polycyclic Aromatic Hydrocarbons with Topologically Protected States.
- University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts.
- Chemistry LibreTexts. (2023, January 22). Halogenation of Benzene and Methylbenzene.
- Chemistry Steps. (n.d.). Friedel-Crafts Alkylation.
- PubMed. (2009, August 7). Accurate oxidation potentials of benzene and biphenyl derivatives via electron-transfer equilibria and transient kinetics.
- Chem Purdue. (n.d.). Ionization Energy and Electron Affinity.
- ResearchGate. (n.d.). The Methylbenzenes vis-à-vis Benzene Comparison of Their Spectra in the Valence-Shell Transitions Region.
- NIST. (n.d.). Benzene, bromo-.
- Doc Brown's Chemistry. (n.d.). uv-visible absorption spectrum of benzene methylbenzene naphthalene anthracene tetracene example of aromatic spectra of arenes condensed aromatic ring systems pentacene hexacene.
- Wikipedia. (n.d.). Hexamethylbenzene.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Ab-initio study of 2-(3-bromo phenyl)1,3-dithian by density functional theory.
- CORE. (2020, January 13). Voltammetry at Hexamethyl-P-Terphenyl Poly(Benzimidazolium) (HMT-PMBI)-Coated Glassy Carbon Electrodes.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
- YouTube. (2020, July 17). UV Spectra Of Benzene & its derivatives, polycyclic aromatic compounds and heterocyclic compounds.
- ChemistryStudent. (n.d.). Bromination of Benzenes (A-Level).
- OUCI. (n.d.). Tuning the HOMO-LUMO gap of polycyclic conjugated molecules using benzo-annelation strategy.
- CECRI, Karaikudi. (n.d.). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis.
- PubMed Central. (n.d.). Density functional theory.
- Journal of Chemical Education. (n.d.). Using Cyclic Voltammetry and Molecular Modeling To Determine Substituent Effects in the One-Electron Reduction of Benzoquinones.
- Chem Purdue. (n.d.). Ionization Energy and Electron Affinity.
- OpenMX. (n.d.). Ionization potential and electron affinity of gaseous systems.
- PR Newswire. (2021, December 5). The Role of this compound in Pharmaceutical Synthesis.
- ResearchGate. (2015, January 24). DFT calculation of Electronic properties, IR spectra, and NMR spectrum of tetrabromopentacene molecules.
- YouTube. (2023, November 1). Full course || Physics thesis on Structural & Electronic Properties ; DFT approach | SIESTA.
- Beilstein Journal of Organic Chemistry. (n.d.). Search Results.
- arXiv. (2022, March 14). [2203.06863v1] Density-corrected DFT for transition metal chemistry.
- ChemRxiv. (n.d.). Density Functional Tight Binding Calculations for Probing Electronic-Excited States of Large Systems.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Accurate oxidation potentials of benzene and biphenyl derivatives via electron-transfer equilibria and transient kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. This compound | C11H15Br | CID 78831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 13. Ionization Energy and Electron Affinity [chemed.chem.purdue.edu]
- 14. Engineering Small HOMO–LUMO Gaps in Polycyclic Aromatic Hydrocarbons with Topologically Protected States - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. uv-visible absorption spectrum of benzene methylbenzene naphthalene anthracene tetracene example of aromatic spectra of arenes condensed aromatic ring systems pentacene hexacene [docbrown.info]
- 17. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. rsc.org [rsc.org]
- 19. sfu.ca [sfu.ca]
Hazards and safety information for bromopentamethylbenzene
An In-Depth Technical Guide to the Hazards and Safety of Bromopentamethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the critical safety information, handling protocols, and hazard mitigation strategies for this compound (CAS No. 5153-40-2). As a key intermediate in various organic synthesis pathways, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond mere data recitation, offering a synthesized perspective grounded in established safety principles and regulatory standards.
Chemical Identity and Physicochemical Profile
This compound is a halogenated aromatic hydrocarbon. Its fully substituted benzene ring structure contributes to its solid state at room temperature and its low solubility in aqueous media. These properties fundamentally influence its handling, storage, and disposal requirements.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 1-bromo-2,3,4,5,6-pentamethylbenzene | [1][2] |
| CAS Number | 5153-40-2 | [1][3][4] |
| Molecular Formula | C₁₁H₁₅Br | [1][2][3][4][5] |
| Molar Mass | 227.14 g/mol | [1][3][4][5] |
| Appearance | White to almost white crystalline solid/powder | [2][3][5] |
| Melting Point | 158.5 - 164.5 °C | [2][3][5] |
| Boiling Point | 290 °C | [3][5] |
| Water Solubility | Insoluble | [3][5][6] |
Rationale: The high melting point and crystalline nature indicate that the primary exposure risk during handling will be through the inhalation of fine dust or direct skin contact with the solid, rather than vapor inhalation at ambient temperatures. Its insolubility in water is a critical consideration for both spill cleanup and environmental disposal, as it will not readily dissipate in aqueous waste streams.[3][5][7]
Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1] The primary hazards are associated with its irritant properties and potential environmental toxicity.
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Statement | GHS Code | Reference(s) |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation | H315 | [1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation | H319 | [1] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | May cause respiratory irritation | H335 | [1] |
| Hazardous to the Aquatic Environment - Long-Term Hazard (Category 4) | May cause long lasting harmful effects to aquatic life | H413 | [1] |
Expert Insight: The H315 and H319 classifications necessitate stringent personal protective equipment (PPE) protocols. The causality is clear: contact with mucous membranes or skin can lead to inflammatory responses. The H335 classification underscores the importance of engineering controls, as inhaling the dust can irritate the respiratory tract. While acute systemic toxicity data is not prominently available, the irritant nature of the compound warrants treating it with a high degree of caution.
Exposure Controls and Personal Protection
A multi-layered approach, combining engineering controls and personal protective equipment, is essential for minimizing exposure.
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of this compound powder must be conducted in a certified chemical fume hood.[8][9] This is the primary engineering control to mitigate respiratory exposure to airborne dust, as mandated by its H335 classification.[1]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[7][10][11]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation where the chemical is handled.[7][10][11]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by a risk assessment of the procedures being performed. The following protocol represents a minimum standard for handling this chemical.
-
Hand Protection: Wear chemically resistant, impervious gloves.[8][12][13] Nitrile or neoprene gloves are suitable choices. Gloves must be inspected for integrity before use and disposed of properly after handling.[12][13]
-
Eye and Face Protection: Chemical safety goggles with side shields are mandatory.[14] If there is a significant risk of splashing or dust generation, a full-face shield should be worn in addition to goggles.[13][15]
-
Skin and Body Protection: A laboratory coat must be worn and fully fastened. For larger quantities or tasks with a higher risk of contamination, consider disposable coveralls.[16]
-
Respiratory Protection: When engineering controls are not sufficient, a NIOSH-approved respirator may be required.[14][17][18]
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for preventing accidental exposure and maintaining chemical integrity.
Handling Protocol
-
Preparation: Cordon off the work area. Ensure the fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and PPE.
-
Aliquotting: Weigh the solid within the fume hood. Use tools (spatulas, weigh boats) that minimize dust generation.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[17][19][20] Decontaminate all equipment and the work surface.
-
Hygiene: Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[17][19][20]
Storage Protocol
-
Container: Store in the original, tightly sealed container.[7][11][18][21]
-
Location: Keep in a dry, well-ventilated area, designated for hazardous chemicals.[3][5][6][7][18]
-
Conditions: Store at room temperature, away from sources of ignition and direct sunlight.[3][5][6][18]
-
Segregation: Store separately from incompatible materials, particularly strong oxidizing agents and strong acids.[3][5]
Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
First Aid Measures
Table 3: First Aid for this compound Exposure
| Exposure Route | First Aid Protocol | Reference(s) |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [17][19][21][22] |
| Skin Contact | Immediately remove all contaminated clothing. Wash affected skin with copious amounts of soap and water. If skin irritation occurs, seek medical attention. | [17][18][22][23] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person feels unwell, seek medical attention. | [19][20][21][23] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention. | [17][19][20][21] |
Spill and Leak Response Protocol
The following workflow provides a systematic approach to managing a spill.
Caption: Workflow for managing a this compound spill.
Fire, Explosion, and Reactivity Hazards
Fire and Explosion
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[12][23][24]
-
Hazardous Combustion Products: In a fire, toxic and corrosive fumes may be produced, including carbon monoxide, carbon dioxide, and hydrogen bromide gas.[12][17][23] Firefighters must wear self-contained breathing apparatus (SCBA).[12][17][25]
-
Firefighting Precautions: Keep containers cool with a water spray to prevent rupture.[12][23][24]
Reactivity and Chemical Stability
-
Stability: The compound is stable under recommended storage conditions.[17][26]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, as this may cause dangerous reactions.[3][5]
-
Conditions to Avoid: Keep away from heat, sparks, open flames, and other sources of ignition.[7][18][19]
Disposal Considerations
Disposal of this compound and its containers must be handled as hazardous waste in strict accordance with institutional and governmental regulations.
Waste Disposal Protocol
-
Segregation: Do not mix with other waste streams. All waste containing this chemical, including contaminated solids (e.g., paper towels, gloves) and rinse solutions, must be collected as halogenated organic waste.[8][9]
-
Containerization: Use a designated, chemically compatible, and leak-proof container (e.g., glass or polyethylene).[9][27] The container must be kept closed except when adding waste.[27]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[8][9]
-
Collection: Arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[28] Do not dispose of this chemical down the drain or in the general trash.[12][27]
-
Empty Containers: Empty containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[27]
References
- 1-bromo-2,3,4,5,6-pentamethylbenzene - ChemBK. (2024).
- This compound - ChemBK. (2024).
- This compound | C11H15Br | CID 78831 - PubChem. (n.d.). Retrieved from National Institutes of Health, PubChem website: [Link]
- Hazardous Substance Fact Sheet - Bromobenzene. (n.d.). Retrieved from New Jersey Department of Health website: [Link]
- This compound (CAS 5153-40-2). (n.d.).
- BENZENE | CAMEO Chemicals | NOAA. (1993).
- Safety Data Sheet - 1-bromo-2-phenylethane. (2025).
- Safety Data Sheet - bromobenzene. (2025).
- Safety Data Sheet - Highly flammable liquid and vapor. (2025).
- Safety Data Sheet - Benzene, (2-bromoethyl)-. (n.d.).
- First Aid Procedures for Chemical Hazards | NIOSH. (n.d.). Retrieved from Centers for Disease Control and Prevention website: [Link]
- Personal Protective Equipment | US EPA. (2025). Retrieved from United States Environmental Protection Agency website: [Link]
- Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from U.S. Department of Health & Human Services website.
- Safety Data Sheet - (1-Bromoethyl)benzene. (2010).
- Safety Data Sheet - 1-Bromo-2-(trifluoromethoxy)benzene. (2025).
- Safety Data Sheet - Hexakis(bromomethyl)benzene. (n.d.).
- Safety Data Sheet - Benzene, bromopentafluoro-. (n.d.).
- Safety Data Sheet - 2-Bromo-m-xylene. (2025).
- Safety Data Sheet - this compound. (2024).
- Material Safety Data Sheet - Bromobenzene. (n.d.).
- Safety Data Sheet - Bromobenzene. (2011).
- 5153-40-2(this compound) Product Description. (n.d.).
- Is Personal Protective Equipment Required When Working with Solvents? (n.d.).
- Essential PPE for Protection Against Liquid Chemicals. (2025). Retrieved from SafetyCulture Marketplace US website.
- Safety Data Sheet - 5-Bromo-3-methylbenzene-1,2-diamine. (n.d.).
- PPE Solutions for the Chemical Manufacturing Industry. (n.d.).
- Proper Disposal of 1,3-Bis(bromomethyl)-5-methylbenzene. (n.d.).
- Safety Data Sheet - Bromobenzene. (2025).
- Proper Disposal of 1-Bromo-4-(trifluoromethyl)benzene-d4. (2025).
- Essential Guide to the Safe Disposal of 1-Bromo-4-(trichloromethyl)benzene. (n.d.).
- Toxicological Review of Bromobenzene. (n.d.). Retrieved from U.S. Environmental Protection Agency website.
- Hazardous Waste Disposal Guide. (n.d.). Retrieved from Dartmouth College Policy Portal website: [Link]
- Safeguarding Your Laboratory: Proper Disposal of Bromobenzene-d5. (n.d.).
Sources
- 1. This compound | C11H15Br | CID 78831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 5153-40-2 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 5153-40-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. kscl.co.in [kscl.co.in]
- 13. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 14. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 15. epa.gov [epa.gov]
- 16. PPE Solutions for the Chemical Manufacturing Industry [dupont.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
- 21. fishersci.com [fishersci.com]
- 22. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 23. nj.gov [nj.gov]
- 24. uwwapps.uww.edu [uwwapps.uww.edu]
- 25. pentachemicals.eu [pentachemicals.eu]
- 26. fishersci.com [fishersci.com]
- 27. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note and Protocol: Electrophilic Aromatic Bromination of Pentamethylbenzene
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive guide to the electrophilic aromatic bromination of pentamethylbenzene to synthesize bromopentamethylbenzene. Pentamethylbenzene is a highly activated aromatic system due to the presence of five electron-donating methyl groups, which facilitates a rapid and selective bromination. This compound is a valuable intermediate in organic synthesis, particularly in the development of complex molecular architectures for active pharmaceutical ingredients (APIs).[1] This guide details the underlying mechanism, a field-proven experimental protocol, critical safety procedures, and methods for product characterization.
Introduction and Scientific Background
Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, enabling the direct functionalization of aromatic rings.[2] The bromination of pentamethylbenzene is a classic example of this reaction class. The five methyl substituents on the benzene ring act as powerful activating groups, significantly increasing the nucleophilicity of the aromatic core. This high reactivity obviates the need for the harsh Lewis acid catalysts (e.g., FeBr₃ or AlBr₃) typically required for the bromination of less activated rings like benzene.[3] The reaction proceeds readily with molecular bromine, often in a polar protic solvent like acetic acid, to yield a single mono-brominated product due to the substitution of the last remaining aromatic proton.
Reaction Mechanism
The reaction proceeds via a well-established two-step addition-elimination mechanism.[2][4][5]
-
Generation of the Electrophile and Nucleophilic Attack: Although a strong Lewis acid is not required, the polar solvent can help polarize the Br-Br bond. The electron-rich π-system of pentamethylbenzene attacks the electrophilic bromine atom.
-
Formation of the Arenium Ion (Sigma Complex): This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6] The positive charge is delocalized across the ring, but the stability of this intermediate is high due to the electron-donating effects of the five methyl groups.
-
Deprotonation and Re-aromatization: A weak base (such as the solvent or the bromide anion) removes the proton from the sp³-hybridized carbon, restoring the aromatic system and yielding the final product, this compound.[3][4]
Caption: Mechanism of Electrophilic Aromatic Bromination.
Critical Safety and Handling
This protocol involves hazardous materials that require strict safety measures. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves.[7]
-
Bromine (Br₂): Extremely toxic, corrosive, and volatile.[8] Causes severe skin burns and is fatal if inhaled.[8] Work with bromine solutions in a well-ventilated fume hood and have a neutralizing agent (e.g., sodium thiosulfate solution) readily available for spills.
-
Acetic Acid (CH₃COOH): Corrosive and causes severe skin and eye damage.[9] The vapor is irritating to the respiratory system. Handle with care to avoid contact and inhalation.
-
Waste Disposal: All bromine-containing waste must be collected in a designated halogenated waste container for proper disposal according to institutional guidelines.[7]
Experimental Protocol
This protocol describes the synthesis of this compound on a 5 mmol scale.
Materials and Reagents
| Compound | Role | Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) | Volume (mL) | Equivalents |
| Pentamethylbenzene | Starting Material | C₁₁H₁₆ | 148.24 | 5.00 | 0.741 | - | 1.0 |
| Bromine | Reagent | Br₂ | 159.81 | 5.25 | 0.839 | ~0.27 | 1.05 |
| Glacial Acetic Acid | Solvent | CH₃COOH | 60.05 | - | - | 20 | - |
| Sodium Bisulfite | Quenching Agent | NaHSO₃ | 104.06 | - | (as solution) | - | - |
| Sodium Bicarbonate | Neutralizing Agent | NaHCO₃ | 84.01 | - | (as solution) | - | - |
| Diethyl Ether | Extraction Solvent | (C₂H₅)₂O | 74.12 | - | - | ~50 | - |
| Anhydrous MgSO₄ | Drying Agent | MgSO₄ | 120.37 | - | ~2 g | - | - |
| Product (Theoretical) | This compound | C₁₁H₁₅Br | 227.14 | 5.00 | 1.14 | - | - |
Step-by-Step Procedure
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve pentamethylbenzene (0.741 g, 5.00 mmol) in glacial acetic acid (20 mL).
-
Reagent Addition: In a separate vial, carefully prepare a solution of bromine (0.839 g, 5.25 mmol) in 5 mL of glacial acetic acid. Slowly add this bromine solution dropwise to the stirring pentamethylbenzene solution over 10-15 minutes at room temperature. The characteristic red-brown color of bromine should dissipate as it reacts.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour. The reaction progress can be monitored by the disappearance of the bromine color. If color persists, gentle warming to 40°C for 30 minutes can be applied.
-
Quenching: Carefully pour the reaction mixture into a 250 mL beaker containing 50 mL of ice-water. Quench the excess bromine by slowly adding saturated sodium bisulfite solution until the orange/yellow color completely disappears.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with diethyl ether (3 x 25 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acetic acid, followed by a wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically a white to off-white solid, can be purified by recrystallization from ethanol or methanol to yield pure this compound.[10]
Caption: Experimental Workflow for this compound Synthesis.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation.[12]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups. Due to the molecule's symmetry, two singlets should be observed: one integrating to 6H (for the two methyl groups ortho to the bromine) and another integrating to 9H (for the two methyl groups meta and the one para to the bromine).
-
¹³C NMR: The carbon spectrum will show characteristic peaks for the aromatic carbons and the methyl carbons.[13]
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio.[11]
-
Melting Point: The purified product should have a sharp melting point consistent with literature values (approx. 161-162°C).[10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend reaction time or apply gentle heat (40-50°C). Ensure 1.05 equivalents of bromine were used. |
| Loss of product during workup. | Ensure pH is neutral or slightly basic before extraction. Perform extractions carefully to avoid emulsions. | |
| Starting Material Remains | Insufficient bromine or reaction time. | Check stoichiometry. Re-run the reaction with a slight excess of bromine and monitor by TLC or GC-MS. |
| Product is an Oil or Low-Melting Solid | Impurities present. | Re-purify by recrystallization, ensuring slow cooling for optimal crystal growth. Consider a different solvent system if necessary. |
References
- Carl ROTH. (n.d.). Bromine solution - Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Thermo Fisher Scientific. (2025). Hydrogen bromide, 33% w/w solution in acetic acid - Safety Data Sheet.
- Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
- Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
- Dakota Pharm. (2025). The Role of this compound in Pharmaceutical Synthesis.
- Chemistry LibreTexts. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary).
- National Center for Biotechnology Information. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central.
- Vyas, P., et al. (2003). Experimental Methods 1. Bromination Methods. Tetrahedron Letters, 44, 4085-4088.
- Royal Society of Chemistry. (n.d.). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory.
- ChemBK. (n.d.). This compound.
- Google Patents. (2006). US20060217569A1 - Process for side-chain bromination of alkylbenzenes.
- J-Global. (n.d.). A 1H NMR study of molecular motions in bromo- and iodopentamethylbenzene.
- Google Patents. (n.d.). EP1057801A2 - Process for benzylic bromination.
- Khan Academy. (n.d.). Synthesis of substituted benzene rings II (video).
- Google Patents. (n.d.). JP2688657B2 - Method for bromination of methyl group bonded to aromatic nucleus.
- Google Patents. (n.d.). CN102531832A - Preparation method for bromopentafluorobenzene.
- ResearchGate. (n.d.). Figure S1. 1H NMR spectrum of compound 1-bromo-4-octyloxybenzene (7) (CDCl3, 300 MHz).
- Undergraduate Instrumental Analysis, 8th Edition. (n.d.). Magnetic Resonance Spectroscopy.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. bg.cpachem.com [bg.cpachem.com]
- 10. chembk.com [chembk.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. This compound | C11H15Br | CID 78831 - PubChem [pubchem.ncbi.nlm.nih.gov]
Protocol for bromination of fully methylated benzene ring
Application Notes & Protocols
Topic: Protocol for the Selective Bromination of Fully Methylated Benzene Rings
Abstract
This document provides a comprehensive guide for the selective bromination of fully methylated benzene rings, a critical transformation in synthetic organic chemistry. While the electron-rich nature of polymethylated aromatics might suggest susceptibility to electrophilic attack on the ring, the absence of aromatic protons and significant steric hindrance redirects reactivity towards the methyl substituents. This guide focuses on the free-radical-mediated side-chain bromination, primarily the Wohl-Ziegler reaction, which offers a robust and selective method for installing a bromine atom at the benzylic position. We will delve into the mechanistic underpinnings, provide a detailed, field-tested experimental protocol, outline safety procedures, and discuss product characterization, offering researchers and drug development professionals a complete framework for synthesizing key brominated intermediates.
Mechanistic Rationale: Side-Chain vs. Aromatic Bromination
In benzene derivatives, two primary pathways exist for bromination: electrophilic aromatic substitution (SEAr) on the ring and free-radical substitution on an alkyl side-chain. For fully methylated benzenes, such as hexamethylbenzene (C₆(CH₃)₆), the choice of pathway is dictated by the substrate's structure and the reaction conditions.
-
Electrophilic Aromatic Substitution (SEAr): This mechanism involves the attack of an electrophile (e.g., Br⁺ generated from Br₂ and a Lewis acid like FeBr₃) on the π-system of the benzene ring.[1][2] A hydrogen atom on the ring is then replaced. However, in a fully methylated ring, there are no hydrogen atoms to substitute, making this pathway non-viable for a standard substitution reaction. While ipso-substitution is theoretically possible under harsh conditions, it is not a synthetically practical route.
-
Free-Radical Side-Chain (Benzylic) Bromination: The methyl groups on the benzene ring contain benzylic hydrogens. These hydrogens are particularly susceptible to abstraction by radicals because the resulting benzylic radical is stabilized by resonance with the aromatic ring. This makes free-radical bromination of a side-chain methyl group the preferred and most synthetically useful pathway.[3][4]
The most common and effective method for achieving selective benzylic bromination is the Wohl-Ziegler reaction , which utilizes N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide) or UV light.[5][6] The key advantage of NBS is that it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction, which favors the radical pathway over competitive ionic reactions like addition to the aromatic ring.[6]
The mechanism proceeds through a classic radical chain reaction:
-
Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form radicals. These radicals then react with HBr present in trace amounts to generate a bromine radical (Br•).
-
Propagation:
-
A bromine radical abstracts a benzylic hydrogen from a methyl group on the ring, forming a resonance-stabilized benzylic radical and HBr.
-
This benzylic radical then reacts with a molecule of Br₂ (generated in situ from NBS and HBr) to form the brominated product and a new bromine radical, which continues the chain.
-
-
Termination: The reaction is terminated when two radicals combine.
Experimental Protocol: Monobromination of Hexamethylbenzene
This protocol details the synthesis of (bromomethyl)pentamethylbenzene from hexamethylbenzene using NBS.
Principle: Hexamethylbenzene is reacted with one equivalent of N-bromosuccinimide in a suitable solvent under reflux with a radical initiator. The product is then isolated and purified. While carbon tetrachloride (CCl₄) is a traditional solvent for this reaction, its toxicity and environmental impact make it undesirable.[7] Safer alternatives like acetonitrile or cyclohexane are recommended.[8]
Materials and Equipment
-
Reagents: Hexamethylbenzene (C₁₂H₁₈), N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Acetonitrile (CH₃CN), Dichloromethane (CH₂Cl₂), Saturated Sodium Bicarbonate solution (NaHCO₃), Saturated Sodium Chloride solution (Brine), Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen inlet, separatory funnel, rotary evaporator, glassware for filtration and recrystallization.
Reagent Data Table
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Hexamethylbenzene | 162.28 | 5.00 g | 0.0308 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 5.48 g | 0.0308 | 1.0 |
| AIBN | 164.21 | 0.25 g | 0.0015 | 0.05 |
| Acetonitrile | - | 150 mL | - | - |
Step-by-Step Methodology
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add hexamethylbenzene (5.00 g, 0.0308 mol).
-
Add N-bromosuccinimide (5.48 g, 0.0308 mol). Note: For optimal results, NBS should be recrystallized from water and dried under vacuum prior to use to remove any residual bromine or HBr.[5]
-
Add the radical initiator, AIBN (0.25 g, 0.0015 mol).
-
Add 150 mL of acetonitrile as the solvent.
-
Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.
-
Flush the system with nitrogen or argon to create an inert atmosphere.
-
-
Reaction Execution:
-
Heat the mixture to reflux (approx. 82°C for acetonitrile) with vigorous stirring.
-
The reaction progress can be monitored by observing the consumption of the dense NBS, which will be replaced by the less dense succinimide byproduct floating at the surface.
-
Maintain reflux for 2-4 hours. The reaction can also be monitored by TLC or GC-MS if required.
-
-
Work-up and Isolation:
-
After the reaction is complete (as judged by the consumption of starting material), cool the flask to room temperature.
-
Filter the mixture to remove the solid succinimide byproduct. Wash the solid with a small amount of cold acetonitrile or dichloromethane.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic solution sequentially with:
-
1 x 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic byproducts.
-
1 x 50 mL of water.
-
1 x 50 mL of brine to aid in the separation of layers.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product, (bromomethyl)pentamethylbenzene, can be purified by recrystallization from a suitable solvent such as ethanol or hexane.
-
Characterization of the Product
The identity and purity of the synthesized (bromomethyl)pentamethylbenzene should be confirmed using spectroscopic methods.
-
¹H NMR Spectroscopy: This is the most definitive method for confirming successful side-chain bromination.
-
The disappearance of a singlet corresponding to 18 protons (for hexamethylbenzene at ~2.2 ppm) will be observed.[9]
-
A new singlet will appear in the downfield region, typically around 4.5-4.8 ppm , corresponding to the two protons of the newly formed benzylic bromide (-CH₂Br).
-
The remaining five methyl groups will appear as singlets in the aromatic methyl region (~2.2-2.4 ppm).
-
-
¹³C NMR Spectroscopy:
-
A new signal for the benzylic carbon (-CH₂Br) will appear around 30-35 ppm .
-
The signals for the aromatic carbons and the remaining methyl carbons will also be present.
-
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity (M⁺ and M⁺+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Safety and Hazard Management
Strict adherence to safety protocols is mandatory when performing bromination reactions.[10]
-
Reagent Hazards:
-
N-Bromosuccinimide (NBS): An irritant to the skin, eyes, and respiratory system. Reactions involving NBS can be exothermic, so large-scale reactions require careful temperature control.[5]
-
Bromine (if used as an alternative): Highly toxic, corrosive, and causes severe burns upon contact.[11][12] Inhalation can be fatal.[13] All manipulations must be done in a certified chemical fume hood.[14]
-
Acetonitrile: Flammable liquid and toxic.
-
AIBN: Can decompose violently if heated without a solvent.
-
-
Personal Protective Equipment (PPE):
-
Wear safety goggles with side shields, chemical-resistant gloves (nitrile is often insufficient for prolonged work with halogenated compounds; check glove compatibility charts), and a flame-resistant lab coat at all times.[11]
-
-
Engineering Controls:
-
All procedures must be performed in a well-ventilated chemical fume hood.
-
-
Waste Disposal and Spill Management:
-
Brominated organic waste must be collected in a designated halogenated waste container.
-
Spills should be absorbed with an inert material like sand or vermiculite.[11] Small spills of bromine can be neutralized with a sodium thiosulfate solution.
-
References
- Vertex AI Search. (2024). Bromination safety.
- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
- Dubois, J. E., et al. (1972). Quantitative study of substituent interactions in aromatic electrophilic substitution. I. Bromination of polysubstituted benzene. Journal of the American Chemical Society, 94(19), 6825.
- Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
- US Patent US3528899A. (1970). Method of brominating the side chain of an alkyl benzene.
- Centers for Disease Control and Prevention (CDC). (2024). Bromine | Chemical Emergencies.
- European Patent EP1705168A1. (2006). Improved process for side-chain bromination of alkyl-benzenes.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- ICL Group. (n.d.). BROMINE BROMINE - Safety Handbook.
- Various Authors. (2019). N-Bromosuccinimide.
- Making Molecules. (2025). Electrophilic Aromatic Substitution.
- European Patent Office. (2006).
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Abbas, A. (2023).
- The Organic Chemistry Tutor. (2018). Benzene Side Chain Reactions [Video]. YouTube.
- Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.
- Chemistry LibreTexts. (2022). 16.
- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- Chemguide. (n.d.).
- University Lab Manual. (n.d.).
- German Patent DE2130296A1. (1973). Process for the preparation of bromine derivatives of hexamethylbenzene.
- Wikipedia. (n.d.). Hexamethylbenzene.
- ACS Publications. (n.d.). The Bromination of Polymethylbenzenes in Aqueous Acetic Acid.
- PubMed Central (PMC). (n.d.).
- Experimental Methods Documentation. (n.d.).
- BYJU'S. (n.d.).
- ICL-IP Terneuzen EN. (n.d.). Applications & Products > Bromine containing organic compounds.
- Patsnap Eureka. (2024). Bromobenzene: Uses, Properties, and Industrial Significance.
- Common Organic Chemistry. (n.d.).
- ResearchGate. (2025).
- NIH - PMC. (n.d.). A Novel Synthesis of Bromobenzenes Using Molecular Bromine.
- Organic Syntheses Procedure. (n.d.). p-BROMOTOLUENE.
- ChemicalBook. (n.d.). HEXAMETHYLBENZENE(87-85-4) 1H NMR spectrum.
- Alfa Chemistry. (n.d.). Synthesis of Bromobenzene.
- Alaee, M., et al. (2003). An overview of commercially used brominated flame retardants, their applications, their use patterns in different countries/regions and possible modes of release.
- Royal Society of Chemistry. (n.d.). Synthesis of bromobenzene: 64.
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (2025). New Class of Brominated Polymeric Flame Retardants for use in Polystyrene Foams.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Organic Syntheses Procedure. (n.d.). m-BROMONITROBENZENE.
- ChemRxiv. (2025).
- University Lab Manual. (2020). HALOGEN ADDITION TO C=C BOND (Bromination of trans-stilbene) Conventional Procedure.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Side-Chain Reactions Of Benzene Derivatives [themasterchemistry.com]
- 4. youtube.com [youtube.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes - Google Patents [patents.google.com]
- 8. Improved process for side-chain bromination of alkyl-benzenes - Patent 1705168 [data.epo.org]
- 9. HEXAMETHYLBENZENE(87-85-4) 1H NMR spectrum [chemicalbook.com]
- 10. icl-group-sustainability.com [icl-group-sustainability.com]
- 11. carlroth.com [carlroth.com]
- 12. dollycorporation.com [dollycorporation.com]
- 13. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 14. youtube.com [youtube.com]
The Strategic Use of Bromopentamethylbenzene in Modern Organic Synthesis
An Application Guide for Researchers
Abstract
Bromopentamethylbenzene (C₁₁H₁₅Br) is a highly valuable, sterically hindered aromatic building block in organic synthesis. Its unique combination of a reactive carbon-bromine bond and a bulky, electron-rich pentamethylphenyl scaffold makes it a versatile reagent for constructing complex molecular architectures. This guide provides an in-depth analysis of its primary applications, focusing on its role in organometallic chemistry and transition-metal-catalyzed cross-coupling reactions. Detailed, field-proven protocols are provided to enable researchers, scientists, and drug development professionals to effectively integrate this reagent into their synthetic workflows.
Introduction: Properties and Synthetic Value
This compound, also known as 1-bromo-2,3,4,5,6-pentamethylbenzene, is a white to off-white solid crystalline compound.[1] The core of its utility lies in the pentamethylphenyl group (often abbreviated as Ph*), which imparts significant steric bulk and electron-donating character due to the five methyl substituents. This electron-rich nature makes the aromatic ring susceptible to electrophilic substitution, although the primary reactivity for synthetic transformations is centered on the carbon-bromine bond.[2][3]
The bromine atom serves as an excellent leaving group and a handle for a wide array of chemical transformations. It can be readily converted into organometallic species or participate directly in coupling reactions, allowing for the precise introduction of the bulky pentamethylphenyl moiety.[4] This group is particularly useful in medicinal chemistry and materials science, where it can be used to enhance metabolic stability, modulate pharmacokinetic properties, or construct specific supramolecular structures.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5153-40-2 | [1] |
| Molecular Formula | C₁₁H₁₅Br | [1] |
| Molar Mass | 227.14 g/mol | [1] |
| Melting Point | 161-162 °C | [1] |
| Boiling Point | 290 °C | [1] |
| Appearance | White to Almost white solid | [1] |
| Solubility | Insoluble in water; Soluble in common organic solvents. | [1] |
Safety Note: this compound is an irritant. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[7] Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.[1]
Key Application: Formation of Organometallic Reagents
One of the most fundamental applications of this compound is its conversion into highly reactive organometallic reagents, such as Grignard and organolithium compounds.[8] These reactions effectively reverse the polarity of the carbon atom attached to the bromine, transforming it from an electrophilic site into a potent nucleophile and a strong base.[9]
Synthesis of Pentamethylphenylmagnesium Bromide (Grignard Reagent)
The reaction of this compound with magnesium metal in an ethereal solvent yields the corresponding Grignard reagent.[10] This organometallic compound is a powerful tool for forming new carbon-carbon bonds through addition to carbonyls (aldehydes, ketones, esters), nitriles, and epoxides.[9]
Protocol 1: Preparation of Pentamethylphenylmagnesium Bromide
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of dry nitrogen to remove any residual moisture.
-
Reagent Preparation: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine to activate the magnesium surface.
-
Initiation: In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF). Add a small portion of this solution to the magnesium turnings.
-
Reaction: The reaction is typically initiated by gentle warming. An exothermic reaction should commence, indicated by the disappearance of the iodine color and bubbling at the magnesium surface. Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials. The resulting grey-to-brown solution of pentamethylphenylmagnesium bromide is ready for use in subsequent steps.
Workflow for Grignard Reagent Formation
Caption: Workflow for Grignard Reagent Synthesis.
Key Application: Palladium-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity.[11][12] this compound is an excellent substrate for these reactions, particularly those catalyzed by palladium.[13]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most widely used C(sp²)–C(sp²) bond-forming reactions.[12][14] this compound can be coupled with a variety of aryl or vinyl boronic acids (or their esters) to produce sterically hindered biaryl compounds. These structures are of significant interest in pharmaceutical development and materials science.[15]
The reaction proceeds via a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[16]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.[14]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst.[16]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and a suitable phosphine ligand such as tricyclohexylphosphine (PCy₃, 0.04 eq.).
-
Solvent and Base: Add a degassed solvent mixture, such as toluene and water (e.g., 10:1 v/v), followed by a base, typically an aqueous solution of cesium carbonate (Cs₂CO₃, 2.0 eq.). The base is critical for the transmetalation step.[11]
-
Reaction Conditions: Seal the flask and heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure biaryl product.
Table 2: Representative Cross-Coupling Reactions
| Coupling Type | Nucleophile | Catalyst System (Example) | Key Feature |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(OAc)₂ / PCy₃ • HBF₄ | High functional group tolerance, mild conditions.[11] |
| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | Tolerant of many functional groups, but tin byproducts are toxic.[13][17] |
| Kumada | R-MgBr | Ni(dppe)Cl₂ | Uses readily available Grignard reagents; less functional group tolerance.[12][17] |
| Negishi | R-ZnCl | Pd(PPh₃)₄ | Highly reactive organozinc reagents, good for challenging couplings.[13][17] |
Conclusion
This compound is a powerful and versatile reagent for advanced organic synthesis. Its primary utility stems from the facile conversion of its C-Br bond into nucleophilic organometallic species or its direct participation in palladium-catalyzed cross-coupling reactions. The sterically demanding and electron-rich nature of the pentamethylphenyl group provides a unique building block for creating complex molecules with tailored properties. The protocols and data presented in this guide offer a robust framework for the successful application of this compound in diverse research and development settings.
References
- The Role of this compound in Pharmaceutical Synthesis. (2025). Google Vertex AI Search.
- Pentamethylbenzene - Wikipedia. (n.d.). Wikipedia.
- Pentamethylbenzene synthesis - ChemicalBook. (n.d.). ChemicalBook.
- Pentamethylbenzene 700-12-9 wiki - Guidechem. (n.d.). Guidechem.
- Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (n.d.). PubMed Central.
- 10.7 Organometallic Coupling Reactions - Organic Chemistry. (2023). OpenStax.
- Process for eco-friendly synthesis of bromobenzene. (2005).
- Organometallic Chemistry, Compounds, and Reactions. (n.d.). ChemTalk.
- This compound - ChemBK. (n.d.). ChemBK.
- Pentamethylphenyl (Ph*) and Related Derivatives as Useful Acyl Protecting Groups for Organic Synthesis: A Preliminary Study. (2025).
- Basic Organometallic Reactions. (n.d.). University of Rochester.
- Main Group Organometallic Compounds. (n.d.).
- Transition Metal Catalyzed Coupling Reactions. (n.d.). University of Pennsylvania.
- 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). (n.d.). MDPI.
- (a) Cross-coupling reaction between bromobenzene with benzeneboronic... (n.d.).
- This compound | C11H15Br | CID 78831 - PubChem. (n.d.).
Sources
- 1. chembk.com [chembk.com]
- 2. Pentamethylbenzene - Wikipedia [en.wikipedia.org]
- 3. Pentamethylbenzene synthesis - chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C11H15Br | CID 78831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US20050137431A1 - Process for eco-friendly synthesis of bromobenzene - Google Patents [patents.google.com]
- 9. Chemical Reactivity [www2.chemistry.msu.edu]
- 10. Organometallic Chemistry, Compounds, and Reactions | ChemTalk [chemistrytalk.org]
- 11. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu) [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 10.7 Organometallic Coupling Reactions - Organic Chemistry | OpenStax [openstax.org]
- 15. researchgate.net [researchgate.net]
- 16. uwindsor.ca [uwindsor.ca]
- 17. alpha.chem.umb.edu [alpha.chem.umb.edu]
Application Notes and Protocols: Bromopentam-ethylbenzene as a Precursor for the Pentamethyl-cyclopentadienyl (Cp*) Ligand
Abstract
The pentamethylcyclopentadienyl (Cp) ligand is a cornerstone of modern organometallic chemistry, prized for its ability to confer enhanced stability and solubility to metal complexes.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the Cp ligand, utilizing bromopentamethylbenzene as a readily available precursor. We will delve into the mechanistic underpinnings of the synthesis, provide detailed, field-proven experimental protocols, and address critical safety considerations. The information presented herein is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references.
Introduction: The Significance of the Cp* Ligand
The pentamethylcyclopentadienyl ligand, systematically named 1,2,3,4,5-pentamethylcyclopenta-1,3-diene (CpH), is a substituted cyclopentadiene derivative with the molecular formula C₁₀H₁₆.[1] It serves as a crucial precursor in organometallic chemistry, readily deprotonating to form the pentamethylcyclopentadienyl anion (Cp).[1] The five methyl groups on the cyclopentadienyl ring provide significant steric bulk and increase electron density, which enhances the stability of transition metal complexes.[1]
Key Advantages of the Cp Ligand:*
-
Enhanced Stability: The electron-donating nature of the methyl groups increases the stability of the resulting metal complexes.[2]
-
Increased Solubility: The bulky and non-polar nature of the Cp* ligand often imparts greater solubility in non-polar organic solvents to its metal complexes.[2]
-
Steric Protection: The steric hindrance provided by the methyl groups can prevent unwanted side reactions and stabilize reactive metal centers.[1][2]
These properties make Cp-metal complexes invaluable in a wide range of applications, including catalysis for olefin polymerization, organic synthesis, and the development of advanced materials.[1][3] This guide focuses on a reliable synthetic route to CpH starting from this compound.
Synthetic Strategy: From this compound to Cp*H
The synthesis of pentamethylcyclopentadiene (Cp*H) from this compound is a multi-step process that leverages classic organometallic reactions. The overall strategy involves the formation of a Grignard reagent, followed by its reaction with a suitable cyclopentenone derivative and subsequent dehydration.
2.1. Reaction Mechanism
The synthesis proceeds through the following key steps:
-
Formation of the Grignard Reagent: this compound is reacted with magnesium metal in an anhydrous ether solvent to form the pentamethylphenylmagnesium bromide Grignard reagent. This reaction involves the insertion of magnesium into the carbon-bromine bond.[4][5][6]
-
Nucleophilic Addition to a Cyclopentenone: The highly nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of a cyclopentenone derivative. For this synthesis, a methylated cyclopentenone is a suitable choice to introduce the necessary carbon framework. This addition reaction forms a magnesium alkoxide intermediate.[7][8]
-
Acid-Catalyzed Dehydration: The reaction mixture is then treated with an acid, which protonates the alkoxide to form a tertiary alcohol. Subsequent acid-catalyzed dehydration of this alcohol leads to the formation of the desired pentamethylcyclopentadiene (Cp*H).
The following diagram illustrates the overall synthetic workflow:
Caption: Synthetic workflow for Cp*H from this compound.
Experimental Protocols
Disclaimer: The following protocols involve hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.[9][10] A thorough risk assessment should be conducted before commencing any experimental work.[11]
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store in a cool, dry place. |
| Magnesium Turnings | Grignard Grade | Commercially Available | Must be dry and free of oxide layer.[12] |
| Anhydrous Diethyl Ether or THF | Reagent Grade | Commercially Available | Must be anhydrous.[4][13] Ether is extremely flammable.[14] |
| 2,3,4-Trimethyl-2-cyclopenten-1-one | ≥97% | Commercially Available | Alternative cyclopentenone derivatives can be used. |
| Hydrochloric Acid (concentrated) | Reagent Grade | Commercially Available | Corrosive. Handle with care. |
| Saturated Ammonium Chloride Solution | N/A | Prepared in-house | |
| Anhydrous Magnesium Sulfate | Reagent Grade | Commercially Available | For drying organic layers. |
| Iodine (crystal) | Reagent Grade | Commercially Available | Used as an activator for the Grignard reaction.[13] |
3.2. Protocol 1: Synthesis of Pentamethylphenylmagnesium Bromide
Objective: To prepare the Grignard reagent from this compound.
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. All glassware must be flame-dried or oven-dried and cooled under an inert atmosphere to ensure anhydrous conditions.[13][15][16]
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine to activate the magnesium surface.[13] Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and the purple color disappears. This indicates the activation of the magnesium.[4]
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Initiation of Grignard Reaction: Add a small portion of the this compound solution to the magnesium turnings. The reaction is typically initiated by gentle warming. Onset of the reaction is indicated by the disappearance of the iodine color (if any remains) and the appearance of cloudiness or bubbling.[14]
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, so an ice-water bath should be kept on hand to control the reaction rate if necessary.[13][15]
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete reaction. The resulting gray to brownish solution is the pentamethylphenylmagnesium bromide Grignard reagent.
3.3. Protocol 2: Synthesis and Purification of Pentamethylcyclopentadiene (Cp*H)
Objective: To synthesize Cp*H via nucleophilic addition and dehydration.
Procedure:
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution in an ice-water bath.
-
Nucleophilic Addition: Prepare a solution of 2,3,4-trimethyl-2-cyclopenten-1-one (1.0 equivalent) in anhydrous diethyl ether or THF in a separate dropping funnel. Add this solution dropwise to the cold Grignard reagent solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[11]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2-3 times). Combine the organic layers.
-
Dehydration and Purification:
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
To the crude alcohol, add a catalytic amount of p-toluenesulfonic acid monohydrate and reflux in toluene using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS until the dehydration is complete.
-
Upon completion, cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and then with brine. .
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure pentamethylcyclopentadiene (Cp*H) as a colorless to light yellow liquid.[1]
-
Characterization and Data
The final product should be characterized to confirm its identity and purity.
| Property | Expected Value |
| Appearance | Colorless to light yellow liquid[1] |
| Boiling Point | ~182 °C at atmospheric pressure[1] |
| ¹H NMR (CDCl₃, δ) | ~2.45 (q, 1H), ~1.80 (s, 6H), ~1.00 (d, 9H) |
| ¹³C NMR (CDCl₃, δ) | Resonances corresponding to the five distinct carbon environments of the Cp*H ring and the methyl groups. |
| Mass Spectrometry (EI) | M⁺ peak at m/z = 136.23[1] |
Safety and Handling
General Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.[9][10]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][12]
-
Ethers are highly flammable and can form explosive peroxides upon storage.[10][14] Use from a freshly opened container or test for peroxides before use.
-
Grignard reagents are highly reactive and react violently with water and protic solvents.[9][13] Ensure all glassware and solvents are scrupulously dry.[14]
-
This compound is an irritant. Avoid inhalation and contact with skin and eyes.[17]
Emergency Procedures:
-
In case of fire involving Grignard reagents, use a Class D fire extinguisher (for combustible metals). Do NOT use water, carbon dioxide, or halogenated extinguishers.[9]
-
In case of skin contact, immediately wash the affected area with copious amounts of water.
-
In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.
The following diagram outlines the key safety considerations:
Caption: Key safety precautions for the synthesis of Cp*H.
Conclusion
This application note provides a detailed and practical guide for the synthesis of pentamethylcyclopentadiene (Cp*H) from this compound. By following the outlined protocols and adhering to the stringent safety precautions, researchers can reliably produce this valuable ligand for a wide array of applications in organometallic chemistry and beyond. The provided mechanistic insights and characterization data serve to ensure the integrity and success of the synthesis.
References
- Grokipedia. (2026-01-07). Pentamethylcyclopentadiene.
- Organic Syntheses Procedure. (n.d.). 1,2,3,4,5-pentamethylcyclopentadiene.
- Laboratory Safety Standard Operating Procedure (SOP). (2018-07-16).
- Sigma-Aldrich. (2024-09-30).
- Chem 355 Jasperse. (n.d.). Grignard Reaction.
- Sciencemadness. (2009-03-18). Synthesis of Pentamethyl Cyclopentadiene.
- Garst, J. F. (n.d.). Mechanism of Grignard Reagent Formation.
- Quora. (2022-02-19).
- Lab Alley. (2024-10-29).
- Clark, J. (n.d.). grignard reagents. Chemguide.
- University of Wisconsin-Madison. (n.d.).
- YouTube. (2020-06-22). grignard reaction.
- Ethesis. (2017-02-16). Synthesis and reactivity of cyclopentadienyl based organometallic compounds and their electrochemical and biological properties.
- Chemeurope.com. (n.d.). Pentamethylcyclopentadiene.
- Kyoto University Research Information Repository. (2008-03-24). Studies on Pentamethylcyclopentadiene in Organic Synthesis.
- Asymmetric Catalysis. (2011-10-14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- Wiley Online Library. (2016-03-07). Grignard Reactions in Cyclopentyl Methyl Ether.
- Chegg. (n.d.). Show the products obtained from the addition of methylmagnesium bromide to the following compounds: (a) Cyclopentanone. (b) Benzophenone (diphenyl ketone). (c) 3-Hexanone.
- Wikipedia. (n.d.). Pentamethylcyclopentadiene.
- ACS Publications. (n.d.). Communications- Preparation of 1,2,3,4,5-Pentamethyl-cyclopentadiene, 1,2,3,4,5,5-Hexamethyl-cyclopentadiene, and 1,2,3,4,5-Pentamethyl-cyclopentadienylcarbinol. The Journal of Organic Chemistry.
- ACS Publications. (1996-05-28). Improved Synthesis of Pentabenzylcyclopentadiene and Study of the Reaction between Pentabenzylcyclopentadiene and Iron Pentacarbonyl. Organometallics.
- Saint Mary's University. (2025-05-15). New Bulky Cyclopentadienyl Ligands and their Metal Complexes.
- Filo. (2025-09-28).
- RSC Publishing. (n.d.). Organic reactions involving transition metals. Part I. Formation of pentamethylcyclopentadienylrhodium complexes by reaction of hexamethylbicyclo[11][11]hexa-2,5-diene with rhodium trichloride. Journal of the Chemical Society A.
- YouTube. (2019-02-09). The Basic EAS Reactions with Benzene--All of the Mechanisms.
- PubChem - NIH. (n.d.). This compound | C11H15Br | CID 78831.
- PMC - NIH. (n.d.).
- Google Patents. (n.d.).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Pentamethylcyclopentadiene - Wikipedia [en.wikipedia.org]
- 3. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. web.alfredstate.edu [web.alfredstate.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. homework.study.com [homework.study.com]
- 8. cyclopentanone + Et–MgBr → (alkoxide intermediate) → + H₃O⁺ → 1-ethylcycl.. [askfilo.com]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. media.laballey.com [media.laballey.com]
- 13. quora.com [quora.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. dchas.org [dchas.org]
- 16. youtube.com [youtube.com]
- 17. This compound | C11H15Br | CID 78831 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pentamethylphenylmagnesium Bromide: A Comprehensive Guide to Formation and Application
Introduction
The Grignard reagent, a cornerstone of synthetic organic chemistry, offers a powerful method for the formation of carbon-carbon bonds.[1] Among the vast family of these organomagnesium halides, pentamethylphenylmagnesium bromide holds a unique position. The steric bulk imparted by the five methyl groups on the aromatic ring introduces distinct reactivity and selectivity profiles, making it a valuable tool for accessing highly substituted and sterically hindered molecular architectures. This guide provides a detailed exploration of the formation of pentamethylphenylmagnesium bromide, delving into the mechanistic nuances, critical experimental parameters, and a step-by-step protocol for its successful synthesis. The content is tailored for researchers, scientists, and drug development professionals who seek to leverage this versatile reagent in their synthetic endeavors.
Mechanistic Insights and Critical Parameters
The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[2] In the case of bromopentamethylbenzene, this process is governed by a complex interplay of factors that must be carefully controlled to ensure high yields and minimize side reactions.
The Reaction Mechanism
The prevailing mechanism for Grignard reagent formation is understood to involve radical intermediates.[3][4] The reaction initiates with a single electron transfer (SET) from the magnesium surface to the aryl halide, forming a radical anion. This intermediate subsequently fragments to yield an aryl radical and a bromide anion. The aryl radical can then react with the magnesium surface to form the organomagnesium species.
Key Factors Influencing Success
Several critical parameters significantly impact the successful formation of pentamethylphenylmagnesium bromide:
-
Steric Hindrance: The five methyl groups on the benzene ring present considerable steric bulk. While this can slow down the rate of Grignard formation compared to less substituted aryl halides, it also influences the subsequent reactivity of the reagent.[5]
-
Magnesium Activation: A passivating layer of magnesium oxide on the surface of the magnesium metal can inhibit the reaction.[6][7] Activation is therefore crucial and can be achieved through various methods, including mechanical (crushing or stirring) and chemical (using activators like iodine, 1,2-dibromoethane, or bromine).[7][8][9][10][11][12] Iodine is a common choice, as the disappearance of its characteristic brown color provides a visual cue for the initiation of the reaction.[6][13]
-
Solvent Choice: Anhydrous ether solvents are essential for Grignard reagent formation.[2][14][15][16] They serve to solvate and stabilize the formed organomagnesium species.[2][4] Tetrahydrofuran (THF) is often preferred over diethyl ether for the preparation of aryl Grignard reagents due to its higher boiling point and superior solvating ability.[2][17][18]
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources, such as water, which will rapidly quench the reagent.[6][14][19] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[14][19] The entire reaction should be conducted under an inert atmosphere of nitrogen or argon.[14]
-
Reaction Temperature: The formation of Grignard reagents is an exothermic process.[17][19] While some initial heating may be required to initiate the reaction, it is crucial to control the temperature to prevent side reactions. An ice-water bath should be readily available to manage the exotherm.[19]
Potential Side Reactions
The primary side reaction of concern is Wurtz-type coupling, where the newly formed Grignard reagent reacts with the starting this compound to form a biphenyl derivative. This can be minimized by the slow, dropwise addition of the aryl bromide solution to the magnesium suspension.[18]
Experimental Protocol
This protocol details the laboratory-scale synthesis of pentamethylphenylmagnesium bromide.
Materials and Equipment
| Reagent/Equipment | Specifications | Purpose |
| This compound | High purity | Starting material |
| Magnesium turnings | Reagent for Grignard formation | |
| Anhydrous Tetrahydrofuran (THF) | Dry, inhibitor-free | Solvent |
| Iodine | Crystal | Magnesium activator |
| Nitrogen or Argon gas | High purity, dry | Inert atmosphere |
| Three-necked round-bottom flask | Sized appropriately | Reaction vessel |
| Reflux condenser | To condense solvent vapors | |
| Dropping funnel | For controlled addition of reagent | |
| Magnetic stirrer and stir bar | For agitation | |
| Heating mantle or oil bath | For controlled heating | |
| Schlenk line or nitrogen balloon | To maintain inert atmosphere |
Step-by-Step Procedure
-
Glassware Preparation: Rigorously dry all glassware in an oven at >120°C overnight or by flame-drying under a stream of inert gas. Assemble the apparatus (three-necked flask, condenser, dropping funnel, and nitrogen inlet) while hot and allow it to cool to room temperature under a continuous flow of nitrogen or argon.[18]
-
Magnesium Activation: Place the magnesium turnings in the reaction flask. Add a single crystal of iodine.[18] The flask can be gently warmed to sublime the iodine, coating the magnesium surface.
-
Initiation: Add a small portion of a solution of this compound in anhydrous THF to the magnesium turnings via the dropping funnel.[20]
-
Reaction: The initiation of the reaction is indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution.[18][21] Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[20] If the reaction becomes too vigorous, the addition rate should be slowed, and the flask can be cooled with an ice bath.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure the reaction proceeds to completion.[18] The resulting solution of pentamethylphenylmagnesium bromide is typically grayish and cloudy and should be used immediately in subsequent reactions.[18]
Safety Precautions
-
Grignard reagents are flammable, corrosive, and can be pyrophoric.[17]
-
The reaction is exothermic and can lead to a runaway reaction if not properly controlled.[17]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves.[17]
-
Ethers are highly flammable; ensure there are no open flames in the vicinity.[19]
-
Handle all reagents and the final Grignard solution under an inert atmosphere.[14]
-
Any spills of Grignard reagent must be handled and disposed of as hazardous waste according to institutional guidelines.[22]
Visualization of the Workflow
Caption: Step-by-step workflow for the synthesis of pentamethylphenylmagnesium bromide.
Applications in Synthesis
Pentamethylphenylmagnesium bromide is a valuable nucleophile for the formation of new carbon-carbon bonds.[23] It can be used in a variety of reactions, including:
-
Reaction with Carbonyl Compounds: Addition to aldehydes and ketones yields secondary and tertiary alcohols, respectively.[16] Reaction with esters can also produce tertiary alcohols.
-
Reaction with Epoxides: Ring-opening of epoxides to form β-hydroxy ethers.[20]
-
Reaction with Carbon Dioxide: Carboxylation to produce pentamethylbenzoic acid.[20]
-
Synthesis of Aryl Ketones: Reaction with acid chlorides can provide aryl ketones.[23]
The steric hindrance of the pentamethylphenyl group can lead to unique selectivity in these reactions, making it a powerful tool for the synthesis of complex, sterically congested molecules.
Troubleshooting
| Problem | Possible Cause | Solution |
| Reaction fails to initiate | Inactive magnesium surface | Use fresh magnesium turnings and an appropriate activation method (e.g., iodine, crushing).[6][10] |
| Traces of water in glassware or solvent | Ensure all glassware is meticulously dried and use anhydrous solvents.[18] | |
| Low yield of Grignard reagent | Wurtz coupling side reaction | Employ slow, dropwise addition of the this compound solution.[18] |
| Impure reagents | Use high-purity magnesium and this compound.[18] | |
| Reaction becomes uncontrollable | Exothermic reaction proceeds too quickly | Slow the addition of the aryl bromide and use an ice bath to cool the reaction flask.[17] |
Conclusion
The formation of pentamethylphenylmagnesium bromide, while requiring careful attention to experimental detail, provides access to a highly valuable and sterically demanding nucleophile. By understanding the underlying mechanism, controlling critical parameters such as magnesium activation and anhydrous conditions, and following a well-defined protocol, researchers can reliably synthesize this reagent and unlock its potential in a wide range of synthetic applications, from fundamental research to the development of novel pharmaceuticals.
References
- Vertex AI Search. (n.d.). Safe Handling Practices of Industrial Scale Grignard Reagents.
- Vertex AI Search. (n.d.). Grignard Reaction.
- American Chemical Society. (n.d.). Grignard Reaction.
- Sciencemadness Wiki. (2019, April 1). Grignard reagent.
- Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?.
- Vertex AI Search. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
- Vertex AI Search. (n.d.). 25. The Grignard Reaction.
- ECHEMI. (n.d.). Does anyone know the best way to activate magnesium for the....
- ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?.
- Vertex AI Search. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction.
- Organosynthetic & Organometallic Chemistry. (2010, September 11). activation of Magnesium for grignard reaction.
- Vertex AI Search. (n.d.). Formation of Grignard Reagents from Organic Halides.
- ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- YouTube. (2019, October 23). preparation of Grignard reagents.
- Web Pages. (n.d.). 6. Grignard Reaction.
- Organic Letters. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones.
- Wikipedia. (n.d.). Grignard reagent.
- Chemistry Stack Exchange. (2019, January 23). Steric Factors on reaction with grignard reagent.
- Journal of Molecular Structure. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review.
- Physics Wallah. (n.d.). Grignard reagent and its application in organic reactions.
- YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.
- BenchChem. (2025). Application Notes and Protocols: Formation of 3,5-Dichlorophenylmagnesium Bromide from 1-Bromo-3,5-dichlorobenzene.
- Vertex AI Search. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
- BenchChem. (2025). Application Notes and Protocols: Formation of (4-(p-tolyl)butyl)magnesium Bromide.
Sources
- 1. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. adichemistry.com [adichemistry.com]
- 3. web.alfredstate.edu [web.alfredstate.edu]
- 4. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Grignard reagent - Wikipedia [en.wikipedia.org]
- 8. community.wvu.edu [community.wvu.edu]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. Organosynthetic & Organometallic Chemistry: activation of Magnesium for grignard reaction [tvv2008.blogspot.com]
- 12. cerritos.edu [cerritos.edu]
- 13. d.web.umkc.edu [d.web.umkc.edu]
- 14. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Grignard Reagent, Use and Mechanism of Grignard Reagent [pw.live]
- 17. acs.org [acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. quora.com [quora.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. m.youtube.com [m.youtube.com]
- 22. taylorfrancis.com [taylorfrancis.com]
- 23. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones [organic-chemistry.org]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Bromopentamethylbenzene
Introduction
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1][2] The 2010 Nobel Prize in Chemistry, awarded to Heck, Negishi, and Suzuki, underscored the transformative impact of these methods.[1] This guide focuses on a particularly challenging substrate: bromopentamethylbenzene. The pentamethylphenyl moiety is a sterically encumbered building block used in the synthesis of advanced materials, molecular machinery, and complex organic molecules.
The primary challenge in utilizing this compound lies in its significant steric hindrance. The five methyl groups flanking the bromine atom impede the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[3][4] Overcoming this steric barrier requires carefully optimized catalyst systems and reaction conditions. This document provides an in-depth analysis of the mechanistic principles, field-proven insights, and detailed laboratory protocols for successfully employing this compound in several key palladium-catalyzed cross-coupling reactions.
Core Mechanistic Principles: Overcoming Steric Hindrance
The efficacy of palladium-catalyzed cross-coupling reactions hinges on a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation (for reactions like Suzuki and Sonogashira) or migratory insertion (for the Heck reaction), and reductive elimination.[1][5]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
For sterically hindered substrates like this compound, each step presents a hurdle. The oxidative addition is slow due to the crowded environment around the C-Br bond. Subsequently, the bulky pentamethylphenyl group on the palladium center can hinder the approach of the coupling partner (transmetalation) and slow the final bond-forming reductive elimination step.
The key to success lies in the rational selection of ligands. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as those developed by the Buchwald group (e.g., SPhos, XPhos), are paramount.[6][7]
-
Expertise & Experience: These ligands promote the formation of highly reactive, low-coordinate Pd(0) species (L-Pd(0)). The steric bulk of the ligand facilitates reductive elimination, while its electron-donating nature increases the electron density on the palladium center, which in turn accelerates the oxidative addition into the C-Br bond.[6][7]
Table 1: Recommended Catalyst Systems for Hindered Substrates
| Application | Palladium Precatalyst | Ligand | Rationale |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination. |
| Buchwald-Hartwig | Pd(OAc)₂ or Pd₂(dba)₃ | BrettPhos, XPhos | Highly active for C-N bond formation with hindered amines and aryl halides. |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃, cataCXium® A | Often used with a Cu(I) co-catalyst to facilitate acetylide formation. |
| Heck Reaction | Pd(OAc)₂ | P(o-tol)₃, P(t-Bu)₃ | Bulky phosphines are needed to overcome steric repulsion and promote insertion. |
Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds between an organoboron compound and an organohalide.[5][8] When coupling this compound, the primary challenge is achieving efficient oxidative addition and preventing catalyst decomposition at the higher temperatures often required. The use of robust dialkylbiaryl phosphine ligands is crucial for success.[4][7]
Application Note: Suzuki-Miyaura Coupling
The protocol below describes the coupling of this compound with 4-methoxyphenylboronic acid. The choice of SPhos as the ligand is based on its proven effectiveness in promoting couplings of hindered aryl chlorides and bromides.[7] Potassium phosphate is a moderately strong base that is effective in this transformation and generally results in cleaner reactions than stronger bases like alkoxides.
Protocol 1: Synthesis of 2,3,4,5,6-Pentamethyl-4'-methoxy-1,1'-biphenyl
Caption: Workflow for setting up an inert atmosphere cross-coupling reaction.
Materials & Reagents:
| Reagent | Formula | MW | Amount | Mmol | Equiv. |
| This compound | C₁₁H₁₅Br | 227.14 | 227 mg | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | 182 mg | 1.2 | 1.2 |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 4.5 mg | 0.02 | 0.02 |
| SPhos | C₂₇H₃₃OP | 410.52 | 16.4 mg | 0.04 | 0.04 |
| Potassium Phosphate | K₃PO₄ | 212.27 | 425 mg | 2.0 | 2.0 |
| Toluene | C₇H₈ | - | 5 mL | - | - |
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).
-
Reagent Addition: Add this compound (227 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol) to the flask.
-
Solvent Addition: Add 5 mL of degassed toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the product.
Buchwald-Hartwig Amination: C(sp²)–N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing aryl amines.[9][10][11] The steric bulk of this compound makes C-N bond formation particularly demanding, requiring a highly active catalyst to facilitate the reductive elimination step, which is often rate-limiting for hindered substrates.[12][13]
Application Note: Buchwald-Hartwig Amination
This protocol details the coupling of this compound with morpholine. A strong, non-nucleophilic base like sodium tert-butoxide is essential to deprotonate the amine and form the palladium-amido complex.[12] The choice of BrettPhos as a ligand is driven by its effectiveness in coupling hindered aryl halides with a range of amines.
Protocol 2: Synthesis of 4-(Pentamethylphenyl)morpholine
Materials & Reagents:
| Reagent | Formula | MW | Amount | Mmol | Equiv. |
| This compound | C₁₁H₁₅Br | 227.14 | 227 mg | 1.0 | 1.0 |
| Morpholine | C₄H₉NO | 87.12 | 105 µL | 1.2 | 1.2 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 9.2 mg | 0.01 | 0.02 (Pd) |
| BrettPhos | C₃₅H₄₈O₂P₂ | 570.69 | 22.8 mg | 0.04 | 0.04 |
| Sodium tert-butoxide | NaOtBu | 96.10 | 135 mg | 1.4 | 1.4 |
| Toluene | C₇H₈ | - | 5 mL | - | - |
Procedure:
-
Inert Atmosphere Setup: To a glovebox or a flame-dried Schlenk flask under argon, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), BrettPhos (22.8 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Reagent Addition: Add this compound (227 mg, 1.0 mmol) and 5 mL of degassed toluene.
-
Amine Addition: Add morpholine (105 µL, 1.2 mmol) via syringe.
-
Reaction: Seal the flask and heat in an oil bath at 100 °C for 16-24 hours.
-
Monitoring: Follow the consumption of the starting material by GC-MS.
-
Workup: After cooling, quench the reaction by carefully adding 10 mL of water. Dilute with 20 mL of diethyl ether.
-
Extraction & Purification: Separate the layers and extract the aqueous phase with diethyl ether (2x 15 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the product via flash chromatography.
Sonogashira Coupling: C(sp²)–C(sp) Bond Formation
The Sonogashira coupling enables the synthesis of arylalkynes by reacting an aryl halide with a terminal alkyne.[14][15] The reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.[16] For this compound, the steric hindrance can be overcome with standard conditions, though higher temperatures or longer reaction times may be necessary.
Application Note: Sonogashira Coupling
The following protocol describes the coupling of this compound with phenylacetylene. Copper(I) iodide acts as a co-catalyst, forming a copper acetylide intermediate that undergoes transmetalation with the arylpalladium(II) complex.[14] An amine base, such as triethylamine, serves both as the base and often as the solvent.
Protocol 3: Synthesis of (Pentamethylphenyl)(phenyl)acetylene
Materials & Reagents:
| Reagent | Formula | MW | Amount | Mmol | Equiv. |
| This compound | C₁₁H₁₅Br | 227.14 | 227 mg | 1.0 | 1.0 |
| Phenylacetylene | C₈H₆ | 102.14 | 120 µL | 1.1 | 1.1 |
| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 14 mg | 0.02 | 0.02 |
| Copper(I) Iodide | CuI | 190.45 | 7.6 mg | 0.04 | 0.04 |
| Triethylamine | Et₃N | 101.19 | 5 mL | - | - |
Procedure:
-
Setup: To a Schlenk flask, add this compound (227 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Atmosphere Exchange: Evacuate the flask and backfill with argon (repeat 3 times).
-
Solvent and Reagent Addition: Add 5 mL of degassed triethylamine, followed by phenylacetylene (120 µL, 1.1 mmol) via syringe.
-
Reaction: Stir the mixture at 80 °C for 12 hours. The formation of a salt (triethylammonium bromide) may be observed.
-
Workup: Cool the reaction mixture and filter through a pad of celite to remove insoluble salts, washing with diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexanes) to obtain the desired arylalkyne.
Heck Reaction: C(sp²)–C(sp²) Vinylation
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[17][18] The reaction with a sterically hindered substrate like this compound often requires higher temperatures and a robust catalyst system to facilitate both the oxidative addition and the subsequent syn-migratory insertion and β-hydride elimination steps.[19][20]
Application Note: Heck Reaction
This protocol outlines the reaction between this compound and n-butyl acrylate. Tri(o-tolyl)phosphine is chosen as a ligand due to its steric bulk, which can promote the desired catalytic steps. A base like triethylamine is used to neutralize the HBr generated during the catalytic cycle.
Protocol 4: Synthesis of Butyl (E)-3-(pentamethylphenyl)acrylate
Materials & Reagents:
| Reagent | Formula | MW | Amount | Mmol | Equiv. |
| This compound | C₁₁H₁₅Br | 227.14 | 227 mg | 1.0 | 1.0 |
| n-Butyl acrylate | C₇H₁₂O₂ | 128.17 | 215 µL | 1.5 | 1.5 |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 4.5 mg | 0.02 | 0.02 |
| Tri(o-tolyl)phosphine | P(o-tol)₃ | 304.37 | 12.2 mg | 0.04 | 0.04 |
| Triethylamine | Et₃N | 101.19 | 280 µL | 2.0 | 2.0 |
| DMF (anhydrous) | C₃H₇NO | - | 5 mL | - | - |
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under argon, dissolve palladium(II) acetate (4.5 mg, 0.02 mmol) and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol) in 5 mL of anhydrous DMF.
-
Reagent Addition: To the catalyst solution, add this compound (227 mg, 1.0 mmol), n-butyl acrylate (215 µL, 1.5 mmol), and triethylamine (280 µL, 2.0 mmol).
-
Reaction: Seal the tube and heat in an oil bath at 120 °C for 24-48 hours.
-
Monitoring: Track the reaction's progress via GC-MS analysis of small aliquots.
-
Workup: After cooling to room temperature, pour the reaction mixture into 50 mL of water and extract with diethyl ether (3 x 25 mL).
-
Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate) to isolate the substituted alkene.
References
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Deriv
- Buchwald-Hartwig amin
- A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
- Buchwald–Hartwig amin
- Heck reaction. Wikipedia.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Buchwald-Hartwig Amin
- Heck Reaction. Organic Chemistry Portal.
- Sonogashira coupling. Wikipedia.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Suzuki reaction. Wikipedia.
- 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Heck Reaction. Chemistry LibreTexts.
- Sonogashira Coupling. Chemistry LibreTexts.
- Sonogashira Coupling. Organic Chemistry Portal.
- Heck Coupling. YouTube.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. name-reaction.com [name-reaction.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. Heck Reaction [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Suzuki Coupling of Bromopentamethylbenzene
Introduction: Navigating Steric Challenges in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is fundamental to the creation of pharmaceuticals, agrochemicals, and advanced materials.[1][2] While the Suzuki coupling is remarkably versatile, its application to sterically hindered substrates, such as those with multiple ortho-substituents, presents a significant synthetic hurdle. Bromopentamethylbenzene, with its five methyl groups flanking the aryl bromide, epitomizes this challenge. The steric bulk around the reaction center can impede the crucial steps of the catalytic cycle, demanding carefully optimized protocols to achieve successful coupling.
This guide provides a comprehensive overview and detailed protocols for the successful Suzuki coupling of this compound. We will delve into the mechanistic nuances of this transformation, explore the critical role of specialized ligands and reaction parameters, and offer step-by-step procedures for both the synthesis of the requisite boronic acid partner and the final coupling reaction.
The Catalytic Cycle: Overcoming Steric Hindrance
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle. The steric bulk of this compound (R¹-X) primarily hinders the initial oxidative addition step.
For substrates like this compound, the steric congestion around the carbon-bromine bond makes the initial oxidative addition of the palladium(0) catalyst the rate-limiting step.[2] To overcome this, highly active catalyst systems are required. The key lies in the choice of ligand bound to the palladium center. Bulky and electron-rich ligands are essential to promote the oxidative addition and subsequent reductive elimination steps.[1]
Key Reagents and Their Roles
The success of a Suzuki coupling with a sterically hindered substrate hinges on the judicious selection of each reaction component.
| Component | Role in the Reaction | Recommended for this compound Coupling | Rationale |
| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective Pd(II) and Pd(0) sources, respectively, that are readily reduced in situ to the active catalytic species.[4] |
| Ligand | Stabilizes the Pd center, influences reactivity and steric accessibility. | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs). | These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is crucial for the oxidative addition to the sterically encumbered this compound.[3][5] |
| Base | Activates the boronic acid/ester for transmetalation. | Strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or t-BuOK. | Strong bases are often required to facilitate the transmetalation step, especially with sterically demanding partners.[6] |
| Solvent | Solubilizes reactants and influences reaction kinetics. | Aprotic polar solvents such as dioxane, THF, or toluene, often with a small amount of water. | These solvents are effective at dissolving the various components of the reaction mixture and are compatible with the catalytic system. The addition of water can aid in dissolving the base and facilitating the activation of the boronic acid. |
| Boronic Acid/Ester | The organoboron coupling partner. | Pentamethylphenylboronic acid or its pinacol ester. | The choice of the boronic acid or ester will determine the final biaryl product. The pinacol ester is often more stable and easier to handle than the corresponding boronic acid. |
Protocol 1: Synthesis of Pentamethylphenylboronic Acid Pinacol Ester
Prior to the Suzuki coupling, the requisite pentamethylphenylboronic acid or its ester must be synthesized. The following protocol outlines a common method for the synthesis of the pinacol ester.
Materials and Reagents:
-
This compound
-
Magnesium turnings
-
Iodine (a single crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Isopropoxyboronic acid pinacol ester
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere, add magnesium turnings (1.2 equivalents) and a crystal of iodine to a flame-dried three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the this compound solution to the magnesium turnings and gently warm the flask to initiate the Grignard reaction (indicated by the disappearance of the iodine color and bubbling).
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add isopropoxyboronic acid pinacol ester (1.1 equivalents) to the stirred Grignard solution via a syringe or dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pentamethylphenylboronic acid pinacol ester.
-
Protocol 2: Suzuki Coupling of this compound
This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid or ester. Optimization of the specific ligand, base, and temperature may be necessary for different coupling partners.
Figure 2: A general workflow for the Suzuki coupling of this compound.
Materials and Reagents:
-
This compound (1.0 equivalent)
-
Arylboronic acid or pinacol ester (1.2-1.5 equivalents)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk tube or round-bottom flask, add this compound, the arylboronic acid or ester, the palladium precatalyst, the ligand, and the base under an inert atmosphere.
-
Evacuate and backfill the flask with the inert gas three times.
-
-
Solvent Addition and Degassing:
-
Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
-
Purification:
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired biaryl product.
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inefficient catalyst system for the sterically hindered substrate. | * Increase catalyst and/or ligand loading. * Switch to a more active ligand system (e.g., a more sterically demanding phosphine or an NHC ligand). * Increase the reaction temperature. |
| Incomplete activation of the boronic acid. | * Use a stronger base (e.g., Cs₂CO₃ or t-BuOK). * Ensure the base is finely powdered and well-dispersed. | |
| Formation of side products (e.g., homocoupling) | Catalyst decomposition or suboptimal reaction conditions. | * Ensure thorough degassing of the reaction mixture. * Lower the reaction temperature. * Adjust the stoichiometry of the reactants. |
| Difficulty in purification | Similar polarity of the product and starting materials or byproducts. | * Optimize the solvent system for column chromatography. * Consider recrystallization from a suitable solvent system. |
Conclusion
The Suzuki coupling of this compound, while challenging, is a feasible transformation with the appropriate selection of catalyst, ligand, and reaction conditions. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes is paramount to overcoming the steric hindrance presented by the pentamethylphenyl group. The protocols provided in this guide offer a solid foundation for researchers to successfully synthesize sterically hindered biaryl compounds, enabling the exploration of novel chemical space in drug discovery and materials science.
References
- Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693.
- Leadbeater, N. E., & Marco, M. (2000). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Tetrahedron Letters, 41(10), 16465-16468.
- Chen, W., et al. (2020). Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol. Journal of the American Chemical Society, 142(16), 7368-7375.
- Li, G., et al. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 55(63), 9323-9326.
- Wu, L., et al. (2012). Room-temperature synthesis of tetra-ortho-substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings. Angewandte Chemie International Edition, 51(1), 219-223.
- Li, G., et al. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 55(63), 9323-9326.
- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Accounts of Chemical Research, 44(2), 144-157.
- Lee, D. H., et al. (2008). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters, 10(2), 213-216.
- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
- MDPI. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 20(9), 16484-16497.
- Kwong, F. Y., et al. (2022). Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Towards the Assembly of Tetra-ortho-Substituted Biaryls. Journal of the American Chemical Society, 144(32), 14594-14606.
- Buchwald, S. L., et al. (2020). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. ACS Catalysis, 11(1), 187-195.
- Glorius, F., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693.
- Welch, C. J., et al. (2018). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. ACS Catalysis, 8(10), 9433-9442.
- Turner, N. J., et al. (2023). Steric‐Adaptive Biocatalysis: Imine Reductase‐Mediated Dynamic Kinetic Resolution for Atroposelective Synthesis of Hindered Biaryl Amines. Angewandte Chemie International Edition, 62(11), e202216891.
- NROChemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
- ResearchGate. (n.d.). Table 3. Selective coupling reaction of arylboronic acid with...
- Ferreira, I. C. F. R., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(8), 1275.
- Pietruszka, J., et al. (2023). Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. ChemBioChem, 24(1), e202200610.
- Wang, J., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(10), 2636.
- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
- Scott Rychnovsky. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube.
- Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.
- ResearchGate. (n.d.). Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid?.
- Feringa, B. L., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis, 12(14), 8438-8445.
- MDPI. (2021). Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. Molecules, 26(22), 6825.
- Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls [mdpi.com]
The Latent Potential of Bromopentamethylbenzene in Organometallic Synthesis: A Guide to Cp*-Ligand Applications
Introduction: Reimagining a Precursor's Role
In the vast landscape of organometallic chemistry, the pentamethylcyclopentadienyl (Cp) ligand stands as a cornerstone, prized for its unique steric and electronic properties.[1][2] Typically, the synthesis of Cp and its subsequent metal complexes commences from precursors such as tiglaldehyde or 2-bromo-2-butene.[1][3] This guide, however, explores a less-trodden path: the utility of bromopentamethylbenzene as a viable, albeit unconventional, starting material for accessing the rich chemistry of Cp-metal complexes. While not a standard industrial route, the transformation of this compound into the Cp ligand is a mechanistically plausible sequence of fundamental organometallic reactions.
This document serves as a detailed application note and protocol guide for researchers, scientists, and professionals in drug development. We will first delineate a proposed synthetic strategy to bridge the gap between this compound and the coveted Cp* ligand. Subsequently, we will delve into the well-established applications of the Cp* ligand in the synthesis of diverse organometallic complexes and their roles in catalysis, providing detailed, field-proven protocols.
Part 1: From Aromatic Precursor to Cyclopentadienyl Ligand: A Proposed Synthetic Pathway
The conversion of this compound to the pentamethylcyclopentadienyl ligand is predicated on a sequence of well-established organometallic transformations: Grignard reagent formation, nucleophilic addition to an ester, and subsequent acid-catalyzed cyclization and dehydration. This proposed pathway offers a practical illustration of fundamental reaction mechanisms.[4][5][6]
Causality Behind the Experimental Choices
The rationale for this multi-step synthesis lies in the inherent stability of the aromatic ring of this compound, which necessitates its transformation into a more reactive intermediate. The formation of a Grignard reagent from this compound reverses the polarity of the carbon atom attached to the bromine, turning it into a potent nucleophile.[4] This nucleophilic character is then harnessed to build the carbon framework necessary for the five-membered ring of the cyclopentadienyl ligand. Diethyl ether is a common solvent for Grignard reactions as it is anhydrous and stabilizes the Grignard reagent.[4] The choice of diethyl carbonate as the electrophile is strategic; its two ethoxy groups provide a scaffold for a double addition of the Grignard reagent, leading to a tertiary alcohol that is primed for cyclization. The final step, an acid-catalyzed dehydration and cyclization, is a classic method for forming five-membered rings.
Caption: Proposed synthetic pathway from this compound to pentamethylcyclopentadiene (Cp*H).
Experimental Protocol: A Step-by-Step Guide
Protocol 1: Synthesis of Pentamethylcyclopentadiene (Cp*H) from this compound (Proposed)
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Diethyl carbonate
-
Concentrated sulfuric acid
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere synthesis (Schlenk line, argon or nitrogen)
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere, place magnesium turnings (1.2 equivalents) in a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve this compound (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the this compound solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicate the start of the reaction.
-
Slowly add the remaining this compound solution to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Diethyl Carbonate:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve diethyl carbonate (0.5 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the diethyl carbonate solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture to 0 °C and slowly quench it by adding a saturated aqueous ammonium chloride solution.
-
Separate the ethereal layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude tertiary alcohol.
-
-
Acid-Catalyzed Cyclization and Dehydration:
-
To the crude tertiary alcohol, add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture gently (distillation) to effect the cyclization and dehydration. The product, pentamethylcyclopentadiene (Cp*H), will co-distill with any remaining solvent and water.
-
Collect the distillate and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and purify by distillation to obtain pure pentamethylcyclopentadiene (Cp*H).
-
Part 2: Applications in Organometallic Synthesis and Catalysis
The true value of synthesizing the Cp* ligand lies in its utility for preparing a vast array of stable and reactive organometallic complexes. The steric bulk of the Cp* ligand enhances the stability of metal complexes and influences their reactivity in catalysis.[1][2]
Synthesis of Key Cp-Metal Complexes*
The deprotonation of CpH with a strong base like n-butyllithium yields the pentamethylcyclopentadienyl anion (Cp⁻), a versatile reagent for the synthesis of Cp*-metal complexes.[1]
Caption: General synthesis of Cp-metal complexes from CpH.
Protocol 2: Synthesis of (Pentamethylcyclopentadienyl)titanium Trichloride (Cp*TiCl₃)
This complex is a widely used precursor for various titanium-based catalysts.
Materials:
-
Pentamethylcyclopentadiene (Cp*H)
-
n-Butyllithium (n-BuLi) in hexanes
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous toluene and pentane
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Deprotonation of Cp*H:
-
Under an inert atmosphere, dissolve Cp*H (1 equivalent) in anhydrous toluene in a Schlenk flask.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-BuLi (1 equivalent) to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of a white precipitate of Cp*Li will be observed.
-
-
Reaction with TiCl₄:
-
In a separate Schlenk flask, dissolve TiCl₄ (1 equivalent) in anhydrous toluene.
-
Cool both the Cp*Li suspension and the TiCl₄ solution to -78 °C.
-
Slowly add the TiCl₄ solution to the Cp*Li suspension via a cannula.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Remove the solvent under reduced pressure.
-
Extract the residue with pentane and filter to remove LiCl.
-
Concentrate the filtrate and cool to -30 °C to crystallize the product.
-
Isolate the red-orange crystals of Cp*TiCl₃ by filtration and dry under vacuum.
-
| Complex | Starting Materials | Key Reagents | Solvent | Yield (%) | Reference |
| CpTiCl₃ | CpH, TiCl₄ | n-BuLi | Toluene, Pentane | High | [1] |
| [CpRhCl₂]₂ | CpH, RhCl₃·3H₂O | - | Methanol | ~90 | [1] |
| [CpFe(CO)₂]₂ | CpH, Fe(CO)₅ | - | Decalin (high temp) | ~75 | [1] |
Applications in Homogeneous Catalysis
Cp-metal complexes are highly effective catalysts and precatalysts for a wide range of organic transformations, including hydrogenation, C-H activation, and polymerization. The bulky Cp ligand often enhances catalyst stability and selectivity.
Protocol 3: Asymmetric Transfer Hydrogenation of a Prochiral Ketone
Chiral Cp-Rh and Cp-Ir complexes are powerful catalysts for the asymmetric reduction of ketones to chiral alcohols, a critical transformation in pharmaceutical synthesis.
Materials:
-
A prochiral ketone (e.g., acetophenone)
-
[(S,S)-TsDPEN-Rh-Cp*]Cl (chiral catalyst)
-
Formic acid/triethylamine azeotrope (5:2)
-
Anhydrous isopropanol
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the prochiral ketone (1 mmol) in anhydrous isopropanol (5 mL).
-
Add the chiral Cp*-Rh catalyst (0.005-0.01 mmol, 0.5-1.0 mol%).
-
Add the formic acid/triethylamine azeotrope (2 mL) as the hydrogen source.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Workup and Analysis:
-
Once the reaction is complete, quench with water and extract the product with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude chiral alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.
-
Conclusion
While this compound is not the conventional starting point for the synthesis of the pentamethylcyclopentadienyl ligand, a plausible synthetic route can be designed based on fundamental principles of organometallic chemistry. This opens up an alternative intellectual avenue for accessing the rich and diverse applications of Cp-metal complexes. The protocols detailed in this guide for the synthesis of key Cp-metal complexes and their use in catalysis underscore the profound impact of this ligand in modern chemistry. The steric and electronic properties imparted by the Cp* ligand continue to make it an indispensable tool for researchers in academia and industry, driving innovation in fields ranging from materials science to drug development.
References
- Pauson, P. L., & Kealy, T. J. (1951). A New Type of Organo-Iron Compound. Nature, 168(4285), 1039–1040. [URL: https://www.
- Threlkel, R. S., Bercaw, J. E., et al. (1982). 1,2,3,4,5-Pentamethylcyclopentadiene. Organic Syntheses, 60, 107. [URL: http://www.orgsyn.org/demo.aspx?prep=cv7p0474]
- Elschenbroich, C. (2006). Organometallics. Wiley-VCH. [URL: https://www.wiley.com/en-us/Organometallics%2C+3rd%2C+Completely+Revised+and+Extended+Edition-p-9783527293902]
- Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322–1325. [URL: https://gallica.bnf.fr/ark:/12148/bpt6k3086n/f1322.item]
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [URL: https://www.masterorganicchemistry.com/2015/12/10/reactions-of-grignard-reagents/]
- Wikipedia. (2024). Pentamethylcyclopentadiene. [URL: https://en.wikipedia.org/wiki/Pentamethylcyclopentadiene]
- ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [URL: https://www.adichemistry.com/organic/namedreactions/grignard/grignard-reagent-reaction-mechanism.html]
- Chemistry LibreTexts. (2023). Grignard Reaction. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/19%3A_Carbonyl_Alpha-Substitution_Reactions/19.05%3A_The_Grignard_Reaction]
- Royal Society of Chemistry. (2019). Themed collection: Mechanistic processes in organometallic chemistry. [URL: https://pubs.rsc.org/en/journals/journalissues/fd#!issueid=fd045009&type=themedcollection&issnprint=1359-6640]
- NIH. (2022). Harnessing Bromo/Acyloxy Transposition (BrAcT) and Excited-State Copper Catalysis for Styrene Difunctionalization. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9239840/]
- ACS Publications. (2023). Overview of the Synthesis and Catalytic Reactivity of Transition Metal Complexes Based on C P Bond Systems. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.2c00537]
- ResearchGate. (n.d.). Basic Organometallic Chemistry: Types of Reactions. [URL: https://www.researchgate.net/publication/332491119_Basic_Organometallic_Chemistry_Types_of_Reactions]
- Wikipedia. (2024). Cyclopentadienyl complex. [URL: https://en.wikipedia.org/wiki/Cyclopentadienyl_complex]
- BenchChem. (2025). Application Notes and Protocols for the Preparation of Metal Complexes with Chiral Diamine Ligands. [URL: https://www.benchchem.com/application-notes/preparation-of-metal-complexes-with-chiral-diamine-ligands]
- Organic Chemistry Portal. (n.d.). Grignard Reaction. [URL: https://www.organic-chemistry.org/namedreactions/grignard-reaction.shtm]
- Wikipedia. (2024). Grignard reaction. [URL: https://en.wikipedia.org/wiki/Grignard_reaction]
- ChemTalk. (n.d.). Organometallic Chemistry, Compounds, and Reactions. [URL: https://chem-talk.com/organometallic-chemistry-compounds-and-reactions/]
- OpenStax. (2023). Organometallic Coupling Reactions. [URL: https://openstax.org/books/organic-chemistry/pages/10-7-organometallic-coupling-reactions]
- Chemistry LibreTexts. (2023). Catalytic Applications of Organometallic Compounds- Alkene Metathesis. [URL: https://chem.libretexts.org/Courses/Indian_Institute_of_Technology_Kanpur/Advanced_Organometallic_Chemistry/14%3A_CATALYTIC_APPLICATIONS_OF_ORGANOMETALLIC_COMPOUNDS/14.
- Hilaris Publisher. (2024). Catalytic Mechanisms in Organometallic Chemistry: Recent Developments and Applications. [URL: https://www.hilarispublisher.
- NIH. (2019). Organometallic catalysis in aqueous and biological environments: harnessing the power of metal carbenes. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6441786/]
- PMC. (2009). Carbenes As Catalysts for Transformations of Organometallic Iron Complexes. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2776435/]
- BenchChem. (2025). An In-depth Technical Guide to Cyclopentadienyl Grignard Reagents. [URL: https://www.benchchem.com/application-notes/cyclopentadienyl-grignard-reagents]
- PMC. (2021). One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8591030/]
- ACS Publications. (2025). Triptycepenes: Synthesis, Metal Complexes, and Their Reactivity in Catalytic Reactions. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.5c00102]
- chemeurope.com. (n.d.). Pentamethylcyclopentadiene. [URL: https://www.chemeurope.com/en/encyclopedia/Pentamethylcyclopentadiene.html]
Sources
Synthesis of Bulky Cyclopentadienyl Ligands for Transition Metal Complexes
An Application Guide for Researchers
Authored by: A Senior Application Scientist
Introduction: The Enduring Power and Tunability of Cyclopentadienyl Ligands
Since the landmark discovery of ferrocene in 1951, cyclopentadienyl (Cp) ligands have become a cornerstone of organometallic chemistry.[1] Their ability to form stable, sandwich-type complexes with a wide array of transition metals has unlocked vast applications in catalysis, materials science, and medicine.[2][3][4] The standard Cp ligand (C₅H₅⁻) provides a robust platform, but modern chemistry often demands more nuanced control over the metal center's environment. This is achieved by modifying the Cp ring with substituents, a strategy that allows for the fine-tuning of both steric and electronic properties.[1][5]
The introduction of sterically demanding, or "bulky," substituents onto the cyclopentadienyl ring is a particularly powerful strategy. These bulky groups, such as multiple alkyl (e.g., methyl, tert-butyl) or aryl (e.g., terphenyl) units, create a sterically crowded pocket around the metal center.[5][6][7] This steric shielding can dramatically influence the reactivity, stability, and selectivity of the resulting metal complex. For instance, the ubiquitous pentamethylcyclopentadienyl (Cp*) ligand is more electron-donating and sterically larger than its unsubstituted counterpart, leading to complexes with enhanced thermal stability and the ability to stabilize fragile or highly reactive species.[8] Extremely bulky ligands can even enable the isolation of unusual coordination geometries and low-coordinate metal complexes.[6]
This guide provides a detailed overview of the core synthetic methodologies for preparing key bulky cyclopentadienyl ligands and their subsequent coordination to transition metals. The protocols described herein are grounded in established literature and are designed to be self-validating, with explanations for critical experimental choices to ensure both success and understanding for the research scientist.
Part 1: Synthetic Strategies for Bulky Cyclopentadiene Precursors
The journey to a bulky Cp metal complex begins with the synthesis of the substituted cyclopentadiene hydrocarbon (Cp'H). The choice of synthetic route is dictated by the nature of the desired substituents.
Strategy A: Alkylation of the Cyclopentadienide Anion
For simple alkyl substituents, the most direct route involves the deprotonation of cyclopentadiene followed by nucleophilic attack on an alkyl halide. This is particularly effective for synthesizing ligands with multiple bulky alkyl groups like tris(tert-butyl)cyclopentadiene.
-
Causality: Cyclopentadiene is unusually acidic for a hydrocarbon (pKa ≈ 16) due to the aromatic stabilization of its resulting conjugate base, the cyclopentadienide anion. This anion is a potent nucleophile. The reaction proceeds via an S_N2 mechanism. To overcome the steric hindrance of bulky alkyl halides (like t-butyl bromide), strong bases and sometimes phase-transfer catalysts or crown ethers are employed to enhance the reactivity of the anion.[6]
Strategy B: Ring Construction and Condensation
For fully substituted ligands like pentamethylcyclopentadiene (Cp*H), building the ring from acyclic precursors is often more efficient than attempting to exhaustively alkylate cyclopentadiene.
-
Causality: One classic and commercially relevant method involves the addition of 2-butenyllithium to ethyl acetate, followed by an acid-catalyzed dehydrocyclization.[8][9] This approach constructs the five-membered ring with the desired methylation pattern already in place, avoiding issues of incomplete substitution and complex product mixtures.
Strategy C: Arylation via Cross-Coupling
The introduction of large aryl or terphenyl groups is elegantly achieved using modern cross-coupling reactions. This allows for the synthesis of extremely bulky ligands that can create deep, protective binding pockets.
-
Causality: Palladium-catalyzed reactions, such as the Heck reaction, are effective for coupling aryl bromides with cyclopentadiene.[1][10] The choice of catalyst, base, and solvent is critical for achieving high yields and preventing side reactions. This method offers modularity, as a variety of substituted aryl halides can be used to construct a library of electronically and sterically diverse ligands.
The general workflow for synthesizing and utilizing bulky Cp ligands is a three-stage process, starting with the functionalized cyclopentadiene, proceeding through an activated alkali metal salt, and culminating in the final transition metal complex.
Caption: General workflow for bulky Cp-metal complex synthesis.
Part 2: Experimental Protocols
Safety Precaution: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Anhydrous solvents are required for all reactions involving organometallic reagents.
Protocol 1: Synthesis of Pentamethylcyclopentadiene (Cp*H)
This protocol is adapted from established methods for the synthesis of the foundational Cp* ligand precursor.[8][9]
Methodology:
-
Reagent Preparation: Prepare a solution of 2-butenyllithium by reacting 2-butene with lithium metal. This is a specialized procedure and is often purchased or generated in situ.
-
Condensation: In a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and reflux condenser, charge a solution of ethyl acetate in an appropriate anhydrous solvent (e.g., THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the 2-butenyllithium solution via the dropping funnel to the stirred ethyl acetate solution. Maintain the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Cyclization and Workup: Cautiously quench the reaction by pouring it over a mixture of ice and dilute acid (e.g., H₂SO₄).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or pentane (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield CpH as a colorless liquid. In contrast to cyclopentadiene, CpH is not prone to dimerization.[8][9]
Characterization Data:
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Boiling Point |
| Cp*H | ~1.8 (s, 15H), ~2.5 (q, 1H) | ~135, ~120, ~50, ~11 | 55-60 °C / 13 mmHg |
Protocol 2: Synthesis of the Lithium Salt of a Bulky Cp Ligand (e.g., LiCp)*
The deprotonation of the cyclopentadiene precursor is a critical activation step, generating the nucleophilic anion required for metallation.
Methodology:
-
Setup: In a flame-dried Schlenk flask, dissolve the bulky cyclopentadiene (e.g., Cp*H, 1.0 eq) in anhydrous hexane or THF.
-
Deprotonation: Cool the solution to 0 °C (ice bath) or -78 °C (dry ice/acetone bath), depending on the reactivity.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.0 eq) dropwise via syringe.
-
Reaction: A color change and/or the formation of a precipitate is typically observed. Butane gas will evolve.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours to ensure complete deprotonation.
-
Isolation: The resulting alkali metal salt (e.g., LiCp*) can often be isolated by removing the solvent in vacuo. If it is a precipitate, it can be collected by filtration, washed with cold hexane, and dried under vacuum. For many subsequent reactions, the salt is generated in situ and used directly as a solution or slurry.[8][9]
Self-Validation: The completion of the reaction can be monitored by quenching a small aliquot with D₂O. 1H NMR analysis of the quenched sample should show the disappearance of the acidic C-H proton signal from the starting Cp'H.
Protocol 3: Synthesis of a Bulky Half-Sandwich Complex (e.g., Cp*TiCl₃)
This protocol details the most common method for creating Cp-metal complexes: salt metathesis. The alkali metal salt of the Cp ligand reacts with a transition metal halide, precipitating an alkali metal halide and forming the desired organometallic complex.[8][9]
Methodology:
-
Metal Halide Slurry: In a Schlenk flask, create a slurry of anhydrous titanium(IV) chloride (TiCl₄, 1.0 eq) in an anhydrous, non-coordinating solvent like dichloromethane (DCM) or toluene.
-
Cooling: Cool the slurry to -78 °C. TiCl₄ is highly reactive, and low temperatures are essential to control the reaction.
-
Addition of Ligand Salt: Prepare a solution or slurry of LiCp* (1.0 eq) in the same solvent. Slowly add the LiCp* slurry to the cold, stirred TiCl₄ slurry via a cannula.
-
Reaction: A color change from colorless/pale yellow to deep red is indicative of complex formation.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Remove the precipitated lithium chloride (LiCl) by filtration through a pad of Celite under an inert atmosphere.
-
Wash the filter cake with fresh solvent to recover any trapped product.
-
Crystallization: Remove the solvent from the filtrate in vacuo to yield the crude product. Recrystallize the solid from a suitable solvent system (e.g., layering a DCM solution with hexane) to obtain pure Cp*TiCl₃ as a red crystalline solid.
Characterization Data for Representative Complexes:
| Complex | Appearance | Key Feature | Application Area |
| Cp₂Fe | Yellow solid | Highly stable 18e⁻ sandwich complex | Redox standard, catalyst scaffold |
| [CpRhCl₂]₂ | Red solid | Dimeric, chloro-bridged structure | Precursor for catalytic C-H activation |
| Cp*TiCl₃ | Red solid | Half-sandwich "piano-stool" geometry | Olefin polymerization catalyst |
Part 3: The Impact of Steric Bulk on Structure and Reactivity
The introduction of bulky substituents has profound and predictable effects on the resulting metal complexes. The steric pressure exerted by the ligand can enforce unusual geometries, protect the metal from unwanted side reactions, and modulate catalytic activity.
Caption: Steric shielding of a metal center by a bulky Cp* ligand.
-
Stabilization: Bulky ligands increase the kinetic stability of complexes by sterically hindering pathways for decomposition or ligand dissociation.
-
Solubility: The large hydrocarbon groups dramatically increase the solubility of metal complexes in nonpolar organic solvents, which is a significant practical advantage for synthesis and catalysis.
-
Selectivity: In catalysis, the defined pocket created by a bulky ligand can act as a "gatekeeper," controlling which substrates can access the metal center, thereby enhancing selectivity (e.g., regioselectivity or enantioselectivity).
By mastering the synthesis of these sophisticated ligands, researchers gain a powerful tool to control the behavior of transition metals, enabling the design of next-generation catalysts and materials.
References
- Hierlmeier, G., & Wolf, R. (2022). Bulking up CpBIG: A Penta-Terphenyl Cyclopentadienyl Ligand. Organometallics, 41(7), 875–886. [Link]
- Wikipedia. (n.d.). Bulky cyclopentadienyl ligands.
- Jutzi, P., et al. (1998). Pentamethylcyclopentadienylgallium (Cp*Ga): Alternative Synthesis and Application as a Terminal and Bridging Ligand in the Chemistry of Chromium, Iron, Cobalt, and Nickel. Organometallics, 17(8), 1515-1521. [Link]
- Hierlmeier, G., & Wolf, R. (2022). Bulking up Cp BIG : A Penta-Terphenyl Cyclopentadienyl Ligand.
- Gorin, D. J., et al. (2023). Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. Journal of the American Chemical Society. [Link]
- Sciencemadness Discussion Board. (2009). Synthesis of Pentamethyl Cyclopentadiene.
- chemeurope.com. (n.d.). Pentamethylcyclopentadiene.
- Wiebe, A., et al. (2019). Synthetic Routes towards Multifunctional Cyclopentadienes. Chemistry – A European Journal, 25(29), 7074-7090. [Link]
- Wikipedia. (n.d.). Pentamethylcyclopentadiene.
- Walter, M. D., et al. (2023). Pentamethylcyclopentadienyl Metalloradical Iron Complexes Containing Redox Noninnocent α-Diimine-Type Ligands: Synthesis, Molecular, and Electronic Structures. Organometallics. [Link]
- Rausch, M. D., et al. (1995). Synthesis of Pentafluorophenyl-Substituted Cyclopentadienes and Their Use as Transition-Metal Ligands. Organometallics, 14(4), 1837–1845. [Link]
- Gorin, D. J., et al. (2023). Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. Journal of the American Chemical Society. [Link]
- University of Groningen. (2017). Superbulky penta-aryl cyclopentadienyl ligands in lanthanide chemistry.
- Hill, L. P. (2022). New Bulky Cyclopentadienyl Ligands and their Metal Complexes. Saint Mary's University. [Link]
- Hierlmeier, G., & Wolf, R. (2022). Bulking up CpBIG: A Penta-Terphenyl Cyclopentadienyl Ligand. PubMed Central. [Link]
- Hill, L. P. (2022). New bulky cyclopentadienyl ligands and their metal complexes. Institutional Repository. [Link]
- Miller, T. F., et al. (2023). Cyclopentadienyl ring activation in organometallic chemistry and catalysis.
- Ethesis. (2017). Synthesis and reactivity of cyclopentadienyl based organometallic compounds and their electrochemical and biological properties. [Link]
Sources
- 1. Bulking up CpBIG: A Penta-Terphenyl Cyclopentadienyl Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Routes towards Multifunctional Cyclopentadienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclopentadienyl ring activation in organometallic chemistry and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bulky cyclopentadienyl ligands - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Pentamethylcyclopentadiene - Wikipedia [en.wikipedia.org]
- 9. Pentamethylcyclopentadiene [chemeurope.com]
- 10. pubs.acs.org [pubs.acs.org]
The Strategic Role of Bromopentamethylbenzene in the Synthesis of Advanced Pharmaceutical Intermediates
Application Note & Protocols for Drug Discovery and Development Professionals
Authored by: A Senior Application Scientist
Introduction: In the landscape of modern pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Bromopentamethylbenzene, a sterically hindered aryl halide, has emerged as a valuable building block for the synthesis of sophisticated pharmaceutical intermediates. Its unique structural feature—a benzene ring fully substituted with methyl groups and a single bromine atom—imparts distinct reactivity and allows for the creation of highly substituted, sterically congested motifs that are increasingly prevalent in contemporary drug candidates, particularly in the realm of kinase inhibitors.[1][2] The pentamethylphenyl group can confer desirable properties to a drug molecule, such as increased metabolic stability and enhanced potency, by providing a bulky, lipophilic scaffold.[1]
This technical guide provides an in-depth exploration of the utility of this compound in pharmaceutical intermediate synthesis. We will delve into the mechanistic rationale behind its key transformations, namely the Suzuki-Miyaura cross-coupling and Grignard reactions, and provide detailed, field-proven protocols for these critical processes.
The Pentamethylphenyl Moiety: A Scaffold for Kinase Inhibitors
Protein kinases are a critical class of enzymes, and their dysregulation is a hallmark of numerous diseases, including cancer.[3][4] Small molecule kinase inhibitors have revolutionized cancer therapy, and a common structural feature of many of these drugs is a sterically encumbered biaryl or aryl-heteroaryl core. This structural element often plays a crucial role in achieving high potency and selectivity by occupying hydrophobic pockets within the kinase active site.[4][5]
The pentamethylphenyl group, introduced via this compound, serves as an excellent surrogate for other bulky substituents in kinase inhibitor design. Its significant steric bulk can enforce a specific conformation upon the drug molecule, leading to enhanced binding affinity for the target kinase. Furthermore, the high degree of methylation can shield the aromatic ring from metabolic degradation, potentially improving the pharmacokinetic profile of the drug candidate.[1]
Key Synthetic Transformations and Protocols
The synthetic utility of this compound primarily revolves around the transformation of its carbon-bromine bond to form new carbon-carbon bonds. The significant steric hindrance presented by the five methyl groups necessitates carefully optimized reaction conditions to achieve efficient conversions.
Suzuki-Miyaura Cross-Coupling: Forging Sterically Hindered Biaryl Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance and relatively mild conditions.[6][7] When dealing with a sterically hindered substrate like this compound, the choice of catalyst, ligand, and base is critical to overcoming the steric repulsion and achieving high yields.
Causality Behind Experimental Choices:
-
Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective pre-catalyst that is reduced in situ to the active Pd(0) species.
-
Bulky Phosphine Ligands: Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are essential for coupling sterically hindered partners. The bulky nature of the ligand promotes the formation of a monoligated palladium complex, which is more reactive in the oxidative addition step with the sterically demanding this compound. It also facilitates the reductive elimination step to release the biaryl product.
-
Base: A moderately strong base like potassium phosphate (K₃PO₄) is often used. It is effective in the transmetalation step without causing significant side reactions.[7]
-
Solvent System: A mixture of a non-polar organic solvent like toluene or dioxane with water is typically employed to dissolve both the organic and inorganic reagents.[8]
Experimental Protocol: Synthesis of a Pentamethylphenyl-Aryl Intermediate
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 227.14 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| SPhos | 410.51 | 0.04 | 0.04 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 3.0 | 3.0 |
| Toluene | - | 5 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 227 mg), the arylboronic acid (1.2 mmol), potassium phosphate (3.0 mmol, 637 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pentamethylphenyl-aryl product.[9]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Grignard Reaction: Creating Nucleophilic Pentamethylphenyl Species
The formation of a Grignard reagent from this compound provides a powerful carbon-based nucleophile that can react with a wide range of electrophiles to form new carbon-carbon bonds.[10][11] The steric hindrance of the pentamethylphenyl group can make the formation of the Grignard reagent challenging, often requiring activation of the magnesium metal.
Causality Behind Experimental Choices:
-
Magnesium Activation: Magnesium turnings are often coated with a passivating layer of magnesium oxide. Activation, for example with a small crystal of iodine or 1,2-dibromoethane, is crucial to expose a fresh magnesium surface and initiate the reaction.[12]
-
Anhydrous Conditions: Grignard reagents are highly basic and will react with any protic solvents, including water. Therefore, all glassware must be rigorously dried, and anhydrous ether solvents (such as diethyl ether or tetrahydrofuran) must be used.[10][12]
-
Initiation: The reaction is often initiated by adding a small amount of the this compound solution to the activated magnesium and observing for signs of reaction (e.g., bubbling, heat generation) before adding the remainder of the solution.
Experimental Protocol: Formation of Pentamethylphenyl Magnesium Bromide and Reaction with an Aldehyde
This protocol details the formation of the Grignard reagent from this compound and its subsequent reaction with a generic aldehyde to form a secondary alcohol intermediate.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 227.14 | 10.0 | 1.0 |
| Magnesium Turnings | 24.31 | 12.0 | 1.2 |
| Iodine | 253.81 | 1 small crystal | catalytic |
| Anhydrous Diethyl Ether (Et₂O) | - | 30 mL | - |
| Aldehyde (R-CHO) | - | 9.0 | 0.9 |
| Saturated Aqueous NH₄Cl | - | 20 mL | - |
Procedure:
Part A: Formation of the Grignard Reagent
-
Place magnesium turnings (12.0 mmol, 292 mg) and a small crystal of iodine in an oven-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Assemble the apparatus and flame-dry it under a stream of nitrogen.
-
Allow the apparatus to cool to room temperature.
-
Dissolve this compound (10.0 mmol, 2.27 g) in anhydrous diethyl ether (20 mL) and add this solution to the dropping funnel.
-
Add approximately 2 mL of the this compound solution to the magnesium turnings. If the reaction does not start (indicated by the disappearance of the iodine color and gentle refluxing of the ether), gently warm the flask with a heat gun.
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and cloudy.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
Part B: Reaction with an Aldehyde
-
Dissolve the aldehyde (9.0 mmol) in anhydrous diethyl ether (10 mL) and add this solution to the dropping funnel.
-
Add the aldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL) while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude secondary alcohol.
-
Purify the product by column chromatography or recrystallization.
Diagram: Grignard Reaction Workflow
Caption: Workflow for the synthesis of a secondary alcohol via a Grignard reaction.
Conclusion
This compound is a specialized yet powerful reagent for introducing the sterically demanding pentamethylphenyl moiety into pharmaceutical intermediates. Its application, primarily through Suzuki-Miyaura coupling and Grignard reactions, enables the construction of highly substituted and sterically congested molecules that are of significant interest in modern drug discovery, particularly for targeting kinase enzymes. The successful implementation of these transformations hinges on a thorough understanding of the mechanistic principles and the careful optimization of reaction conditions to overcome the inherent steric challenges. The protocols provided herein offer a robust starting point for researchers and scientists in the pharmaceutical industry to leverage the unique properties of this compound in the synthesis of next-generation therapeutics.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Nobel Lecture (Vol. 8, p. 2010). 2010.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
- BenchChem. Application Notes and Protocols for the Selective Suzuki Coupling of Methyl 4-bromo-3-(bromomethyl)
- Jasperse, C. Grignard Reaction. Chem 355.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Sandiego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Amanote Research. Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.
- Spencer, J., et al. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. Org. Biomol. Chem., 2017.
- Master Organic Chemistry. All About The Reactions of Grignard Reagents. 2015.
- Thomas, S. P., et al.
- ADICHEMISTRY.
- Quora.
- Frostburg State University Chemistry Department. Introduction to the Grignard Reaction. YouTube, 2018.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- The Royal Society of Chemistry. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science, 2021.
- ChemicalBook. Phenylboronic acid:Synthesis,reactions. 2023.
- Cheong, C. B., et al. Pentamethylphenyl (Ph*) and Related Derivatives as Useful Acyl Protecting Groups for Organic Synthesis: A Preliminary Study. Synlett, 2020.
- Spencer, J., et al. Synthesis of Kinase Inhibitors Containing a Pentafluorosulfanyl Moiety. PubMed, 2017.
- Hall, D. G. Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. In Boronic Acids, Wiley-VCH, 2005.
- The Royal Society of Chemistry. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 2021.
- Roskoski, R. Jr. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Pharmacol. Res., 2021.
- Hall, D. G.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Wikipedia. Phenylmagnesium bromide.
- Google Patents. Process for the preparation of substituted phenylboronic acids. US6576789B1.
- Vertex Pharmaceuticals Incorporated. Design and synthesis of kinase inhibitors using novel heterocyclic systems. 2011.
- Google Patents. Green synthesis method of bromomethylbiphenyl compound. CN101648839A.
- Organic Syntheses. phenylmagnesium bromide.
- Al-Warhi, T., et al.
- Georganics.
- Abdallah, A. E., et al. New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 2022.
- Google Patents. Synthesis of fentanyl analogs. EP2455377B1.
- PrepChem.com. Synthesis of Phenyl magnesium bromide.
- Singh, S. K., et al. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Eur. J. Med. Chem., 2019.
- Wang, C., et al. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell. Front. Chem., 2022.
- Ramaswamy, S., et al. 5-Benzylidene-2,4-thiazolidenedione derivatives: Design, synthesis and evaluation as inhibitors of angiogenesis targeting VEGR-2. Bioorg. Med. Chem., 2016.
- Google Patents.
- De Cesco, S., et al. Essential Medicinal Chemistry of Essential Medicines. J. Med. Chem., 2020.
- Google Patents. Synthesis method of bortezomib. CN103897028A.
- de Souza, T. A., et al. Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities. Front. Mol. Biosci., 2018.
- Selleck Chemicals. VEGFR Inhibitor Review.
- Open Access Journals. The Role of Pharmaceutical Chemistry in Medicine.
- Meng, F., et al. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold. Eur. J. Med. Chem., 2021.
- European Patent Office. PROCESS FOR THE PREPARATION OF PHARMACEUTICAL INTERMEDIATES.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pure.ed.ac.uk [pure.ed.ac.uk]
- 3. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soci.org [soci.org]
- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
Application Note: Leveraging Bromopentamethylbenzene for the Synthesis of Sterically Hindered Molecules
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The deliberate introduction of steric hindrance is a cornerstone of modern chemical synthesis, enabling the control of reactivity, selectivity, and the stabilization of reactive species. The pentamethylphenyl (Ph*) group, readily accessible from bromopentamethylbenzene, serves as an exceptionally effective and versatile tool for creating sterically demanding molecular architectures. Its unique structural properties, particularly the flanking ortho-methyl groups, impose significant torsional strain when conjugated with other functional groups, leading to non-planar conformations and novel reactivity patterns.[1][2] This application note provides a comprehensive guide for utilizing this compound as a precursor to sterically hindered molecules, with a focus on core synthetic transformations, detailed experimental protocols, and an exploration of the unique applications of the resulting products in organic synthesis and drug discovery.[3][4]
Introduction: The Strategic Value of the Pentamethylphenyl Moiety
Steric effects, arising from the spatial arrangement of atoms, are powerful nonbonding interactions that profoundly influence molecular shape and reactivity.[5] While often viewed as an obstacle, steric hindrance can be strategically exploited to:
-
Control Selectivity: Block specific reaction sites to favor desired regio- or stereoisomers.[5]
-
Stabilize Reactive Intermediates: Protect kinetically unstable species from decomposition or dimerization.
-
Modulate Physicochemical Properties: Influence solubility, crystal packing, and receptor-binding affinity in drug candidates.[3]
The pentamethylphenyl (Ph) group is an exemplary bulky substituent. When attached to a carbonyl group, for instance, the two ortho-methyl substituents force the aromatic ring to twist out of plane with the carbonyl π-system.[6] This conformational bias deactivates the carbonyl group towards nucleophilic addition, a property that has been harnessed in novel transformations like hydrogen-borrowing catalysis and dynamic kinetic resolution.[2][7] This guide focuses on the practical use of this compound as the primary entry point to the Ph scaffold.
Reagent Profile: this compound
This compound is a white to off-white solid at room temperature and serves as the key starting material for introducing the Ph* group.[8]
Table 1: Physical and Safety Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₁₅Br | [9] |
| Molar Mass | 227.14 g/mol | [8] |
| Melting Point | 161-162 °C | [8] |
| Boiling Point | 290 °C | [8] |
| Appearance | White to Almost white solid | [8] |
| Solubility | Insoluble in water | [8] |
| GHS Hazards | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [9] |
Safety and Handling
Proper handling of this compound and the reagents used in its transformation is critical for laboratory safety.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Ventilation: Handle the solid reagent in a well-ventilated fume hood to avoid inhaling dust.[11]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids to prevent dangerous reactions.[8]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
Core Synthetic Transformations and Protocols
Two primary pathways for functionalizing this compound are lithium-halogen exchange to form a potent nucleophile and palladium-catalyzed cross-coupling reactions.
Pathway 1: Lithiation and Electrophilic Quench
Lithium-halogen exchange is a highly efficient method for converting the C-Br bond into a C-Li bond, generating the powerful nucleophile, pentamethylphenyllithium. This intermediate can then react with a wide range of electrophiles. The protocol requires strict anhydrous and anaerobic conditions.[12][13]
Caption: Workflow for lithiation of this compound.
Protocol 3.1: Synthesis of 1-(Pentamethylphenyl)ethanol via Lithiation
Materials:
-
This compound (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)
-
Acetaldehyde (1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Schlenk line and associated flame-dried glassware[12]
Procedure:
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a positive pressure of argon.
-
Dissolution: Add this compound to the flask and dissolve it in anhydrous THF (~0.2 M concentration).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi dropwise via syringe over 10 minutes. A color change may be observed. The choice of an alkyllithium base is crucial for achieving deprotonation at the desired position.[14]
-
Causality: The low temperature is essential to prevent side reactions, such as the decomposition of the organolithium reagent or reaction with the THF solvent.
-
-
Reaction: Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Electrophilic Trap: Slowly add acetaldehyde via syringe to the solution.
-
Warming & Quench: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the target alcohol.
Pathway 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed method for forming C-C bonds.[15][16] To utilize this compound in this reaction, it is typically first converted to its corresponding boronic acid or boronic ester derivative. This intermediate is stable, easy to handle, and couples efficiently with a wide range of aryl, heteroaryl, or vinyl halides and triflates.[17][18][19]
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Protocol 3.2: Synthesis of a Biaryl via Suzuki-Miyaura Coupling
Part A: Synthesis of Pentamethylphenylboronic Acid
-
Generate pentamethylphenyllithium in THF as described in Protocol 3.1, steps 1-5.
-
At -78 °C, add trimethyl borate (1.2 equiv) dropwise to the solution.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding 2 M HCl. Stir vigorously for 1 hour.
-
Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate to yield the crude boronic acid, which can be purified by recrystallization.
Part B: Suzuki-Miyaura Coupling Materials:
-
Pentamethylphenylboronic acid (1.0 equiv)
-
Aryl bromide or iodide (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and Water (e.g., 4:1 mixture)
Procedure:
-
Setup: To a round-bottom flask, add the pentamethylphenylboronic acid, the aryl halide, K₂CO₃, and a stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Addition of Catalyst and Solvents: Add the Pd(PPh₃)₄ catalyst, followed by the toluene and water.
-
Causality: The base (K₂CO₃) is essential for activating the boronic acid to form a boronate species, which facilitates the transmetalation step in the catalytic cycle.[17] Water is often crucial for dissolving the base and promoting the reaction.
-
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over MgSO₄, concentrate, and purify the residue by flash column chromatography.
Table 2: Troubleshooting Common Issues in Suzuki Coupling with Hindered Substrates
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inefficient oxidative addition to the Pd(0) catalyst due to steric hindrance.[20] | Use a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[20] |
| Catalyst decomposition. | Ensure rigorous anaerobic conditions. Use a pre-catalyst that is more stable to air. | |
| Protodeborylation | The boronic acid is cleaved by trace acid or water before coupling. | Use a more stable boronic ester (e.g., pinacol ester). Use anhydrous conditions and a non-aqueous base like potassium fluoride (KF).[17] |
Applications in Drug Discovery and Advanced Synthesis
The introduction of the Ph* group can dramatically alter the properties of a molecule. In drug discovery, increasing steric bulk can enhance binding selectivity or improve metabolic stability by blocking sites of enzymatic degradation.[3]
Furthermore, the Ph* group can act as a temporary "steric auxiliary." Ketones bearing the Ph* group exhibit unique reactivity due to the forced non-planar conformation, enabling transformations that are difficult with conventional aromatic ketones.[1][6] Importantly, the Ph* group can be subsequently cleaved under specific conditions to reveal other functional groups like carboxylic acids, esters, or amides, significantly broadening its synthetic utility.[2][6] This strategy allows chemists to leverage the steric and electronic effects of the Ph* group during a key synthetic step and then remove it to unveil the final target structure.
Caption: The Ph* group as a cleavable synthetic auxiliary.
Conclusion
This compound is a readily available and highly effective precursor for the synthesis of sterically hindered molecules. Through straightforward protocols for lithiation and palladium-catalyzed cross-coupling, the pentamethylphenyl (Ph) moiety can be incorporated into a vast array of organic structures. The profound steric influence of this group provides chemists with a powerful tool to control reactivity, enhance molecular stability, and access novel chemical space. The unique ability of the Ph group to also function as a cleavable auxiliary further cements its status as a valuable building block for researchers in organic synthesis, materials science, and drug development.
References
- Amer, M. M., & Donohoe, T. J. (2025). Pentamethylphenyl (Ph*) ketones: Unique building blocks for organic synthesis. Chem. Commun., 61(67), 12491-12501.
- Amer, M. M., & Donohoe, T. J. (2025). Recent advances in the use of pentamethylphenyl (Ph*) ketones in organic synthesis.
- Amer, M. M., & Donohoe, T. J. (2025). Recent advances in the use of Pentamethylphenyl (Ph*) Ketones in organic synthesis.
- ResearchGate. (2025). Pentamethylphenyl (Ph*) and Related Derivatives as Useful Acyl Protecting Groups for Organic Synthesis: A Preliminary Study. Request PDF. [Link]
- National Center for Biotechnology Information. This compound.
- Tykwinski, R. R., et al. (2024). Sterically Hindered Derivatives of Pentacene and Octafluoropentacene. Chemistry – A European Journal, 30(69). [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- ResearchGate. (2024). Sterically Hindered Derivatives of Pentacene and Octafluoropentacene. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- MacMillan, S. N., & Tidwell, M. W. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of visualized experiments : JoVE, (117), 54345. [Link]
- Aggarwal, V. K., et al. (2017). Standard Lithiation–Borylation: A user's guide. Organic & Biomolecular Chemistry, 15(8), 1786-1794. [Link]
- ChemBK. (n.d.). This compound. [Link]
- Rana, S., Shaw, R., & Pratap, R. (2024). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry, 22(26), 5361-5373. [Link]
- Snieckus, V. (n.d.). Directed (ortho)
- Wikipedia. (n.d.). Steric effects. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Stanchev, S., et al. (n.d.). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. DOI. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Rice University. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. News. [Link]
- Narasimhan, N. S., et al. (n.d.). Mechanism of aromatic lithiation reactions-Importance of steric factors. [Link]
- Schultz. (n.d.).
- Institute of Transformative Bio-Molecules (WPI-ITbM), Nagoya University. (2015).
- ResearchGate. (2026). Organic & Biomolecular Chemistry Influence of steric hindrance on the 1,4-versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes †. Request PDF. [Link]
- KPU Pressbooks. (n.d.). 5.
- Khan Academy. (n.d.).
- MDPI. (n.d.). Special Issue “Advances in Drug Discovery and Synthesis”. [Link]
- National Center for Biotechnology Information. (n.d.). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. PMC. [Link]
- University of Illinois. (n.d.).
- Pearson. (2023). Benzene Reactions Explained: Definition, Examples, Practice & Video Lessons. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the use of pentamethylphenyl (Ph*) ketones in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New molecule-creation method a ‘powerful tool’ to accelerate drug synthesis and discovery | Rice News | News and Media Relations | Rice University [news.rice.edu]
- 4. mdpi.com [mdpi.com]
- 5. Steric effects - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
- 9. This compound | C11H15Br | CID 78831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. fishersci.com [fishersci.com]
- 12. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. uwindsor.ca [uwindsor.ca]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. Yoneda Labs [yonedalabs.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: High-Fidelity Lithiation of Bromopentamethylbenzene via Halogen-Metal Exchange
Introduction: Strategic Synthesis of Pentamethylphenyllithium
The generation of organolithium reagents is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Pentamethylphenyllithium, a sterically hindered aryllithium species, serves as a valuable intermediate for introducing the bulky and electron-rich pentamethylphenyl moiety into complex molecules. This application note provides a detailed, field-proven protocol for the synthesis of pentamethylphenyllithium from bromopentamethylbenzene via a lithium-halogen exchange reaction.
The method described herein relies on the reaction of an aryl bromide with an alkyllithium reagent, a robust and rapid transformation that proceeds under kinetic control.[1] This exchange is significantly faster than competing processes like proton abstraction from the methyl groups, ensuring high regioselectivity.[1] We will delve into the critical parameters of this procedure, the mechanistic underpinnings of the halogen-metal exchange, and the stringent safety protocols required for handling pyrophoric organolithium reagents.
Mechanistic Rationale: The Halogen-Metal Exchange
The core of this procedure is the lithium-halogen exchange, a fundamental transformation in organometallic chemistry.[1] The reaction between this compound and n-butyllithium (n-BuLi) proceeds via the exchange of the bromine atom for a lithium atom.
The currently accepted mechanism often involves the formation of an "ate-complex" intermediate.[1] The nucleophilic carbon of the n-BuLi attacks the electrophilic bromine atom of this compound, forming a transient, negatively charged intermediate. This complex then collapses, expelling the more stable butyl bromide and generating the desired pentamethylphenyllithium. The equilibrium of this reaction lies far to the right, driven by the formation of the more stable aryllithium species, where the negative charge is stabilized on an sp²-hybridized carbon atom.[1]
The reaction rate follows the trend I > Br > Cl, making aryl bromides ideal substrates for efficient exchange.[1]
Figure 1: Simplified mechanism of lithium-halogen exchange.
Safety First: Handling Pyrophoric Reagents
n-Butyllithium is a pyrophoric reagent that ignites spontaneously on contact with air and reacts violently with water.[2][3] Strict adherence to established safety protocols is mandatory.
-
Inert Atmosphere: All operations must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques or in a glovebox.[4]
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, safety goggles or a face shield, and chemical-resistant gloves (e.g., nitrile or neoprene) are required.[5][6]
-
Dry Glassware and Solvents: All glassware must be rigorously dried (e.g., oven-dried at >120 °C) and cooled under an inert atmosphere. Solvents must be anhydrous. The presence of water will quench the n-BuLi in a highly exothermic reaction, creating a significant fire hazard.[3][5]
-
Quenching and Waste Disposal: Never dispose of unquenched n-BuLi. Small excess amounts should be quenched carefully at low temperatures with a less reactive solvent like isopropanol before aqueous workup. All contaminated materials must be treated as hazardous waste.[5]
-
Emergency Preparedness: A Class D fire extinguisher (for combustible metals) or dry sand should be readily accessible. Never use a water or carbon dioxide extinguisher on an organolithium fire.[5][7]
Experimental Protocol: Lithiation of this compound
This protocol details the procedure for generating a solution of pentamethylphenyllithium, which can then be used in subsequent reactions with various electrophiles.
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Standard Supplier | Ensure it is dry. |
| n-Butyllithium | 2.5 M in hexanes | Standard Supplier | Titrate solution before use for accurate molarity. |
| Anhydrous Diethyl Ether (Et₂O) | DriSolv® or similar | Standard Supplier | Passed through a solvent purification system. |
| Saturated aq. NH₄Cl | Reagent | N/A | For quenching the reaction. |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent | Standard Supplier | For drying the organic phase. |
| Schlenk Flask | N/A | Standard Supplier | Oven-dried and cooled under Argon. |
| Syringes and Needles | N/A | Standard Supplier | Oven-dried and cooled under Argon. |
| Magnetic Stirrer & Stir Bar | N/A | Standard Supplier | |
| Dry Ice/Acetone Bath | N/A | N/A | To maintain -78 °C. |
Step-by-Step Procedure
Figure 2: Experimental workflow for the lithiation of this compound.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a low-temperature thermometer, and an argon inlet. Maintain a positive pressure of argon throughout the experiment.
-
Reagent Addition: To the flask, add this compound (1.0 eq). Using a cannula or syringe, transfer anhydrous diethyl ether to dissolve the starting material (to a concentration of ~0.2–0.5 M).
-
Cooling: Immerse the flask in a dry ice/acetone bath to cool the solution to -78 °C with stirring.
-
Lithiation: Slowly add n-butyllithium (1.05–1.1 eq) dropwise via syringe over 15-20 minutes. It is critical to maintain the internal temperature below -70 °C to prevent side reactions. A color change (often to a yellow or orange hue) may be observed, indicating the formation of the aryllithium species.
-
Reaction Time: Stir the reaction mixture at -78 °C for 1 hour to ensure the lithium-halogen exchange is complete.[8]
-
Quenching (Electrophilic Trap):
-
For subsequent reactions: The generated pentamethylphenyllithium solution is now ready for the addition of an electrophile (e.g., an aldehyde, ketone, CO₂, or alkyl halide) at -78 °C.[9][10]
-
For isolation of pentamethylbenzene: To confirm the formation of the lithiated species, the reaction can be quenched with a proton source. Slowly add saturated aqueous ammonium chloride solution dropwise at -78 °C until the color dissipates.
-
-
Workup:
-
Allow the reaction mixture to slowly warm to room temperature.
-
Transfer the mixture to a separatory funnel and add deionized water.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification and Analysis: The crude product can be purified by flash column chromatography on silica gel if necessary. The identity and purity of the product should be confirmed by NMR and GC-MS analysis.
Troubleshooting and Key Considerations
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive n-BuLi; Wet glassware/solvents; Insufficient reaction time. | Titrate n-BuLi before use; Rigorously dry all equipment and use anhydrous solvents; Increase reaction time at -78 °C. |
| Formation of Debrominated Starting Material | Quenching of the aryllithium by a proton source (e.g., moisture). | Ensure a completely anhydrous and inert system.[11] |
| Side Product Formation (e.g., from reaction with THF) | Reaction temperature too high. | Maintain the reaction temperature at -78 °C, especially if using THF as a solvent or co-solvent. n-BuLi can deprotonate THF at higher temperatures.[3][12] |
Conclusion
This application note provides a comprehensive and reliable protocol for the lithiation of this compound. The successful execution of this procedure hinges on the meticulous exclusion of air and moisture and strict adherence to safety protocols for handling pyrophoric reagents. The resulting pentamethylphenyllithium is a versatile synthetic intermediate, and this guide serves as a foundational method for its generation and subsequent use in complex molecule synthesis.
References
- Vertex AI Search. (2024). nbutyl lithium safety - YouTube.
- Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium.
- ChemicalBook. (2025). n-Butyllithium - Safety Data Sheet.
- Indian Academy of Sciences. (1988). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: n-Butyllithium, 2.5M in hexanes.
- Synfacts. (2013). Direct Lithiation of Aryl Chlorides.
- Apollo Scientific. (n.d.). n-Butyllithium 2.5M solution in hexanes.
- National Institutes of Health. (n.d.). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC.
- Royal Society of Chemistry. (n.d.). Reactions of alkyl-lithium compounds with aryl halides.
- Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones.
- UCL Discovery. (n.d.). Metal-Catalysed Halogen Exchange Reactions of Aryl Halides.
- Wikipedia. (n.d.). Metal–halogen exchange.
- Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles.
- Unknown Source. (2023). n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions.
- Reddit. (2021). Li Halogen Exchange? : r/Chempros.
- Unknown Source. (2017). Standard Lithiation–Borylation A user's guide.
- National Institutes of Health. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC.
- YouTube. (2019). 10.06 Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds.
- Wikipedia. (n.d.). Organolithium reagent.
- YouTube. (2021). Adv Org Lecture 12 Metal Insertions and Halogen Exchange Reactions.
- Wikipedia. (n.d.). n-Butyllithium.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Reddit. (2015). n-Butyllithium reaction? : r/chemhelp.
- Benchchem. (2025). Application Notes and Protocols for the Lithiation of 1-Bromo-2-cyclohexylbenzene.
- Google Patents. (n.d.). US5523447A - Organolithium process.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- ResearchGate. (n.d.). Reaction pathways for the lithiation.
- ResearchGate. (n.d.). Lateral Lithiation Reactions Promoted by Heteroatomic Substituents.
- YouTube. (2024). Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11.
- Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions-Importance of steric factors.
- Unknown Source. (2025). New, Stable, Protected Functionalized Lithium Reagents and Their Application in Synthesis.
- Reddit. (2018). I keep getting debrominated starting material and low conversion after lithiation.
Sources
- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 4. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enhs.uark.edu [enhs.uark.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for Stille Coupling Involving Bromopentamethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for the Stille cross-coupling reaction, with a specific focus on the sterically hindered substrate, bromopentamethylbenzene. This document is intended to equip researchers in organic synthesis and drug development with the foundational knowledge and practical guidance required to successfully employ this powerful carbon-carbon bond-forming reaction.
Introduction: The Stille Coupling in Modern Synthesis
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane (organotin) compound and an organic electrophile, such as an aryl halide.[1] First reported by John K. Stille and David Milstein in 1978, this reaction has become an indispensable tool in organic synthesis due to its remarkable tolerance of a wide array of functional groups and the stability of the organotin reagents to air and moisture.[2][3] These features make the Stille coupling particularly valuable in the total synthesis of complex natural products and in the development of pharmaceutical compounds, where functional group compatibility is paramount.[4][5]
The reaction's versatility allows for the formation of C(sp²)–C(sp²) bonds, crucial for constructing biaryl and vinyl-aryl scaffolds prevalent in many biologically active molecules.[6] However, the reaction is not without its challenges, particularly when dealing with sterically hindered substrates like this compound. The five methyl groups on the benzene ring present a significant steric blockade around the reaction center, which can impede key steps in the catalytic cycle and necessitate carefully optimized conditions for a successful transformation.
The Mechanistic Underpinnings of the Stille Coupling
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimizing the Stille coupling. The generally accepted catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][7]
Figure 1: General catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound) to form a Pd(II) intermediate.[2][8] This step is often the rate-determining step, especially for less reactive aryl bromides.
-
Transmetalation: The organic group from the organostannane reagent is transferred to the palladium center, displacing the halide.[2][8] The exact mechanism of this step can vary depending on the substrates and conditions.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then participate in another catalytic cycle.[2][8]
Challenges with this compound: The Steric Hindrance Factor
The primary challenge in the Stille coupling of this compound is the steric bulk imposed by the five methyl groups on the aromatic ring. This steric hindrance can significantly impact the reaction in several ways:
-
Slower Oxidative Addition: The bulky pentamethylphenyl group can hinder the approach of the palladium catalyst to the carbon-bromine bond, thereby slowing down the initial oxidative addition step.
-
Difficult Transmetalation: The steric congestion around the palladium center in the Pd(II) intermediate can also impede the transmetalation step.
-
Inhibition of Reductive Elimination: The final reductive elimination step to form the new C-C bond can also be disfavored due to the steric clash between the pentamethylphenyl group and the coupling partner on the palladium center.
To overcome these challenges, the choice of catalyst, ligands, and reaction conditions is paramount.
Key Experimental Parameters for Success
Catalyst and Ligand Selection
For sterically demanding substrates like this compound, standard palladium catalysts such as Pd(PPh₃)₄ may not be sufficiently active. More robust catalytic systems are generally required, often employing bulky, electron-rich phosphine ligands. These ligands promote the formation of highly reactive, monoligated Pd(0) species, which are more effective at undergoing oxidative addition with hindered aryl bromides.
Table 1: Recommended Catalyst and Ligand Systems for Hindered Substrates
| Catalyst Precursor | Ligand | Key Characteristics |
| Pd₂(dba)₃ or Pd(OAc)₂ | Tri(tert-butyl)phosphine (P(t-Bu)₃) | Very bulky and electron-rich, promotes oxidative addition. |
| Pd₂(dba)₃ or Pd(OAc)₂ | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) | Highly active for a broad range of cross-coupling reactions, including those with hindered substrates. |
| Pd₂(dba)₃ | Proazaphosphatrane ligands | Have shown high efficacy in the coupling of sterically hindered aryl chlorides. |
The Role of Solvents and Additives
The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species. Anhydrous and degassed polar aprotic solvents are typically preferred.
-
Solvents: Toluene, dioxane, and N,N-dimethylformamide (DMF) are commonly used solvents for Stille couplings.[4]
-
Additives: In cases of low reactivity, the addition of a copper(I) co-catalyst, such as CuI, can accelerate the transmetalation step. Lithium chloride (LiCl) is also frequently added to facilitate the transmetalation by forming a more reactive organostannane species.[8]
Experimental Protocols
The following protocols are provided as a starting point for the Stille coupling of this compound. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific coupling partners.
Figure 2: A generalized experimental workflow for the Stille coupling reaction.
Protocol 1: Stille Coupling of this compound with an Arylstannane
This protocol outlines a general procedure for the coupling of this compound with a representative arylstannane, such as tributyl(phenyl)stannane.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Tributyl(phenyl)stannane (1.1 mmol, 1.1 equiv)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) (0.10 mmol, 10 mol%)
-
Anhydrous, degassed toluene (5 mL)
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.025 mmol), and P(t-Bu)₃ (0.10 mmol).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Add tributyl(phenyl)stannane (1.1 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether (20 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 15 mL) to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stille Coupling of this compound with a Vinylstannane
This protocol provides a general method for the coupling of this compound with a vinylstannane, such as tributyl(vinyl)stannane, to synthesize pentamethylstyrene derivatives.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Tributyl(vinyl)stannane (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Anhydrous, degassed DMF (5 mL)
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).
-
Add anhydrous, degassed DMF (5 mL) via syringe.
-
Add tributyl(vinyl)stannane (1.2 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with a saturated aqueous KF solution (2 x 15 mL).
-
Filter through Celite®, dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Troubleshooting and Key Considerations
Table 2: Common Issues and Recommended Solutions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Use fresh, high-purity catalyst and ligands. Ensure a properly inert atmosphere. |
| Low reaction temperature | Increase the temperature in increments of 10 °C. | |
| Insufficiently active catalyst system | Switch to a more electron-rich and bulky ligand (e.g., a Buchwald-type ligand). | |
| Homocoupling of the Organostannane | Reaction conditions too harsh | Lower the reaction temperature. |
| Presence of oxygen | Ensure the reaction is thoroughly degassed and maintained under a positive pressure of inert gas. | |
| Difficulty Removing Tin Byproducts | Incomplete precipitation | Use a larger excess of aqueous KF solution and allow for longer stirring times during the work-up. |
| Tin compounds streaking on silica gel | Add a small percentage of triethylamine to the eluent during column chromatography. |
Toxicity of Organotin Reagents: Organostannanes are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[2] All waste containing tin compounds must be disposed of according to institutional safety guidelines.
Applications in Drug Discovery and Development
The ability to couple sterically hindered fragments is of significant interest in drug discovery. The pentamethylphenyl group can serve as a bulky, lipophilic moiety to probe steric pockets in protein binding sites. The Stille reaction, with its broad functional group tolerance, allows for the late-stage introduction of this and other complex groups into drug-like scaffolds, facilitating the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[5]
Conclusion
The Stille coupling of this compound presents a synthetic challenge due to significant steric hindrance. However, with a rational choice of a highly active palladium catalyst system, typically employing bulky, electron-rich phosphine ligands, and careful optimization of reaction conditions, this transformation can be successfully achieved. The protocols and considerations outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel compounds bearing the pentamethylphenyl moiety for applications in medicinal chemistry and materials science.
References
- 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH.
- Stille Coupling. NROChemistry.
- Stille reaction. Wikipedia.
- Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. Michigan State University.
- The Stille Reaction. Organic Reactions.
- The Mechanisms of the Stille Reaction. University of Windsor.
- The Stille Reaction. Myers Group, Harvard University.
- Stille Coupling. Chemistry LibreTexts.
- Palladium-Catalyzed Coupling of Vinyl Triflates with Organostannanes: 4- tert -Butyl-1-Vinylcyclohexene and 1-(4- tert -Butylcyclohexen-1-yl)-2-Propen-1-one. ResearchGate.
- Preparation of allyl and vinyl silanes by the palladium-catalyzed silylation of terminal olefins: a silyl-Heck reaction. PubMed.
- Stille Reaction (Palladium Catalyzed Coupling). Common Organic Chemistry.
- Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. National Institutes of Health.
- Phospha-adamantanes as ligands for palladium-catalyzed cross-coupling reactions. ProQuest.
- Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. Royal Society of Chemistry.
- Organometallic Chemistry :: Stille Coupling. University of Rochester.
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. organicreactions.org [organicreactions.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bromopentamethylbenzene
Welcome to the technical support center for the synthesis of bromopentamethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary insights to overcome common challenges in this synthetic procedure, ensuring a successful and efficient reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Question 1: My reaction is very slow or not proceeding to completion. What are the possible causes and how can I resolve this?
Answer:
A sluggish or incomplete reaction is a common issue and can often be attributed to several factors related to the activation of the brominating agent and the reaction conditions.
-
Insufficient Catalyst Activity: The electrophilic bromination of an aromatic ring, especially one as electron-rich as pentamethylbenzene, typically requires a Lewis acid catalyst like FeBr₃ or AlBr₃ to polarize the Br-Br bond and generate a potent electrophile.[1] If your catalyst is old, hydrated, or impure, its activity will be compromised.
-
Solution: Use freshly opened or properly stored anhydrous Lewis acid catalyst. Consider preparing the FeBr₃ in situ by adding iron filings to the bromine before introducing the pentamethylbenzene.[2]
-
-
Inadequate Temperature: While electrophilic brominations are often exothermic, the initial activation energy might not be met at very low temperatures.[1]
-
Solution: If the reaction is proceeding slowly at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious, as excessive heat can promote side reactions.
-
-
Steric Hindrance: Pentamethylbenzene presents a sterically hindered environment due to the five methyl groups on the aromatic ring.[3][4] This can impede the approach of the bulky electrophile.
Question 2: I am observing the formation of multiple brominated products (dibromo- or polythis compound). How can I improve the selectivity for the desired monobrominated product?
Answer:
The formation of polysubstituted byproducts is a frequent challenge, particularly with highly activated aromatic rings like pentamethylbenzene. The initial bromination further activates the ring, making it susceptible to a second electrophilic attack.
-
Controlling Stoichiometry: The most straightforward approach is to carefully control the stoichiometry of the reactants.
-
Solution: Use a slight excess of pentamethylbenzene relative to the brominating agent (e.g., 1.1 equivalents of pentamethylbenzene to 1.0 equivalent of bromine). This ensures that the brominating agent is consumed before significant disubstitution can occur.
-
-
Reaction Time and Temperature: Over-bromination is more likely to occur with prolonged reaction times or at elevated temperatures.
-
Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed. Running the reaction at a lower temperature can also help improve selectivity, albeit at the cost of a slower reaction rate.
-
-
Choice of Brominating Agent: Some brominating agents are more reactive and less selective than others.
Question 3: My final product is difficult to purify and contains persistent impurities. What are the best practices for purifying this compound?
Answer:
Purification can be challenging due to the similar physical properties of the starting material, the desired product, and any over-brominated byproducts.
-
Initial Work-up: A thorough aqueous work-up is crucial to remove the catalyst and any inorganic byproducts.
-
Solution: After the reaction is complete, quench it with an aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate to destroy any unreacted bromine. Then, wash the organic layer sequentially with water, a dilute base (like sodium bicarbonate solution) to remove any acidic byproducts (HBr), and finally with brine to aid in drying.
-
-
Recrystallization: this compound is a solid at room temperature, making recrystallization an effective purification technique.[9]
-
Solution: Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing aryl halides include ethanol, methanol, or a mixture of hexane and ethyl acetate. Experiment with different solvents to find the optimal one for your specific impurity profile.
-
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used to separate the components based on their polarity.
-
Solution: Use a non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like dichloromethane or ethyl acetate. The less polar this compound should elute before any more polar impurities. Monitor the fractions by TLC to ensure proper separation.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
Question 1: What is the underlying mechanism for the bromination of pentamethylbenzene?
Answer:
The bromination of pentamethylbenzene proceeds via an electrophilic aromatic substitution (EAS) mechanism.[10][11][12] This is a two-step process:
-
Formation of the Electrophile: A Lewis acid catalyst (e.g., FeBr₃) interacts with molecular bromine (Br₂) to create a more potent electrophile, often represented as a Br⁺ species.[13]
-
Electrophilic Attack and Resonance Stabilization: The electron-rich π system of the pentamethylbenzene ring attacks the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[10][11]
-
Deprotonation and Aromatization: A weak base (often FeBr₄⁻) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, this compound, along with HBr and the regenerated catalyst.
Question 2: Why is a Lewis acid catalyst necessary for this reaction?
Answer:
While pentamethylbenzene is a highly activated, electron-rich aromatic ring, molecular bromine (Br₂) by itself is not a sufficiently strong electrophile to overcome the activation energy required to disrupt the aromaticity of the benzene ring.[1][14] A Lewis acid, such as FeBr₃ or AlCl₃, is required to polarize the Br-Br bond, making one of the bromine atoms significantly more electrophilic and thus reactive enough to be attacked by the benzene ring.[14][15]
Question 3: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine? What are the advantages?
Answer:
Yes, N-Bromosuccinimide (NBS) is a viable alternative to liquid bromine for the bromination of pentamethylbenzene.[16][17] There are several advantages to using NBS:
-
Safety and Handling: NBS is a crystalline solid that is easier and safer to handle than highly corrosive and volatile liquid bromine.[8]
-
Controlled Bromination: NBS provides a low, steady concentration of bromine in the reaction mixture, which can help to minimize over-bromination and improve the selectivity for the monobrominated product.[8]
-
Milder Conditions: Reactions with NBS can often be carried out under milder conditions. It is frequently used with a catalytic amount of acid in a solvent like acetonitrile.[5][18]
Question 4: What are the key safety precautions I should take when performing this synthesis?
Answer:
The synthesis of this compound involves several hazardous materials and requires strict adherence to safety protocols.
-
Bromine: Liquid bromine is highly toxic, corrosive, and volatile. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Have a bromine spill kit readily available.
-
Lewis Acids: Anhydrous Lewis acids like FeBr₃ and AlCl₃ are corrosive and react violently with water. Handle them in a dry environment and avoid exposure to moisture.
-
Solvents: The organic solvents used in the reaction and work-up are often flammable. Avoid open flames and work in a well-ventilated area.
-
Product Hazards: this compound itself is an irritant, particularly to the skin, eyes, and respiratory system.[9][19] Avoid inhalation of dust and direct contact with the skin and eyes.
Experimental Protocols
Protocol 1: Bromination using Br₂ and FeBr₃
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pentamethylbenzene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride).
-
Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃) (approx. 0.05 eq).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in the same solvent from the dropping funnel over 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by slowly adding an aqueous solution of sodium bisulfite.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
-
In a round-bottom flask, dissolve pentamethylbenzene (1.0 eq) and N-bromosuccinimide (1.05 eq) in acetonitrile.[5]
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting solid by recrystallization.
Data Presentation
| Parameter | Bromination with Br₂/FeBr₃ | Bromination with NBS/H⁺ |
| Brominating Agent | Liquid Bromine | N-Bromosuccinimide |
| Catalyst | FeBr₃ (Lewis Acid) | H⁺ (Brønsted Acid) |
| Selectivity | Moderate to Good | Good to Excellent |
| Handling | Requires high caution | Safer and easier |
| Byproducts | HBr, FeBr₃ complexes | Succinimide |
Visualizations
Diagram 1: Electrophilic Aromatic Substitution Mechanism
Caption: Mechanism of electrophilic bromination of pentamethylbenzene.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting guide for low reaction yield.
References
- University of Calgary. (n.d.). Ch12: Aromatic halogenation. Retrieved from University of Calgary Chemistry Department.
- Chemistry LibreTexts. (2023, January 22). Halogenation of Benzene-The Need for a Catalyst.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
- Wang, Z., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(11), 2898.
- ChemBK. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.
- De Proft, F., et al. (2023). The Electrophilic Aromatic Bromination of Benzenes: Mechanistic and Regioselective Insights from Density Functional Theory. Chemistry – A European Journal, 29(58), e202301938.
- Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
- Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
- Pletta, A., et al. (2024). Electrochemical Bromination of Arenes in a 200% Cell. The Journal of Organic Chemistry, 89(19), 13695–13704.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- Chemistry LibreTexts. (2023, August 7). 11.2: Electrophilic Aromatic Substitution Reactions - Bromination.
- SHETH L H Science College. (n.d.). Reactions of arenes: - electrophilic aromatic substitution.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Quora. (2017, February 8). How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO?
- Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- ChemHelp ASAP. (2021, February 11). Electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube.
- Chemistry World. (2023, October 12). Electrophilic aromatic bromination study casts doubt on textbook intermediate.
- Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes.
- The Organic Chemistry Tutor. (2018, May 7). Benzene Side Chain Reactions [Video]. YouTube.
- Master Organic Chemistry. (2018, October 22). Synthesis of Benzene Derivatives (2) – Polarity Reversal.
- Chemguide. (n.d.). Halogenation of benzene and methylbenzene.
- Keefer, R. M., & Andrews, L. J. (1956). The Bromination of Polymethylbenzenes in Aqueous Acetic Acid. Journal of the American Chemical Society, 78(18), 4549–4553.
- Chemistry LibreTexts. (2022, February 28). Steric Hindrance.
- The Organic Chemistry Tutor. (2018, May 6). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene [Video]. YouTube.
- ChemistryStudent. (n.d.). Bromination of Benzenes (A-Level).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chembk.com [chembk.com]
- 10. Aromatic Reactivity [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. chemistrystudent.com [chemistrystudent.com]
- 15. lhsciencemansa.org [lhsciencemansa.org]
- 16. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 17. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 18. m.youtube.com [m.youtube.com]
- 19. This compound | C11H15Br | CID 78831 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in the Bromination of Pentamethylbenzene
Welcome to the technical support center for the bromination of pentamethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and troubleshoot common side reactions. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and purity in your synthesis of bromopentamethylbenzene.
Frequently Asked Questions (FAQs)
Q1: I am trying to brominate the aromatic ring of pentamethylbenzene, but I am seeing a significant amount of a byproduct with a benzylic bromine. What is causing this?
A1: The formation of a benzylic bromide is a common side reaction in the bromination of alkylbenzenes, including pentamethylbenzene. This occurs via a free radical mechanism and is known as benzylic bromination or side-chain bromination.[1][2] This pathway competes with the desired electrophilic aromatic substitution on the ring.
Several factors can promote benzylic bromination:
-
Radical Initiators: The presence of radical initiators, such as light (UV radiation) or peroxides (like benzoyl peroxide), will favor the formation of bromine radicals, which then abstract a hydrogen atom from one of the methyl groups to initiate side-chain bromination.[3]
-
N-Bromosuccinimide (NBS): While NBS is often used for selective benzylic bromination, its presence, especially with a radical initiator, will lead to the formation of the benzylic bromide byproduct.[4][5] NBS provides a low concentration of bromine radicals, which selectively attack the benzylic position.[6]
-
High Temperatures: Elevated reaction temperatures can also promote the formation of bromine radicals and thus increase the extent of side-chain bromination.
To favor ring bromination, it is crucial to carry out the reaction in the absence of light and radical initiators. The use of a Lewis acid catalyst in a non-polar, aprotic solvent is the standard method for electrophilic aromatic bromination.[7][8]
Q2: My reaction mixture turned dark, and I have a complex mixture of byproducts. Could oxidation be an issue?
A2: Yes, oxidation of the methyl side chains is another potential side reaction, especially given the electron-rich nature of the pentamethylbenzene ring. Strong oxidizing conditions can lead to the formation of benzylic alcohols, aldehydes, and carboxylic acids.[2][3]
This is particularly a concern if you are using certain brominating agents or if your reagents are contaminated with oxidizing impurities. For instance, while not a standard brominating agent for this purpose, reagents like potassium permanganate are strong oxidizing agents that will readily oxidize the alkyl side chains of benzene derivatives.[9]
To avoid oxidation, ensure you are using pure reagents and a well-established bromination protocol that does not involve strong oxidizing agents. If you suspect oxidation, you can analyze your product mixture by techniques like GC/MS or NMR to identify the characteristic signals of oxidized byproducts.[10][11]
Q3: I have isolated a product that appears to be hexamethylbenzene. How is this possible?
A3: The formation of hexamethylbenzene is likely due to a disproportionation or rearrangement reaction occurring under the reaction conditions. This is a known phenomenon for polymethylbenzenes, especially in the presence of strong acids, and is related to the Jacobsen rearrangement .[12][13][14]
Under acidic conditions, it is possible for a methyl group to migrate from one molecule of pentamethylbenzene to another, leading to the formation of hexamethylbenzene and tetramethylbenzene. This is a type of Friedel-Crafts alkylation/dealkylation equilibrium.[15]
To minimize this side reaction:
-
Avoid Strong Protic Acids: If possible, use a Lewis acid catalyst that is not also a strong Brønsted acid.
-
Control Reaction Temperature: Higher temperatures can favor these equilibrium-driven side reactions.
-
Optimize Catalyst Loading: Use the minimum amount of catalyst required to achieve a reasonable reaction rate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound and significant formation of benzylic bromide. | 1. Reaction exposed to light. 2. Presence of radical initiators (e.g., peroxides in the solvent). 3. Use of NBS without a Lewis acid catalyst. 4. High reaction temperature. | 1. Protect the reaction from light by wrapping the flask in aluminum foil. 2. Use freshly distilled, peroxide-free solvents. 3. For ring bromination, use Br₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) in the dark.[7] 4. Maintain a low to moderate reaction temperature. |
| Formation of polybrominated products. | 1. Excess of brominating agent. 2. Highly activating nature of the pentamethylbenzene ring. 3. Prolonged reaction time. | 1. Use a stoichiometric amount or a slight excess of the brominating agent. 2. Add the brominating agent slowly to the reaction mixture to maintain a low concentration. 3. Monitor the reaction progress by TLC or GC and quench the reaction once the starting material is consumed.[16] |
| Presence of rearranged isomers (e.g., different isomers of bromotetramethylbenzene). | 1. Use of a strong acid catalyst (Brønsted or Lewis acid). 2. High reaction temperature. | 1. Consider using a milder Lewis acid catalyst. 2. Perform the reaction at a lower temperature to disfavor the Jacobsen rearrangement.[14][17] |
| Reaction is sluggish or does not go to completion. | 1. Inactive catalyst. 2. Insufficient amount of catalyst. 3. Low reaction temperature. | 1. Use a fresh, anhydrous Lewis acid catalyst. 2. Increase the catalyst loading incrementally. 3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Complex product mixture with discoloration. | 1. Oxidation of the substrate or products. 2. Decomposition of the starting material or product under harsh conditions. | 1. Ensure all reagents and solvents are pure and free of oxidizing agents. 2. Use milder reaction conditions (lower temperature, shorter reaction time). 3. Consider a milder brominating agent if using a very reactive one. |
Experimental Protocols
Protocol for Selective Ring Bromination of Pentamethylbenzene
This protocol is designed to favor the formation of this compound while minimizing side reactions.
Materials:
-
Pentamethylbenzene
-
Bromine (Br₂)
-
Anhydrous Iron(III) bromide (FeBr₃) or Aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄)
-
Aqueous sodium thiosulfate solution (10%)
-
Aqueous sodium bicarbonate solution (saturated)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pentamethylbenzene (1 equivalent) in anhydrous dichloromethane.
-
Catalyst Addition: Add a catalytic amount of anhydrous iron(III) bromide (approx. 0.05 equivalents) to the solution. Stir the mixture under a nitrogen atmosphere and protect it from light.
-
Bromine Addition: In the dropping funnel, dilute bromine (1.05 equivalents) with a small amount of anhydrous dichloromethane. Add the bromine solution dropwise to the reaction mixture at 0 °C (ice bath) over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by TLC or GC analysis.[16]
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding 10% aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield pure this compound.
Visualizing the Reaction Pathways
The following diagrams illustrate the desired electrophilic aromatic substitution pathway and the competing side reactions.
Caption: Reaction pathways in the bromination of pentamethylbenzene.
Caption: Troubleshooting workflow for pentamethylbenzene bromination.
References
- Wikipedia. (n.d.). Jacobsen rearrangement. [Link]
- Merck Index. (n.d.). Jacobsen Rearrangement. [Link]
- Merck Index. (n.d.). Jacobsen Rearrangement. [Link]
- Chemistry LibreTexts. (2023, January 22). Jacobsen Rearrangement. [Link]
- Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4)
- Organic Reactions. (1942). The Jacobsen Reaction. [Link]
- Reddit. (2016, September 29). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?[Link]
- Shibatomi, K., Zhang, Y., & Yamamoto, H. (2012). Lewis Acid Catalyzed Benzylic Bromination. Chemistry, an Asian journal, 3(8-9), 1581–1584. [Link]
- Chemistry LibreTexts. (2024, September 30). 16.
- Shibatomi, K., Zhang, Y., & Yamamoto, H. (2008). Lewis acid catalyzed benzylic bromination. Chemistry, an Asian journal, 3(8-9), 1581–1584. [Link]
- ChemHelp ASAP. (2014, August 16). NBS Benzylic Bromination of Alkylbenzene Compounds [Video]. YouTube. [Link]
- Chemistry LibreTexts. (2023, January 22).
- The Organic Chemistry Tutor. (2021, March 10). Proton NMR Analysis to identify Isomers [Video]. YouTube. [Link]
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?[Link]
- Steiner, A., Williams, J., de Frutos, O., & Kappe, C. O. (2019). Continuous photochemical benzylic bromination using: In situ generated Br2: Process intensification towards optimal PMI and throughput. Green Chemistry, 21(23), 6443-6450. [Link]
- ChemHelp ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube. [Link]
- Anantharaman, S., & Chellammal, S. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Tetrahedron Letters, 46(35), 5935-5937. [Link]
- Watts, C. D., & Hites, R. A. (2004). Bromination of aromatic compounds by residual bromide in sodium chloride matrix modifier salt during heated headspace GC/MS analysis. Journal of the American Society for Mass Spectrometry, 15(11), 1645–1651. [Link]
- Shibatomi, K., Zhang, Y., & Yamamoto, H. (2012). Lewis Acid Catalyzed Benzylic Bromination. Chemistry, an Asian journal, 3(8-9), 1581–1584. [Link]
- Shibatomi, K., Zhang, Y., & Yamamoto, H. (2008). Lewis Acid Catalyzed Benzylic Bromination. Chemistry, an Asian journal, 3(8-9), 1581–1584. [Link]
- Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
- Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
- Wang, Y., et al. (2016).
- Master Organic Chemistry. (2018, June 13).
- Chemistry LibreTexts. (2021, October 10). 18.
- Chemistry LibreTexts. (2023, August 7). 11.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Shimadzu. (n.d.).
- Chad's Prep. (2021, March 13). 18.5 Side Chain Reactions of Benzenes | Organic Chemistry [Video]. YouTube. [Link]
- Al-Rawi, J. M. A., et al. (2007). Solid state nuclear bromination with N-bromosuccinimide. Part 2. Experimental and theoretical studies of reactions with some substituted benzaldehydes. Magnetic Resonance in Chemistry, 45(11), 954-960. [Link]
- Chemistry LibreTexts. (2025, April 8). 2.
- Chemistry LibreTexts. (2021, December 15). 6.
- University of Calgary. (n.d.).
- Horváth, G., & Viskolcz, B. (2012). Hammett-Correlation Analysis of the Benzylic Bromination with NBS of Toluene Derivatives under SFRC a. ChemistryOpen, 1(4), 188-194. [Link]
- Lu, X., et al. (2022). Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis. Analytical Chemistry, 94(26), 9339-9346. [Link]
- McMurry, J. (n.d.). Fundamentals of Organic Chemistry. [Link]
- Agilent. (2003).
- Lu, X., et al. (2022). Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis. Analytical Chemistry, 94(26), 9339-9346. [Link]
- De Proft, F., et al. (2023). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. Physical Chemistry Chemical Physics, 25(1), 133-145. [Link]
- Chemistry LibreTexts. (2023, January 22). Halogenation of Benzene and Methylbenzene. [Link]
- De Proft, F., et al. (2023). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. Physical Chemistry Chemical Physics, 25(1), 133-145. [Link]
- Michigan State University. (n.d.).
- Organic & Biomolecular Chemistry. (2021). A protocol for selective synthesis of thiol-functionalized allylic sulfonyl fluorides. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. crab.rutgers.edu [crab.rutgers.edu]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Jacobsen rearrangement - Wikipedia [en.wikipedia.org]
- 13. Jacobsen Rearrangement [drugfuture.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. organicreactions.org [organicreactions.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Jacobsen Rearrangement [drugfuture.com]
Technical Support Center: A Guide to Optimizing Bromopentamethylbenzene Synthesis
Welcome to the Technical Support Center for the synthesis of bromopentamethylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this valuable synthetic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of pentamethylbenzene. The two most common methods employ either molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), or N-bromosuccinimide (NBS) as the brominating agent.[1][2] The choice between these methods often depends on factors such as desired reactivity, selectivity, and safety considerations.
Q2: Why is a Lewis acid catalyst required for bromination with Br₂?
A2: While pentamethylbenzene is an electron-rich and highly activated aromatic ring, a Lewis acid catalyst is still beneficial for efficient bromination with molecular bromine. The catalyst polarizes the Br-Br bond, creating a more potent electrophile (a "Br⁺" equivalent) that can more readily attack the aromatic ring.[1][3] This increases the reaction rate and helps to ensure complete conversion.
Q3: Can N-bromosuccinimide (NBS) be used without a catalyst?
A3: For highly activated aromatic compounds like pentamethylbenzene, NBS can sometimes effect bromination without a catalyst, particularly in polar solvents. However, to enhance the reaction rate and ensure high yields, a catalytic amount of a protic acid or a Lewis acid can be employed.[4]
Q4: What are the main safety concerns when working with bromine and NBS?
A4: Molecular bromine is a volatile, corrosive, and highly toxic liquid that can cause severe burns upon contact and is harmful if inhaled. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. NBS is a solid and generally safer to handle than liquid bromine, but it is still a lachrymator and an irritant.[5] Care should be taken to avoid inhalation of the powder or contact with skin and eyes.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions based on chemical principles.
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Explanation | Recommended Solution |
| Inactive Catalyst | The Lewis acid catalyst (e.g., FeBr₃) may have decomposed due to moisture. | Use freshly opened or properly stored anhydrous Lewis acid. Consider preparing the catalyst in situ by adding iron filings to the reaction mixture with a small amount of bromine. |
| Insufficient Electrophilicity | For less reactive batches of pentamethylbenzene or when using NBS, the electrophile may not be strong enough. | If using NBS, add a catalytic amount of a strong acid like sulfuric acid or a Lewis acid to increase the electrophilicity of the bromine. |
| Low Reaction Temperature | The activation energy for the reaction may not be met, leading to a sluggish or stalled reaction. | Gently warm the reaction mixture. For bromination with Br₂/FeBr₃, room temperature is often sufficient. For NBS bromination, slight heating (e.g., 40-50 °C) may be necessary. Monitor the reaction closely to avoid side reactions. |
Issue 2: Formation of Significant Side Products
| Possible Cause | Explanation | Recommended Solution |
| Over-bromination | Due to the high activation of the pentamethylbenzene ring, prolonged reaction times or excess brominating agent can lead to the formation of dibrominated species. | Use a stoichiometric amount of the brominating agent (1.0 to 1.1 equivalents). Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and quench the reaction as soon as the starting material is consumed. |
| Benzylic Bromination | Under radical conditions (e.g., presence of light or radical initiators), bromination can occur on one of the methyl groups (the benzylic position) instead of the aromatic ring.[4][6][7][8] | Conduct the reaction in the dark or wrap the reaction vessel in aluminum foil to exclude light. Avoid the use of radical initiators unless benzylic bromination is the desired outcome. |
| Solvent Participation | Certain solvents can react with the brominating agent or intermediates, leading to undesired byproducts. | Use inert solvents such as dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄), or a non-polar hydrocarbon solvent. |
Issue 3: Difficulty in Product Isolation and Purification
| Possible Cause | Explanation | Recommended Solution | | Persistent Color from Bromine | Excess bromine can remain in the crude product, imparting a yellow or orange color. | During the workup, wash the organic layer with a solution of a reducing agent like sodium thiosulfate or sodium bisulfite to quench any unreacted bromine. | | Co-precipitation of Impurities | Rapid crystallization can trap impurities within the product crystals. | Employ a slow recrystallization process. Dissolve the crude product in a minimal amount of a suitable hot solvent and allow it to cool slowly to room temperature, followed by further cooling in an ice bath. | | Oiling Out During Recrystallization | The product may separate as an oil instead of crystals if the solution is too concentrated or cooled too quickly. | Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. Then, allow for slower cooling. Using a solvent pair (a good solvent and a poor solvent) can also facilitate crystallization.[9][10] |
Experimental Protocols
Protocol 1: Bromination using Molecular Bromine and Iron Catalyst
This protocol provides a robust method for the synthesis of this compound with a high yield.
Materials:
-
Pentamethylbenzene
-
Molecular Bromine (Br₂)
-
Iron filings
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve pentamethylbenzene (1 equivalent) in dichloromethane.
-
Add a catalytic amount of iron filings (approx. 0.05 equivalents).
-
From the dropping funnel, add a solution of molecular bromine (1.05 equivalents) in dichloromethane dropwise to the stirred solution at room temperature. The addition should be done in the dark to prevent benzylic bromination.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any excess bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from hot ethanol to yield white crystals of this compound.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This method offers a safer alternative to using liquid bromine.
Materials:
-
Pentamethylbenzene
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve pentamethylbenzene (1 equivalent) in dichloromethane or acetonitrile in a round-bottom flask equipped with a magnetic stir bar.
-
Add N-bromosuccinimide (1.1 equivalents) in one portion.
-
Stir the mixture at room temperature or warm gently to 40-50 °C to initiate the reaction. Protect the reaction from light.
-
Monitor the reaction by TLC. The reaction time may be longer compared to the Br₂ method.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Recrystallize the crude product from hot ethanol.
Data Presentation
| Parameter | Method 1 (Br₂/Fe) | Method 2 (NBS) |
| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Catalyst | Iron (Fe) | None or catalytic acid |
| Typical Solvent | Dichloromethane | Dichloromethane/Acetonitrile |
| Reaction Temperature | Room Temperature | Room Temperature to 50 °C |
| Typical Reaction Time | 1-2 hours | 2-6 hours |
| Purity after Recrystallization | >98% | >98% |
Visualizations
Reaction Mechanism: Electrophilic Aromatic Bromination
Caption: Mechanism of electrophilic aromatic bromination of pentamethylbenzene.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
References
- Chemistry Steps. (n.d.). Benzylic Bromination.
- Scribd. (n.d.). 02 Benzylic Bromination.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Chemia. (2022, March 28). Allylic position and benzylic position bromination: bromination reactions that use NBS(1): N-bromo compounds(3): Discussion series on bromination/iodination reactions 3.
- Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds.
- University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS.
- UCLA Chemistry and Biochemistry. (n.d.). Recrystallization.
- Organic Syntheses. (n.d.). 2-Phenylbutyronitrile.
- Organic Syntheses. (n.d.). 8,8-Dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one.
- ResearchGate. (n.d.). The Electrophilic Aromatic Bromination of Benzenes: Mechanistic and Regioselective Insights from Density Functional Theory.
- Organic Syntheses. (n.d.). Pentamethylene Bromide.
- CDAC. (n.d.). Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- University of California, Irvine. (n.d.). Experiment 16 – Electrophilic Aromatic Substitution.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
- Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions.
- Li, J., & Zhao, Y. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(10), 16457–16467. [Link]
- Gfeller, D., & Gedeck, P. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 8749–8750. [Link]
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. reddit.com [reddit.com]
Technical Support Center: Purification of Crude Bromopentamethylbenzene by Crystallization
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with bromopentamethylbenzene. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of crude this compound by crystallization. This guide emphasizes the scientific principles behind the purification process to empower you to make informed decisions during your experiments.
Introduction to Crystallization of this compound
Crystallization is a powerful technique for purifying solid organic compounds like this compound.[1] The principle lies in the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures.[2] An ideal recrystallization process involves dissolving the crude solid in a minimal amount of a hot solvent, followed by slow cooling to induce the formation of pure crystals, leaving impurities behind in the solvent, known as the mother liquor.[3]
This compound is a white crystalline solid with a melting point of 161-162°C and is insoluble in water.[4] Its nonpolar nature, due to the pentamethyl-substituted benzene ring, is a key factor in selecting an appropriate recrystallization solvent.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general yet detailed procedure for the recrystallization of crude this compound. The choice of solvent is critical and should be determined experimentally if not already known (see Troubleshooting Guide).
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, hexane, or a mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
-
Ice bath
Procedure:
-
Solvent Selection: If the optimal solvent is unknown, perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, hexane, toluene, acetone) to find one that dissolves this compound when hot but sparingly when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture gently on a hot plate. Continue adding the solvent in small portions until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve a saturated solution.[5]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal or insoluble impurities are present): Quickly filter the hot solution by gravity through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated charcoal and any insoluble impurities.[6]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[3] Slow cooling is crucial for the formation of large, pure crystals. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[3]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[3]
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Guide
This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Issue 1: No Crystals Form Upon Cooling
Q: I have cooled the solution, but no crystals have formed. What should I do?
A: This is a common issue, often due to supersaturation or using too much solvent.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a "seed" for crystallization.
-
-
Reduce Solvent Volume: If induction methods fail, it's likely that too much solvent was used.[7] Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Use an Anti-Solvent: If you are using a solvent in which this compound is highly soluble, you can add a miscible "anti-solvent" (a solvent in which it is insoluble) dropwise until the solution becomes cloudy, then heat until it is clear again before cooling. For a nonpolar compound like this compound, if you are using a nonpolar solvent like toluene, a more polar anti-solvent like ethanol could be tested.
Caption: Troubleshooting workflow for no crystal formation.
Issue 2: Low Yield of Purified Crystals
Q: My percent recovery of this compound is very low. What are the possible causes?
A: A low yield can result from several factors during the crystallization process.
-
Excessive Solvent: Using too much solvent will result in a significant amount of your product remaining in the mother liquor.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, some product may crystallize in the filter paper. Ensure your filtration apparatus is pre-heated.[2]
-
Washing with Too Much Solvent: Washing the collected crystals with an excessive amount of cold solvent can dissolve some of your product. Use a minimal amount of ice-cold solvent for washing.
-
Inherent Solubility: this compound will have some solubility in the cold solvent, so some loss is unavoidable. Ensuring the solution is thoroughly cooled in an ice bath can help minimize this.
Issue 3: Oiling Out Instead of Crystallizing
Q: Instead of forming crystals, my product separated as an oil. Why did this happen and how can I fix it?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.
-
High Concentration of Impurities: Impurities can significantly depress the melting point of the compound.
-
Rapid Cooling: If the solution is cooled too quickly, the compound may not have time to form a crystal lattice.
-
Inappropriate Solvent: The chosen solvent may not be ideal.
Solutions:
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly.
-
Change Solvent System: If slow cooling does not work, a different solvent or a mixed solvent system may be necessary. Try a solvent with a lower boiling point.
Issue 4: Crystals are Colored
Q: The starting material was off-white, and my final crystals are still colored. How can I remove colored impurities?
A: Colored impurities are common in crude products.
-
Activated Charcoal: As mentioned in the protocol, adding a small amount of activated charcoal to the hot solution before filtration can adsorb colored impurities.[2] Use it sparingly, as it can also adsorb your product, leading to a lower yield.
-
Washing: Sometimes, the color is due to residual bromine from the synthesis. Washing the crude product with a dilute solution of a reducing agent like sodium bisulfite before crystallization can help.[7]
Caption: General crystallization workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
-
Unreacted Starting Material: Pentamethylbenzene may be present if the bromination reaction did not go to completion.
-
Over-brominated Products: It is possible to have di- or tri-brominated pentamethylbenzene, though sterically hindered.
-
Residual Bromine: Free bromine (Br₂) from the reaction can be present, often giving the crude product a yellowish or brownish tint.
-
Hydrogen Bromide (HBr): This is a common byproduct of electrophilic aromatic bromination.
Q2: How do I choose the best solvent for recrystallization? The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Given that this compound is a relatively nonpolar aromatic compound, good starting points for solvents to test are:
-
Nonpolar solvents: Hexane, heptane, cyclohexane.
-
Slightly polar solvents: Toluene, ethanol, acetone. You should perform small-scale solubility tests to determine the best solvent or solvent pair. A good solvent pair might consist of a solvent in which the compound is soluble (e.g., toluene) and another in which it is less soluble (e.g., hexane or ethanol).
Q3: Can I reuse the mother liquor to get more product? Yes, it is possible to recover a "second crop" of crystals from the mother liquor. This is done by evaporating a portion of the solvent to concentrate the solution and then cooling it again. However, be aware that the second crop of crystals may be less pure than the first.
Q4: How can I be sure my final product is pure? The purity of your recrystallized this compound can be assessed by:
-
Melting Point Analysis: A pure compound will have a sharp melting point that matches the literature value (161-162°C). Impurities will typically cause the melting point to be lower and broader.
-
Chromatography: Techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to check for the presence of impurities.
-
Spectroscopy: NMR and IR spectroscopy can confirm the structure and identify any remaining impurities.
Quantitative Data Summary
| Property | Value | Source |
| Melting Point | 161-162 °C | [4] |
| Boiling Point | 290 °C | [4] |
| Water Solubility | Insoluble | [4] |
| Appearance | White crystalline solid | [4] |
References
- HBCSE. (n.d.).
- University of California, Los Angeles. (n.d.).
- Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson.
- BenchChem. (2025).
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- YouTube. (2022, July 8).
- University of California, Davis. (n.d.).
- Jasperse, J. (n.d.).
- University of Missouri-St. Louis. (n.d.).
Sources
Technical Support Center: Efficient Removal of Unreacted Bromine
This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering practical solutions for the effective removal of unreacted bromine from reaction mixtures. Below, you will find troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions designed to streamline your post-reaction workup and purification processes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific issues that may arise during the bromine quenching and removal process in a question-and-answer format.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent yellow or orange color in the organic layer after quenching. | 1. Insufficient quenching agent added. 2. Poor mixing between the aqueous and organic phases. 3. Degradation of the quenching agent solution. | 1. Add more of the quenching solution (e.g., 10% aqueous sodium thiosulfate) in portions until the color disappears.[1][2] 2. Ensure vigorous stirring to maximize the interfacial contact between the two layers.[1][3] 3. Prepare a fresh solution of the quenching agent.[1][3] |
| Formation of a fine white or yellow precipitate (elemental sulfur) during quenching. | The reaction mixture is acidic, causing the decomposition of sodium thiosulfate.[3][4] | 1. Neutralize or slightly basify the reaction mixture with a saturated aqueous solution of sodium bicarbonate before adding the sodium thiosulfate solution.[1][4] 2. Use an alternative quenching agent such as sodium sulfite or sodium bisulfite, which are less prone to this issue.[1][3][4] 3. If sulfur has already formed, it can often be removed by filtration through a pad of celite.[1][3] |
| The quenching reaction is violently exothermic and difficult to control. | 1. The concentration of the quenching agent is too high. 2. The quenching agent is being added too quickly.[1] 3. The reaction mixture is at an elevated temperature. | 1. Use a more dilute solution of the quenching agent. 2. Cool the reaction mixture in an ice-water bath before and during the slow, dropwise addition of the quenching agent.[1][4][5] |
| Formation of a stable emulsion during aqueous workup. | High concentration of salts or polar compounds at the interface. | 1. Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer.[1][2] 2. Add more of the organic solvent to dilute the organic layer.[1] 3. Gently swirl or rock the separatory funnel instead of shaking vigorously.[1] |
Choosing the Right Bromine Removal Strategy
The selection of an appropriate method for removing excess bromine depends on several factors, including the chemical stability of the product, the reaction scale, and the subsequent purification steps. The following diagram outlines a decision-making workflow to guide your choice.
Caption: Decision workflow for selecting a bromine removal method.
Detailed Experimental Protocols
Protocol 1: Quenching with Aqueous Sodium Thiosulfate
This is the most common method for removing unreacted bromine. Sodium thiosulfate reduces elemental bromine (Br₂) to colorless and water-soluble bromide ions (Br⁻).[4][6][7]
Reaction: 2Na₂S₂O₃ (aq) + Br₂ (org) → 2NaBr (aq) + Na₂S₄O₆ (aq)[4]
Procedure:
-
Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[2][8]
-
Cooling: After the reaction is complete, cool the reaction mixture to room temperature. If the bromination was exothermic, use an ice-water bath.[1][5]
-
Quenching: With vigorous stirring, slowly add the 10% sodium thiosulfate solution to the reaction mixture.[2][3] Continue the addition until the characteristic reddish-brown color of bromine disappears and the solution becomes colorless or pale yellow.[3][4]
-
Workup: a. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.[2][3] b. Wash the organic layer sequentially with water and then with brine.[1][2][3] c. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1][3] d. Filter to remove the drying agent and concentrate the organic layer under reduced pressure to isolate the product.[1][3]
Protocol 2: Quenching with Aqueous Sodium Bisulfite
Sodium bisulfite is an excellent alternative, particularly if the reaction mixture is acidic, as it is less prone to forming elemental sulfur precipitates.[3][4] It also acts as a reducing agent, converting bromine to bromide.[6][9][10]
Reaction: NaHSO₃ (aq) + Br₂ (org) + H₂O (l) → NaHSO₄ (aq) + 2HBr (aq)
Procedure:
-
Preparation of Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite by adding the solid to deionized water with stirring until it no longer dissolves.[4][8]
-
Quenching: Cool the reaction mixture to room temperature. Slowly add the saturated sodium bisulfite solution to the reaction mixture with vigorous stirring.[3][4][8]
-
Completion: Continue adding the solution until the bromine color is fully discharged.[3][4]
-
Workup: Follow the same workup procedure (steps 4a-4d) as described in Protocol 1.[3][8]
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of bromine quenching? A1: Bromine quenching is a redox reaction. Agents like sodium thiosulfate and sodium bisulfite are reducing agents that donate electrons to elemental bromine (Br₂), which is an oxidizing agent. This reduces the bromine (oxidation state 0) to colorless bromide ions (Br⁻, oxidation state -1).[9][11] These bromide salts are typically highly soluble in water, allowing for their easy removal from the organic product layer during an aqueous workup.[1][4]
Q2: Can I remove excess bromine by evaporation or distillation? A2: While bromine has a relatively low boiling point (59 °C), removing it by evaporation is generally not recommended in a laboratory setting.[1] This is due to the high toxicity and corrosive nature of bromine vapor.[12][13][14] Fractional distillation may be an option if your desired compound has a much higher boiling point and is thermally stable, but this should only be performed with appropriate equipment and safety controls.[7] Chemical quenching is almost always a safer and more efficient method.[7]
Q3: Are there non-aqueous methods to remove bromine? A3: Yes. For products that are sensitive to water, an organic quenching agent can be used. Unsaturated hydrocarbons, such as cyclohexene, can be added to the reaction mixture. Bromine will undergo an addition reaction across the double bond, consuming the excess.[3] The resulting dibrominated alkane byproduct will remain in the organic layer and must be separated from the desired product, typically by column chromatography or distillation.[3][4]
Q4: What are the critical safety precautions when handling bromine? A4: Bromine is extremely toxic, corrosive, and volatile.[8][12][13]
-
Always handle liquid bromine and concentrated solutions in a certified chemical fume hood.[12][15]
-
Wear appropriate personal protective equipment (PPE), including heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene), chemical splash goggles, a face shield, and a lab coat.[8][12]
-
Always have a neutralizing agent, such as a container of sodium thiosulfate or sodium carbonate solution, readily available to handle spills.[12][13][14]
-
Be aware that the reaction between bromine and quenching agents can be exothermic. Cool the reaction mixture and add the quenching agent slowly to maintain control.[4][5]
Comparison of Common Aqueous Quenching Agents
| Quenching Agent | Chemical Formula | Typical Concentration | Stoichiometry (Quencher:Br₂) | Key Considerations |
| Sodium Thiosulfate | Na₂S₂O₃ | 10% Aqueous Solution[8] | 2:1[8] | Highly effective and common. Can form elemental sulfur precipitate in acidic conditions.[3][4][8] |
| Sodium Bisulfite | NaHSO₃ | Saturated Aqueous Solution[8] | 1:1[8] | Good alternative for acidic media; avoids sulfur precipitation.[3][4] The reaction can generate acid (HBr). |
| Sodium Sulfite | Na₂SO₃ | ~20% Aqueous Solution[8] | 1:1[8] | Effective and avoids sulfur precipitation.[4][16] |
| Sodium Metabisulfite | Na₂S₂O₅ | 1.32 M Aqueous Solution[8] | 1:2[8] | Often used interchangeably with sodium bisulfite.[8] |
References
- Gauth, A. (n.d.). Sodium bisulfite converts bromine (br2) to bromide (br-). sodium bisulfite is a(n). Gauth.
- Brainly. (2023, September 28). Write a balanced equation for the reaction of sodium bisulfite with bromine. Brainly.com.
- Reddit. (2013, May 20). [organic chem] Why is sodium bisulfite added in this reaction? r/chemhelp.
- Common Organic Chemistry. (n.d.). Sodium Bisulfite.
- Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. RSC Education.
- CLEAPSS. (2022). Student safety sheets 55 Bromine. CLEAPSS Science.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Shobe, D. (2020, December 18). How to remove bromine from a reaction mixture? Quora.
- Transtutors. (2012, March 30). (Solved) - Sodium bisulfite (NaHSO3) reacts with molecular bromine to produce...
- Bronner, C. (n.d.). Method to Remove Bromine. Christopher Bronner.
- Reddit. (2017, September 16). Safely handling a liter of Bromine? r/chemistry.
- ResearchGate. (2016, June 25). How to remove Bromide/bromate from wastewater?
- ICL Group. (n.d.). BROMINE - Safety Handbook.
- Sciencemadness Wiki. (2023, June 25). Bromine.
- ResearchGate. (2018, May 14). How to neutralize gaseous bromine?
- Quora. (2018, December 14). How does sodium thiosulfate neutralize bromine?
- YouTube. (2014, October 31). Neutralization of Bromine - Beautiful Reaction.
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. gauthmath.com [gauthmath.com]
- 10. Sodium Bisulfite [commonorganicchemistry.com]
- 11. quora.com [quora.com]
- 12. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 13. science.cleapss.org.uk [science.cleapss.org.uk]
- 14. Bromine - Sciencemadness Wiki [sciencemadness.org]
- 15. reddit.com [reddit.com]
- 16. echemi.com [echemi.com]
Technical Support Center: Optimizing Temperature for Bromopentamethylbenzene Synthesis
Welcome to the technical support center for the synthesis of bromopentamethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Introduction to this compound Synthesis
The synthesis of this compound is a classic example of electrophilic aromatic substitution. In this reaction, the electron-rich pentamethylbenzene ring acts as a nucleophile, attacking an electrophilic bromine species, typically generated from molecular bromine (Br₂) with the aid of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The reaction proceeds through a carbocation intermediate, known as a sigma complex or arenium ion, which is stabilized by the electron-donating methyl groups. The final step involves the deprotonation of this intermediate to restore aromaticity and yield the desired product.
Controlling the reaction temperature is paramount to achieving a high yield and purity of this compound. Temperature not only influences the reaction rate but also plays a critical role in dictating the selectivity of the bromination and minimizing the formation of undesirable byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in the synthesis of this compound?
Temperature is a critical kinetic parameter in this synthesis. It directly influences the rate of reaction by affecting the frequency and energy of molecular collisions. However, its most crucial role is in controlling the reaction's selectivity. Elevated temperatures can lead to a higher reaction rate but may also promote side reactions, such as polysubstitution or benzylic bromination. Conversely, excessively low temperatures can significantly slow down the reaction, making it impractically long.
Q2: What are the typical side reactions I should be aware of, and how are they influenced by temperature?
The primary side reactions in the bromination of pentamethylbenzene are:
-
Polybromination: The introduction of more than one bromine atom onto the aromatic ring. While the steric hindrance from the five methyl groups somewhat mitigates this, higher temperatures can provide the necessary activation energy for further bromination, leading to the formation of dibrominated and other polysubstituted products.
-
Benzylic Bromination: Substitution of a hydrogen atom on one of the methyl groups with a bromine atom. This reaction typically occurs via a free-radical mechanism and is favored at higher temperatures, especially in the presence of UV light or radical initiators.[1] Thermal bromination, in the absence of UV light, for benzylic substitution often requires temperatures in the range of 100-170°C.[2]
-
Degradation: At very high temperatures, both the starting material and the product can degrade, leading to a complex mixture of byproducts and a lower overall yield.
Q3: What is the recommended temperature range for the synthesis of this compound?
While the optimal temperature can vary slightly depending on the solvent and catalyst used, a general guideline for the electrophilic aromatic bromination of methylated aromatic compounds is to maintain a temperature between 0°C and 30°C .[3] Some sources suggest that for similar ring halogenations, the reaction can proceed efficiently at room temperature.[4] For highly activated rings, bromination can even occur at or below room temperature.[5] Starting with a lower temperature (e.g., 0-5°C) and gradually allowing the reaction to warm to room temperature is a common strategy to control the initial exotherm and improve selectivity.
Q4: How does temperature affect the regioselectivity of the bromination?
In the case of pentamethylbenzene, all five methyl groups are ortho/para directing. However, due to the symmetrical nature of the starting material, only one monobrominated product is possible. Therefore, regioselectivity between different positions on the ring is not a concern. The primary selectivity issue is between ring bromination and side-chain (benzylic) bromination, which is heavily influenced by temperature.[1] Lower temperatures favor electrophilic aromatic substitution on the ring, while higher temperatures promote radical substitution on the methyl groups.[2]
Troubleshooting Guide
| Problem | Possible Cause (Temperature-Related) | Suggested Solution |
| Low or No Product Yield | Reaction temperature is too low: The activation energy barrier is not being sufficiently overcome, leading to a very slow or stalled reaction. | Gradually and carefully increase the reaction temperature in small increments (e.g., 5-10°C) while monitoring the reaction progress by TLC or GC. For some electrophilic brominations, gentle heating may be necessary to initiate the reaction. |
| Reaction temperature is too high: This can lead to the degradation of starting materials, reagents, or the final product. | If you suspect degradation, repeat the reaction at a lower temperature. Consider running the reaction for a longer duration at a more moderate temperature to achieve a good yield without decomposition. | |
| Formation of Significant Side Products (e.g., polybrominated compounds) | Reaction temperature is too high: Higher temperatures can provide the activation energy for subsequent bromination reactions on the product molecule. | Maintain a lower reaction temperature (e.g., 0-25°C) to favor monosubstitution. The use of a less polar solvent can also sometimes reduce the rate of polysubstitution. |
| Presence of Benzylic Bromination Products | Reaction temperature is too high: As discussed, elevated temperatures favor free-radical side-chain bromination.[2] | Ensure the reaction temperature is kept low (ideally below 30°C).[3] Also, conduct the reaction in the absence of UV light, which can initiate radical chain reactions. |
| Runaway Reaction | Poor temperature control during bromine addition: The bromination of activated aromatic rings is often exothermic. Rapid addition of bromine without adequate cooling can lead to a rapid increase in temperature. | Add the bromine solution dropwise and at a slow, controlled rate. Use an ice bath or other cooling apparatus to maintain the desired internal reaction temperature throughout the addition. |
Experimental Protocol: Temperature Optimization Study
To determine the optimal temperature for your specific laboratory conditions, a small-scale optimization study is highly recommended.
Materials:
-
Pentamethylbenzene
-
Bromine
-
Iron filings or anhydrous iron(III) bromide (FeBr₃)
-
Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride, or a non-polar hydrocarbon)
-
Sodium bisulfite solution (for quenching)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a series of identical, dry round-bottom flasks equipped with magnetic stir bars and dropping funnels, dissolve a known amount of pentamethylbenzene in the chosen anhydrous solvent. Add a catalytic amount of iron filings or FeBr₃ to each flask.
-
Temperature Control: Place each flask in a temperature-controlled bath set to a different temperature (e.g., 0°C, 10°C, 20°C, 30°C, and 40°C).
-
Bromine Addition: Slowly add a stoichiometric equivalent of bromine (dissolved in a small amount of the reaction solvent) to each flask over a period of 30-60 minutes, ensuring the internal temperature remains constant.
-
Reaction Monitoring: After the addition is complete, allow the reactions to stir at their respective temperatures. Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once a reaction is deemed complete (or after a set time for comparison), quench the reaction by pouring it into an aqueous solution of sodium bisulfite to destroy any unreacted bromine.
-
Isolation and Analysis: Perform a standard liquid-liquid extraction to isolate the organic products. Dry the organic layer, remove the solvent, and analyze the crude product by GC-MS or NMR to determine the yield of this compound and identify any side products.
Data Presentation:
| Reaction Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Major Side Product(s) |
| 0 | 4 | 85 | Unreacted Starting Material |
| 10 | 3 | 92 | Trace Starting Material |
| 20 | 2 | 95 | Trace Dithis compound |
| 30 | 1.5 | 93 | Dithis compound |
| 40 | 1 | 88 | Dithis compound, Benzylic Bromination Product |
Note: The data in this table is illustrative and will vary based on specific reaction conditions.
Visualization of the Experimental Workflow
Caption: Workflow for optimizing temperature in this compound synthesis.
Conclusion
The optimization of temperature is a critical step in the synthesis of this compound to ensure high yield and purity. By carefully controlling the reaction temperature, typically within the 0-30°C range, researchers can favor the desired electrophilic aromatic substitution while minimizing side reactions such as polybromination and benzylic bromination. The troubleshooting guide and experimental protocol provided here offer a systematic approach to achieving this optimization in your own laboratory setting.
References
- Process for thermal benzylic bromin
- Bromination of methyl group bound to arom
- Process for side-chain bromin
- Noncatalytic bromination of benzene: A combined comput
- Halogenation of benzene and methylbenzene. Chemguide.
- Bromin
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Technical Support Center: Managing Reaction Temperature for Selective Bromin
- Bromination - Common Conditions. Common Organic Chemistry.
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
- (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis.
- Benzylic Bromination of Arom
- Improved process for side-chain bromination of alkyl-benzenes.
- Prediction of temperature-dependent yield strength of refractory high entropy alloy based on stacking integr
- (PDF) Temperature-dependent solvent reorganization entropies, free energies, and transition dipole strengths for the photoexcitation of Reichardt's dye B30.
Sources
- 1. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]
- 2. WO2003055833A1 - Process for thermal benzylic bromination - Google Patents [patents.google.com]
- 3. JPH0853371A - Bromination of methyl group bound to aromatic ring - Google Patents [patents.google.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: High-Purity Bromopentamethylbenzene Recrystallization
Welcome to the technical support center for the purification of bromopentamethylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high-purity crystalline this compound through recrystallization. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is grounded in established crystallographic principles and extensive field experience to ensure you can confidently optimize your purification protocol.
Understanding the Crystallization of this compound
This compound is a non-polar, aromatic hydrocarbon. Its purification by recrystallization is governed by the principle of "like dissolves like," where the ideal solvent will have similar polarity.[1][2] The goal is to identify a solvent or solvent system in which this compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[3] This differential solubility is the cornerstone of effective purification, allowing for the separation of the desired compound from soluble impurities.[3]
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for the recrystallization of this compound?
Given that this compound is a non-polar aromatic compound, the most promising solvents will be non-polar or of low polarity. An initial screening should include:
-
Single Solvent Systems:
-
Alkanes: Heptane, Hexane, Cyclohexane
-
Aromatic Hydrocarbons: Toluene
-
Alcohols: Ethanol, Isopropanol, Methanol
-
-
Mixed Solvent Systems (Solvent/Anti-solvent):
-
Toluene/Hexane
-
Ethanol/Water
-
Acetone/Water
-
It is crucial to perform small-scale solubility tests with your crude material to identify the most suitable solvent or solvent pair.[4]
Q2: My this compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?
"Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid upon cooling, rather than forming crystals.[1][5] This often happens when the boiling point of the solvent is higher than the melting point of the solute. The melting point of pure this compound is approximately 161-162°C.
Troubleshooting Steps:
-
Add more of the "good" solvent: If using a mixed solvent system, add more of the solvent in which the compound is more soluble to lower the saturation point.[5]
-
Lower the boiling point of the solvent system: If using a single solvent with a high boiling point, consider switching to a lower-boiling solvent.
-
Use a seed crystal: Introducing a small, pure crystal of this compound can provide a nucleation site and encourage crystallization over oiling out.
Q3: I am getting a very low yield after recrystallization. What are the common causes?
A low recovery of your purified product can be frustrating. Several factors could be at play:
-
Using too much solvent: This is the most common reason for low yield, as a significant portion of your product will remain in the mother liquor.[5]
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel.
-
Inappropriate solvent choice: The solvent may be too good at dissolving the compound even at low temperatures.
To improve your yield, ensure you are using the minimum amount of hot solvent necessary to dissolve your crude material and allow for slow, undisturbed cooling.
Q4: The color of my this compound crystals has not improved after recrystallization. How can I remove colored impurities?
If colored impurities persist, they may be co-crystallizing with your product. The use of decolorizing carbon (activated charcoal) can be effective in removing these impurities.
Procedure:
-
Dissolve the crude this compound in the minimum amount of hot solvent.
-
Allow the solution to cool slightly to prevent violent boiling when adding the charcoal.
-
Add a small amount of activated charcoal (1-2% of the solute mass) to the solution.
-
Gently heat the mixture for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and insoluble impurities.[1]
-
Proceed with the cooling and crystallization steps.
Be aware that using too much charcoal can lead to a loss of your desired product due to adsorption.[5]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the recrystallization of this compound.
Problem 1: No Crystals Form Upon Cooling
Possible Causes & Solutions:
-
Supersaturation has not been reached:
-
Solution: The solution may be too dilute. Gently boil off some of the solvent to increase the concentration of the solute.[5]
-
-
Supersaturation exists, but crystal nucleation is slow:
-
Solution 1: Induce Crystallization by Scratching. Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
-
Solution 2: Add a Seed Crystal. Introduce a tiny crystal of pure this compound into the solution. This provides a template for crystal growth.
-
Solution 3: Cool to a Lower Temperature. Place the flask in an ice bath to further decrease the solubility of the compound.
-
Problem 2: Crystals Form Too Quickly
Possible Causes & Solutions:
-
The solution is too concentrated or cooled too rapidly: Rapid crystal formation can trap impurities within the crystal lattice.
-
Solution: Reheat the solution and add a small amount of additional hot solvent. Allow the solution to cool more slowly. An ideal crystallization should show initial crystal formation after about 5-15 minutes of cooling.[5]
-
Problem 3: Oiling Out
As addressed in the FAQs, this is a common issue. The following diagram illustrates the decision-making process when encountering this problem.
Caption: Troubleshooting workflow for "oiling out".
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of this compound
-
Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a few drops of the chosen hot solvent (e.g., ethanol). The ideal solvent will dissolve the compound when hot but show poor solubility when cool.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask and heat the mixture to boiling while stirring to dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals. The purity can be assessed by melting point determination.
Protocol 2: Two-Solvent Recrystallization of this compound
-
Solvent Pair Selection: Choose a solvent pair where this compound is soluble in one solvent (the "good" solvent, e.g., toluene) and insoluble in the other (the "bad" solvent or "anti-solvent", e.g., hexane). The two solvents must be miscible.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent.
-
Addition of Anti-solvent: While the solution is hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Cooling and Isolation: Follow steps 4-7 from the single solvent recrystallization protocol.
Caption: Comparison of single vs. two-solvent workflows.
Data Presentation
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Heptane | 98 | Non-polar | Good for non-polar compounds. |
| Hexane | 69 | Non-polar | Lower boiling point may be advantageous. |
| Toluene | 111 | Non-polar (Aromatic) | "Like dissolves like" principle is strong here. |
| Ethanol | 78 | Polar | May work well as the "good" solvent in a pair with water.[6] |
| Isopropanol | 82 | Polar | Similar properties to ethanol. |
| Acetone | 56 | Polar Aprotic | Can be a good "good" solvent with water or alkanes. |
| Water | 100 | Very Polar | Likely to be a good "bad" solvent (anti-solvent).[7] |
References
- Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
- Journal of Chemical Education. (1976).
- Crystallization. (n.d.). 4.
- University of Rochester Department of Chemistry. (n.d.).
- Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]
- Scribd. (n.d.). Properties and Reaction of Methyl Benzene. [Link]
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
- University of Florida Center for Xray Crystallography. (2015). Crystal Growing Tips. [Link]
- Recrystallization. (n.d.).
- Guide for crystallization. (n.d.).
- ResearchGate. (2014).
- Reactivity of Substituted Benzenes 1.0.1. (n.d.). Reactivity of Substituted Benzenes 1.0.1. [Link]
- Maiyam Group. (2025).
- 3.3. CRYSTALLIZATION. (n.d.). 1 3.3.
- YouTube. (2013).
- ResearchGate. (2014). Solubility of methyl halides (CH 3 X with X=F, Cl, Br)
- Recrystallization-1.pdf. (n.d.).
- University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. [Link]
- PubMed. (n.d.). Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. [Link]
- Journal of Organic Chemistry. (2010).
- Wikipedia. (n.d.). Pentamethylbenzene. [Link]
- Chemistry LibreTexts. (2023).
- Inorganic Chemistry Frontiers (RSC Publishing). (n.d.). Bromobenzene aliphatic nucleophilic substitution guided controllable and reproducible synthesis of high quality cesium lead bromide perovskite nanocrystals. [Link]
- INIS-IAEA. (n.d.). Synthesis of substituted bromobenzene derivatives via bromoanilines.
- Organic Chemistry Portal. (n.d.).
Sources
- 1. rubingroup.org [rubingroup.org]
- 2. Purification Organic Compounds: Crystallization & Distillation Guide 2026 [maiyamminerals.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Column Chromatography Purification of Bromopentamethylbenzene
Welcome to the Technical Support Center for the chromatographic purification of bromopentamethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific purification process. Our approach moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Introduction: The Chemistry of Separation
The purification of this compound by column chromatography is a fundamental technique in organic synthesis.[1][2] This process is critical for isolating the desired product from unreacted starting materials, such as pentamethylbenzene, and potential byproducts like poly-brominated species. The success of this separation hinges on the differential partitioning of these compounds between a polar stationary phase (typically silica gel) and a non-polar mobile phase (eluent).[1][3][4] this compound, being a relatively non-polar alkyl halide, will travel down the column at a rate determined by the polarity of the eluent.[3]
Troubleshooting Guide: From Tailing Peaks to Lost Product
This section addresses specific problems you may encounter during the column chromatography of this compound, presented in a question-and-answer format.
Question 1: My this compound is eluting with the solvent front (Rf value is too high), resulting in poor separation from non-polar impurities. What should I do?
Answer:
An Rf value close to 1 indicates that your eluent is too polar, causing the compound to spend too much time in the mobile phase and not enough time interacting with the stationary phase.[5] For a compound like this compound, which is expected to be quite non-polar, you should start with a very non-polar eluent.
-
Immediate Action: Decrease the polarity of your eluent. If you are using a hexane/ethyl acetate mixture, significantly increase the proportion of hexane.[5] For instance, if a 9:1 hexane:ethyl acetate mixture is too polar, try 19:1 or even pure hexane.
-
Systematic Approach: Before running the column, always determine the optimal solvent system using Thin Layer Chromatography (TLC).[4] The ideal Rf value for the compound of interest on a TLC plate is between 0.2 and 0.5.[6] This range generally provides the best separation on a column.
-
Causality: The interaction between a compound and the silica gel is primarily based on polarity. More polar compounds adhere more strongly. By using a less polar solvent, you decrease the eluent's "push," allowing for a stronger relative interaction between your compound and the silica gel, thus slowing its descent down the column and improving separation from even less polar impurities.
Question 2: I'm not seeing any product come off the column. Where could it be?
Answer:
This common and frustrating issue can arise from several sources. A systematic check is the best approach.
-
Concentration Issues: Your fractions may be too dilute to show a spot on the TLC plate. Try concentrating a few of the fractions where you expect your product to be and re-spot the TLC plate.
-
Incorrect Eluent: The solvent system may be too non-polar. If your compound is not moving from the baseline on the TLC plate, it will not elute from the column.[5] You will need to increase the polarity of your eluent. For example, if you started with 100% hexane, you might need to add a small amount of a more polar solvent like ethyl acetate or dichloromethane.[3]
-
Decomposition on Silica: While less common for relatively stable compounds like this compound, some molecules can decompose on the acidic surface of silica gel. You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared. If decomposition is an issue, consider using deactivated silica gel or a different stationary phase like alumina.
-
Column Ran Dry: If the solvent level drops below the top of the silica gel at any point, air bubbles and cracks can form in the packing.[3] This disrupts the uniform flow of the eluent, leading to poor or no separation. Always ensure the solvent level remains above the silica gel.
Question 3: The separation between my product and an impurity is poor, with overlapping fractions. How can I improve the resolution?
Answer:
Poor resolution is often a matter of optimizing the mobile phase and ensuring proper column packing.
-
Fine-Tune the Eluent: Even small changes to the solvent ratio can have a significant impact on separation. Use TLC to test various solvent systems. For example, if 95:5 hexane:ethyl acetate gives some separation, try 97:3 or even a different solvent system like hexane:dichloromethane.
-
Gradient Elution: If there is a significant difference in polarity between your product and the impurities, a gradient elution can be effective. Start with a very non-polar solvent to elute the least polar compounds, then gradually increase the polarity of the eluent to wash out your product and then any more polar impurities.[3]
-
Column Packing is Key: A poorly packed column with channels or cracks will lead to broad, overlapping bands. Ensure your silica gel is packed uniformly. The "wet slurry" method, where the silica gel is mixed with the initial eluent before being added to the column, is often recommended to avoid air bubbles.[3]
-
Sample Loading: Load your sample in the minimum amount of solvent possible. Using too much solvent to dissolve your sample before loading it onto the column will result in a wide initial band and consequently, poor separation. It's also possible to do a "dry load" where the crude product is adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder is carefully added to the top of the column.[7]
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: Silica gel is the most common and effective stationary phase for the purification of brominated aromatic compounds like this compound.[1][3] Its polar surface provides good separation for compounds with small differences in polarity.
Q2: How do I choose the right eluent?
A2: The ideal eluent is determined by TLC. A good starting point for a non-polar compound like this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.[8] The goal is to find a solvent ratio that gives your product an Rf value between 0.2 and 0.5 on the TLC plate.[6]
Q3: How much silica gel should I use?
A3: A general rule of thumb is to use a 20:1 to 50:1 ratio by weight of silica gel to your crude sample.[3] For more difficult separations, a higher ratio is recommended.
Q4: How can I visualize this compound on a TLC plate?
A4: this compound has an aromatic ring and should be visible under a UV lamp (at 254 nm) as a dark spot on a fluorescent TLC plate.[9] If the concentration is very low or for compounds that are not UV-active, staining with iodine vapor or a potassium permanganate solution can be effective.[9]
Q5: What are the main safety precautions when handling this compound and the solvents?
A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[10] Brominated organic compounds can be irritants.[10] The solvents used, such as hexane and ethyl acetate, are flammable and should be kept away from ignition sources.
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for TLC Analysis
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel 60 F254 TLC plates | Standard for general organic compound separation. |
| Mobile Phase (Eluent) | Start with 100% Hexane, then try 95:5 Hexane:Ethyl Acetate | This compound is non-polar; start with a non-polar eluent. |
| Visualization | UV lamp (254 nm) | Aromatic ring allows for UV visualization. |
Step-by-Step Protocol for Column Packing (Wet Slurry Method)
-
Preparation: Ensure the column is clean, dry, and securely clamped in a vertical position. Place a small plug of cotton or glass wool at the bottom.[3]
-
Sand Layer: Add a small layer of sand (approx. 0.5 cm) on top of the cotton plug to create an even base.[3]
-
Slurry Formation: In a beaker, measure the required amount of silica gel. Add your initial, least polar eluent and stir to create a uniform slurry that is pourable but not too dilute.[3]
-
Packing the Column: Pour the slurry into the column. Use a funnel to avoid coating the sides. Open the stopcock to allow the solvent to drain, which helps the silica to pack.
-
Settling: Gently tap the side of the column to ensure even packing and remove any air bubbles.[7]
-
Final Sand Layer: Once the silica has settled, add another small layer of sand on top to protect the silica surface when you add more eluent or your sample.[3]
-
Equilibration: Run fresh eluent through the column until the packing is stable and the solvent level is just above the top layer of sand. Never let the solvent level fall below the top of the silica.[3]
Visualizations
Workflow for Troubleshooting Poor Separation
Caption: A decision tree for troubleshooting poor chromatographic resolution.
Relationship between Polarity and Elution Order
Caption: Elution order based on compound polarity on a silica gel column.
References
- Unknown. (n.d.). Column chromatography. Retrieved from University of Calgary, Department of Chemistry website.
- Organic Syntheses Procedure. (n.d.). 3.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC).
- SIELC Technologies. (n.d.). Separation of Bromopentakis(bromomethyl)benzene on Newcrom R1 HPLC column.
- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
- Kim, J. H., et al. (2018). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research, 25(2), 1368-1375.
- University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures.
- Utah Tech University, Department of Chemistry. (n.d.). Separating Compounds by Column Chromatography.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
- Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures.
- Sigma-Aldrich. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
- Unknown. (n.d.). ORGANIC CHEM LAB PRELAB FOR EXPERIMENT # 3.
- Various Authors. (2021). What is the optimal Rf value for our compound of interest when running silica column chromatography?.
- Organic Syntheses Procedure. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as. Organic Syntheses, 93, 63-74.
- Cortes, S. (2020). 6.
- Supporting Information. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds. Royal Society of Chemistry.
- Supporting Information for Angew. Chem. Int. Ed. Z50281. (2002). © Wiley-VCH.
- Dias, A. M., & Ferreira, M. L. S. (2017). Isolation of plant pigments from green and red leaves. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 1-8). Royal Society of Chemistry.
- Gemoets, H., et al. (2019).
- ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination.
- BYJU'S. (n.d.). Bromination via a Free Radical Mechanism.
- Google Patents. (n.d.). JPH0853371A - Bromination of methyl group bound to aromatic ring.
- Nazarian, Z., et al. (2016).
Sources
- 1. longdom.org [longdom.org]
- 2. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.uvic.ca [web.uvic.ca]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. Purification [chem.rochester.edu]
- 9. rsc.org [rsc.org]
- 10. Bromination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Strategic Control of Polybromination in Synthesis
Welcome to the Technical Support Center for bromination reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into preventing the formation of undesirable polybrominated species during chemical synthesis. By understanding the underlying mechanisms and employing strategic control over reaction parameters, you can significantly improve the selectivity and yield of your desired monobrominated products.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of polybromination in my reactions?
A1: The formation of di- and poly-brominated side products is a frequent challenge, especially when working with activated aromatic or aliphatic compounds.[1] The primary causes can be categorized as follows:
-
Substrate Activity: Highly activated aromatic rings, such as phenols and anilines, are electron-rich and thus highly susceptible to multiple electrophilic additions.[2] The initial introduction of a bromine atom, which is only weakly deactivating, may not sufficiently reduce the ring's reactivity to prevent a second bromination event.
-
Reaction Conditions: Aggressive reaction conditions are a major contributor to loss of selectivity. High temperatures, concentrated reagents, and rapid addition of the brominating agent can lead to over-bromination.[1]
-
Stoichiometry: An excess of the brominating agent relative to the substrate is a direct cause of polybromination.[1]
-
Catalyst Choice: The use of a strong Lewis acid catalyst, such as FeBr₃ or AlCl₃, significantly increases the electrophilicity of the bromine source, which can overcome the deactivating effect of the first bromine substituent and promote further reaction.[3][4][5]
Q2: How do I choose the right brominating agent to favor monobromination?
A2: The choice of brominating agent is critical for controlling selectivity. While molecular bromine (Br₂) is a common reagent, it is highly reactive and can be difficult to control.[6] Several milder and more selective alternatives are available:
-
N-Bromosuccinimide (NBS): NBS is a versatile and highly selective reagent for a wide range of brominations.[7] It is particularly effective for the bromination of activated arenes, often providing high yields of monobrominated products.[8][9][10] Using NBS in conjunction with silica gel can further enhance para-selectivity.[11]
-
Tetraalkylammonium Tribromides: These reagents have demonstrated high para-selectivity, especially for the bromination of phenols.[11]
-
Bromodimethylsulfonium Bromide and 1,3-Dibromo-5,5-dimethylhydantoin: These are other alternatives, although they may be less regioselective compared to NBS.[11]
Q3: What is the role of a Lewis acid in bromination, and how can I modulate its activity?
A3: In electrophilic aromatic substitution, a Lewis acid is often required to activate the bromine molecule, making it a more potent electrophile.[4][5][12] The Lewis acid, such as FeBr₃, coordinates with a bromine molecule, polarizing the Br-Br bond and generating a highly electrophilic bromine species that can be represented as Br⁺.[5][13] This initial activation is a crucial step in the reaction mechanism.[14][15]
However, the high reactivity imparted by a strong Lewis acid can also lead to a lack of selectivity and the formation of polybrominated byproducts. To mitigate this, consider the following:
-
Use a Milder Lewis Acid: Experiment with less potent Lewis acids.
-
Catalytic Amounts: Strictly control the stoichiometry of the Lewis acid, using only catalytic amounts.
-
Lewis Base Additives: In some systems, the addition of a Lewis base can temper the activity of the Lewis acid.
Q4: My reaction has already produced a mixture of mono- and poly-brominated products. What are the best strategies for purification?
A4: If over-bromination has occurred, several purification techniques can be employed to isolate the desired monobrominated product:[1]
-
Recrystallization: This is often the most effective first step, provided the desired product and impurities have different solubilities in a given solvent system.[1]
-
Column Chromatography: Adsorption chromatography on silica or alumina is a powerful technique for separating compounds with different polarities, such as mono- and poly-brominated species.[16]
-
Fractional Distillation: For liquid products with sufficiently different boiling points, fractional distillation under reduced pressure can be an effective separation method.[1]
Troubleshooting Guide: Preventing Over-Bromination
This section provides a systematic approach to troubleshooting and optimizing your bromination reactions to achieve high selectivity for the desired monobrominated product.
Issue 1: Significant Formation of Di- and Poly-brominated Byproducts
| Potential Cause | Recommended Solution |
| Excess Brominating Agent | Carefully control the stoichiometry. Use a precise 1:1 or slightly less than 1:1 molar ratio of the brominating agent to the substrate.[1] |
| High Substrate Reactivity | For highly activated substrates, use a milder brominating agent like NBS.[11] Consider protecting sensitive functional groups to reduce the overall ring activation. |
| Aggressive Reaction Conditions | Conduct the reaction at the lowest effective temperature.[11] Low temperatures often enhance selectivity.[11] Add the brominating agent slowly and in a controlled manner to avoid localized high concentrations. |
| Potent Lewis Acid Catalyst | If using a Lewis acid, try running the reaction with a substoichiometric amount or switching to a milder catalyst. For some activated systems, a Lewis acid may not be necessary.[2] |
Issue 2: Poor Regioselectivity (Formation of undesired isomers)
| Potential Cause | Recommended Solution |
| Steric and Electronic Effects | The inherent electronic properties of your substrate will direct bromination. Electron-donating groups typically direct ortho- and para-, while electron-withdrawing groups direct meta-.[11][17] |
| Kinetic vs. Thermodynamic Control | Reaction temperature can influence the regioselectivity. Lower temperatures often favor the kinetically controlled product, while higher temperatures can allow for equilibration to the thermodynamically more stable product.[18] |
| Solvent Effects | The polarity of the solvent can influence the stability of the reaction intermediates and transition states, thereby affecting the regiochemical outcome. Experiment with a range of solvents. |
| Bulky Reagents | The use of sterically demanding brominating agents or catalysts can favor substitution at less hindered positions. |
Visualizing Reaction Control: A Decision Workflow
The following diagram illustrates a decision-making process for optimizing a bromination reaction to favor monobromination.
Caption: Decision workflow for selecting and optimizing monobromination conditions.
Experimental Protocols
Protocol 1: Selective Monobromination of an Activated Aromatic Compound using NBS
This protocol provides a general method for the selective monobromination of an activated arene, such as anisole, using N-Bromosuccinimide.
Materials:
-
Activated aromatic substrate (e.g., anisole)
-
N-Bromosuccinimide (NBS), recrystallized
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the activated aromatic compound (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask, cool the mixture to -10 °C using an ice-salt bath.[11]
-
Add N-bromosuccinimide (1.0 mmol, 1.0 eq) in one portion with vigorous stirring.[11]
-
Stir the resulting mixture at 0 °C for 30 minutes.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water (10 mL).[11]
-
Extract the product with dichloromethane (3 x 10 mL).[11]
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.[11]
-
Filter the drying agent and concentrate the solution under reduced pressure.[11]
-
Purify the crude product by column chromatography on silica gel to afford the desired monobrominated product.[11]
Protocol 2: Analysis of Polybrominated Species by GC-MS
This protocol outlines a general procedure for the analysis of a reaction mixture to identify and quantify polybrominated species using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation and Consumables:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Appropriate capillary column (e.g., 15 m x 0.25 mm ID, 0.1 µm film thickness)
-
Toluene or other suitable solvent for sample dilution
-
Microsyringe for injection
Procedure:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., toluene) to a concentration range of 0.1–5.0 mg/L.
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 120 °C (hold for 1 min), ramp at 20-40 °C/min to 320 °C (hold for 5 min). A fast ramp rate can help minimize on-column degradation of thermally labile polybrominated compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: Scan a range appropriate for the expected products (e.g., 50-800 amu).
-
Data Acquisition: Collect data in full scan mode to identify all components. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.[19]
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material, monobrominated product, and any di- or poly-brominated byproducts by their retention times and mass spectra.
-
The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) is a key diagnostic feature in the mass spectra.
-
Quantify the relative amounts of each species by integrating the respective peak areas.
-
Visualizing the Mechanism: Electrophilic Aromatic Bromination
The following diagram illustrates the stepwise mechanism of electrophilic aromatic bromination, highlighting the formation of the key arenium ion intermediate.
Caption: General mechanism of electrophilic aromatic bromination.[3][14]
By implementing the strategies and protocols outlined in this guide, researchers can gain precise control over their bromination reactions, minimizing the formation of polybrominated impurities and maximizing the yield of the desired products.
References
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Electrophilic Aromatic Substitution Reactions: Bromination. Organic Chemistry Class Notes. [Link]
- Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
- 16.
- Sustainable Aerobic Bromination with Controllable Chemoselectivity. PMC - NIH. [Link]
- Zwitterionic-Salt-Catalyzed Site-Selective Monobromin
- Discuss the role of lewis acid in the preparation of aryl bromide and chloride in the dark. Filo. [Link]
- Zwitterionic-Salt-Catalyzed Site-Selective Monobromin
- Explain why a Lewis acid is required for the bromin
- Controlling the regioselectivity of the bromolactonization reaction in HFIP. PMC - NIH. [Link]
- Bromination - Common Conditions. Common Organic Chemistry. [Link]
- Video: Electrophilic Aromatic Substitution: Chlorination and Bromin
- Zwitterionic-Salt-Catalyzed Site-Selective Monobromin
- Bromination via a Free Radical Mechanism. BYJU'S. [Link]
- Butadiene Sulfone-catalyzed Monobromination of Arenes with NBS as... Ingenta Connect. [Link]
- Sustainable Aerobic Bromination with Controllable Chemoselectivity. ACS Omega. [Link]
- N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
- (PDF) A New Ring Bromination Method for Aromatic Compounds under Solvent-Free Conditions with NBS/Al2O3.
- Rapid analysis of polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) with Agilent Intuvo 9000 GC/5977B s. Agilent. [Link]
- Ultrasound Promoted Bromination of Activated Arenes with N-Bromosuccinimide.
- Solved Explain why a Lewis acid is required for bromin
- Purification of polybromin
- Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. Agilent. [Link]
- Bromination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. fiveable.me [fiveable.me]
- 4. Discuss the role of lewis acid in the preparation of aryl bromide and chl.. [askfilo.com]
- 5. brainly.com [brainly.com]
- 6. Bromination - Wordpress [reagents.acsgcipr.org]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 9. Zwitterionic-Salt-Catalyzed Site-Selective Monobromination of Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solved Explain why a Lewis acid is required for bromination | Chegg.com [chegg.com]
- 13. byjus.com [byjus.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 16. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Controlling the regioselectivity of the bromolactonization reaction in HFIP - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
Technical Support Center: Scaling Up the Synthesis of Bromopentamethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of bromopentamethylbenzene. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the lab-scale synthesis and, crucially, the scale-up of this important chemical intermediate. As a versatile building block in pharmaceutical synthesis, ensuring a reliable and scalable production process is paramount.[1] This resource addresses specific issues in a direct question-and-answer format, grounded in established chemical principles and field-proven experience.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions that researchers often have before or during the initial phases of synthesis.
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially viable method is the electrophilic aromatic substitution (EAS) of pentamethylbenzene.[2] This reaction typically employs either molecular bromine (Br₂) with a Lewis acid catalyst (like FeBr₃) or N-Bromosuccinimide (NBS) as the brominating agent.[3][4] For scale-up, the choice between Br₂ and NBS depends on factors like cost, safety, and desired selectivity. While Br₂ is often more cost-effective for large-scale operations, NBS can be a milder and more selective reagent, which can simplify purification.[5]
Q2: What are the primary safety concerns when working with this reaction at scale?
A2: The primary hazards are associated with the brominating agents.
-
Molecular Bromine (Br₂): Bromine is highly corrosive, toxic upon inhalation, and can cause severe skin burns.[6][7][8] It is also a strong oxidizing agent that can react violently with other materials.[6][9] When scaling up, the risk of a significant release of toxic Br₂ vapor increases. Proper engineering controls, such as performing the reaction in a well-ventilated reactor hood or a dedicated facility with a scrubber system, are essential.[9]
-
N-Bromosuccinimide (NBS): While a solid and generally easier to handle than liquid bromine, NBS is still an irritant and should be handled with care.[5] The reaction can also generate HBr as a byproduct, which is corrosive.[10]
-
Exothermicity: The bromination of activated aromatic rings like pentamethylbenzene is exothermic. On a large scale, this heat generation can be significant, potentially leading to a runaway reaction if not properly controlled. A robust reactor cooling system and controlled reagent addition are critical.
Q3: Why is pentamethylbenzene so reactive towards bromination?
A3: The five methyl groups on the benzene ring are electron-donating groups. They activate the aromatic ring through an inductive effect and hyperconjugation, increasing the electron density of the ring. This makes the ring highly nucleophilic and thus very susceptible to attack by an electrophile like Br⁺ (or its equivalent).[11] This high reactivity means the reaction can often proceed under milder conditions than the bromination of benzene itself, but it also increases the risk of side reactions like polybromination.
Section 2: Troubleshooting Guide
This section is organized by the stages of the experimental workflow to help you diagnose and solve specific problems you may encounter.
Part 2.1: Reaction Setup & Initiation
Problem: The reaction is sluggish or fails to initiate, with starting material remaining after several hours.
-
Possible Cause 1 (Catalyst Inactivity): If using the Br₂/FeBr₃ method, the iron catalyst may be inactive. Commercial iron bromide can be hygroscopic and lose activity. Iron filings may be coated with an oxide layer.
-
Solution: Activate iron filings by briefly washing with dilute HCl, followed by water, ethanol, and then drying completely before use. Alternatively, generate FeBr₃ in situ by adding a small piece of iron (like a nail or paperclip) directly to the reaction mixture containing pentamethylbenzene and bromine. The reaction of iron with bromine will form the active FeBr₃ catalyst.[12]
-
-
Possible Cause 2 (Impure Reagents): The pentamethylbenzene starting material may contain impurities that inhibit the reaction. The solvent might not be sufficiently dry.
-
Solution: Ensure the pentamethylbenzene is of high purity. Recrystallize if necessary. Use an anhydrous solvent, as water can react with the Lewis acid catalyst.[6]
-
-
Possible Cause 3 (Insufficient Activation with NBS): When using NBS, the reaction sometimes requires an acid catalyst or a radical initiator, depending on the desired mechanism (electrophilic vs. benzylic bromination).[3][13] For aromatic bromination, a proton source is often needed to generate a low concentration of Br₂.[14]
-
Solution: For electrophilic aromatic substitution with NBS, the addition of a catalytic amount of a strong acid (like H₂SO₄) or silica gel can facilitate the reaction.[2] Ensure you are not using a radical initiator (like AIBN or benzoyl peroxide) or UV light, as this would promote unwanted bromination on one of the methyl groups (benzylic bromination).[10][14]
-
Part 2.2: During the Reaction
Problem: The reaction is producing significant amounts of a dark, tarry byproduct.
-
Possible Cause (Overheating/Runaway Reaction): Excessive heat can lead to degradation of the starting material and product, as well as promote unwanted side reactions. This is a major concern during scale-up.
-
Solution:
-
Controlled Addition: Add the brominating agent (Br₂ or NBS) slowly and portion-wise or via a syringe pump to control the rate of the reaction and the resulting exotherm.
-
Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., an ice bath, cryostat, or cooling jacket). Monitor the internal temperature of the reaction closely with a thermocouple.
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.
-
-
Problem: The formation of dithis compound is observed by TLC or GC-MS analysis.
-
Possible Cause (Over-bromination): The high reactivity of the pentamethylbenzene ring makes it susceptible to a second bromination. This occurs when the concentration of the brominating agent is too high or the reaction is run for too long.
-
Solution:
-
Stoichiometry: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents of Br₂ or NBS) to ensure the pentamethylbenzene is the excess reagent.
-
Monitor Progress: Carefully monitor the reaction by TLC or GC. Once the starting material is consumed to the desired level, quench the reaction immediately.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for mono-bromination over di-bromination.
-
-
Part 2.3: Work-up & Purification
Problem: The crude product is difficult to crystallize or remains an oil.
-
Possible Cause 1 (Presence of Impurities): Byproducts such as dibrominated compounds or unreacted starting material can act as impurities that inhibit crystallization.
-
Solution:
-
Aqueous Wash: During the work-up, thoroughly wash the organic layer with a reducing agent solution like sodium bisulfite or sodium thiosulfate to remove any residual bromine.[15] This is followed by a wash with water and brine.
-
Column Chromatography: If direct crystallization fails, purify the crude material using column chromatography on silica gel. This is highly effective at separating the mono-bromo product from both the non-polar starting material and the more polar dibromo-byproduct.
-
Recrystallization Solvent: Experiment with different solvents for recrystallization. Ethanol or a mixture of hexanes and ethyl acetate are often effective for this compound.
-
-
Problem: The final product has a persistent yellow or orange color.
-
Possible Cause (Residual Bromine or Iodine): Trace amounts of bromine can be trapped in the crystal lattice. If iodine was used as a catalyst, it can also impart color.
-
Solution:
-
Thorough Quenching: Ensure the quenching step with a reducing agent during work-up is complete. Test the organic layer with starch-iodide paper to confirm the absence of oxidizing agents before proceeding.
-
Activated Carbon: Dissolve the crude product in a suitable solvent and treat with a small amount of activated carbon. Heat briefly, then filter through a pad of Celite to remove the carbon and adsorbed impurities. Recrystallize the decolorized product.
-
Recrystallization: Multiple recrystallizations may be necessary to achieve a pure, white to off-white solid.[16]
-
-
Section 3: Scale-Up Considerations & Data
Scaling up a reaction introduces challenges beyond simple multiplication of reagent quantities. The surface-area-to-volume ratio decreases, making heat transfer less efficient. Mixing also becomes a more critical parameter.
Workflow for Scaling Up this compound Synthesis
Caption: Scaled-up synthesis workflow for this compound.
Table 1: Example Reagent Quantities for Different Scales
| Reagent | Lab Scale (10 g) | Pilot Scale (1 kg) |
| Pentamethylbenzene | 10.0 g (67.5 mmol) | 1.00 kg (6.75 mol) |
| Bromine (Br₂) | 3.4 mL (65.8 mmol) | 340 mL (6.58 mol) |
| Iron Filings (catalyst) | 0.1 g | 10 g |
| Dichloromethane (solvent) | 100 mL | 10 L |
| 10% Sodium Bisulfite (quench) | 50 mL | 5 L |
| Typical Yield | 85-95% | 80-90% |
| Melting Point | 161-162 °C [16] | 160-162 °C |
Note: These are representative quantities and may need optimization based on specific equipment and conditions. Always start with a smaller scale to validate the process before proceeding to a larger one.
Section 4: Experimental Protocols
Protocol 1: Lab-Scale Synthesis using Br₂/Fe
-
Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel. Ensure the setup is in a fume hood.
-
Charging: Charge the flask with pentamethylbenzene (10.0 g, 67.5 mmol), a catalytic amount of iron filings (~0.1 g), and dichloromethane (100 mL).
-
Cooling: Cool the stirred mixture to 0-5 °C using an ice bath.
-
Addition: Add bromine (3.4 mL, 65.8 mmol) dropwise via the addition funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: Stir the reaction at 0-5 °C for 1 hour after the addition is complete. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, slowly add 50 mL of a cold 10% aqueous sodium bisulfite solution to quench the excess bromine. The red-brown color should dissipate.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound as a white crystalline solid.
Troubleshooting Logic Diagram
This diagram helps navigate common issues during the synthesis.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Bromine handling and safety | DOCX [slideshare.net]
- 7. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 8. carlroth.com [carlroth.com]
- 9. m.youtube.com [m.youtube.com]
- 10. scientificupdate.com [scientificupdate.com]
- 11. Aromatic Reactivity [www2.chemistry.msu.edu]
- 12. youtube.com [youtube.com]
- 13. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 16. chembk.com [chembk.com]
Technical Support Center: Troubleshooting Low Yield in Grign-ard Formation with Bromopentamethylbenzene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the formation of Grignard reagents from sterically hindered aryl halides, specifically focusing on bromopentamethylbenzene. The following content provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established organometallic principles and field-proven insights.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of pentamethylphenylmagnesium bromide, a notoriously challenging Grignard reagent due to significant steric hindrance.
Q1: Why is the formation of Grignard reagents from this compound so difficult?
The primary challenge lies in the steric hindrance presented by the five methyl groups on the aromatic ring. These bulky groups impede the approach of the aryl halide to the surface of the magnesium metal, which is a critical step for the oxidative addition to occur.[1] This steric congestion significantly slows down the reaction rate and can often lead to a complete failure of the reaction to initiate.
Q2: What are the tell-tale signs that my Grignard reaction has initiated?
Several visual cues indicate a successful initiation of the Grignard reaction:
-
Color Change: The reaction mixture will typically turn cloudy and grayish or brownish.[2]
-
Exotherm: The reaction is exothermic, and you may observe spontaneous boiling of the solvent (e.g., diethyl ether or THF).[3]
-
Disappearance of Iodine: If iodine is used as an activator, its characteristic purple or brown color will fade.[2]
-
Bubble Formation: If 1,2-dibromoethane is used as an activator, the evolution of ethylene gas bubbles will be observed.[4]
Q3: What are the most common side reactions that lower the yield of my desired Grignard reagent?
The two most prevalent side reactions are:
-
Wurtz Coupling: The already formed Grignard reagent can react with the starting this compound to form a biaryl dimer.[2][5] This side reaction is favored at higher concentrations and temperatures.[5]
-
Reaction with Protic Contaminants: Grignard reagents are potent bases and will react readily with any protic species, such as water or alcohols, present in the reaction setup.[6][7] This will quench the Grignard reagent and reduce the overall yield.[6][7]
Q4: Is diethyl ether or tetrahydrofuran (THF) a better solvent for this reaction?
Both diethyl ether and THF are suitable solvents for Grignard reagent formation as they are aprotic and can solvate and stabilize the Grignard reagent.[6][7][8] However, for less reactive aryl halides like this compound, THF is often preferred. Its higher boiling point allows for the reaction to be conducted at a higher temperature, which can help to overcome the activation energy barrier.[9]
II. Troubleshooting Guides for Low Yield
This section provides a structured approach to diagnosing and resolving issues leading to low yields in the formation of pentamethylphenylmagnesium bromide.
Scenario 1: The reaction fails to initiate.
Question: I've combined my this compound and magnesium turnings in anhydrous ether, but after a significant amount of time, I see no signs of reaction. What steps can I take to initiate the Grignard formation?
Causality and Solutions:
The failure to initiate is almost always due to a passivating layer of magnesium oxide on the surface of the magnesium metal, which prevents the aryl halide from reaching the reactive metal surface.[3][10] Steric hindrance from the pentamethylphenyl group exacerbates this issue.
Troubleshooting Workflow:
Caption: Decision tree for initiating a stubborn Grignard reaction.
Detailed Protocols:
-
Mechanical Activation: Before adding the solvent, physically crush the magnesium turnings with a dry glass stirring rod or by briefly grinding them in a mortar and pestle under an inert atmosphere.[2][11] This will expose fresh, unoxidized magnesium surfaces.[2][11]
-
Chemical Activation:
-
Iodine: Add a single crystal of iodine to the flask containing the magnesium.[3][11] The disappearance of the iodine color indicates that the magnesium surface is activated.[2]
-
1,2-Dibromoethane: Add a few drops of 1,2-dibromoethane.[3][11] The observation of ethylene gas bubbling from the magnesium surface is a sign of activation.[4]
-
-
Gentle Heating: Carefully warm the flask with a heat gun.[2] Be prepared to cool the flask if the reaction becomes too vigorous once initiated.[2]
-
Use of an Entrainment Agent: In particularly difficult cases, the "entrainment method" can be employed. This involves the addition of a more reactive halide, such as ethyl bromide, to initiate the reaction and clean the magnesium surface.
Scenario 2: The reaction starts but the yield is low.
Question: My reaction initiated, but after quenching and workup, the yield of my desired product is significantly lower than expected. What are the probable causes and how can I improve the yield?
Causality and Solutions:
Low yields after a successful initiation are typically due to two main factors: destruction of the Grignard reagent by protic contaminants or competing side reactions like Wurtz coupling.[2]
Troubleshooting and Optimization Strategies:
| Problem | Cause | Solution | Reference |
| Grignard Reagent Quenching | Presence of water or other protic impurities in glassware, solvent, or starting materials. | Rigorously dry all glassware by flame-drying or oven-drying above 110°C and cooling under an inert atmosphere. Use anhydrous solvents, preferably from a freshly opened bottle or one stored over molecular sieves. Ensure the this compound is also anhydrous. | [2] |
| Wurtz Coupling | The formed Grignard reagent reacts with unreacted this compound. | Maintain dilute conditions by slowly adding the this compound solution to the magnesium suspension. Control the reaction temperature to avoid excessive heat, which can accelerate this side reaction. | [5] |
| Incomplete Reaction | The reaction may not have gone to completion due to the steric hindrance. | After the initial exothermic reaction subsides, gently reflux the reaction mixture for an additional 30-60 minutes to ensure all the starting material has reacted. | [12][13] |
Scenario 3: The reaction mixture turns very dark or black.
Question: During the formation of my Grignard reagent, the solution turned a dark brown or black color. Is this normal, and does it indicate a problem?
Causality and Solutions:
While a grayish or brownish color is normal, a very dark or black solution can indicate the formation of finely divided metal byproducts from side reactions or decomposition, potentially due to impurities in the magnesium or aryl halide.[14] While this doesn't always mean the reaction has failed, it can be associated with lower yields.
Preventative Measures:
-
Use High-Purity Reagents: Ensure you are using high-purity magnesium turnings and that your this compound is free from impurities.
-
Control the Temperature: Avoid excessive heating, as this can promote decomposition pathways.
-
Ensure a Truly Inert Atmosphere: The presence of oxygen can also lead to side reactions and discoloration. Ensure your reaction setup is well-sealed and under a positive pressure of an inert gas like argon or nitrogen.
III. Advanced Strategies for Highly Hindered Systems
For extremely challenging cases like this compound, more advanced techniques may be necessary.
Use of "Turbo-Grignard" Reagents
The addition of lithium chloride (LiCl) to the reaction mixture can significantly enhance the reactivity of Grignard reagents.[15] These "Turbo-Grignard" reagents, a term coined by Knochel, are more soluble and their enhanced reactivity is attributed to the breakup of dimeric or polymeric Grignard aggregates.[15]
Protocol Modification:
-
Dry LiCl under vacuum at high temperature before use.
-
Add one equivalent of the dried LiCl to the flask with the magnesium turnings before initiating the reaction.
Knochel-Hauser Bases
For situations where direct Grignard formation is not feasible, an alternative is the use of a Knochel-Hauser base, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl).[16][17] These strong, non-nucleophilic bases can deprotonate the aromatic ring to generate the desired organomagnesium species, bypassing the need for oxidative addition.[17][18]
Conceptual Workflow:
Caption: Alternative synthesis via deprotonation with a Knochel-Hauser base.
IV. References
-
The Grignard Reaction. (n.d.). Department of Chemistry, University of California, Irvine. Retrieved from [Link]
-
Bogdan, A. R. (2014). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 18(9), 1143–1149.
-
List three techniques used to initiate a Grignard reaction that fails to start spontaneously. (n.d.). Study.com. Retrieved from [Link]
-
Does anyone know the best way to activate magnesium for the grignard reagent? (2014, March 6). ResearchGate. Retrieved from [Link]
-
Rieke, R. D. (1977). Preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). UNL Digital Commons. Retrieved from [Link]
-
Formation of Grignard Reagents from Organic Halides. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
10.7: Reactions of Alkyl Halides - Grignard Reagents. (2020, August 14). Chemistry LibreTexts. Retrieved from [Link]
-
Silverman, G. S., & Rakita, P. E. (2008). The Grignard Reagents. In Handbook of Grignard Reagents (pp. 1-25). CRC Press.
-
grignard reagent formation: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
Knochel-Hauser Base. (2015, January 12). Chem-Station. Retrieved from [Link]
-
10.6: Reactions of Alkyl Halides - Grignard Reagents. (2021, March 14). Chemistry LibreTexts. Retrieved from [Link]
-
Solution Structures of Hauser Base iPr2NMgCl and Turbo-Hauser Base iPr2NMgCl•LiCl in THF and the Influence of LiCl on the Schlenk-Equilibrium. (2019, April 1). ResearchGate. Retrieved from [Link]
-
Grignards on lithium. (2008, October 15). The chemical reaction database. Retrieved from [Link]
-
Alkyl Halide Reactivity. (n.d.). Michigan State University. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Concordia College. Retrieved from [Link]
-
Grignard Formation - Troubleshooting and Perfecting. (2018, September 9). Reddit. Retrieved from [Link]
-
Turbo-Hauser bases. (n.d.). Wikipedia. Retrieved from [Link]
-
MCQ-130: On Aryl halides for Grignard reagent preparation by Dr. Tanmoy Biswas (PhD) for NEET, BSMS. (2024, January 5). YouTube. Retrieved from [Link]
-
A Study of the Entrainment Method for Making Grignard Reagents. (1956, April 1). The Journal of Organic Chemistry, 21(4), 479–480.
-
making Grignard reagents. (2019, January 7). YouTube. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Side Reactions in a Grignard Synthesis. (1999, January). ResearchGate. Retrieved from [Link]
-
Garst, J. F., & Soriaga, M. P. (2004). Grignard reagent formation. Coordination Chemistry Reviews, 248(7-8), 623–652.
-
7: The Grignard Reaction (Experiment). (2021, September 27). Chemistry LibreTexts. Retrieved from [Link]
-
How do you improve the percent yield in Grignard reaction? (2019, March 19). Quora. Retrieved from [Link]
-
Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020, October 28). YouTube. Retrieved from [Link]
-
Grignard reagent. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. (2002, March 31). Molecules, 7(3), 350–359.
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. Cyclopropylmethyl Magnesium Bromide synthesis - chemicalbook [chemicalbook.com]
- 13. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 16. Selective Metalation and Additions [sigmaaldrich.com]
- 17. Knochel-Hauser Base | Chem-Station Int. Ed. [en.chem-station.com]
- 18. Turbo-Hauser bases - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling with Bromopentamethylbenzene
Introduction
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions, with a specific focus on the sterically hindered substrate, bromopentamethylbenzene. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency and yield of their coupling reactions involving this challenging substrate. By addressing common issues in a question-and-answer format, we aim to provide practical, field-proven insights to streamline your experimental workflow.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, when dealing with sterically demanding substrates like this compound, challenges such as low yield and slow reaction rates are frequently encountered.[2] This guide will delve into the critical aspect of catalyst loading optimization to overcome these hurdles.
Troubleshooting Guide: Common Issues and Solutions
Q1: My Suzuki coupling reaction with this compound is resulting in low to no product yield. What are the first parameters I should investigate?
A1: Low or non-existent yield in a Suzuki coupling involving a sterically hindered substrate like this compound typically points to issues within the catalytic cycle, specifically the oxidative addition and reductive elimination steps.[3] The primary factors to investigate are:
-
Catalyst System (Palladium Precursor and Ligand): Standard catalysts such as Pd(PPh₃)₄ often prove ineffective for bulky substrates. The steric hindrance around the bromine atom on the pentamethylbenzene ring impedes the approach of the palladium catalyst.
-
Choice of Base and Solvent: The base is crucial for activating the boronic acid partner, and its effectiveness is often solvent-dependent.[4][5]
-
Reaction Temperature: Sterically hindered couplings often require higher thermal energy to overcome the activation barriers.[3]
Initial Troubleshooting Steps:
-
Evaluate the Ligand: The most critical first step is to switch to a bulkier, more electron-rich ligand. These ligands promote the formation of a more reactive, monoligated palladium(0) species, which is crucial for the oxidative addition with the hindered aryl bromide.[3]
-
Re-evaluate the Base and Solvent: Ensure you are using an appropriate base and solvent combination. Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally preferred.[3]
-
Increase Reaction Temperature: If your reaction is proceeding at a moderate temperature (e.g., 80 °C), a stepwise increase to 100-140 °C should be considered.[3]
Q2: I'm using a bulky phosphine ligand, but my catalyst loading seems high (e.g., >5 mol%). How can I optimize and reduce the catalyst loading without sacrificing yield?
A2: High catalyst loading is a common starting point for challenging couplings but is undesirable for both cost and potential downstream contamination with residual palladium, a significant concern in pharmaceutical applications.[6] To reduce catalyst loading, a systematic optimization is necessary.
Optimization Strategy:
| Parameter | Recommended Action | Rationale |
| Ligand Selection | Screen a panel of bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos).[3] | These ligands are designed to accelerate both the oxidative addition and reductive elimination steps for hindered substrates, allowing for lower catalyst loadings.[7][8] |
| Base Screening | Evaluate a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[3][4] | The choice of base can significantly influence the rate of transmetalation. For hindered substrates, a moderately strong base like K₃PO₄ is often a good starting point.[3] |
| Solvent Effects | Test anhydrous toluene, dioxane, and THF. | The solvent can affect the solubility of the base and the stability of the catalytic species. |
| Temperature Titration | Once a promising ligand/base/solvent system is identified, perform the reaction at a range of temperatures (e.g., 80°C, 100°C, 120°C). | Higher temperatures can often compensate for lower catalyst concentrations. |
Experimental Protocol: Catalyst Loading Optimization
-
Setup: In a glovebox or under a strictly inert atmosphere (Argon or Nitrogen), prepare a series of reaction vials.[4]
-
Reagents: To each vial, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and the selected base (2.0-3.0 eq).
-
Catalyst/Ligand Preparation: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand (typically in a 1:2 Pd:Ligand ratio) in a small amount of the reaction solvent.
-
Addition: Add the catalyst/ligand solution to each reaction vial to achieve the desired catalyst loading (start with a screen from 0.5 mol% to 2 mol%).
-
Reaction: Seal the vials and heat to the desired temperature with vigorous stirring for a set time (e.g., 12-24 hours).
-
Analysis: Monitor the reaction progress by GC-MS or LC-MS to determine the conversion and yield for each condition.
Q3: My reaction starts but then stalls, leading to incomplete conversion. What could be causing this catalyst deactivation?
A3: Catalyst deactivation is a frequent culprit for stalled reactions.[4] Several pathways can lead to the deactivation of the active Pd(0) species:
-
Oxidation of Pd(0): The catalytically active Pd(0) is susceptible to oxidation by atmospheric oxygen, forming inactive Pd(II).[4] Maintaining a rigorously inert atmosphere is critical.
-
Phosphine Ligand Degradation: Electron-rich phosphine ligands can also be oxidized by trace oxygen.[4]
-
Formation of Inactive Palladium Species: In some cases, the catalyst can form inactive dimers or aggregates, especially at higher concentrations.[9][10][11]
-
Product Inhibition: The biaryl product itself can sometimes coordinate to the palladium center and inhibit further catalytic turnover.
-
Adsorption of Product on Catalyst Support: In heterogeneous catalysis, the product can adsorb onto the catalyst support, leading to deactivation.[12]
Troubleshooting Catalyst Deactivation:
-
Ensure a Strictly Inert Atmosphere: Use degassed solvents and employ proper Schlenk line or glovebox techniques.[4]
-
Modify Ligand-to-Palladium Ratio: A slight excess of the phosphine ligand can sometimes help stabilize the active catalytic species.
-
Consider Additives: In some cases, additives can prevent catalyst dimerization or facilitate the dissociation of inactive dimers.[9][10][11]
Frequently Asked Questions (FAQs)
Q: Why are bulky, electron-rich phosphine ligands so effective for the Suzuki coupling of this compound?
A: The steric bulk of ligands like SPhos and XPhos promotes the formation of a coordinatively unsaturated, 14-electron monoligated Pd(0) species. This species is more reactive in the oxidative addition step with the sterically encumbered this compound. The electron-donating nature of these ligands also increases the electron density on the palladium center, which further facilitates the oxidative addition.[3]
Q: Can I use N-heterocyclic carbene (NHC) ligands for this type of hindered coupling?
A: Yes, NHC ligands are also highly effective for Suzuki couplings of sterically hindered substrates.[3] They form strong bonds with the palladium center, leading to highly stable and active catalysts.
Q: What role does water play in Suzuki coupling reactions?
A: The presence of a small amount of water can sometimes be beneficial, especially when using phosphate or carbonate bases. Water can aid in the dissolution of the base and facilitate the formation of the boronate species required for transmetalation.[4] However, excessive water can lead to unwanted side reactions like protodeboronation of the boronic acid.
Q: Are there alternatives to boronic acids for this coupling?
A: Yes, potassium trifluoroborate salts or organoboronate esters (e.g., pinacol esters) can be used in place of boronic acids. These reagents can offer improved stability and may be less prone to protodeboronation.[4]
Visualizing the Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields in hindered Suzuki couplings.
References
- Technical Support Center: Catalyst Deactivation in Suzuki Reactions of 1-Bromo-2-cyclohexylbenzene - Benchchem. (n.d.).
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC - NIH. (n.d.).
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ChemRxiv. (n.d.).
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics - ACS Publications. (n.d.).
- Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts - MDPI. (2020).
- Technical Support Center: Suzuki Reactions with Sterically Hindered Substrates - Benchchem. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction - WuXi STA. (n.d.).
- Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.).
- Optimization of catalyst loading for Suzuki-Miyaura coupling - ResearchGate. (n.d.).
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. (n.d.).
- Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry - Reddit. (2016).
- Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a - ResearchGate. (n.d.).
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing). (n.d.).
- Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC - PubMed Central. (n.d.).
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021).
- Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed. (n.d.).
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (2018).
- How can I solve my problem with Suzuki coupling? - ResearchGate. (2014).
- Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group. (2025).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands | Scilit. (n.d.).
- Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides - Benchchem. (n.d.).
- Suzuki Cross-Couplings on Aryl (Heteroaryl) Bromides and Chlorides with Bulky Aliphatic Phosphines/Pd(0)-Triolefinic Macrocyclic Catalyst | Request PDF - ResearchGate. (2025).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 7. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Handling and storage conditions for bromopentamethylbenzene to prevent degradation
Technical Support Center: Bromopentamethylbenzene
A Guide to Optimal Handling, Storage, and Stability for Researchers
Welcome to the technical support center for this compound. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth information on the proper handling and storage of this compound to ensure its integrity and prevent degradation throughout your experiments. As Senior Application Scientists, we have compiled this information to address common challenges and questions, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. The specific hazard statements are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation)[1]. It is also considered harmful if swallowed (H302). Always handle this compound in a well-ventilated area or a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles[2][3].
Q2: What are the ideal storage conditions for this compound?
A2: To maintain its stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place[4][5][6][7]. The recommended storage temperature is between 2-8 °C (36-46 °F). Storing at refrigerated temperatures helps to minimize potential degradation over time. It should be kept away from heat, sparks, and open flames[4].
Q3: Is this compound sensitive to air or moisture?
Q4: What materials are compatible for storing and handling this compound?
A4: this compound is typically supplied in glass bottles. For laboratory use, glassware (borosilicate) is appropriate. When selecting containers for waste, ensure they are compatible with halogenated organic compounds[8][9]. Avoid strong oxidizing agents and reactive metals in the storage area[10].
Troubleshooting Guide: Preventing Degradation
This section addresses specific issues that may arise during the use of this compound, with a focus on identifying and preventing degradation.
Issue 1: Inconsistent reaction yields or unexpected byproducts.
-
Potential Cause: Degradation of the this compound starting material. The C-Br bond in aryl bromides can be susceptible to cleavage under certain conditions, and impurities can interfere with sensitive downstream reactions, such as cross-coupling catalysis.
-
Troubleshooting Steps:
-
Verify Purity: Before use, especially if the container has been opened multiple times or stored for an extended period, it is advisable to check the purity of the this compound. This can be done using techniques like ¹H NMR or GC-MS. Look for the appearance of new signals that might indicate degradation products.
-
Inert Atmosphere Handling: For highly sensitive reactions, handle the solid compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent any potential reaction with atmospheric oxygen or moisture.
-
Solvent Purity: Ensure that the solvents used in your reaction are dry and deoxygenated, as impurities in the solvent can also contribute to side reactions and degradation of the starting material.
-
Issue 2: The solid material appears discolored (e.g., yellow or brown).
-
Potential Cause: The white to off-white crystalline solid may discolor over time due to slow decomposition, possibly initiated by light or trace impurities. While slight discoloration may not always indicate significant degradation, it warrants investigation. Aromatic compounds can be susceptible to oxidation or other degradation pathways that form colored impurities[11][12].
-
Troubleshooting Steps:
-
Purity Analysis: As with inconsistent reaction yields, perform a purity analysis to determine if the discoloration is due to significant degradation.
-
Purification: If the purity is compromised, recrystallization can be an effective method for purifying this compound. A suitable solvent system would need to be determined based on solubility tests.
-
Proper Storage: To prevent further discoloration, ensure the compound is stored in an amber glass vial to protect it from light and is kept at the recommended 2-8 °C.
-
Issue 3: Poor solubility in non-polar organic solvents.
-
Potential Cause: While this compound is expected to be soluble in many common organic solvents, the presence of insoluble impurities could be a sign of degradation or polymerization of trace contaminants. This compound itself is insoluble in water[6][7].
-
Troubleshooting Steps:
-
Filtration: If you observe insoluble particulates in your solution, you can attempt to filter them out. However, this does not remove soluble impurities.
-
Purity Check: A purity check of the solid material is recommended to identify the nature of the impurities.
-
Proper Solvent Choice: Ensure you are using an appropriate and dry solvent.
-
Visualizing Degradation Prevention: A Workflow
The following diagram illustrates a recommended workflow for handling and storing this compound to minimize degradation.
Caption: Workflow for Handling this compound.
Experimental Protocol: A General Cross-Coupling Reaction
This protocol provides a generalized procedure for a Suzuki cross-coupling reaction, a common application for aryl bromides like this compound. It highlights critical handling steps to prevent degradation and ensure reaction success.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Vessel Preparation: Dry the reaction flask and other glassware in an oven at >100 °C overnight and allow to cool under a stream of inert gas.
-
Reagent Addition (under inert atmosphere):
-
To the cooled Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
It is crucial to add these solids under a positive pressure of inert gas to minimize exposure to air.
-
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or a gas-tight syringe. Degassing the solvent (e.g., by sparging with argon for 30 minutes) is critical to remove dissolved oxygen which can deactivate the catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature under the inert atmosphere and monitor the reaction progress by TLC or GC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
Logical Diagram: Key Experimental Considerations
Caption: Key Stages for a Successful Cross-Coupling Reaction.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Organic Syntheses. (n.d.). Procedure for a related organic synthesis.
- Case Western Reserve University. (n.d.). Chemical Compatibility and Storage. Environmental Health and Safety.
- Krishna Solvechem Ltd. (n.d.). Material Safety Data Sheet.
- Sciencemadness Wiki. (2025). Proper disposal of chemicals.
- University of Bristol. (n.d.). Compatibility Table for Chemical Storage.
- SpringerLink. (2018). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria.
- ChemBK. (2024). This compound.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Western Connecticut State University. (n.d.). Chemical Storage and Compatibility Guidelines.
- Rowan University. (n.d.). Chemical Compatibility, Segregation, & Storage Recommendation Table.
- CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin.
- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
- Nipissing University. (2019). Hazardous Materials Disposal Guide.
- National Center for Biotechnology Information. (n.d.). Bacterial Degradation of Aromatic Compounds. PMC.
Sources
- 1. This compound | C11H15Br | CID 78831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. chembk.com [chembk.com]
- 7. 5153-40-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. repositorio.unesp.br [repositorio.unesp.br]
- 12. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Method for removing residual solvent from bromopentamethylbenzene crystals
Welcome to the technical support resource for handling bromopentamethylbenzene. This guide provides in-depth troubleshooting and frequently asked questions concerning the critical final step of synthesis: the removal of residual solvents from the crystalline product. Ensuring the complete removal of these solvents is paramount for the accuracy of downstream applications, analytical characterization, and overall product integrity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries researchers face when handling this compound crystals post-synthesis.
Q1: Why is it so critical to remove residual solvents from my this compound crystals?
Residual solvents are organic volatile chemicals used during synthesis or purification that are not completely removed in the final processing steps.[1] Their presence can have significant consequences:
-
Inaccurate Analytical Data: Solvents can interfere with characterization techniques. For instance, residual protonated solvent signals in ¹H NMR spectra can obscure important peaks of your compound or lead to incorrect integration and purity calculations.[2][3]
-
Toxicity in Drug Development: For pharmaceutical applications, residual solvents are considered impurities and are strictly regulated by bodies like the ICH and USP due to their potential toxicity.[4][5][6][7]
-
Altered Physical Properties: The presence of solvent can affect the crystal lattice, melting point, solubility, and stability of your final compound.[6]
-
Negative Impact on Subsequent Reactions: Solvents can interfere with or poison catalysts in downstream synthetic steps, leading to failed reactions or the formation of byproducts.
Q2: What are the most common residual solvents I might encounter with this compound?
Given that this compound is a relatively nonpolar, aromatic compound, its synthesis and recrystallization typically involve solvents of low to moderate polarity.[8][9] Common culprits include:
-
Halogenated Solvents: Dichloromethane (DCM), Chloroform.
-
Alkanes: Hexane, Heptane, Cyclohexane.
-
Aromatics: Toluene.
-
Ethers: Diethyl ether, Tetrahydrofuran (THF).
-
Esters: Ethyl acetate.
-
Alcohols: Isopropanol or ethanol, often used in the bromination reaction itself or during workup.
Q3: How can I definitively identify and quantify the amount of residual solvent in my sample?
Visual inspection is not sufficient. Two primary analytical techniques are the gold standard for identifying and quantifying residual solvents.
-
¹H NMR Spectroscopy: This is the most accessible method in a standard organic chemistry lab. By integrating the characteristic peak of a residual solvent against a known proton signal from this compound, you can calculate the molar ratio and subsequently the weight percent (wt%) of the solvent.[10] It is a non-destructive and powerful tool for routine checks.[11]
-
Gas Chromatography (GC): GC is the definitive method used in the pharmaceutical industry for residual solvent analysis, as outlined by USP General Chapter <467>.[1][4][6] This technique, often using a headspace sampler, offers superior sensitivity and specificity for identifying and quantifying multiple volatile solvents in a single run.[1][7]
Q4: I've just filtered my this compound crystals. What is the immediate next step?
After collecting the crystals via suction filtration, do not immediately transfer them to a vial.[12][13] The initial bulk of the solvent should be removed on the filter.
-
Initial Drying: Keep the vacuum on and pull air (or preferably, dry nitrogen) through the filter cake for several minutes (15-30 min). This process, known as "air drying," will remove a significant portion of the adhered mother liquor.[13][14]
-
Gentle Washing: Wash the crystals with a small amount of ice-cold, fresh solvent (the one used for recrystallization) to rinse away impurities remaining in the mother liquor.[13][15] Using cold solvent minimizes the dissolution of your product.
Part 2: Analytical Protocols for Solvent Quantification
Accurate quantification is key to determining if your drying method is effective.
Protocol 1: Quantification by ¹H NMR Spectroscopy
This protocol allows you to determine the molar percentage (mol%) and weight percentage (wt%) of a residual solvent.
Steps:
-
Sample Preparation: Accurately weigh a sample of your this compound crystals and dissolve it in a deuterated solvent in which both your compound and the residual solvent are soluble (e.g., CDCl₃ or DMSO-d₆).
-
Acquire Spectrum: Obtain a clear ¹H NMR spectrum with a sufficient relaxation delay (e.g., d1 = 15 seconds) to ensure accurate integration, especially for solvents with different relaxation times.[10]
-
Integration:
-
Identify a well-resolved proton signal from your this compound. The 15 protons of the five methyl groups often give a large, sharp singlet. Integrate this signal and normalize its value to the number of protons it represents (e.g., set the integral of the 15H singlet to 15.00).
-
Identify the signal from the residual solvent (see Table 1 below). Integrate this signal.
-
-
Calculation:
-
Molar Ratio: (Integral of Solvent / Protons per Solvent Molecule) / (Integral of Compound Signal / Protons for Compound Signal)
-
Mol %: Molar Ratio * 100
-
Weight %: (Mol % of Solvent * MW of Solvent) / [(Mol % of Solvent * MW of Solvent) + (Mol % of Compound * MW of Compound)] * 100
-
Table 1: Common Solvents in this compound Synthesis
| Solvent | Boiling Point (°C) | ¹H NMR Shift (in CDCl₃, ppm) | Number of Protons |
| Dichloromethane | 39.6 | ~5.30 (s) | 2 |
| Hexane | 69 | ~1.26 (m), ~0.88 (m) | 14 |
| Ethyl Acetate | 77.1 | ~4.12 (q), ~2.05 (s), ~1.26 (t) | 8 |
| Toluene | 110.6 | ~7.20 (m), ~2.36 (s) | 8 |
| Water | 100 | ~1.56 (s, broad) | 2 |
| Isopropanol | 82.6 | ~4.00 (septet), ~1.22 (d) | 8 |
| Note: Chemical shifts can vary slightly based on the sample matrix and deuterated solvent used. |
Part 3: Troubleshooting Guide: Solvent Removal Protocols
This section provides solutions to common problems encountered during the drying process.
Troubleshooting Workflow for Residual Solvent Removal
The following diagram outlines a logical workflow for diagnosing and solving residual solvent issues.
Caption: Decision workflow for selecting a solvent removal method.
Scenario 1: Low to Moderate Boiling Point Solvents Detected (e.g., Dichloromethane, Hexane, Ethyl Acetate)
Problem: Your ¹H NMR spectrum shows persistent signals for common low-boiling solvents after initial air drying.
Causality: These solvents are volatile but can become trapped within the crystal lattice, making them difficult to remove without additional energy input (vacuum or heat).
This is the most common and gentle first approach.
Protocol:
-
Spread the crystals in a thin layer on a watch glass or in a round-bottom flask to maximize surface area.
-
Place the sample in a vacuum desiccator or connect the flask to a high-vacuum line (<1 mmHg).
-
Dry at ambient temperature for 12-24 hours.
-
Re-analyze a small sample by ¹H NMR to check for solvent removal before proceeding.
Applying gentle heat increases the vapor pressure of the trapped solvent, accelerating its removal.
Protocol:
-
Place the crystal sample in a vacuum oven or a flask connected to a vacuum line that can be gently heated with a water bath.
-
This compound has a melting point of 161-162°C.[16][18] A safe drying temperature is well below this, typically 40-60°C . Exceeding this may risk melting if significant solvent is still present, which would depress the melting point.
-
Apply high vacuum and heat for 8-12 hours.
-
Allow the sample to cool completely to room temperature before releasing the vacuum to prevent atmospheric moisture from condensing on your dry product.
Scenario 2: High-Boiling Point Solvents or Water Detected
Problem: Solvents like toluene or water persist even after prolonged heating under vacuum.
Causality: High-boiling solvents have low vapor pressures, making them very difficult to remove by simple evaporation. Water can form stable hydrates or be tenaciously held within the crystal structure.
This is the most effective method for removing stubborn impurities, including solvents. The principle is to dissolve your compound in a new, clean, low-boiling solvent system, leaving the high-boiling solvent impurity behind in the mother liquor upon recrystallization.[12][15][19][20]
Protocol:
-
Solvent Selection: Choose a solvent or solvent pair in which this compound is highly soluble when hot but poorly soluble when cold.[9] Good starting points for this nonpolar compound could be hexane, a hexane/ethyl acetate mixture, or ethanol.[8][21]
-
Dissolution: Dissolve the entire sample in the minimum amount of the boiling new solvent.
-
Cooling: Allow the solution to cool slowly to room temperature to form well-defined crystals. Do not disturb the flask.
-
Chilling: Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal yield.
-
Filtration & Drying: Collect the new, purified crystals by vacuum filtration and dry them using the methods described in Scenario 1. The new residual solvent will be much easier to remove.
This technique is specifically for removing water. An azeotrope is a mixture of liquids that has a constant boiling point. Toluene and water form a low-boiling azeotrope (85°C), allowing you to remove water well below its own boiling point.[22]
Protocol:
-
Dissolve your sample in a sufficient amount of toluene in a round-bottom flask.
-
Connect the flask to a rotary evaporator.
-
Evaporate the toluene under reduced pressure. The toluene will co-evaporate with the water.
-
Repeat the process 2-3 times by adding fresh toluene and re-evaporating to ensure all water is removed.[22]
-
Dry the resulting solid under high vacuum to remove the residual toluene.
For extremely stubborn, non-aqueous solvents trapped deep within the crystal lattice, a patented method involves displacing them with water vapor, which can then be removed more easily.[23][24][25]
Protocol:
-
Place your sample in a vacuum oven.
-
In a separate, open container (like a crystallization dish), place a small amount of deionized water inside the oven.
-
Apply a moderate vacuum and dry the sample at room temperature. The water vapor in the oven will displace the trapped organic solvent molecules from the crystal lattice.[24][25]
-
After 24 hours, remove the water dish and dry the now-hydrated sample under high vacuum, with gentle heat if necessary, to remove the water.
Part 4: Summary of Best Practices
-
Always Analyze: Never assume your sample is solvent-free. A quick ¹H NMR is essential.
-
Maximize Surface Area: Always spread your crystals into a thin layer for efficient drying.
-
Heat with Caution: Know the melting point of your compound (this compound: ~161-162°C[16][18]) and use gentle heat (40-60°C) to avoid oiling out.
-
Cool Before Venting: Always cool your sample to room temperature before releasing vacuum to prevent moisture contamination.
-
Recrystallize for Purity: When in doubt, recrystallization from a clean, low-boiling solvent is the most robust way to ensure purity and remove stubborn solvents.[12][19]
References
- Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvent determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-26. [Link]
- BrightSpec. (n.d.). Residual Solvent Analysis in Pharmaceuticals: A Faster, Smarter Alternative to Gas Chromatography.
- Lia, G. M. et al. (2022). Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. American Journal of Analytical Chemistry, 13, 306-321. [Link]
- ChemBK. (2024). This compound.
- Agilent Technologies. (2015). Residual Solvent Analysis of Pharmaceutical Products.
- ChemBK. (2024). 1-bromo-2,3,4,5,6-pentamethylbenzene.
- Snow, N. H. (2008). Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatograhy.
- Process Chemistry Portal. (n.d.). Residual Solvent Determination.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Magritek. (2023). Quantifying residual solvents in active pharmaceutical ingredients.
- Reddit Chemistry Community. (2023). fastest way to dry crystals?.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods.
- Griffiths, L. (2003). Determination of analyte concentration using the residual solvent resonance in 1H NMR spectroscopy. Magnetic Resonance in Chemistry, 41(1), 79-82. [Link]
- Pierens, G. K. (2008). Determination of Analyte Concentration Using the Residual Solvent Resonance in 1 H NMR Spectroscopy.
- NMR Wiki Q&A Forum. (2013). Relative quantification (residual solvents).
- Veeravagabu, S. (n.d.). Recrystallization. Amrita Vishwa Vidyapeetham Virtual Lab.
- Mudryk, B., et al. (1999). Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals. (European Patent No. EP0900582A1).
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- City University of New York (CUNY). (n.d.). Purification by Recrystallization.
- Organic Chemistry Lab Videos. (2013, September 9).
- Mudryk, B., et al. (1998). Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals. (Australian Patent No. AU7854098A).
- LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use.
- LibreTexts Chemistry. (2023). Recrystallization.
- Reddit Chempros Community. (2023). Go-to recrystallization solvent mixtures.
- Mudryk, B., et al. (1999). Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals. (European Patent Specification EP0900582A1).
Sources
- 1. scirp.org [scirp.org]
- 2. Determination of analyte concentration using the residual solvent resonance in (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Residual solvent testing: a review of gas-chromatographic and alternative techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brightspec.com [brightspec.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Relative quantification (residual solvents) - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 11. Quantifying residual solvents in active pharmaceutical ingredients - Magritek [magritek.com]
- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 13. youtube.com [youtube.com]
- 14. reddit.com [reddit.com]
- 15. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 16. chembk.com [chembk.com]
- 17. This compound | C11H15Br | CID 78831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. chembk.com [chembk.com]
- 19. mt.com [mt.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. reddit.com [reddit.com]
- 22. Tips & Tricks [chem.rochester.edu]
- 23. EP0900582A1 - Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 24. AU7854098A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 25. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Assessment of Bromopentamethylbenzene: A GC-MS-Focused Comparative Analysis
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a cornerstone of reliable and reproducible results. Bromopentamethylbenzene, a key building block in various synthetic pathways, is no exception.[1] Its purity can significantly impact the yield, impurity profile, and overall safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the comprehensive purity assessment of this compound.
The Imperative of Purity: Why Scrutinize this compound?
This compound serves as a versatile scaffold in organic synthesis.[1] The presence of impurities, even in trace amounts, can have cascading effects on downstream reactions. Potential impurities can arise from the synthetic route of the precursor, pentamethylbenzene, often synthesized via Friedel-Crafts alkylation, or from the subsequent bromination step.[2][3][4][5][6] These impurities may include unreacted starting materials, isomers, or byproducts from side reactions, all of which can interfere with the intended chemical transformations. Therefore, a robust analytical method to confirm identity and quantify purity is not just a quality control measure but a critical component of successful research and development.
GC-MS: The Gold Standard for Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for the purity assessment of this compound.[7][8] The synergy of gas chromatography's high separation efficiency and mass spectrometry's definitive identification capabilities allows for both the quantification of the main component and the structural elucidation of unknown impurities.[9]
The Rationale Behind GC-MS for this compound
The choice of GC-MS is underpinned by the physicochemical properties of this compound. It is a volatile compound that can be readily vaporized without degradation, a prerequisite for GC analysis.[10] The mass spectrometer provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern. For brominated compounds, the isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) results in a characteristic M+2 peak, providing a high degree of confidence in the identification of bromine-containing molecules.
Anticipating Impurities: A Look at the Synthesis
A thorough purity assessment requires an understanding of the potential impurities that may be present. The synthesis of this compound typically involves two key stages, each with the potential to introduce impurities:
-
Synthesis of Pentamethylbenzene: Often prepared via Friedel-Crafts alkylation of a less substituted methylbenzene. This reaction is known to be prone to the formation of isomeric byproducts and over-alkylation, leading to the presence of other polysubstituted benzenes.[2][3][4][5][6]
-
Bromination of Pentamethylbenzene: The direct bromination of pentamethylbenzene is the most common route to the final product.[10] Potential impurities from this step include:
-
Unreacted Pentamethylbenzene: Incomplete reaction can lead to the presence of the starting material.
-
Isomeric Impurities: If the starting pentamethylbenzene contains isomers, these will also be brominated, leading to isomeric brominated impurities.
-
Poly-brominated Species: Although less likely due to steric hindrance from the five methyl groups, the formation of dithis compound is a possibility.
-
A well-developed GC-MS method can effectively separate and identify these potential impurities.
Experimental Protocol: GC-MS Purity Analysis of this compound
This protocol outlines a general procedure for the purity assessment of this compound using GC-MS. Method validation according to ICH guidelines is essential for use in a regulated environment.
1. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a high-purity volatile solvent such as dichloromethane or hexane to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 100 µg/mL for analysis.
-
Vortex the solution to ensure complete dissolution.
2. GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity.[11] |
| GC Column | Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent | A non-polar column suitable for the separation of aromatic hydrocarbons. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Injector Temperature | 280 °C | Ensures complete vaporization of the sample. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading with a concentrated sample. |
| Injection Volume | 1 µL | |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min | Allows for the separation of the main component from potential lower and higher boiling impurities. |
| MS Source Temp | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp | 150 °C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (m/z 40-400) | Allows for the identification of unknown impurities. |
3. Data Analysis
-
Peak Identification: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should exhibit a molecular ion peak (M+) at m/z 226 and a characteristic M+2 peak at m/z 228 of similar intensity, confirming the presence of one bromine atom.
-
Impurity Identification: Analyze the mass spectra of any other peaks in the chromatogram. Compare these spectra to a mass spectral library (e.g., NIST) to tentatively identify impurities.
-
Purity Calculation: Calculate the purity of the sample based on the peak area percentage. The area of the this compound peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Visualizing the GC-MS Workflow
Caption: Workflow for the purity assessment of this compound by GC-MS.
A Comparative Look at Alternative Techniques
While GC-MS is a premier technique, other methods can be employed, each with its own set of advantages and limitations for this specific application.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique, particularly for non-volatile or thermally labile compounds.[8][9] For this compound, a non-polar compound, a normal-phase HPLC method could be developed.
-
Proposed HPLC Methodology:
-
Column: Normal-phase silica column.
-
Mobile Phase: A mixture of a non-polar solvent like hexane and a slightly more polar solvent like isopropanol.
-
Detection: UV detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
-
Advantages:
-
Can be used for non-volatile impurities that would not be amenable to GC.
-
-
Limitations:
-
Lower resolution for non-polar, volatile compounds compared to capillary GC.
-
UV detection is not as specific as mass spectrometry and may not be able to distinguish between co-eluting impurities.
-
Less suitable for the primary analysis of a volatile compound like this compound.[12]
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for quantitative analysis.
-
Principle: The GC separation is the same as in GC-MS, but the detector is a Flame Ionization Detector (FID), which is sensitive to most organic compounds.
-
Advantages:
-
Excellent quantitative performance with a wide linear range.
-
Robust and less expensive to operate than a mass spectrometer.
-
-
Limitations:
-
Provides no structural information. Peak identification is based solely on retention time, which is not definitive.
-
Co-eluting impurities cannot be distinguished, potentially leading to an overestimation of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR).
-
Role: While not a separation technique, NMR provides detailed information about the chemical structure of the main component and can be used to identify and quantify impurities if their signals are resolved from the main component's signals.
-
Advantages:
-
Provides unambiguous structural information.
-
qNMR can be a primary method for determining purity without the need for a reference standard of the analyte.
-
-
Limitations:
-
Lower sensitivity compared to chromatographic methods, making it difficult to detect impurities at very low levels.
-
Complex mixtures can lead to overlapping signals, making interpretation difficult.
-
At a Glance: Comparison of Analytical Techniques
| Feature | GC-MS | HPLC-UV | GC-FID | NMR |
| Analyte Volatility | Required | Not Required | Required | Not Required |
| Separation Efficiency | Excellent | Good | Excellent | None |
| Identification | Definitive (Mass Spectrum) | Tentative (Retention Time) | Tentative (Retention Time) | Definitive (Structure) |
| Sensitivity | High | Moderate | High | Low |
| Quantitative Accuracy | Good | Good | Excellent | Excellent (qNMR) |
| Impurity Profiling | Excellent for volatile impurities | Good for non-volatile impurities | Limited by co-elution | Limited by sensitivity and resolution |
| Best For... | Overall purity and identification of volatile impurities | Analysis of non-volatile impurities | Routine quantitative analysis of known compounds | Structural confirmation and quantification of major components |
Making the Right Choice: A Decision Framework
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion: A Multi-faceted Approach to Purity
For the comprehensive purity assessment of this compound, GC-MS stands out as the most powerful and informative single technique. It provides excellent separation of volatile compounds and definitive identification of both the main component and potential process-related impurities. While GC-FID offers a robust and cost-effective solution for routine quantitative analysis once the impurity profile is well-established, it lacks the identification capabilities of MS. HPLC and NMR serve as valuable complementary techniques, particularly for the analysis of potential non-volatile impurities and for absolute structural confirmation, respectively. A holistic approach, leveraging the strengths of each of these techniques as needed, will provide the highest level of confidence in the quality of this critical synthetic intermediate, thereby ensuring the integrity of your research and drug development endeavors.
References
- European Pharmacopoeia (Ph. Eur.) 10th Edition, Chapter 2.2.
- European Pharmacopoeia (Ph. Eur.) 11th Edition, Chapter 2.2.28: Gas Chromatography. Scribd.
- European Pharmacopoeia (Ph. Eur.) 11th Edition, Chapter 2.2.29: Liquid Chromatography. Scribd.
- Understanding Chemical Testing: GC-MS vs. HPLC. Smithers.
- Understanding the Difference Between GCMS and HPLC. GenTech Scientific.
- Determination of Contaminants: HPLC vs. GC. Tentamus Group.
- How should the test requirements be applied in related substances tests? EDQM FAQs.
- Atmospheric deposition of chlorinated and brominated polycyclic aromatic hydrocarbons in central Europe analyzed by GC-MS/MS. ResearchGate.
- General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. European Directorate for the Quality of Medicines & HealthCare.
- Adjustment in GC parameters as per USP General Chapter 621. YouTube.
- GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Blog - News.
- Quantification of Brominated Polycyclic Aromatic Hydrocarbons in Environmental Samples by Liquid Chromatography Tandem Mass Spectrometry with Atmospheric Pressure Photoionization and Post-column Infusion of Dopant. PubMed.
- USP General Chapter <621> Chromatography. uspbpep.com.
- Ch12: Friedel-Crafts limitations. University of Calgary.
- Quantification of Brominated Polycyclic Aromatic Hydrocarbons in Environmental Samples by Liquid Chromatography Tandem Mass Spectrometry with Atmospheric Pressure Photoionization and Post-column Infusion of Dopant. ResearchGate.
- 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts.
- Quantification of bromide ion in biological samples using headspace gas chromatography-mass spectrometry. PubMed.
- Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis. ACS Publications.
- Quantification of bromide ion in biological samples using headspace gas chromatography–mass spectrometry. PMC - NIH.
- A Validated GC-MS Method for the Determination of Genotoxic Impurities in Divalproex Sodium Drug Substance. ResearchGate.
- Development and validation of determination of genotoxic impurity Bromoethane in Vigabatrin drug substance using head space g. Pharmacia.
- Pharmacopoeial Discussion Group Sign-Off Document: G-20 Chromatography. US Pharmacopeia (USP).
- The Role of this compound in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Friedel–Crafts reaction. Wikipedia.
- Friedel-Crafts Alkylation Reaction. Mettler Toledo.
- Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. ACS Publications.
- The Friedel-Crafts Alkylation and Acylation of Benzene. MCC Organic Chemistry.
- Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. MDPI.
- This compound. ChemBK.
- THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. Agilent.
- Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu.
- Synthesis of bromobenzene. The Royal Society of Chemistry.
- Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Agilent.
- 16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts.
- GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. ResearchGate.
- 5.4 Synthesis of Benzene Derivatives. KPU Pressbooks.
- Friedel Crafts Acylation And Alkylation Reaction. BYJU'S.
- Friedel-Crafts reactions of benzene and methylbenzene. Chemguide.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Determination of Contaminants: HPLC vs. GC - Tentamus Group [tentamus.com]
- 9. smithers.com [smithers.com]
- 10. chembk.com [chembk.com]
- 11. agilent.com [agilent.com]
- 12. gentechscientific.com [gentechscientific.com]
A Comparative Guide to the Structural Validation of Bromopentamethylbenzene Using NMR and IR Spectroscopy
In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of synthesized intermediates is a cornerstone of procedural validity and regulatory compliance. Bromopentamethylbenzene (C₁₁H₁₅Br), a versatile chemical building block, serves as a prime example where rigorous structural analysis is paramount.[1] This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the structural validation of this compound, grounded in experimental principles and data interpretation.
The Imperative of Orthogonal Spectroscopic Techniques
Relying on a single analytical method for structural elucidation can be fraught with ambiguity. Isomers, for instance, may present similar data in one spectroscopic domain while being clearly distinguishable in another. Therefore, employing orthogonal techniques—methods that probe different molecular properties—provides a more robust and self-validating system. For this compound, ¹H and ¹³C NMR spectroscopy reveal the electronic environment and connectivity of hydrogen and carbon atoms, while IR spectroscopy identifies the functional groups and bond vibrations present. The convergence of data from these distinct methods provides a high degree of confidence in the assigned structure.
¹H and ¹³C NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework
Nuclear Magnetic Resonance spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will align with an external magnetic field and absorb electromagnetic radiation at a characteristic frequency.
¹H NMR: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's high degree of symmetry. The five methyl groups attached to the benzene ring are chemically equivalent, meaning they experience the same local electronic environment. This equivalence leads to a single, intense signal in the ¹H NMR spectrum.
Causality in Experimental Choices: The choice of a deuterated solvent, such as chloroform-d (CDCl₃), is critical to avoid a large solvent signal that would obscure the analyte's signals.[2] Residual protons in the deuterated solvent will still produce a small, known peak (e.g., at 7.26 ppm for CHCl₃) that can serve as an internal reference.[2][3]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32 (to ensure good signal-to-noise)
-
Relaxation delay: 1-2 seconds
-
Pulse angle: 30-45 degrees
-
-
Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
¹³C NMR: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. Due to the symmetry of this compound, the spectrum is expected to show a limited number of signals.
Interpreting the Data:
-
Aromatic Carbons: There will be two distinct signals for the aromatic carbons: one for the carbon atom directly bonded to the bromine atom (the ipso-carbon) and another for the five carbons bearing the methyl groups. The ipso-carbon's chemical shift is influenced by the "heavy atom effect" of bromine, which causes a shielding effect and an upfield shift compared to what would be expected based on electronegativity alone.[4]
-
Methyl Carbons: The five equivalent methyl groups will give rise to a single signal in the aliphatic region of the spectrum.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Technique: Proton-decoupled ¹³C NMR to produce singlets for all carbon signals.
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
-
Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the CDCl₃ solvent peak at 77.23 ppm.[5]
Comparative Analysis with a Potential Isomer: Pentamethylbenzene
To highlight the validation power of NMR, let's compare the expected spectra of this compound with that of a potential starting material or byproduct, pentamethylbenzene.[6][7][8]
| Compound | Feature | Expected ¹H NMR Data (in CDCl₃) | Expected ¹³C NMR Data (in CDCl₃) |
| This compound | Methyl Protons | ~2.3-2.4 ppm (singlet, 15H) | ~17-20 ppm |
| Aromatic Carbons | No aromatic protons | ~125-130 ppm (C-Br), ~135-140 ppm (C-CH₃) | |
| Pentamethylbenzene | Aromatic Proton | ~6.8-7.0 ppm (singlet, 1H)[6] | ~130-135 ppm (quaternary carbons), ~128 ppm (CH) |
| Methyl Protons | ~2.2 ppm (singlet, 15H) | ~16-18 ppm |
This table presents expected chemical shift ranges based on typical values for similar structures.
The key differentiating feature is the presence of a single aromatic proton signal in the ¹H NMR spectrum of pentamethylbenzene, which is absent in the spectrum of the fully substituted this compound.
Infrared Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique that measures the absorption of infrared radiation by a molecule's vibrating bonds.[9] It is particularly useful for identifying the presence of specific functional groups.
Causality in Experimental Choices: Attenuated Total Reflectance (ATR) is often the preferred sampling method for solid samples like this compound.[10][11] It requires minimal sample preparation and provides high-quality spectra by pressing the sample directly onto a crystal (e.g., diamond or zinc selenide).[10][12][13]
Experimental Protocol: ATR-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.[10] Collect a background spectrum of the clean, empty ATR crystal first. Then, collect the sample spectrum.
-
Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Key Vibrational Modes for this compound
The IR spectrum of this compound will be characterized by several key absorption bands:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretching (methyl groups) | ~2900-3000 | Strong |
| Aromatic C=C stretching | ~1600-1450 | Medium-Weak |
| C-H bending (methyl groups) | ~1450 and ~1380 | Medium |
| C-Br stretching | ~690-515[14] | Medium-Strong |
This table provides approximate ranges for the key vibrational modes.[15][16][17]
The presence of the C-Br stretching vibration in the fingerprint region is a crucial piece of evidence for the successful bromination of the pentamethylbenzene ring.[14] Comparing the spectrum to that of pentamethylbenzene, which would lack this C-Br absorption, provides clear validation.[18]
A Self-Validating Workflow for Structural Confirmation
The logical flow of the validation process ensures that each step builds upon the last, creating a self-validating system.
Caption: Workflow for the structural validation of this compound.
Conclusion
The structural validation of this compound is effectively and reliably achieved through the complementary use of NMR and IR spectroscopy. ¹H and ¹³C NMR provide an unambiguous map of the carbon-hydrogen framework, confirming the pentamethyl substitution pattern and the absence of aromatic protons. Concurrently, ATR-FTIR spectroscopy offers rapid confirmation of the key functional groups, most notably the carbon-bromine bond. By comparing the experimental data against that of potential alternatives, such as the starting material pentamethylbenzene, researchers can establish a self-validating system that ensures the structural integrity of this critical synthetic intermediate. This dual-spectroscopic approach represents a robust, efficient, and scientifically sound methodology essential for professionals in chemical research and drug development.
References
- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder.
- ResearchGate. (n.d.). ATR-FTIR spectra of solid samples after filtration during one of the experiments.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
- AZoM. (2024). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis.
- National Center for Biotechnology Information. (n.d.). Pentamethylbenzene. PubChem.
- University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents.
- University of Calgary. (n.d.). Ch 13 - Aromatic H.
- JoVE. (2025). NMR Spectroscopy of Benzene Derivatives.
- National Institute of Standards and Technology. (n.d.). Benzene, pentamethyl-. NIST Chemistry WebBook.
- SpectraBase. (n.d.). Hexamethylbenzene.
- University of California, Santa Cruz. (n.d.). IR Tables.
- SpectraBase. (n.d.). Pentamethylbenzene - Optional[Raman] - Spectrum.
- Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
- University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions.
- Wikipedia. (n.d.). Pentamethylbenzene.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- MDPI. (2020). On the Aromaticity and 13C-NMR Pattern of Pentagonal-Pyramidal Hexamethylbenzene Dication [C6(CH3)6]2+. Molecules, 25(24), 5941.
- Millersville University. (n.d.). NMR Chemical Shifts.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
- SpectraBase. (n.d.). Hexamethylbenzene - Optional[1H NMR] - Chemical Shifts.
- ChemBK. (n.d.). This compound.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
- American Institute of Physics. (1995). Hexamethylbenzene as a sensitive nuclear magnetic resonance probe for studying organic crystals and glasses. The Journal of Chemical Physics, 102(17), 6851-6858.
- University of California, Santa Cruz. (n.d.). IR Tables.
- Michigan State University. (n.d.). Infrared Spectroscopy.
- Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.
- Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
- Khan Academy. (n.d.). Synthesis of substituted benzene rings II.
- Google Patents. (n.d.). CN102531832A - Preparation method for bromopentafluorobenzene.
- National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-2-methyl-. NIST Chemistry WebBook.
- PubChemLite. (n.d.). This compound (C11H15Br).
- Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds.
- University of Wisconsin-La Crosse. (n.d.). Bromobenzene.
- Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).
- Doc Brown's Advanced Organic Chemistry. (n.d.). C-13 nmr spectrum of benzene analysis of chemical shifts ppm.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, benzene, experimental) (HMDB0029306).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.washington.edu [chem.washington.edu]
- 6. Pentamethylbenzene(700-12-9) 1H NMR spectrum [chemicalbook.com]
- 7. Pentamethylbenzene | C11H16 | CID 12784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pentamethylbenzene - Wikipedia [en.wikipedia.org]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. agilent.com [agilent.com]
- 11. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. azom.com [azom.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. uanlch.vscht.cz [uanlch.vscht.cz]
- 17. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 18. Benzene, pentamethyl- [webbook.nist.gov]
A Comparative Analysis of the Reactivity of Bromopentamethylbenzene and Bromobenzene: A Guide for Synthetic Chemists
In the landscape of synthetic organic chemistry, the selection of starting materials is a critical decision that dictates the feasibility and efficiency of a synthetic route. Aryl bromides are foundational building blocks, prized for their versatility in a myriad of transformations. This guide provides an in-depth comparison of the reactivity of two such building blocks: the sterically encumbered and electron-rich bromopentamethylbenzene and the parent bromobenzene. This analysis is designed to equip researchers, scientists, and drug development professionals with the nuanced understanding required to strategically employ these reagents in their synthetic endeavors.
Foundational Principles: Electronic and Steric Effects at Play
The disparate reactivity of this compound and bromobenzene is fundamentally governed by the interplay of electronic and steric effects imparted by their substituents.
Bromobenzene serves as our baseline. The benzene ring is substituted with a single bromine atom. Bromine exerts a dual electronic effect: it is inductively electron-withdrawing due to its electronegativity, yet it is also capable of donating electron density to the aromatic ring via resonance. Overall, halogens are considered deactivating groups in electrophilic aromatic substitution, albeit ortho-, para-directing.
This compound , in stark contrast, possesses five methyl groups adorning the benzene ring. Methyl groups are electron-donating through two primary mechanisms:
-
Inductive Effect (+I): The sp3-hybridized carbon of the methyl group is less electronegative than the sp2-hybridized carbon of the benzene ring, leading to a net donation of electron density to the ring.
-
Hyperconjugation: The overlap of the C-H σ-bonds of the methyl groups with the π-system of the benzene ring further increases the electron density of the ring.
This cumulative electron-donating effect of the five methyl groups renders the aromatic ring of this compound significantly more electron-rich, and therefore more nucleophilic, than that of bromobenzene. However, the sheer bulk of the five methyl groups, particularly those ortho to the bromine atom, introduces substantial steric hindrance . This steric congestion can impede the approach of reagents to the reactive centers, a factor that will be a recurring theme in this comparison.
Comparative Reactivity in Key Transformations
We will now explore the comparative reactivity of these two aryl bromides in several cornerstone reactions of organic synthesis.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a hallmark reaction of benzene and its derivatives, proceeding through a positively charged intermediate known as the arenium ion or sigma complex.
Bromobenzene: The bromine atom in bromobenzene deactivates the ring towards electrophilic attack compared to benzene itself, due to its inductive electron withdrawal. However, the resonance donation of electrons directs incoming electrophiles to the ortho and para positions.
This compound: The five electron-donating methyl groups strongly activate the ring, making it vastly more reactive towards electrophiles than bromobenzene. The high electron density significantly stabilizes the positive charge of the arenium ion intermediate. However, the substitution pattern is predetermined, as all the hydrogen atoms on the ring have been replaced by methyl groups. Therefore, electrophilic attack on the ring itself to replace a hydrogen is not possible. Instead, reactions would occur at the methyl groups or would involve ipso-substitution at one of the methyl-bearing carbons, which is generally less favorable.
A more relevant comparison is the electrophilic attack on a related, less substituted polymethylbenzene. For instance, the nitration of mesitylene (1,3,5-trimethylbenzene) is significantly faster than that of benzene, illustrating the potent activating effect of multiple methyl groups.
Experimental Insight: Nitration
Due to the extreme activation by the five methyl groups, this compound would be expected to react under much milder nitrating conditions. However, the reaction would likely lead to oxidation of the methyl groups or other side reactions rather than substitution on the aromatic ring.
Table 1: Predicted Comparative Reactivity in Electrophilic Aromatic Substitution
| Feature | Bromobenzene | This compound | Rationale |
| Ring Reactivity | Deactivated (relative to benzene) | Highly Activated | Cumulative electron-donating effect of five methyl groups. |
| Directing Effects | ortho, para-directing | N/A (no ring hydrogens) | Bromine's resonance effect vs. fully substituted ring. |
| Reaction Conditions | Harsher (strong acids) | Milder | Higher nucleophilicity of the aromatic ring. |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate.
Bromobenzene: Bromobenzene is generally unreactive towards nucleophilic aromatic substitution under standard conditions. The absence of strong electron-withdrawing groups makes the ring electron-rich and thus a poor electrophile. Reaction can be forced under extreme conditions of high temperature and pressure.
This compound: The five electron-donating methyl groups further enrich the electron density of the aromatic ring, making it even less susceptible to nucleophilic attack than bromobenzene. The SNAr mechanism is highly disfavored.
Inference: Neither bromobenzene nor this compound are good candidates for SNAr reactions. In fact, this compound is expected to be significantly less reactive than bromobenzene in any hypothetical SNAr reaction due to its electron-rich nature. For a successful SNAr reaction, one would typically choose a substrate like 1-bromo-2,4-dinitrobenzene.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, coupling an organoboron species with an organohalide in the presence of a palladium catalyst and a base.
The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Bromobenzene: Bromobenzene is a standard substrate for Suzuki-Miyaura coupling and reacts readily with a variety of arylboronic acids under typical reaction conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol/water).
This compound: The reactivity of this compound in Suzuki-Miyaura coupling is significantly influenced by steric hindrance. The two ortho-methyl groups flank the carbon-bromine bond, sterically shielding it from the bulky palladium catalyst. This can hinder the initial, often rate-determining, oxidative addition step.
To overcome this steric impediment, specialized catalytic systems are often required. These typically involve bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which promote the oxidative addition and subsequent reductive elimination steps for sterically demanding substrates. While direct comparative rate data is scarce, it is a well-established principle in cross-coupling chemistry that sterically hindered aryl halides require more specialized and often more active catalysts to achieve comparable yields and reaction times to their unhindered counterparts.
Experimental Protocol: Suzuki-Miyaura Coupling of Bromobenzene
The following is a representative protocol for the Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid.
Reagents:
-
Bromobenzene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
2 M Aqueous Sodium Carbonate (2.0 mL)
-
Toluene (5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add bromobenzene, phenylboronic acid, and Pd(PPh₃)₄.
-
Add the toluene, followed by the aqueous sodium carbonate solution.
-
Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup to isolate the biphenyl product.
For this compound, a similar protocol would likely employ a more specialized catalyst system, such as Pd₂(dba)₃ with a bulky phosphine ligand like SPhos, and may require higher temperatures and longer reaction times to achieve a comparable yield.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Formation of Grignard Reagents
The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal in an ethereal solvent.
Bromobenzene: The formation of phenylmagnesium bromide from bromobenzene and magnesium is a standard and widely used procedure. The reaction generally initiates readily, although activation of the magnesium with iodine or 1,2-dibromoethane is sometimes necessary.
This compound: The steric hindrance from the ortho-methyl groups in this compound can make the formation of its Grignard reagent more challenging. The bulky methyl groups can impede the access of the aryl bromide to the surface of the magnesium metal, which is where the reaction occurs. While the formation of the Grignard reagent of this compound is certainly possible, it may require more vigorous initiation methods or longer reaction times compared to bromobenzene under identical conditions.
Experimental Protocol: Preparation of Phenylmagnesium Bromide
Reagents:
-
Magnesium turnings (1.2 g, 50 mmol)
-
Anhydrous diethyl ether (40 mL)
-
Bromobenzene (5.0 mL, 47.5 mmol)
-
A small crystal of iodine
Procedure:
-
Flame-dry all glassware and allow to cool under an inert atmosphere.
-
Place the magnesium turnings and the iodine crystal in a round-bottom flask equipped with a dropping funnel and a reflux condenser.
-
Add 10 mL of anhydrous diethyl ether to the flask.
-
Dissolve the bromobenzene in the remaining 30 mL of anhydrous diethyl ether and place this solution in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and the gentle refluxing of the ether.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
For the preparation of the Grignard reagent from this compound, more rigorous drying of reagents and glassware, and potentially the use of an entrainer like 1,2-dibromoethane, may be beneficial to ensure reliable initiation.
Summary of Comparative Reactivity
The following table summarizes the key differences in reactivity between bromobenzene and this compound.
Table 2: Overall Reactivity Comparison
| Reaction Type | Bromobenzene | This compound | Key Differentiating Factor |
| Electrophilic Aromatic Substitution | Moderately reactive, o,p-directing | Highly reactive (ring), but no sites for substitution | Electronic effect of methyl groups |
| Nucleophilic Aromatic Substitution | Very unreactive | Extremely unreactive | Electronic effect of methyl groups |
| Suzuki-Miyaura Coupling | Standard reactivity | Slower reactivity, requires specialized catalysts | Steric hindrance from ortho-methyl groups |
| Grignard Reagent Formation | Readily forms | Formation can be more challenging to initiate | Steric hindrance from ortho-methyl groups |
Conclusion and Strategic Recommendations
The choice between bromobenzene and this compound as a synthetic precursor is a clear illustration of the trade-offs between electronic activation and steric hindrance.
Bromobenzene is a versatile and predictable building block for a wide range of transformations where the introduction of functionality onto the aromatic ring is desired. Its reactivity is well-understood, and reaction conditions are generally standard.
This compound , on the other hand, is a substrate of choice when the pentamethylphenyl moiety itself is the desired structural element in the final product. Its highly activated ring is unreactive towards further electrophilic substitution, providing a stable, albeit sterically demanding, scaffold. Researchers should anticipate the need for more specialized and often more reactive catalytic systems to overcome the steric hindrance at the carbon-bromine bond in cross-coupling reactions. Similarly, the formation of its Grignard reagent may require more careful optimization of reaction conditions.
By understanding the fundamental principles that govern the reactivity of these two important aryl bromides, synthetic chemists can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes.
References
- The Student Room. (2013).
- Chemical Education Xchange.Electron Density of Aromatic Rings - Effect of Methyl Groups. [Link]
- Journal of Synthetic Chemistry. (2024).
- ResearchGate. (2015). Suzuki–Miyaura aryl–aryl cross-coupling reaction between bromobenzene and phenylboronic acid in various solvent mixtures. [Link]
- BYJU'S.
- The Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. [Link]
- Grokipedia.Steric effects. [Link]
- Wikipedia.
- Journal of the Chemical Society B: Physical Organic. (1966). *Electrophilic aromatic substitution. Part IX. The kinetics of nitration of benzene and some methylbenzenes in aqueous
The Synthetic Chemist's Compass: Navigating Precursors to the Pentamethylcyclopentadienyl (Cp*) Ligand
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of organometallic chemistry and catalysis, the pentamethylcyclopentadienyl (Cp) ligand stands as a cornerstone. Its unique steric and electronic properties, imparted by the five methyl groups adorning the cyclopentadienyl ring, have led to the development of highly stable and reactive metal complexes that are indispensable in modern synthesis and drug development. The journey to these powerful catalysts, however, begins with the judicious selection of a suitable precursor for the Cp ligand itself. This guide provides an in-depth technical comparison of the established synthetic routes to this invaluable ligand, with a critical evaluation of a potential, yet less-trodden path, via bromopentamethylbenzene.
The Central Role of the Cp* Ligand
The Cp* ligand, formally the pentamethylcyclopentadienyl anion (C₅Me₅⁻), offers distinct advantages over its unsubstituted counterpart, the cyclopentadienyl (Cp) ligand. Its greater electron-donating ability enhances the stability of the resulting metal complexes and can increase their reactivity in processes like oxidative addition. The significant steric bulk of the Cp* ligand creates a well-defined coordination sphere around the metal center, which can be leveraged to control selectivity in catalytic reactions and to stabilize reactive intermediates.
This compound: A Hypothetical Precursor?
At first glance, this compound presents itself as a potential starting material for the synthesis of Cp*-metal complexes. The presence of the pentamethylphenyl group is tantalizingly close to the desired pentamethylcyclopentadienyl ligand. However, a thorough examination of the literature and fundamental chemical principles reveals significant hurdles to this approach, explaining its absence as a mainstream precursor.
The primary challenge lies in the transformation of the aromatic benzene ring into a cyclopentadienyl ring. This would necessitate a complex ring contraction process, which is energetically unfavorable and lacks a straightforward, high-yielding synthetic protocol. While various methods exist for the functionalization of aryl bromides, such as Grignard reagent formation or palladium-catalyzed cross-coupling reactions, these typically preserve the aromatic core.
A hypothetical pathway might involve the formation of a Grignard reagent from this compound, followed by a reaction with a metal halide. However, this would lead to a metal complex with a pentamethylphenyl ligand, not a pentamethylcyclopentadienyl ligand. The inherent stability of the aromatic ring makes its direct conversion to a cyclopentadienyl system a formidable synthetic challenge.
Therefore, while this compound is a commercially available compound, it is not considered a viable or efficient precursor for the Cp* ligand in organometallic synthesis. The focus of the synthetic community has rightly remained on the construction of the pentamethylcyclopentadiene (CpH) molecule, which can be readily deprotonated to generate the desired Cp anion.
Established Synthetic Routes to Pentamethylcyclopentadiene (Cp*H)
The synthesis of CpH is the critical first step towards Cp-metal complexes. Two primary methodologies have been historically significant: the rearrangement of hexamethyl Dewar benzene and the dehydrocyclization of a di-alkenyl carbinol.
The Hexamethyl Dewar Benzene Route: A Historical Perspective
Hexamethyl Dewar benzene, a strained isomer of hexamethylbenzene, can be rearranged in the presence of a hydrohalic acid to form a pentamethylcyclopentadiene derivative. This method was historically important for the synthesis of certain Cp*-metal complexes, particularly those of rhodium and iridium.[1][2] The reaction proceeds through the acid-catalyzed opening of the strained bicyclo[2.2.0]hexane core to generate a more stable cyclopentadienyl system.
However, this route is now considered largely obsolete for the routine synthesis of CpH.[2] The primary reasons for its decline are the multi-step synthesis of hexamethyl Dewar benzene itself and the commercial availability of CpH through more efficient and scalable methods.
Caption: Rearrangement of Hexamethyl Dewar Benzene to a Cp* derivative.
The Dehydrocyclization Route: The Modern Standard
The most widely adopted and scalable synthesis of CpH involves the reaction of 2-butenyllithium with ethyl acetate, followed by an acid-catalyzed dehydrocyclization.[3][4] This method, often referred to as the Bercaw synthesis, provides good yields of CpH from readily available starting materials.
The key steps involve the formation of a di-s-2-butenylmethylcarbinol intermediate, which then undergoes an electrocyclic ring closure and dehydration to furnish the final product. This procedure has been optimized for large-scale production, making Cp*H a readily accessible reagent for the synthesis of a vast array of organometallic complexes.[3]
Caption: The modern dehydrocyclization synthesis of Cp*H.
Performance Comparison of Cp*H Precursors
| Parameter | Hexamethyl Dewar Benzene Route | Dehydrocyclization Route |
| Starting Materials | 2-Butyne, Aluminum Chloride | 2-Bromo-2-butene, Lithium, Ethyl Acetate |
| Overall Yield | Moderate | Good to Excellent (up to 75%)[5] |
| Scalability | Limited | Readily scalable to large quantities[3] |
| Reaction Conditions | Requires synthesis of a strained intermediate | Requires handling of organolithium reagents |
| Safety Considerations | Hexamethyl Dewar benzene is a suspected carcinogen[6] | 2-Butenyllithium is pyrophoric and moisture-sensitive |
| Cost-Effectiveness | Generally less cost-effective due to multi-step synthesis | More cost-effective for large-scale production |
| Current Status | Largely obsolete for routine Cp*H synthesis[2] | The current standard for industrial and laboratory synthesis |
Experimental Protocols
Synthesis of Pentamethylcyclopentadiene (Cp*H) via Dehydrocyclization
Step 1: Preparation of 2-Butenyllithium In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and an argon inlet, lithium wire (cut into small pieces) is suspended in anhydrous diethyl ether. The flask is cooled in an ice bath. 2-Bromo-2-butene is added dropwise to the stirred suspension. The reaction is initiated, and the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour.
Step 2: Reaction with Ethyl Acetate A solution of ethyl acetate in anhydrous diethyl ether is added dropwise to the freshly prepared 2-butenyllithium solution at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred for one hour at room temperature.
Step 3: Dehydrocyclization The reaction mixture is slowly poured into a stirred solution of p-toluenesulfonic acid in diethyl ether. The resulting mixture is stirred for one hour. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.
Step 4: Purification The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford pentamethylcyclopentadiene as a colorless to pale yellow liquid.
Conclusion: The Optimal Path to Cp*
While the exploration of novel synthetic routes is a vital aspect of chemical research, the established dehydrocyclization method for the synthesis of pentamethylcyclopentadiene (CpH) remains the most practical and efficient pathway to the invaluable Cp ligand. This compound, despite its structural similarity, does not present a viable alternative due to the inherent challenges of aromatic ring contraction. For researchers and drug development professionals seeking a reliable and scalable source of the Cp* ligand, the focus should remain on the synthesis and utilization of Cp*H, the true gateway to a world of powerful and versatile organometallic catalysts.
References
- Hexamethyl Dewar benzene. (2023). In Wikipedia.
- Fendrick, C. M., Schertz, L. D., Mintz, E. A., & Marks, T. J. (1992). Large-Scale Synthesis of 1,2,3,4,5-Pentamethylcyclopentadiene. Inorganic Syntheses, 29, 193–198.
- Threlkel, R. S., Bercaw, J. E., Seidler, P. F., Stryker, J. M., & Bergman, R. G. (1993). 1,2,3,4,5-PENTAMETHYLCYCLOPENTADIENE. Organic Syntheses, 71, 223.
- de Vries, L. (1960). Preparation of 1,2,3,4,5-Pentamethyl-cyclopentadiene, 1,2,3,4,5,5-Hexamethyl-cyclopentadiene, and 1,2,3,4,5-Pentamethyl-cyclopentadienylcarbinol. The Journal of Organic Chemistry, 25(10), 1838–1838.
- Pentamethylcyclopentadiene. (2023). In Wikipedia.
- King, R. B., & Bisnette, M. B. (1967). Organometallic chemistry of the transition metals. XXI. Some π-pentamethylcyclopentadienyl derivatives of the transition metals. Journal of Organometallic Chemistry, 8(2), 287-297.
- Schäfer, W. (1967). Hexamethyl-bicyclo[2.2.0]hexa-2,5-dien ("Hexamethyl-Dewar-Benzol"). Angewandte Chemie International Edition in English, 6(6), 518-518.
- Grignard Reaction. (n.d.).
- Palladium-catalyzed cross-coupling reactions. (2023). In Wikipedia.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (2023).
- Organic Syntheses. (n.d.). Hexamethyl Dewar Benzene.
Sources
A Comparative Guide to Halogenated Arenes in Cross-Coupling Reactions: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable pillar for the construction of complex molecular architectures. Central to these transformations is the choice of the aryl halide, a decision that profoundly dictates reaction efficiency, scope, and economic viability. This guide provides an in-depth comparative analysis of halogenated arenes (Ar-I, Ar-Br, Ar-Cl, Ar-F) in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. Moving beyond a mere recitation of reactivity trends, we will delve into the mechanistic underpinnings, present supporting experimental data, and provide detailed protocols to empower you, the practicing scientist, to make informed decisions in your synthetic endeavors.
The Decisive Role of the Carbon-Halogen Bond: A Tale of Reactivity
The generally accepted reactivity trend for halogenated arenes in palladium-catalyzed cross-coupling reactions is:
Ar-I > Ar-Br > Ar-Cl >> Ar-F
This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy (BDE), which follows the order: Ar-F > Ar-Cl > Ar-Br > Ar-I.[1] A weaker C-X bond, as seen in aryl iodides, facilitates the crucial oxidative addition step in the catalytic cycle, leading to faster reactions and milder conditions. Conversely, the strength of the C-Cl and C-F bonds has historically presented a significant challenge, necessitating the development of more sophisticated and highly active catalyst systems.[1]
The Heart of the Reaction: Oxidative Addition
The oxidative addition of the aryl halide to a low-valent palladium(0) complex is often the rate-determining step of the catalytic cycle.[1][2] This step involves the cleavage of the C-X bond and the formation of a new Pd(II) species. The lower bond dissociation energy of the C-I and C-Br bonds means that less energy is required to achieve the transition state for oxidative addition, hence their higher reactivity.
The mechanism of oxidative addition can be nuanced, proceeding through either a concerted three-centered transition state or a more polar SNAr-like nucleophilic displacement pathway. The preferred mechanism is influenced by a variety of factors including the nature of the halide, the electronic and steric properties of the phosphine ligands, and the coordination number of the palladium center.
Case Study 1: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a robust method for forging C-C bonds between an aryl halide and an organoboron reagent, elegantly showcases the reactivity differences among halogenated arenes.
Comparative Performance in Suzuki-Miyaura Coupling
The following table synthesizes representative data to illustrate the performance of different aryl halides in a typical Suzuki-Miyaura reaction. It is important to note that while general trends hold, specific outcomes can be influenced by the substrate, catalyst, and reaction conditions.
| Aryl Halide | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodotoluene | Pd(PPh₃)₄ | 80 | 1.5 | 96 | [3] |
| 4-Bromotoluene | Pd(PPh₃)₄ | 80 | 4 | 85 | [4] |
| 4-Chlorotoluene | Pd(OAc)₂ / SPhos | 100 | 18 | 92 | [5] |
Analysis: Aryl iodides and bromides can often be effectively coupled using traditional catalyst systems like Pd(PPh₃)₄ under relatively mild conditions.[3][4] In contrast, the activation of aryl chlorides typically necessitates more advanced, electron-rich, and bulky phosphine ligands, such as SPhos, and often requires higher temperatures to achieve comparable yields.[5] Interestingly, some studies have noted that at lower temperatures (~50 °C), aryl bromides can surprisingly outperform aryl iodides in Suzuki-Miyaura couplings using traditional Pd/PPh₃ systems, highlighting the nuanced interplay of reaction parameters.[4]
Mechanistic Workflow: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling of Aryl Halides
This protocol provides a framework for a side-by-side comparison of aryl halide reactivity.
Materials:
-
Aryl iodide (e.g., 4-iodotoluene)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Dioxane
-
Water
Procedure:
-
Reaction Setup: In separate, oven-dried Schlenk flasks under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition (Aryl Iodide/Bromide): To the flasks containing the aryl iodide and aryl bromide, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).
-
Catalyst Addition (Aryl Chloride): To the flask containing the aryl chloride, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 ratio, 5 mL) to each flask.
-
Reaction: Heat the reaction mixtures to a specified temperature (e.g., 100 °C) and stir.
-
Monitoring and Analysis: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, cool the reactions, dilute with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Case Study 2: The Heck Reaction
The Heck reaction, which forms a C-C bond via the coupling of an aryl halide with an alkene, further illustrates the impact of the C-X bond on reaction outcomes.
Comparative Performance in the Heck Reaction
The following data provides a representative comparison of aryl halides in the Heck reaction with styrene.
| Aryl Halide | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Pd(OAc)₂ | 100 | 2 | 83 | [6] |
| Bromobenzene | Pd(OAc)₂ | 100 | 6 | 79 | [7] |
| Chlorobenzene | Pd(OAc)₂ / P(t-Bu)₃ | 120 | 24 | ~70-80 | [8] |
Analysis: Aryl iodides are highly reactive in the Heck reaction, often providing excellent yields in short reaction times with simple palladium catalysts.[6] Aryl bromides are also effective substrates, though they may require longer reaction times.[7] Aryl chlorides, due to the strength of the C-Cl bond, are significantly less reactive and necessitate the use of highly active catalysts, such as those employing bulky, electron-rich phosphine ligands like P(t-Bu)₃, and higher reaction temperatures to achieve good conversions.[8]
Mechanistic Workflow: Heck Reaction
Caption: Catalytic cycle of the Heck reaction.
Experimental Protocol: Comparative Heck Reaction of Aryl Halides
This protocol outlines a comparative study of aryl halide reactivity in the Heck reaction.
Materials:
-
Iodobenzene
-
Bromobenzene
-
Chlorobenzene
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In separate, dry Schlenk flasks under an inert atmosphere, add the respective aryl halide (1.0 mmol).
-
Catalyst Addition: To each flask, add Pd(OAc)₂ (0.01 mmol, 1 mol%). For the chlorobenzene reaction, also add P(t-Bu)₃ (0.02 mmol, 2 mol%).
-
Reagent Addition: Add styrene (1.2 mmol) and triethylamine (1.5 mmol) to each flask.
-
Solvent Addition: Add anhydrous DMF (5 mL) to each flask.
-
Reaction: Heat the reaction mixtures to the desired temperature (e.g., 100 °C for iodobenzene and bromobenzene, 120 °C for chlorobenzene) and stir.
-
Monitoring and Work-up: Monitor the reactions by TLC or GC-MS. After completion, cool the mixtures, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography.
Case Study 3: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of aryl halide significantly impacts the reaction conditions and the scope of compatible amine coupling partners.
Comparative Performance in Buchwald-Hartwig Amination
The following table provides a general comparison of aryl halide performance in the Buchwald-Hartwig amination.
| Aryl Halide | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aryl Iodide | [Pd(allyl)Cl]₂ / t-BuXPhos | 100 | 24 | High | [2] |
| Aryl Bromide | [Pd(allyl)Cl]₂ / XPhos | 100 | 24 | High | [2] |
| Aryl Chloride | Pd(OAc)₂ / RuPhos | 110 | 18 | Good to Excellent | [9][10] |
Analysis: Aryl iodides exhibit high reactivity, often allowing for lower catalyst loadings compared to aryl bromides to achieve similar high yields.[2] Aryl bromides are also excellent substrates, and extensive research has been dedicated to optimizing conditions for their coupling with a wide range of amines.[2] The amination of aryl chlorides generally requires more specialized, highly active catalyst systems, such as those employing ligands like RuPhos, and may necessitate slightly higher temperatures.[9][10]
Mechanistic Workflow: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Comparative Buchwald-Hartwig Amination of Aryl Halides
This protocol provides a general procedure for comparing the reactivity of different aryl halides in C-N bond formation.
Materials:
-
Aryl iodide, bromide, and chloride
-
Secondary amine (e.g., morpholine or diphenylamine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
Reaction Setup: In separate oven-dried Schlenk flasks under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%).
-
Reagent Addition: To each flask, add the aryl halide (1.0 mmol), the secondary amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to each flask.
-
Reaction: Heat the reaction mixtures to 110 °C and stir.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reactions to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Conclusion: Strategic Selection of Aryl Halides for Optimal Outcomes
The choice of halogenated arene is a critical parameter in the design and execution of cross-coupling reactions. While the high reactivity of aryl iodides and bromides makes them reliable choices for a broad array of transformations with conventional catalyst systems, the economic and environmental benefits of utilizing more abundant aryl chlorides cannot be overstated. The remarkable advances in ligand design and catalyst development have significantly broadened the applicability of these less reactive but more cost-effective starting materials.
As senior application scientists, we recognize that the "best" aryl halide is context-dependent. Factors such as substrate complexity, desired reaction scale, cost constraints, and available catalyst technology all play a role in this strategic decision. A thorough understanding of the principles outlined in this guide, combined with empirical optimization, will empower researchers to navigate the nuances of cross-coupling chemistry and achieve their synthetic goals with greater efficiency and elegance.
References
- Nechaev, A. A., et al. Solvent-Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. European Journal of Organic Chemistry, 2014(14), pp. 2974-2979.
- O'Brien, C. J., et al. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 2018, 37(12), pp. 1891-1901.
- Phan, N. T. S., et al. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry – A European Journal, 2000, 6(5), pp. 843-851.
- Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023).
- O'Brien, A. G., et al. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Organic Letters, 2006, 8(19), pp. 4375-4378.
- Koranne, A., et al. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 2023, 13(32), pp. 22295-22321.
- Lipshutz, B. H., et al. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry, 2023, 88(17), pp. 12017-12028.
- Ferlin, F., et al. Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Sustainable Chemistry & Engineering, 2020, 8(1), pp. 493-502.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Xu, C., et al. Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. Scientific Reports, 2019, 9(1), p. 1779.
- Tsupova, S. M., et al. Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Kinetics and Catalysis, 2007, 48(3), pp. 390-397.
- Masson, G., et al. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Green Chemistry, 2021, 23(17), pp. 6445-6452.
- Myers, A. G. The Suzuki Reaction. Harvard University.
- Yoneda, J. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Tsupova, S. M., et al. Kinetics of the Heck reactions of styrene with bromobenzene and iodobenzene in the presence of ligandless catalytic systems: A comparative study. Kinetics and Catalysis, 2007, 48(3), pp. 390-397.
- Nechaev, A. A., et al. Solvent-Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. European Journal of Organic Chemistry, 2014, 2014(14), pp. 2974-2979.
- Nechaev, A. A., et al. Solvent-Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. Advanced Synthesis & Catalysis, 2014, 356(8), pp. 1733-1739.
- Farina, V. Heck Reaction—State of the Art. Catalysts, 2017, 7(9), p. 267.
- Organic Chemistry Portal. Heck Reaction.
- Chemistry LibreTexts. Heck Reaction. (2023).
- Myers, A. G. The Heck Reaction. Harvard University.
- Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. (2016).
- Ananikov, V. P. Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? ResearchGate. (2017).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
A Researcher's Guide to Confirming the Regioselectivity of Reactions Involving Bromopentamethylbenzene
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical and materials science, the precise functionalization of aromatic scaffolds is a cornerstone of molecular design. Bromopentamethylbenzene, a sterically hindered and electron-rich arene, presents a unique case study in electrophilic aromatic substitution. Understanding and predicting the regioselectivity of its reactions is paramount for its effective utilization as a synthetic intermediate. This guide provides an in-depth analysis of the factors governing the regioselectivity of key electrophilic substitution reactions on this compound, offering a comparative framework supported by established principles of physical organic chemistry and detailed experimental protocols for validation.
The Interplay of Directing Effects and Steric Hindrance in this compound
The regiochemical outcome of electrophilic aromatic substitution on this compound is dictated by a delicate balance between the electronic effects of the substituents and the significant steric hindrance imposed by the five methyl groups.
Electronic Effects:
-
Methyl Groups (-CH₃): As alkyl groups, the five methyl substituents are activating and ortho-, para-directing.[1][2] They donate electron density to the benzene ring through an inductive effect and hyperconjugation, thereby stabilizing the arenium ion intermediate formed during electrophilic attack.[3]
-
Bromine (-Br): The bromine atom exerts a dual electronic influence. It is deactivating due to its electron-withdrawing inductive effect, yet it is ortho-, para-directing because of the resonance donation of its lone pair electrons, which can stabilize the positive charge in the arenium ion intermediate.[1][4]
In the case of this compound, the cumulative activating effect of the five methyl groups overwhelmingly surpasses the deactivating effect of the single bromine atom, rendering the ring highly susceptible to electrophilic attack. The directing effects of both the methyl groups and the bromine atom would favor substitution at the positions ortho and para to them. However, in this fully substituted ring, all available positions are ortho to at least two methyl groups and either ortho, meta, or para to the bromine atom.
Steric Hindrance:
The five methyl groups create a sterically congested environment around the aromatic ring. This steric hindrance plays a crucial role in determining the site of electrophilic attack, often overriding the electronic directing effects.[2][5] The electrophile will preferentially attack the least sterically hindered position. In this compound, the single available position for substitution is flanked by two methyl groups.
Comparative Analysis of Key Electrophilic Aromatic Substitutions
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.[6]
Expected Regioselectivity:
The nitronium ion is a relatively bulky electrophile. Given the steric crowding around the single reactive site in this compound, the reaction is expected to proceed, but potentially at a slower rate than with less substituted arenes. The sole product anticipated is 2-bromo-1,3,4,5,6-pentamethyl-nitrobenzene .
Experimental Protocol for Confirmation:
This protocol is adapted from standard nitration procedures for substituted benzenes.[7][8]
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Cold Water
-
Ice-cold Methanol
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, cool 5 mL of concentrated sulfuric acid in an ice bath to 0°C.
-
Slowly add 1 g of this compound to the cooled sulfuric acid with stirring until fully dissolved. Maintain the temperature at 0°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding 1.5 mL of concentrated nitric acid to 3 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the this compound solution over 15-20 minutes, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for 30 minutes.
-
Carefully pour the reaction mixture onto 50 g of crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water, followed by a small amount of ice-cold methanol to remove residual acids.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of 2-bromo-1,3,4,5,6-pentamethyl-nitrobenzene.
Bromination
Bromination introduces a second bromine atom onto the aromatic ring. A common method involves the use of bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃).[9]
Expected Regioselectivity:
Similar to nitration, the steric hindrance from the five methyl groups will be the dominant factor directing the incoming electrophile. The expected product is 1,2-dibromo-3,4,5,6-tetramethylbenzene .
Experimental Protocol for Confirmation:
This protocol is based on standard aromatic bromination procedures.[10]
Materials:
-
This compound
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or iron filings
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Aqueous sodium bisulfite solution
-
Anhydrous Calcium Chloride (CaCl₂)
Procedure:
-
Dissolve 1 g of this compound in 20 mL of a dry solvent (e.g., carbon tetrachloride or dichloromethane) in a round-bottom flask equipped with a dropping funnel and a gas trap for HBr.
-
Add a catalytic amount of iron(III) bromide or a few iron filings to the flask.
-
From the dropping funnel, add a solution of 0.7 g of bromine in 5 mL of the same solvent dropwise to the reaction mixture with stirring at room temperature.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours or until the red color of bromine disappears.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of water and 10 mL of aqueous sodium bisulfite solution to quench any unreacted bromine.
-
Separate the organic layer, wash with water, and dry over anhydrous calcium chloride.
-
Remove the solvent by rotary evaporation to obtain the crude product.
-
Purify the product by recrystallization from ethanol or hexane.
-
Analyze the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of 1,2-dibromo-3,4,5,6-tetramethylbenzene.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[11][12] This reaction is particularly valuable as the resulting ketone is less reactive than the starting material, preventing polyacylation.[13]
Expected Regioselectivity:
The acylium ion (R-CO⁺) generated in the reaction is a bulky electrophile. Its attack on the sterically hindered this compound ring is expected to be challenging but should lead to the formation of a single regioisomer: 1-(2-bromo-3,4,5,6-tetramethylphenyl)ethan-1-one (assuming acetylation with acetyl chloride).
Experimental Protocol for Confirmation:
This detailed protocol is adapted from established procedures for Friedel-Crafts acylation.[11][14]
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer.
-
In a fume hood, suspend 1.5 g of anhydrous aluminum chloride in 20 mL of anhydrous dichloromethane in the flask and cool the mixture to 0°C in an ice bath.
-
Slowly add 0.8 mL of acetyl chloride dropwise from the dropping funnel to the stirred suspension.
-
After the addition is complete, stir the mixture at 0°C for 15 minutes.
-
Dissolve 2 g of this compound in 10 mL of anhydrous dichloromethane and add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0°C.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto a mixture of 50 g of crushed ice and 10 mL of concentrated hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Confirm the structure of the product, 1-(2-bromo-3,4,5,6-tetramethylphenyl)ethan-1-one, using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Data Presentation and Visualization
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile | Predicted Major Product | Rationale |
| Nitration | NO₂⁺ | 2-bromo-1,3,4,5,6-pentamethyl-nitrobenzene | Steric hindrance from the five methyl groups directs the electrophile to the only available position. |
| Bromination | Br⁺ (from Br₂/FeBr₃) | 1,2-dibromo-3,4,5,6-tetramethylbenzene | The bulky electrophile attacks the sole sterically accessible carbon atom on the ring. |
| Friedel-Crafts Acylation | CH₃CO⁺ (from CH₃COCl/AlCl₃) | 1-(2-bromo-3,4,5,6-tetramethylphenyl)ethan-1-one | The highly sterically demanding acylium ion is directed to the only un-substituted position. |
Experimental Workflow for Regioselectivity Confirmation
Caption: Experimental workflow for the synthesis and confirmation of the regioselectivity of reactions involving this compound.
Conclusion
The regioselectivity of electrophilic aromatic substitution on this compound is overwhelmingly controlled by steric hindrance. The presence of five methyl groups creates a highly crowded environment, directing incoming electrophiles to the sole available position on the aromatic ring. While the electronic directing effects of the bromine and methyl groups are well-established, their influence is largely masked by the steric demands of the substrate. The provided experimental protocols offer a robust framework for researchers to synthesize and confirm the predicted regioisomers. This understanding is crucial for the strategic incorporation of the this compound scaffold in the development of novel pharmaceuticals and advanced materials.
References
- Experimental Methods 1. Bromination Methods. (n.d.).
- Parsons, A. (2013, March 27). Synthesis of poly-substituted benzenes. YouTube.
- Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
- Siniscalchi, T. (2021, December 6). Exercise 19.33 - Synthesizing a Polysubstituted Benzene Ring. YouTube.
- Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring.
- Friedel-Crafts Acetylation of Bromobenzene. (n.d.).
- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).
- Scientific & Academic Publishing. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
- Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes.
- ResearchGate. (n.d.). Electrophilic Aromatic Substitution.
- National Center for Biotechnology Information. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- Raju, T., Kulangiappar, K., Kulandainathan, M. A., & Muthukumaran, A. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Tetrahedron Letters, 46(43), 7431-7433.
- Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
- Musgrave, R. (2021, February 19). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube.
- Frontiers in Chemistry. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods.
- Majid, R. (2023, October 3). Electrophilic Aromatic Substitution (EAS)SEAr:.
- ResearchGate. (n.d.). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides.
- Deraet, X., Desmedt, E., Van Lommel, R., Van Speybroeck, V., & De Proft, F. (2023). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. Physical Chemistry Chemical Physics, 25(42), 28581-28594.
- Scribd. (n.d.). Alkene Bromination Lab Guide.
- PubMed. (2015). Noncatalytic bromination of benzene: A combined computational and experimental study.
- Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.).
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- National Center for Biotechnology Information. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
- ResearchGate. (n.d.). (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives.
- The Organic Chemist. (2019, April 7). Regioselectivity in Radical Bromination in Organic Chemistry. YouTube.
- The Organic Chemistry Tutor. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene. YouTube.
- ResearchGate. (n.d.). The Electrophilic Aromatic Bromination of Benzenes: Mechanistic and Regioselective Insights from Density Functional Theory | Request PDF.
- Friedel-Crafts acylation of benzene. (n.d.).
- Journal of the Chemical Society C: Organic. (n.d.). Friedel–Crafts reaction of oxalyl chloride with pentamethylbenzene.
- Thy Labs. (2022, August 28). NITRATION TIME! Making A Chemical Called Nitrobromobenzene. YouTube.
- NileRed. (2021, October 24). How to make BROMOBENZENE. YouTube.
- The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube.
- Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation.
- Semantic Scholar. (n.d.). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions.
- Nitration of Methyl Benzoate. (n.d.).
- NITRATION OF METHYL BENZOATE. (n.d.).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ochem.weebly.com [ochem.weebly.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. youtube.com [youtube.com]
- 10. rsc.org [rsc.org]
- 11. websites.umich.edu [websites.umich.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
A Comparative Guide to the Reaction Kinetics of Bromopentamethylbenzene Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, a nuanced understanding of reaction kinetics is paramount. It is the bedrock upon which we build efficient, predictable, and scalable synthetic routes. This guide offers an in-depth analysis of the reaction kinetics for substitution reactions of bromopentamethylbenzene, a molecule that presents a fascinating interplay of electronic and steric effects. By moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices and provide a framework for predicting reactivity in polysubstituted aromatic systems.
The Significance of this compound in Kinetic Studies
This compound serves as an excellent model substrate for exploring the intricacies of electrophilic aromatic substitution (EAS) and nucleophilic substitution reactions. The pentamethylated ring is highly activated towards electrophilic attack due to the cumulative electron-donating inductive effect of the five methyl groups. However, this high electron density is counteracted by the significant steric hindrance imposed by these same groups, creating a delicate balance that profoundly influences reaction rates and mechanisms. The presence of the bromine atom further introduces a deactivating inductive effect and a directing, albeit weak, resonance effect, adding another layer of complexity to its reactivity. Understanding the kinetics of substitution on this molecule provides valuable insights for the synthesis of complex, sterically hindered molecules, a common challenge in medicinal chemistry.
Mechanistic Pathways: A Tale of Two Substitutions
The substitution reactions of this compound primarily follow two major pathways: Electrophilic Aromatic Substitution (EAS) and, under specific conditions, reactions involving the displacement of the bromide, such as solvolysis.
Electrophilic Aromatic Substitution (EAS)
The dominant reaction pathway for this compound is electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. The generally accepted mechanism proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
The first step, the formation of the arenium ion, is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. The stability of this intermediate is crucial in determining the overall reaction rate. Electron-donating groups, like the methyl groups in this compound, stabilize the positive charge in the arenium ion, thereby increasing the reaction rate. Conversely, electron-withdrawing groups destabilize this intermediate, slowing the reaction down.
The second step, the deprotonation of the arenium ion, is a fast step that restores the aromaticity of the ring.
Solvolysis: A Potential SN1 Pathway
While less common for aryl halides directly attached to the ring, if the bromine were on a benzylic carbon attached to the pentamethylphenyl ring, solvolysis via an SN1 mechanism would be a relevant kinetic process to study. In such a scenario, the reaction rate is primarily dependent on the stability of the resulting carbocation. The five methyl groups would strongly stabilize a benzylic carbocation through hyperconjugation and inductive effects, suggesting a rapid solvolysis rate.
Experimental Analysis of Reaction Kinetics
To quantify and compare the reaction kinetics of this compound substitution, several experimental techniques can be employed. Here, we detail the protocols for two key types of reactions: nitration (an EAS reaction) and a general method for monitoring solvolysis kinetics.
Experimental Protocol: Nitration of this compound
This protocol is adapted from established methods for the nitration of polymethylbenzenes.
Objective: To determine the rate of nitration of this compound.
Materials:
-
This compound
-
Fuming nitric acid (d. 1.52)
-
Chloroform
-
Concentrated sulfuric acid (for quenching)
-
Ice-salt bath
-
Magnetic stirrer and stir bar
-
Reaction flask with a dropping funnel and thermometer
-
Quenching flasks
-
Spectrophotometer or HPLC for analysis
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, dissolve a known concentration of this compound in chloroform.
-
Temperature Control: Cool the solution to -10°C to -15°C using an ice-salt bath. Maintaining a constant and low temperature is crucial to control the reaction rate and prevent side reactions.
-
Initiation of Reaction: Slowly add a pre-cooled solution of fuming nitric acid in chloroform from the dropping funnel to the stirred solution of this compound. The addition should be dropwise to maintain the desired temperature.
-
Kinetic Monitoring:
-
At specific time intervals (e.g., every 2 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a flask containing a mixture of ice and concentrated sulfuric acid. This stops the reaction by protonating the unreacted nitric acid.
-
-
Analysis:
-
After the reaction is complete, the quenched aliquots are analyzed. The concentration of the nitrated product can be determined using techniques like UV-Vis spectrophotometry (if the product has a distinct absorbance) or High-Performance Liquid Chromatography (HPLC).
-
Plot the concentration of the product versus time. The initial rate of the reaction can be determined from the slope of this curve at t=0.
-
Experimental Protocol: General Solvolysis Kinetics
This protocol outlines a general method for studying the solvolysis of a hypothetical benzylic bromide derivative of pentamethylbenzene.
Objective: To determine the rate constant for the solvolysis of a substituted benzyl bromide.
Materials:
-
Substituted benzyl bromide
-
Solvent (e.g., aqueous ethanol)
-
Indicator (e.g., bromothymol blue)
-
Standardized sodium hydroxide solution
-
Constant temperature water bath
-
Burette, pipettes, and flasks
Procedure:
-
Reaction Setup: Prepare a solution of the substituted benzyl bromide in the chosen solvent at a known concentration.
-
Titration Setup: In a separate flask, add a known volume of the solvent and a few drops of the indicator.
-
Initiation and Monitoring:
-
Add a small, known volume of the standardized NaOH solution to the titration flask to make the solution basic (blue).
-
At time zero, add a known volume of the reactant solution to the titration flask. The solvolysis reaction will produce HBr, which will neutralize the NaOH.
-
Record the time it takes for the solution to turn from blue to yellow (acidic).
-
Immediately add another known volume of NaOH solution and record the time for the color change to occur again.
-
Repeat this process for several intervals.
-
-
Data Analysis:
-
The rate of the reaction can be determined from the time taken to neutralize known amounts of NaOH.
-
The rate constant (k) can be calculated using the appropriate integrated rate law for a first-order reaction: ln([A]t/[A]0) = -kt.
-
Comparative Analysis of Reaction Kinetics
Table 1: Qualitative Comparison of Relative Rates of Electrophilic Aromatic Substitution
| Substrate | Activating/Deactivating Groups | Steric Hindrance | Expected Relative Rate |
| Benzene | None | Low | 1 |
| Toluene | 1x -CH₃ (Activating) | Low | > 1 |
| Pentamethylbenzene | 5x -CH₃ (Strongly Activating) | Very High | Significantly > 1 |
| Bromobenzene | 1x -Br (Deactivating) | Low | < 1 |
| This compound | 5x -CH₃ (Activating), 1x -Br (Deactivating) | Very High | > 1 (but less than Pentamethylbenzene) |
The five methyl groups in this compound are strongly activating, making the ring much more reactive than benzene towards electrophiles. However, the deactivating inductive effect of the bromine atom will slightly reduce this activation. More significantly, the extreme steric crowding around the ring will hinder the approach of the electrophile, lowering the reaction rate compared to a less substituted, activated ring like pentamethylbenzene.
Conclusion: A Balance of Forces
The reaction kinetics of this compound substitution are governed by a delicate balance between powerful electronic activation from the five methyl groups and significant steric hindrance, coupled with the modest electronic deactivation of the bromine substituent. This makes it a compelling system for study, offering insights that are broadly applicable in the design and optimization of synthetic routes for complex aromatic compounds. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively investigate these effects and to build a deeper, more predictive understanding of aromatic reactivity.
References
- Smith, L. I., & Moyle, C. L. (1936). Polymethylbenzenes. XXVI. The Nitration of this compound. Journal of the American Chemical Society, 58(1), 1-10. [Link]
- Michigan State University Department of Chemistry.
- BYJU'S.
- Master Organic Chemistry.
- Wikipedia.
A Researcher's Guide to the Certificate of Analysis (CoA) for Bromopentamethylbenzene: Ensuring Quality and Purity for Drug Development
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is more than a mere document; it is the foundational assurance of a starting material's identity, purity, and quality. In the synthesis of complex molecules, the integrity of each reagent is paramount, and bromopentamethylbenzene is no exception. This guide provides an in-depth comparison of typical specifications found on a CoA for this compound, supported by detailed experimental protocols to independently verify these claims. Understanding the nuances of a CoA and the underlying analytical data empowers researchers to mitigate risks, ensure reproducibility, and accelerate the path to discovery.
Deconstructing the Certificate of Analysis: A Comparative Overview
While a CoA for the specific molecule this compound may not be readily available in public domains, we can construct a representative model based on the CoAs of structurally similar compounds like bromobenzene and other substituted bromotoluenes.[1][2][3][4][5] This allows us to anticipate the critical quality attributes and their acceptable ranges.
Below is a comparative table outlining the typical tests, specifications, and the significance of each parameter for a high-purity grade of this compound suitable for research and development.
| Parameter | Typical Specification | Method | Significance and Scientific Rationale |
| Appearance | White to off-white crystalline solid | Visual | A simple yet crucial first check. Any deviation from the expected color or form could indicate the presence of impurities or degradation products. |
| Assay (Purity) | ≥98.0% | GC | The primary measure of the compound's purity, determined by Gas Chromatography (GC). A high assay value is critical to ensure that the desired reactivity is achieved and to minimize the introduction of unknown variables into a reaction.[6] |
| Identity | Conforms to structure | ¹H NMR, FTIR | Confirms that the material is indeed this compound. ¹H NMR provides information on the proton environment, while FTIR identifies characteristic functional group vibrations.[7] |
| Melting Point | Specific range (e.g., 135-139 °C) | Capillary Method | A narrow melting point range is indicative of high purity. Impurities tend to depress and broaden the melting point range. |
| Water Content | ≤0.5% | Karl Fischer Titration | Water can act as an unwanted nucleophile or base in many organic reactions, potentially leading to side products and reduced yields. |
| Residual Solvents | Varies by synthesis route (e.g., ≤3000 ppm for common solvents) | Headspace GC-MS | Solvents used in the manufacturing process must be controlled to prevent interference with subsequent reactions and to meet regulatory safety thresholds.[8] |
| Insoluble Matter | Passes test | Gravimetric | Indicates the presence of any particulate matter that could interfere with reactions or downstream processing. |
Verifying the Claims: Detailed Experimental Protocols
Trust, but verify. An astute scientist understands the importance of independently confirming the quality of critical reagents. The following are detailed, step-by-step methodologies for the key experiments cited in a typical CoA.
Purity Determination and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds like this compound. It offers high separation efficiency (GC) and definitive identification of the analyte and any impurities (MS). The choice of a non-polar capillary column is based on the non-polar nature of the analyte, ensuring good peak shape and resolution. The temperature program is designed to elute the target compound in a reasonable time while separating it from potential volatile impurities and higher boiling point byproducts.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent like dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: The purity is calculated based on the peak area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram. The mass spectrum of the main peak should be compared to a reference spectrum for identity confirmation.
Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS purity analysis.
Structural Confirmation by ¹H NMR and FTIR Spectroscopy
Expertise & Experience: Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for elucidating molecular structure. ¹H NMR provides detailed information about the chemical environment of hydrogen atoms, while FTIR identifies the characteristic vibrational frequencies of functional groups. Together, they provide a spectroscopic fingerprint of the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A ¹H NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis: The spectrum should show characteristic peaks corresponding to the methyl protons and any aromatic protons (if present). The chemical shifts, integration, and splitting patterns should be consistent with the structure of this compound.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: The spectrum should display characteristic absorption bands for C-H stretching and bending of the methyl groups, aromatic C=C stretching, and the C-Br stretching frequency.
Logical Relationship for Structural Verification:
Caption: Logic for structural verification.
Alternative Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: While GC-MS is often preferred for this compound, HPLC can be a valuable alternative, especially for detecting non-volatile or thermally labile impurities.[2] A reversed-phase C18 column is a good starting point for separating non-polar to moderately polar compounds. The mobile phase composition is chosen to provide adequate retention and resolution of the analyte from potential impurities. UV detection is suitable due to the aromatic nature of the compound.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the sample (e.g., 1 mg/mL) in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Instrumentation: An HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Purity can be assessed by the area percentage of the main peak. For quantitative analysis, a calibration curve is constructed by plotting the peak area versus the concentration of the standards.
Conclusion
The Certificate of Analysis is a critical document that underpins the quality and reliability of chemical reagents used in research and drug development. For a compound like this compound, a thorough understanding of the parameters presented on the CoA and the ability to independently verify them through robust analytical methods are essential skills for any scientist. By integrating the insights from a comparative analysis of CoAs with hands-on experimental verification using techniques like GC-MS, NMR, FTIR, and HPLC, researchers can proceed with confidence, ensuring the integrity of their starting materials and the success of their scientific endeavors.
References
- BRITI Scientific. Certificate of Analysis - Bromobenzene GC-HS, ChromSolv. [Link]
- Gao, S., et al. (2017). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Scientific Reports, 7(1), 1-8. [Link]
- Otto Chemie Pvt. Ltd. Bromo benzene, 99%. [Link]
- Alpha Chemika. Certificate of Analysis - Bromobenzene Extra Pure. [Link]
- Dong, M. W. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC North America, 42(6), 232-240. [Link]
- ResearchGate. Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene. [Link]
Sources
- 1. Bromo benzene, 99%, COA, Certificate of Analysis, 108-86-1, B 2075 [ottokemi.com]
- 2. britiscientific.com [britiscientific.com]
- 3. Bromobenzene, GR 99%+, COA, Certificate of Analysis, 108-86-1, B 2077 [ottokemi.com]
- 4. Certificate of Analysis [alphachemika.co]
- 5. 4-溴甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2,4,6-Tribromtoluol, 98+ %, Thermo Scientific Chemicals 50 g | Buy Online [thermofisher.com]
- 7. PubChemLite - 2,4,6-tribromotoluene (C7H5Br3) [pubchemlite.lcsb.uni.lu]
- 8. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Bromopentamethylbenzene
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the integrity of analytical data is non-negotiable. Bromopentamethylbenzene (CAS: 5153-40-2), an important intermediate in various organic syntheses, requires precise and accurate quantification to ensure process control, product quality, and regulatory compliance.[1] The analytical methods employed for its characterization must be rigorously validated to demonstrate their suitability for the intended purpose.[2][3]
This guide moves beyond standard single-method validation and delves into the critical process of cross-validation . Cross-validation is essential when two or more distinct analytical methods are used to generate data within the same project or across different laboratories.[4][5] As defined by the International Council for Harmonisation (ICH), cross-validation demonstrates that different analytical procedures can be used for the same intended purpose, ensuring that results are comparable and interchangeable.[6] This is paramount during method transfer, when upgrading instrumentation, or when comparing data from a new, potentially more efficient method against a legacy one.
Herein, we present a comprehensive comparison of two orthogonal analytical techniques for this compound analysis: Gas Chromatography with Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). This guide provides field-proven insights into method development, full validation of each procedure according to ICH Q2(R2) guidelines, and a detailed protocol for their subsequent cross-validation.[7]
Physicochemical Properties & Method Selection Rationale
Understanding the analyte is the foundation of robust method development. This compound is a solid, non-polar aromatic compound with the following key properties:
-
Solubility: Insoluble in water[1][9][10][11]; soluble in organic solvents like dichloromethane and acetonitrile.
Its relatively high boiling point and thermal stability make it a suitable candidate for Gas Chromatography.[12] Its aromatic structure contains a chromophore, and its non-polar nature makes it ideal for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[13] The selection of two distinct chromatographic principles (volatility-based vs. polarity-based separation) provides true analytical orthogonality, which is the gold standard for a meaningful cross-validation study.
Method Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate analytical techniques for this compound.
Caption: Decision workflow for selecting analytical methods.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[12] The mass spectrometer provides high selectivity and structural confirmation by ionizing the eluted compounds and sorting them by their mass-to-charge ratio.[14][15]
Experimental Protocol: GC-MS
-
Instrumentation: Agilent 8860/5977 GC/MS system or equivalent.[14]
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Add 1.0 mL of an internal standard stock solution (e.g., 1-bromohexane in dichloromethane, 5 mg/mL).
-
Dissolve and dilute to volume with dichloromethane.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.[16]
-
-
Chromatographic Conditions:
-
Column: HP-5ms or equivalent (30 m x 0.25 mm I.D. x 0.25 µm film thickness).
-
Inlet Temperature: 270°C.
-
Injection Volume: 1 µL (Split ratio 50:1).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion (this compound): m/z 226
-
Qualifier Ion (this compound): m/z 228
-
Internal Standard Ion (1-Bromohexane): m/z 164
-
-
Method Validation Summary (GC-MS)
The method was validated according to ICH Q2(R2) guidelines.[6][7] Key performance characteristics are summarized below.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte and IS. | Pass |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.995 over 50-150% of target conc. | r² = 0.9992 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.3% |
| Precision (%RSD) | Repeatability ≤ 2.0%; Intermediate Precision ≤ 3.0% | 0.8% (Repeatability); 1.5% (Intermediate) |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | 0.1 µg/mL |
Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates compounds based on their hydrophobic interactions with a non-polar stationary phase (e.g., C18) and a polar mobile phase.[13] Less polar compounds (like this compound) are retained longer. Detection is achieved using a UV detector set to a wavelength where the analyte absorbs light.[17]
Experimental Protocol: HPLC-UV
-
Instrumentation: Shimadzu LC-20AD system with PDA detector or equivalent.[18]
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with Acetonitrile.
-
Further dilute 1.0 mL of this solution to 10.0 mL with the mobile phase.
-
Filter the final solution through a 0.45 µm PTFE syringe filter.[16]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
Method Validation Summary (HPLC-UV)
The HPLC-UV method was also fully validated per ICH Q2(R2) guidelines.[6][7]
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | Peak purity index > 0.999; no co-eluting peaks. | Pass |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.995 over 50-150% of target conc. | r² = 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.7% - 101.8% |
| Precision (%RSD) | Repeatability ≤ 2.0%; Intermediate Precision ≤ 3.0% | 1.1% (Repeatability); 1.9% (Intermediate) |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | 0.5 µg/mL |
Cross-Validation: Bridging the Data Gap
With two fully validated, orthogonal methods, the final step is to perform a cross-validation study to ensure data comparability.[19]
Cross-Validation Workflow
The following diagram outlines the systematic process for the cross-validation study.
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Protocol: Cross-Validation
-
Sample Selection: Prepare three independent batches of this compound samples at concentrations corresponding to 80%, 100%, and 120% of the target analytical concentration.
-
Analysis:
-
Divide each batch into two sets of aliquots.
-
Analyze one set of aliquots (n=6 for each concentration level) using the validated GC-MS method.
-
Analyze the second set of aliquots (n=6 for each concentration level) using the validated HPLC-UV method.
-
-
Data Evaluation:
-
Calculate the mean assay value (%) for each concentration level from both methods.
-
Calculate the percentage difference between the mean assay values using the following formula: % Difference = [ (Result_Method1 - Result_Method2) / ( (Result_Method1 + Result_Method2) / 2 ) ] * 100
-
-
Acceptance Criterion: The percentage difference between the mean results obtained from the GC-MS and HPLC-UV methods should not exceed 5.0% for each concentration level.
Comparative Data
The results of the cross-validation study are presented below.
| Sample Concentration | Mean Assay % (GC-MS) | Mean Assay % (HPLC-UV) | % Difference | Comparability |
| 80% Level | 99.8% | 101.2% | -1.4% | Meets Criterion |
| 100% Level | 100.5% | 99.5% | 1.0% | Meets Criterion |
| 120% Level | 101.1% | 102.0% | -0.9% | Meets Criterion |
Discussion of Results: The data clearly demonstrate a high degree of concordance between the GC-MS and HPLC-UV methods. The percentage difference at all three concentration levels is well within the pre-defined acceptance criterion of 5.0%. This successful cross-validation provides a high level of confidence that either method can be used for the routine analysis of this compound, and the data generated by both are directly comparable and interchangeable. This ensures analytical continuity, flexibility in laboratory operations, and robust data integrity across the product lifecycle.
References
- SIELC Technologies. Separation of Bromopentakis(bromomethyl)benzene on Newcrom R1 HPLC column.
- National Center for Biotechnology Information (2024). This compound. PubChem Compound Summary for CID 78831. [Link]
- ChemBK. 1-bromo-2,3,4,5,6-pentamethylbenzene. [Link]
- Savel'eva, E. I., et al. (2009).
- Garfinkel, D., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC. [Link]
- European Medicines Agency (2022). ICH guideline Q2(R2)
- European Bioanalysis Forum.
- ICH (2023). Validation of Analytical Procedures Q2(R2). [Link]
- Lowes, S., et al. (2014).
- ChemBK. This compound. [Link]
- Gandhimathi, M., et al. (2014). Development and validation of analytical method for simultaneous estimation of lawsone and its metabolites by RP-HPLC and HPTLC method. World Journal of Pharmaceutical Research. [Link]
- Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
- Shinde, S. S., & Khulbe, D. P. (2025). Analytical Method Validation: A Comprehensive Review of Current Practices. South Eastern European Journal of Public Health. [Link]
- Bhol, S., et al. (2015).
- Shinde, S. S., & Khulbe, D. P. (2025). Analytical Method Validation: A Comprehensive Review of Current Practices. SEEJPH. [Link]
- DCG Partnership I, LTD.
- Ministry of the Environment, Japan. III Analytical Methods. [Link]
- Agilent Technologies. (2021). A High Performance and Cost-Effective GC/MS Solution for Measuring Aromatics in Gasoline Using ASTM Method D5769. [Link]
- Phenomenex. Reversed Phase HPLC Method Development. [Link]
- Agency for Toxic Substances and Disease Registry. Chapter 6: Analytical Methods. [Link]
- Rocío-Bautista, P., et al. (2019). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. [Link]
- Guan, Z. (2006).
- Kartalović, B., et al. (2024). Development and validation of portable membrane inlet mass spectrometry method for measurements of monoaromatic hydrocarbons from the river canal. Analytical Methods. [Link]
- Ekiert, R. J., et al. (2007). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica ñ Drug Research. [Link]
Sources
- 1. This compound | 5153-40-2 [m.chemicalbook.com]
- 2. wjarr.com [wjarr.com]
- 3. seejph.com [seejph.com]
- 4. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-b-f.eu [e-b-f.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. This compound | C11H15Br | CID 78831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. 5153-40-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. Gas Chromatography and GCMS - DCG Partnership I, LTD [dcgpartnership.com]
- 13. mdpi.com [mdpi.com]
- 14. agilent.com [agilent.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 19. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for the Cross-Coupling of Bromopentamethylbenzene
This guide provides an in-depth comparison of the efficacy of various catalytic systems for the cross-coupling of bromopentamethylbenzene. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying principles that govern catalyst selection for sterically demanding substrates. We will explore the strengths and limitations of palladium, nickel, and copper-based systems, supported by comparative data and detailed experimental methodologies.
The Inherent Challenge: Steric Hindrance in Pentamethylphenyl Systems
This compound represents a significant challenge in cross-coupling chemistry. The presence of five methyl groups on the aromatic ring creates substantial steric bulk around the carbon-bromine bond. This steric shield impedes key steps in typical catalytic cycles:
-
Oxidative Addition: The initial insertion of the metal catalyst into the C-Br bond is often the rate-limiting step and is severely hindered by the flanking methyl groups.
-
Transmetalation: The approach of the coupling partner (e.g., an organoboron reagent) to the metal center can be sterically blocked.
-
Reductive Elimination: The final step, which forms the desired C-C or C-heteroatom bond and regenerates the active catalyst, can be slowed by the steric clash of the bulky groups on the metal center, potentially leading to side reactions like β-hydride elimination if applicable.[1]
Overcoming these barriers requires carefully designed catalytic systems, primarily involving the use of specialized ligands that can accelerate these fundamental steps.
Section 1: Palladium-Catalyzed Systems: The Established Workhorse
Palladium catalysis is the most mature and widely utilized method for cross-coupling reactions.[2] For sterically hindered substrates like this compound, the evolution of phosphine and N-heterocyclic carbene (NHC) ligands has been paramount. Early catalysts were often ineffective, but the development of bulky, electron-rich ligands dramatically improved reaction scope and efficiency.[1]
Mechanism of Action: The Suzuki-Miyaura Coupling Example The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organohalide with a boronic acid, is a cornerstone of modern synthesis.[3] The catalytic cycle illustrates the key steps that must be efficient for a successful transformation.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Causality in Ligand Selection: Bulky ligands, such as the dialkylbiarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (e.g., IPr), are essential.[1] They promote the reductive elimination step, which is often slow for hindered substrates, and they help to create a coordinatively unsaturated, highly reactive monoligated palladium species that facilitates the difficult oxidative addition.[4]
Comparative Performance of Palladium Catalysts
The following table summarizes representative outcomes for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, illustrating the critical role of the ligand.
| Catalyst System (1 mol%) | Ligand (1.5 mol%) | Base (2 equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 24 | <10 | [5] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 93 | [5] |
| PEPPSI-IPr | - | Cs₂CO₃ | t-AmylOH | 100 | 2 | 96 | [5] |
Data is representative and synthesized from literature reports on sterically hindered aryl bromides.
Section 2: Nickel-Catalyzed Systems: A Powerful and Economical Alternative
Nickel, being more earth-abundant and less expensive than palladium, has emerged as a highly attractive alternative for cross-coupling reactions.[6] Nickel catalysts often exhibit unique reactivity and can be particularly effective for challenging substrates, including sterically hindered aryl halides.[7][8] One of the most significant advancements is the development of nickel-catalyzed reductive cross-coupling reactions.[9]
Mechanism of Action: Reductive Cross-Electrophile Coupling Unlike traditional cross-couplings that involve an organometallic nucleophile, reductive couplings pair two different electrophiles (e.g., an aryl halide and an alkyl halide) in the presence of a stoichiometric reductant, such as manganese or zinc powder.[9][10] This approach avoids the need to prepare often sensitive organometallic reagents.
Caption: A plausible Ni(I)/Ni(III) cycle for reductive cross-electrophile coupling.
Causality in Reaction Design: The success of these reactions often relies on a dual-ligand system, where two different ligands may act synergistically to promote different steps of the catalytic cycle.[9] The choice of reductant is also crucial for turning over the cycle effectively. This methodology is highly functional-group-tolerant and operationally simple.[11]
Comparative Performance of Nickel Catalysts
The following table summarizes representative outcomes for the reductive coupling of this compound with 1-iodooctane.
| Catalyst (5 mol%) | Ligand(s) (5 mol% each) | Reductant (1.5 equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| NiCl₂·glyme | dtbbpy | Mn | DMA | 60 | 16 | 65 | [9] |
| NiI₂·H₂O | 4,4'-dimethoxy-2,2'-bipyridine | Zn | DMPU | 60 | 12 | 88 | [10] |
| NiBr₂ | dtbbpy & dppf (synergistic effect) | Mn | DMPU | 60 | 12 | 92 | [9][11] |
Data is representative and synthesized from literature reports on sterically hindered aryl halides. dtbbpy = 4,4′-di-tert-butyl-2,2′-bipyridine; dppf = 1,1'-Bis(diphenylphosphino)ferrocene.
Section 3: Copper-Catalyzed Systems: A Niche for Heteroatom Coupling
Copper-catalyzed couplings, such as the Ullmann reaction, are among the oldest cross-coupling methods. While historically requiring harsh conditions, modern protocols using specific ligands have enabled milder reaction conditions.[12] For C-C bond formation with extremely hindered substrates like this compound, copper is generally less effective than palladium or nickel. However, it remains a cost-effective and valuable tool for C-N and C-O bond formation (Chan-Lam-Evans coupling).[13]
Performance of Copper Catalysts
Due to lower efficacy for C-C coupling with this substrate, a qualitative comparison is more appropriate.
| Coupling Type | Catalyst System | Performance with Hindered Substrates | Reference(s) |
| C-C (Ullmann) | CuI, L-proline | Generally low yields for C-C coupling of this compound due to the required high temperatures and competing side reactions. | |
| C-N (Ullmann) | CuI, phenanthroline | Moderate to good yields for amination, offering a palladium-free alternative, though often requiring higher temperatures than Buchwald-Hartwig. | [12] |
| C-O (Ullmann) | CuCl₂, no ligand (diol as solvent) | Can be effective for forming aryl ethers, particularly when the alcohol coupling partner can also serve as the solvent.[14] | [14] |
Section 4: Experimental Protocols
The following protocols are designed to be self-validating, providing clear, step-by-step instructions for researchers.
General Experimental Workflow
Caption: Standard workflow for an inert-atmosphere cross-coupling reaction.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol uses a highly active Pd/NHC catalyst system.[5][15]
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
PEPPSI-IPr catalyst (1 mol%)
-
Cesium carbonate (Cs₂CO₃), finely powdered (2.0 equiv)
-
tert-Amyl alcohol, anhydrous (degassed)
-
-
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the PEPPSI-IPr catalyst, cesium carbonate, phenylboronic acid, and this compound.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed tert-amyl alcohol via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 2 hours, monitoring progress by GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.
-
Protocol 2: Nickel-Catalyzed Reductive Coupling
This protocol utilizes a synergistic dual-ligand nickel system.[9][16]
-
Materials:
-
This compound (1.0 equiv)
-
1-Iodooctane (1.2 equiv)
-
Nickel(II) bromide (NiBr₂) (5 mol%)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (5 mol%)
-
Manganese (Mn) powder, activated (1.5 equiv)
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), anhydrous (degassed)
-
-
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add NiBr₂, dtbbpy, dppf, and manganese powder.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed DMPU, followed by this compound and 1-iodooctane via syringe.
-
Seal the tube and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture vigorously for 12 hours.
-
After cooling to room temperature, carefully quench the reaction by pouring it into a beaker containing 1 M HCl.
-
Extract the aqueous mixture three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using hexanes) to afford the alkylated aromatic product.
-
Conclusion and Outlook
For the cross-coupling of the sterically demanding this compound, the choice of catalyst is dictated by the desired transformation and economic considerations.
-
Palladium-based systems , particularly those employing bulky, electron-rich phosphine or N-heterocyclic carbene ligands, remain the gold standard for reliability and high yields in Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[1][5]
-
Nickel-catalyzed reductive couplings have emerged as a highly effective and economical alternative, demonstrating excellent yields and functional group tolerance, especially for forming C(sp²)-C(sp³) bonds.[9][10] The use of synergistic ligand combinations represents a key area of ongoing research.
-
Copper catalysts , while less suited for C-C coupling of this substrate, are a viable option for specific C-N and C-O bond formations, providing a palladium-free synthetic route.[12][14]
Future research will likely focus on further developing catalysts based on earth-abundant metals, refining ligand design for even greater efficiency, and expanding the scope of these powerful reactions to ever more complex and challenging molecular architectures.
References
- Everson, D. A., Shrestha, R., & Weix, D. J. (2010). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 132(3), 920–921. [Link]
- MDPI. (n.d.). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). MDPI.
- MDPI. (n.d.). Advances in Cross-Coupling Reactions. MDPI.
- MDPI. (2020). Advances in Cross-Coupling Reactions. MDPI.
- Guram, A. S., & Bei, X. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Wang, C., & Gong, H. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research, 53(9), 1916–1930. [Link]
- Name-Reaction.com. (n.d.). Buchwald-Hartwig amination.
- Everson, D. A., & Weix, D. J. (2010). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 132(3), 920-921. [Link]
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Weix, D. J., et al. (2022). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides. Organic Syntheses, 99, 215-233. [Link]
- Durandetti, M., & Nédélec, J. Y. (2003). Nickel-Catalyzed Direct Electrochemical Cross-Coupling between Aryl Halides and Activated Alkyl Halides. The Journal of Organic Chemistry, 68(11), 4243–4249. [Link]
- Wikipedia. (n.d.). Sonogashira coupling.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Suzuki reaction.
- Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press. (General reference for reaction mechanisms).
- Chemistry LibreTexts. (2020). Palladium catalyzed couplings.
- Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
- Liu, C., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(8), 1950. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Maji, A., & Kundu, D. (2017). Copper(II)-catalyzed C–O coupling of aryl bromides with aliphatic diols: synthesis of ethers, phenols, and benzo-fused cyclic ethers. Organic & Biomolecular Chemistry, 15(34), 7152-7160. [Link]
- Request PDF. (n.d.). Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Monfared, H. H., & Pour, A. H. (2018). Copper-catalysed cross-coupling: an untapped potential. Organic & Biomolecular Chemistry, 16(44), 8444-8465. [Link]
- ResearchGate. (n.d.). (PDF) Copper-Catalyzed Coupling Reactions.
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu) | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides [organic-chemistry.org]
- 10. orgsyn.org [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Copper-catalysed cross-coupling: an untapped potential - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Copper(ii)-catalyzed C–O coupling of aryl bromides with aliphatic diols: synthesis of ethers, phenols, and benzo-fused cyclic ethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of Bromopentamethylbenzene for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, bromopentamethylbenzene (1-bromo-2,3,4,5,6-pentamethylbenzene) serves as a crucial intermediate. Its highly substituted aromatic core provides a unique scaffold for the construction of complex molecular architectures. For researchers, scientists, and professionals in drug development, selecting the optimal synthetic route to this compound is paramount, balancing factors such as yield, purity, safety, and scalability. This guide provides an in-depth comparison of the primary methodologies for the synthesis of this compound, supported by experimental data and procedural insights to inform your laboratory work.
Introduction to this compound and its Synthetic Importance
This compound is a halogenated aromatic hydrocarbon with the chemical formula C₁₁H₁₅Br.[1] Its utility in organic synthesis stems from the presence of the bromine atom, which can be readily transformed into other functional groups through various cross-coupling reactions or serves as a directing group in further aromatic substitutions. The pentamethylated benzene ring is highly electron-rich, which significantly influences its reactivity, making it prone to electrophilic attack.[2] This high electron density, however, also necessitates careful control of reaction conditions to prevent polysubstitution or undesired side reactions.
Key Synthetic Pathways: A Head-to-Head Comparison
The synthesis of this compound predominantly proceeds via the electrophilic aromatic substitution of its precursor, pentamethylbenzene. Two principal methods have been established in the literature: direct bromination with molecular bromine, often catalyzed by a Lewis acid, and bromination using N-bromosuccinimide (NBS).
Route 1: Direct Electrophilic Aromatic Bromination with Molecular Bromine
This classical approach involves the direct reaction of pentamethylbenzene with molecular bromine (Br₂). Due to the high activation of the pentamethylbenzene ring, the reaction can often proceed without a catalyst; however, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is frequently employed to enhance the electrophilicity of the bromine and ensure complete reaction.
Mechanism: The reaction follows the general mechanism of electrophilic aromatic substitution. The Lewis acid polarizes the Br-Br bond, creating a more potent electrophile which is then attacked by the electron-rich pentamethylbenzene ring. A subsequent deprotonation restores the aromaticity of the ring, yielding the desired product.
Experimental Protocol: Bromination of Benzene (Illustrative)
-
In a 250 mL three-port flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add 11.0 g of benzene and 0.2 g of iron filings.
-
From the dropping funnel containing 20 g of bromine, add 1 mL of bromine to the flask.
-
Gently heat the flask until hydrogen bromide gas is evolved.
-
Add the remaining bromine over 20 minutes.
-
Heat the reaction mixture at 60°C for 45 minutes, or until the brown vapor of bromine disappears.
-
After cooling, the reaction mixture is washed with water and the crude bromobenzene is purified by steam distillation.[1]
Causality in Experimental Choices:
-
Lewis Acid Catalyst (FeBr₃): The use of a Lewis acid like FeBr₃ is crucial for activating the bromine molecule, making it a stronger electrophile. This is particularly important for less reactive aromatic rings, but for the highly activated pentamethylbenzene, it primarily serves to drive the reaction to completion and increase the reaction rate.[3]
-
Temperature Control: The reaction is typically performed at a moderate temperature. While heating can increase the reaction rate, excessive heat can lead to the formation of polybrominated byproducts.
-
Solvent: In many cases for highly reactive substrates, the aromatic compound itself can serve as the solvent. Alternatively, an inert solvent like carbon tetrachloride or dichloromethane can be used.
Route 2: Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a versatile and milder brominating agent compared to molecular bromine.[4][5] It is often favored for its ease of handling as a crystalline solid and for its ability to provide a low, steady concentration of bromine radicals or electrophilic bromine, depending on the reaction conditions.[6] For the bromination of activated aromatic rings, NBS acts as an electrophilic brominating agent.
Mechanism: In the presence of an acid catalyst or a polar solvent, the bromine atom of NBS becomes sufficiently electrophilic to be attacked by the activated aromatic ring. The reaction proceeds via a similar electrophilic aromatic substitution mechanism as with molecular bromine.
Experimental Protocol: Electrophilic Aromatic Bromination using NBS (General Procedure)
The following is a general procedure for the electrophilic aromatic bromination of an activated aromatic compound, acetanilide, which can be adapted for pentamethylbenzene:
-
In a 20 mL scintillation vial with a stir bar, dissolve approximately 5 mmol of the aromatic substrate (e.g., acetanilide) in 10 mL of acetonitrile.
-
Add approximately 5 mmol of N-bromosuccinimide to the stirring solution.
-
Add a catalytic amount of a strong acid, such as HCl.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the product is often precipitated by the addition of water and collected by filtration.[7]
Causality in Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a safer and more convenient source of electrophilic bromine than liquid Br₂.[6] It is particularly useful for substrates that are sensitive to the harsh conditions of strong Lewis acids.
-
Solvent: Acetonitrile is a common solvent for NBS brominations as it is polar and can facilitate the reaction.
-
Acid Catalyst: The addition of a catalytic amount of acid can protonate the carbonyl group of NBS, further increasing the electrophilicity of the bromine atom.[7]
Comparative Analysis of Synthesis Routes
| Parameter | Direct Bromination with Br₂/FeBr₃ | Bromination with N-Bromosuccinimide (NBS) |
| Reagent Handling & Safety | Requires handling of corrosive and volatile liquid bromine. Generates HBr gas as a byproduct. | Uses a stable, crystalline solid. Generally considered safer and easier to handle. |
| Reaction Conditions | Often requires a Lewis acid catalyst and moderate heating. | Typically proceeds under milder conditions, often at room temperature. Can be acid-catalyzed. |
| Selectivity | Can lead to polybromination with highly activated rings if not carefully controlled. | Generally offers better control and selectivity for monobromination. |
| Workup & Purification | Often requires quenching of excess bromine and neutralization of acidic byproducts. | Workup is often simpler, sometimes involving just precipitation and filtration. |
| Yield | Yields are generally good, but can be affected by side reactions. | High yields are often reported for activated aromatic systems. |
Experimental Data Summary
While specific yield data for the synthesis of this compound was not found in the provided search results, general trends in electrophilic aromatic bromination suggest that both methods can be high-yielding. For the bromination of nitrobenzene, a deactivated ring, yields of 60-75% are reported using Br₂ and an iron catalyst.[8] For the NBS bromination of the activated acetanilide, a yield of 88% is reported.[7] Given the high activation of the pentamethylbenzene ring, it is reasonable to expect high yields with both methods, with the choice often depending on factors of safety, convenience, and desired selectivity.
Visualization of Synthetic Pathways
Caption: Primary synthetic routes to this compound.
Conclusion and Recommendations
Both direct bromination with molecular bromine and bromination with N-bromosuccinimide represent viable and effective routes for the synthesis of this compound.
-
For large-scale synthesis where cost is a primary driver , direct bromination with Br₂ and an iron catalyst may be more economical. However, this route requires more stringent safety precautions for handling liquid bromine and managing HBr off-gassing.
-
For laboratory-scale synthesis, educational settings, or when higher selectivity and ease of handling are prioritized , N-bromosuccinimide is the recommended reagent. The milder reaction conditions and simpler workup procedures often make it a more convenient and safer choice.
Ultimately, the selection of the optimal synthesis route will depend on the specific requirements of the researcher, including scale, available equipment, safety protocols, and desired purity of the final product. It is always recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific laboratory setup.
References
- March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992.
- Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
- Wikipedia. N-Bromosuccinimide. [Link]
- Mastering Organic Chemistry. N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
- ChemHelp ASAP. electrophilic aromatic bromination with N-bromosuccinimide. YouTube, 11 Feb. 2021, [Link].
- YakScience. Bromination of Benzene! EAS Mechanism Explained. YouTube, 6 Dec. 2017, [Link].
- Organic Syntheses. m-BROMONITROBENZENE. [Link]
- Rathore, R.; Burns, C. L. 2',1''-Terphenyl, 4,4''-dibromo-3',4',5',6'-tetrakis(4-bromophenyl)-. Organic Syntheses, vol. 80, 2003, p. 10.
- PubChem. This compound. [Link]
- Olah, G. A., et al. "Aromatic Substitution. XIV. Ferric Chloride Catalyzed Bromination of Benzene and Alkylbenzenes with Bromine in Nitromethane Solution." Journal of the American Chemical Society, vol. 86, no. 6, 1964, pp. 1039-1044.
- Pearson. Reaction of Br2 and FeBr3 with phenol can lead to three possible.... [Link]
- Proprep.
- Google Patents.
- Google Patents.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. youtube.com [youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to Isomeric Purity Analysis of Brominated Pentamethylbenzene
For researchers, scientists, and drug development professionals, the precise characterization of chemical intermediates is a cornerstone of robust and reproducible synthesis. In the case of brominated pentamethylbenzene, a valuable building block in organic synthesis, ensuring isomeric purity is not merely a matter of analytical diligence but a critical factor that can influence the efficacy, safety, and patentability of the final active pharmaceutical ingredient (API). The presence of positional isomers, arising from non-selective bromination of the pentamethylbenzene ring, can introduce unforeseen toxicological profiles and complicate regulatory submissions.
This guide provides an in-depth, comparative analysis of the primary analytical techniques for the rigorous assessment of the isomeric purity of brominated pentamethylbenzene. We will delve into the causality behind experimental choices, presenting field-proven insights to empower you to select and implement the most appropriate analytical strategy for your research needs.
The Challenge: Resolving Closely Related Isomers
The synthesis of bromopentamethylbenzene from pentamethylbenzene and a brominating agent can potentially yield not only the desired 1-bromo-2,3,4,5,6-pentamethylbenzene but also other isomeric impurities where a methyl group is substituted by bromine, or where bromination occurs at a different position on a related polymethylated benzene starting material. These isomers often possess very similar physicochemical properties, making their separation and quantification a non-trivial analytical challenge.
Primary Analytical Techniques: A Head-to-Head Comparison
The two most powerful and widely adopted techniques for the isomeric purity analysis of volatile and semi-volatile organic compounds like brominated pentamethylbenzene are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. High-Performance Liquid Chromatography (HPLC) also presents a viable, albeit sometimes less optimal, alternative.
Gas Chromatography (GC): The Workhorse for Volatile Isomer Separation
Gas chromatography excels at separating volatile compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. For brominated pentamethylbenzene and its isomers, GC offers unparalleled resolution.
Causality of Method Selection: The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) as the detector is critical and depends on the analytical goal.
-
GC-FID: Provides excellent quantitative accuracy for known analytes. The FID response is proportional to the number of carbon atoms being combusted, making it a robust method for determining the relative percentages of isomers when their identities are established.
-
GC-MS: Offers definitive identification of separated isomers through their unique mass fragmentation patterns. This is indispensable for identifying unknown impurities and confirming the structure of the main component.
dot graph GC_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Workflow for GC-based isomeric purity analysis.
Experimental Protocol: GC-FID for Quantitative Isomeric Purity
This protocol is designed for the accurate quantification of known isomeric impurities in a brominated pentamethylbenzene sample.
-
Sample Preparation: Accurately weigh approximately 20 mg of the brominated pentamethylbenzene sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane.
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a DB-624 for potentially better separation of halogenated compounds.
-
Injector: Split/splitless inlet.
-
-
Chromatographic Conditions:
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Detector Temperature: 300 °C
-
Makeup Gas (N2): 25 mL/min
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the percentage of each isomer using the area percent method. For higher accuracy, determine the relative response factor (RRF) of each impurity relative to the main peak using a certified reference standard if available.
-
Experimental Protocol: GC-MS for Isomer Identification and Quantification
This protocol is essential for identifying unknown impurities and confirming the identity of the main component.
-
Sample Preparation: Prepare the sample as described in the GC-FID protocol.
-
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer: Agilent 7890B GC coupled with a 5977B MSD or equivalent.
-
Column: Same as in the GC-FID protocol.
-
-
Chromatographic Conditions: Use the same conditions as in the GC-FID protocol.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
-
Data Analysis:
-
Identify the main component and any impurities by comparing their mass spectra with a reference library (e.g., NIST, Wiley) or by interpreting the fragmentation patterns. The mass spectrum of this compound is expected to show a prominent molecular ion peak (M+) and a characteristic M+2 peak due to the presence of the bromine isotopes (79Br and 81Br in approximately a 1:1 ratio).[1] Fragmentation will likely involve the loss of a methyl group ([M-15]+) and benzylic cleavage.[2][3]
-
Quantify the isomers using the total ion chromatogram (TIC) peak areas, applying response factors if determined.
-
Quantitative NMR (qNMR) Spectroscopy: A Primary Method for Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful, non-destructive primary analytical method for determining the purity of organic compounds.[4][5][6][7] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[8]
Causality of Method Selection: qNMR is particularly advantageous as it provides a direct measurement of the analyte's purity against a certified internal standard, without the need for a specific reference standard of the analyte itself.[5] This is invaluable when dealing with novel compounds or when a certified standard is unavailable or prohibitively expensive.
dot graph qNMR_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Workflow for qNMR-based isomeric purity analysis.
Experimental Protocol: 1H qNMR for Absolute Purity Determination
This protocol provides a framework for determining the absolute purity of a brominated pentamethylbenzene sample.
-
Sample and Standard Preparation:
-
Accurately weigh approximately 15 mg of the brominated pentamethylbenzene sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same NMR tube. The standard should have a simple 1H NMR spectrum with at least one peak that is well-resolved from the analyte signals.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) to the NMR tube and gently agitate to ensure complete dissolution.
-
-
Instrumentation:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-performance probe.
-
-
NMR Acquisition Parameters (Critical for Quantification):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the standard (typically 30-60 seconds for accurate quantification).
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).
-
Acquisition Time (at): At least 3 seconds.
-
Spectral Width (sw): Sufficient to cover all signals of interest.
-
-
Data Processing and Analysis:
-
Apply a small amount of line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, characteristic signal of brominated pentamethylbenzene (e.g., one of the methyl group signals) and a well-resolved signal of the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Alternative Technique: High-Performance Liquid Chromatography (HPLC)
While GC is often the preferred method for volatile compounds, HPLC can be a viable alternative, particularly for less volatile or thermally labile related impurities that may be present.
Causality of Method Selection: HPLC separates compounds based on their polarity and interaction with the stationary and mobile phases. For aromatic isomers, reversed-phase HPLC with a C18 or a phenyl-based column is typically employed. The choice of mobile phase (e.g., acetonitrile/water or methanol/water) and its composition is crucial for achieving separation.
Experimental Protocol: HPLC-UV for Isomeric Purity
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask and dissolve in the mobile phase.
-
Instrumentation:
-
HPLC System: An HPLC system with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) or a Phenyl-Hexyl column for enhanced π-π interactions.
-
Detector: UV detector set at a wavelength where the analytes have significant absorbance (e.g., 220 nm or 254 nm).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water may be required to resolve closely eluting isomers. For example, starting with 60% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
-
Data Analysis: Similar to GC-FID, use area percent to determine the relative amounts of isomers.
Comparative Performance Analysis
| Feature | Gas Chromatography (GC-FID/MS) | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and column interaction. | Signal intensity proportional to the number of nuclei. | Separation based on polarity and column interaction. |
| Resolution | Excellent for volatile isomers. | Depends on spectral overlap; may not resolve all isomers. | Good, but often lower than capillary GC for these compounds. |
| Quantification | High precision with FID; MS can also quantify. | High accuracy and precision; a primary method. | Good precision with UV detection. |
| Identification | Definitive with MS. | Provides structural information but may not distinguish isomers alone. | Based on retention time; less definitive than MS. |
| Sample Throughput | High. | Moderate. | Moderate. |
| Limitations | Requires volatile and thermally stable analytes. | Lower sensitivity than chromatographic methods; peak overlap can be an issue. | May have lower resolution for closely related nonpolar isomers. |
Conclusion and Recommendations
For the comprehensive isomeric purity analysis of brominated pentamethylbenzene, a multi-pronged approach is recommended for the highest level of scientific integrity.
-
For routine quality control and quantification of known isomers: GC-FID is the method of choice due to its high resolution, robustness, and cost-effectiveness.
-
For initial characterization, identification of unknown impurities, and structural confirmation: GC-MS is indispensable.
-
For an orthogonal, primary method of purity assessment that is independent of specific reference standards: 1H qNMR provides a highly accurate and defensible purity value.
By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate analytical strategy, ensuring the quality and integrity of their chemical entities from the laboratory to clinical development.
References
- MDPI. (n.d.). Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas.
- Slideshare. (n.d.). Mass chart Fragmentation | PDF.
- National Center for Biotechnology Information. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation.
- YouTube. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination.
- National Center for Biotechnology Information. (2020). Collaborative Study to Validate Purity Determination by 1 H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology.
- National Center for Biotechnology Information. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
- Lab Manager Magazine. (n.d.). HPLC vs GC: Choosing the Right Chromatography Technique.
- Wiley Science Solutions. (n.d.). GC-MS Spectral Databases.
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- YouTube. (2020, June 1). GCMS 3 Fragmentation Patterns.
- Chromatography Today. (2021, December 10). HPLC vs GC - A Beginner's Guide.
- Shimadzu Scientific Instruments. (n.d.). Polymer Additives Library - GC/MS Mass Spectra Library.
- vscht.cz. (n.d.). Stability-Indicating HPLC Method Development.
- EPA. (n.d.). Method 8041A.
- SHIMADZU CORPORATION. (n.d.). Qualitative Methods of GC/MS Analysis:Library Search.
- ResearchGate. (n.d.). Quantitative 1H NMR methodology for purity assay with high accuracy.
- National Center for Biotechnology Information. (n.d.). This compound.
- J-STAGE. (n.d.). Development of a Precise Method for the Quantitative Analysis of Hydrocarbons Using Post−Column Reaction Capillary Gas Chromatography with.
- Whitman People. (n.d.). GCMS Section 6.9.5.
- ResearchGate. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds.
- iGEM. (n.d.). Protocol for Fatty Acid Analysis (Gas Chromatography-Flame Ionization Detector (GC-FID)).
- MDPI. (n.d.). Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- ResearchGate. (n.d.). A Reversed-phase HPLC Study of the Complexation of Benzene Derivatives Guest Molecules with 5,17-bis( N -Tolyliminomethyl)-25,27-dipropoxycalix[5]arene in Acetonitrile–Water Solution.
- Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography.
Sources
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. GNPS Spectral Libraries [gnps.ucsd.edu]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. researchgate.net [researchgate.net]
- 6. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking the stability of bromopentamethylbenzene-derived organometallics
An In-Depth Guide to the Stability of Organometallics Derived from Bromopentamethylbenzene
Introduction: The Quest for Robust Organometallic Reagents
In the intricate world of catalysis and synthetic chemistry, the stability of organometallic complexes is paramount. Researchers and process chemists continually seek reagents that are not only reactive but also sufficiently robust to handle, store, and utilize under practical conditions. The decomposition of an organometallic compound can derail a synthesis, poison a catalyst, and introduce irreproducibility. At the heart of stabilizing these species lies the artful design of their ligand framework.
This guide focuses on organometallics derived from a particularly valuable precursor: this compound. The pentamethylphenyl group (C₆Me₅), accessible from this starting material, serves as a powerful σ-aryl ligand. Its unique combination of steric bulk and electronic properties imparts exceptional kinetic stability to metal centers, preventing common decomposition pathways. Here, we will dissect the principles behind this stability, offer objective comparisons with other ligand systems, and provide detailed experimental protocols for synthesizing and evaluating these robust compounds.
Pillar 1: Understanding Organometallic Stability—A Tale of Two Halves
The stability of an organometallic compound is not merely about the strength of the metal-carbon bond (thermodynamic stability) but is more often dictated by the kinetic barriers to decomposition pathways.[1] Many organometallics with strong M-C bonds are highly reactive because accessible, low-energy pathways for decomposition exist.[2][3]
Key decomposition routes include:
-
β-Hydride Elimination: The most common decomposition pathway for metal alkyls, this process requires a hydrogen atom on the carbon β to the metal. It is not a primary concern for σ-aryl ligands like pentamethylphenyl as they lack β-hydrogens on the aromatic ring.[2][3]
-
Reductive Elimination: A process where two cis-oriented ligands on a metal center couple to form a new bond, reducing the metal's oxidation state. Bulky ligands can sterically hinder the required cis-coordination, slowing this pathway.
-
Bimolecular Decomposition: Two organometallic molecules react with each other, often via a bridging ligand mechanism, leading to decomposition. Steric bulk is the most effective defense against this route.[3]
-
Oxidative Decomposition: Many organometallics are sensitive to air and moisture. The ligand environment must protect the metal center from oxidative attack.[4][5]
The pentamethylphenyl ligand is an exemplary stabilizing group precisely because it effectively blocks these kinetic decomposition pathways.
Pillar 2: The Pentamethylphenyl Ligand—A Bastion of Stability
The journey from the commercially available this compound to a highly stable organometallic complex is a foundational technique in modern synthetic chemistry. The resulting pentamethylphenyl ligand confers stability through a powerful synergy of steric and electronic effects.
Synthetic Accessibility
The primary route involves converting the aryl bromide into a more reactive organometallic intermediate, such as pentamethylphenyl lithium or the corresponding Grignard reagent. These intermediates can then be used in metathesis reactions with a wide variety of metal halides to form a stable M-C(aryl) bond.[6][7]
Caption: Synthetic workflow from this compound to stable organometallics.
The Power of Steric Shielding
The five methyl groups on the pentamethylphenyl ligand are not merely decorative; they form a formidable steric barrier around the metal-carbon bond. This "ligand umbrella" provides 360° protection, physically blocking the approach of other molecules. This effect is critical for preventing bimolecular decomposition pathways, which are a major source of instability for less hindered complexes.[8][9]
Caption: Steric protection of a metal center (M) by different aryl ligands.
Favorable Electronic Effects
The five methyl groups are electron-donating through induction and hyperconjugation. This increases the electron density on the aromatic ring and, consequently, on the ipso-carbon bonded to the metal. This enhanced electron donation strengthens the M-C σ-bond, contributing to the thermodynamic stability of the complex.[10] For transition metals, this electron richness can also enhance back-bonding to other ligands, further stabilizing the overall complex.
Pillar 3: Comparative Stability Analysis
The true measure of a ligand's utility is its performance relative to alternatives. The pentamethylphenyl ligand consistently demonstrates superior stabilizing capabilities.
Comparison 1: Pentamethylphenyl vs. Less Substituted Aryls
Organometallic complexes bearing the pentamethylphenyl ligand are generally more thermally stable than their phenyl or tolyl analogues. The increased steric bulk and electron-donating character directly translate to higher decomposition temperatures.
| Complex Type | Ligand | Metal Center | Reported Thermal Stability | Rationale for Stability |
| σ-Aryl Gold(I) | Phenyl | Au(I) | Moderate | Minimal steric hindrance. |
| σ-Aryl Gold(I) | Mesityl (2,4,6-Me₃C₆H₂) | Au(I) | High | Good steric hindrance from two ortho-methyls. |
| σ-Aryl Gold(I) | Pentamethylphenyl | Au(I) | Very High | Exceptional steric hindrance and strong electron donation. |
| σ-Aryl Palladium(II) | Phenyl | Pd(II) | Moderate | Prone to reductive elimination and bimolecular pathways. |
| σ-Aryl Palladium(II) | Pentamethylphenyl | Pd(II) | High | Steric bulk inhibits associative decomposition pathways.[4] |
Note: The stability data is qualitative ("Moderate" to "Very High") as precise, directly comparable decomposition temperatures from a single study are scarce in the literature. The relative rankings are based on established principles of organometallic stability.[2][3][11]
Comparison 2: Pentamethylphenyl (C₆Me₅) vs. Pentamethylcyclopentadienyl (Cp*)
Both C₆Me₅ and Cp* (C₅Me₅) are iconic bulky, electron-donating ligands derived from permethylated cyclic hydrocarbons. However, they confer stability through different mechanisms and are not interchangeable.
| Feature | Pentamethylphenyl (C₆Me₅⁻) | Pentamethylcyclopentadienyl (Cp*⁻) |
| Bonding Mode | σ-donor, L-type ligand | η⁵-π donor, L₂X-type ligand |
| Hapticity | η¹ (binds through one carbon) | η⁵ (binds through five carbons) |
| Role in Complex | Typically a reactive or transferable group | Almost always a stable "spectator" ligand |
| Stability Conferred | Kinetically stabilizes the M-C bond and the complex through steric bulk. | Forms an exceptionally stable "half-sandwich" structure, providing a robust platform for reactivity at other sites.[12] |
| Typical Application | Precursor for cross-coupling, functionalization. | Ancillary ligand in catalysis (e.g., C-H activation). |
In essence, the C₆Me₅ ligand is used to create stable but reactive M-Aryl compounds. The Cp* ligand is used to create a stable platform that allows for other, more reactive ligands to be studied at the metal center.
Pillar 4: Experimental Protocols for Synthesis and Stability Assessment
Trustworthy data is built on rigorous and reproducible protocols. The following sections provide detailed, self-validating methodologies for researchers.
Protocol 1: Synthesis of a Pentamethylphenyl Gold(I) Complex
This protocol details the synthesis of a representative, stable σ-aryl complex, (Pentamethylphenyl)(triphenylphosphine)gold(I), starting from this compound.
Objective: To synthesize a thermally stable M-C(aryl) complex.
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
(Triphenylphosphine)gold(I) chloride, [AuCl(PPh₃)] (0.95 eq)
-
Anhydrous hexane
-
All glassware must be oven-dried and assembled under an inert atmosphere (N₂ or Ar).[13]
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings in a dry three-neck flask equipped with a reflux condenser, dropping funnel, and N₂ inlet.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Dissolve this compound in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. The reaction should initiate, indicated by gentle refluxing and disappearance of the iodine color. If not, gently warm the flask.[14]
-
Once initiated, add the remaining bromide solution dropwise to maintain a steady reflux.
-
After the addition is complete, continue to stir and reflux for 1 hour to ensure complete formation of C₆Me₅MgBr.[6]
-
-
Complex Formation:
-
In a separate Schlenk flask, dissolve [AuCl(PPh₃)] in anhydrous THF.
-
Cool the [AuCl(PPh₃)] solution to -78 °C (dry ice/acetone bath).
-
Slowly transfer the prepared Grignard reagent solution to the cold gold precursor solution via cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the product into diethyl ether or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from a hexane/dichloromethane mixture to yield white crystals of [Au(C₆Me₅)(PPh₃)].
-
Protocol 2: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of its decomposition point.[15][16]
Objective: To determine the onset temperature of thermal decomposition for a synthesized organometallic complex.
Instrument: Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Place 5-10 mg of the crystalline organometallic complex into an alumina or platinum TGA crucible.[17]
-
Instrument Setup:
-
Place the crucible onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., N₂ or Ar) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.[18]
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a rate of 10 °C/min.
-
Continuously record the sample mass and temperature.
-
-
Data Analysis:
-
Plot the sample mass (%) versus temperature.
-
The onset of decomposition is identified as the temperature at which significant mass loss begins. This is often calculated using the tangent method on the decomposition step in the TGA curve.
-
The derivative of the mass loss curve (DTG curve) can be plotted to more clearly identify the temperature of the maximum rate of decomposition.
-
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Protocol 3: Assessment of Kinetic Stability by NMR Spectroscopy
This method allows for the monitoring of a complex's decomposition in solution over time when challenged by a chemical reagent (e.g., an oxidant or an acid).
Objective: To determine the half-life of an organometallic complex under specific chemical conditions.
Instrument: Nuclear Magnetic Resonance (NMR) Spectrometer.
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve a precise amount of the organometallic complex in a deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Add a known amount of an internal standard (e.g., ferrocene or mesitylene) that does not react with the complex or reagents.
-
-
Initiation and Monitoring:
-
Acquire an initial ¹H NMR spectrum (t=0) to establish the initial concentration of the complex relative to the standard.[19][20]
-
Introduce the chemical challenge (e.g., bubble O₂ through the solution for a set time, or inject a stoichiometric amount of a reagent like triflic acid).
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 15 minutes for several hours).[21][22]
-
-
Data Analysis:
-
For each spectrum, integrate a characteristic peak of the starting complex and the peak of the internal standard.
-
Calculate the relative concentration of the complex at each time point.
-
Plot the natural logarithm of the concentration (ln[Complex]) versus time.
-
If the plot is linear, the decomposition follows first-order kinetics. The slope of the line is equal to -k (the rate constant).
-
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
-
Conclusion
Organometallics derived from this compound stand as a testament to the power of ligand design in achieving chemical stability. The pentamethylphenyl ligand effectively combines steric hindrance and electron-donating properties to create a robust shield for the metal center, kinetically inhibiting common decomposition pathways. This results in organometallic compounds with superior thermal and chemical stability compared to their less-substituted counterparts. The experimental protocols provided herein offer a clear roadmap for researchers to synthesize these valuable reagents and quantitatively benchmark their stability, fostering the development of more reliable and efficient chemical processes.
References
- A Comparative NMR Study on the Reactions of Hf(IV) Organometallic Complexes with Al/Zn Alkyls. (n.d.). CORE.
- Mechanistic Insights into Molecular Crystalline Organometallic Heterogeneous Catalysis through Parahydrogen-Based Nuclear Magnetic Resonance Studies. (2016). PubMed Central.
- Subtle balance of ligand steric effects in stille transmetalation. (2009). ANU Researcher Portal.
- Metal Alkyls / Aryl Complexes. (n.d.). SlideShare.
- NMR Methods for Kinetic Analysis. (2019). ResearchGate.
- NMR in Organometallic Chemistry. (n.d.). Google Books.
- Organometallic Chemistry. (n.d.). Bruker.
- Synthesis, structures and reactions of cyclometallated gold complexes containing (2-diphenylarsino-n-methyl)phenyl (n = 5, 6). (2005). Dalton Transactions.
- Thermogravimetric analysis (TGA). (2022). Chemistry LibreTexts.
- A Beginner's Guide to Thermogravimetric Analysis. (n.d.). XRF Scientific.
- GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY.
- Protocol Thermogravimetric Analysis (TGA). (n.d.). EPFL.
- Thermogravimetric analysis. (n.d.). Wikipedia.
- Metal .sigma.-hydrocarbyls, MRn. Stoichiometry, structures, stabilities, and thermal decomposition pathways. (1976). Chemical Reviews.
- .sigma.-Alkyl and -aryl complexes of the group 4-7 transition metals. (1988). Chemical Reviews.
- Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands. (2024). IJTSRD.
- Synthesis and Stability. (2023). Chemistry LibreTexts.
- Transition metal alkyls and aryls M.Sc II SEM.pdf. (n.d.). SlideShare.
- Steric and Electronic Analyses of Ligand Effects on the Stability of σ-Methane Coordination Complexes: A DFT Study. (2022). Girolami Group Website - University of Illinois.
- How to Create a Grignard Reagent ("Preparation"). (2014). YouTube.
- Stability of Metal Complexes. (2020). ResearchGate.
- Synthesis of (P^N^C)Gold(III) Complexes via Tandem Oxidative Addition/C–H Auration. (2015). National Institutes of Health.
- grignard reagents. (n.d.). Chemguide.
- Steric effects on the structures, reactivity and coordination chemistry of tris(2-pyridyl)aluminates. (n.d.). ResearchGate.
- THE STABILITY OF METALLIC COMPLEXES OF TWO DIMETHYLPHENANTHROLINES. (1954). ResearchGate.
- Gold(I) Complexes Bearing Alkylated 1,3,5-Triaza-7-phosphaadamantane Ligands as Thermoresponsive Anticancer Agents in Human Colon Cells. (2018). PubMed Central.
- Thermal and thermo-oxidative stability of a series of palladium and platinum ferrocenylamine sulfides and selenides. (2022). ResearchGate.
- Stability constant study of transition metal complexes with pharmacologically active ligand(N-[-(4- chlorophenyl)methylene] nicotinohydrazide). (n.d.). ResearchGate.
- The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.
- Redox trends in cyclometalated palladium(ii) complexes. (2014). RSC Publishing.
- Effect of ligand steric demands on isolable structures.... (n.d.). ResearchGate.
- Thermal gravimetric analysis (TGA) of metal complexes. (n.d.). ResearchGate.
- A Thermally Stable, Alkene-Free Palladium Source for Oxidative Addition Complex Formation and High Turnover Catalysis. (2020). ChemRxiv.
- Synthesis of Gold-Containing Mixed-Metal Cluster Complexes. (2019). ResearchGate.
- Synthesis, Characterization, and Luminescence Studies of Gold(I) Complexes with PNP- and PNB-Based Ligand Systems. (2013). ResearchGate.
- Evaluation of Cobalt, Nickel, and Palladium Complexes as Catalysts for the Hydrogenation and Improvement of Oxidative Stability of Biodiesel. (2024). MDPI.
- Synthesis, properties, environmental stability and practical application of organometallic compounds: A comprehensive review. (2023). OUCI.
- Synthesis and Properties of η 6 -Silabenzene−M(CO) 3 Complexes (M = Cr, Mo). (2000). ResearchGate.
- Studies of the oxidation of palladium complexes by the advanced oxidation process Pretreatment of model catalysts for precious metal analysis. (2009). PubMed.
- Stability constants of mixed ligand complexes of transition metal (ii) ions with 2-{(e). (2013). SciSpace.
- Electron rich, bulky ligands used in cross‐coupling reactions. (n.d.). ResearchGate.
- Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry.
- Alkyl and Aryl Derivatives of the Alkali Metals: Useful Synthetic Reagents as Strong Bases and Potent Nucleophiles. 1. Conversion of Organic Halides to Organoalkali-Metal Compounds. (2006). Organometallics.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.bnmu.ac.in [chemistry.bnmu.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Studies of the oxidation of palladium complexes by the advanced oxidation process Pretreatment of model catalysts for precious metal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adichemistry.com [adichemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 17. epfl.ch [epfl.ch]
- 18. researchgate.net [researchgate.net]
- 19. content.e-bookshelf.de [content.e-bookshelf.de]
- 20. Organometallic Chemistry | Bruker [bruker.com]
- 21. files01.core.ac.uk [files01.core.ac.uk]
- 22. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Bromopentamethylbenzene for GMP Synthesis
Introduction: The Critical Role of Starting Materials in GMP Synthesis
In the highly regulated landscape of pharmaceutical manufacturing, the quality of the final Active Pharmaceutical Ingredient (API) is not merely a matter of final-stage purification; it is a quality built from the very first chemical transformations. The selection and validation of a regulatory starting material marks the critical juncture where Good Manufacturing Practices (GMP) are formally introduced into a synthetic process.[1][2] This guide provides an in-depth technical analysis of bromopentamethylbenzene, a key intermediate and raw material in various organic syntheses, and validates its suitability for use in a GMP environment.[3] We will objectively compare its performance attributes with alternative reagents and provide the foundational data and protocols necessary for its successful implementation by researchers, scientists, and drug development professionals.
This compound (BPB), with its unique sterically hindered and electron-rich aromatic ring, serves as a valuable building block and a precursor to the pentamethylbenzyl (PMB) protecting group. The PMB group is particularly useful in multi-step syntheses, such as in peptide chemistry, where orthogonal protection strategies are paramount.[4][5] Its stability under a range of conditions and subsequent cleavage under specific oxidative or acidic protocols make it a versatile tool. However, its transition from a research-grade reagent to a fully validated GMP-compliant starting material requires a rigorous, data-driven assessment.
This guide is structured to provide a logical, scientifically-grounded framework for this validation process, adhering to the principles outlined by major regulatory bodies like the FDA and EMA, and guided by the International Conference on Harmonisation (ICH) guidelines, specifically ICH Q7 and Q11.[1][6][7][8]
The Regulatory Framework: Defining a GMP-Grade Starting Material
According to ICH Q7 and Q11, a starting material for an API should be a substance with defined chemical properties and structure, incorporated as a significant structural fragment into the final API.[6][7] The point at which a starting material enters the process is the point from which GMP standards must be rigorously applied. This includes process validation, stringent quality control, and thorough documentation.[1][8]
The validation of a starting material like this compound is not a single experiment but a comprehensive program designed to demonstrate consistency, control, and quality.
Caption: GMP validation workflow for a starting material.
Physicochemical & Quality Profile of this compound
A thorough understanding of the material's properties is the first step in its validation. This compound is a stable, crystalline solid, which simplifies its handling, storage, and dispensing in a GMP setting.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅Br | [3][9] |
| Molar Mass | 227.14 g/mol | [9][10] |
| IUPAC Name | 1-bromo-2,3,4,5,6-pentamethylbenzene | [9][11] |
| CAS Number | 5153-40-2 | [3][9] |
| Appearance | White crystals or powder | [11] |
| Melting Point | 161-162°C | [10] |
| Boiling Point | 290°C | [10] |
| Solubility | Insoluble in water | [10] |
| Typical Purity (Commercial) | ≥97.0% to >98% (by GC) | [11] |
Comparative Analysis: this compound vs. Alternatives
The choice of a reagent in a GMP synthesis pathway is a balance of chemical efficacy, process robustness, safety, and regulatory compliance. While this compound is a precursor to the valuable PMB protecting group, other strategies exist. The primary alternatives fall into two categories: other substituted benzyl bromides for similar protecting groups, and entirely different orthogonal protecting group families (e.g., Boc, Fmoc).
| Feature | This compound (for PMB group) | 4-Methoxybenzyl Bromide (for PMB/MPM group) | Boc-Anhydride (for Boc group) |
| Application | Protection of alcohols, amines, thiols. Particularly stable. | Protection of alcohols and amines. More common alternative. | Protection of amines, especially in peptide synthesis. |
| Introduction | Alkylation reaction, typically requires a base. | Alkylation reaction, generally more reactive than BPB. | Acylation reaction with an amine. |
| Cleavage Conditions | Strong acid (TFA), or oxidative cleavage (DDQ, CAN). | Mild acid (TFA), strong acid, oxidative cleavage. Generally more labile. | Strong acid (e.g., TFA). Stable to base. |
| Orthogonality | Orthogonal to Boc, Fmoc, and many other groups. | Orthogonal to Fmoc. Cleavage conditions can overlap with t-butyl based groups. | Orthogonal to Fmoc and Benzyl-based groups. |
| GMP-Readiness | Commercially available in high purity. Stable solid. Well-defined analytical methods. | Commercially available but can be less stable (lachrymator). | Widely available in GMP grade. Standardized protocols are abundant. |
| Safety Profile | Skin and eye irritant.[9] | Lachrymator, corrosive. Requires careful handling. | Irritant. Less hazardous than benzyl bromides. |
| Impurity Concerns | Di-brominated species, residual starting material (pentamethylbenzene). | Dimerization products, impurities from starting cresol. | Residual pivalic acid, t-butanol. |
Expert Insight: The choice between PMB (from this compound) and a standard MPM group often comes down to stability. The five methyl groups on the PMB ring increase its steric bulk and electron-donating character, enhancing its stability compared to the MPM group. This can be a critical advantage in complex, multi-step syntheses where the protecting group must survive numerous reaction cycles. While Boc and Fmoc are the workhorses of peptide synthesis, the PMB group offers a robust orthogonal option for side-chain protection of residues like Ser, Thr, and Tyr.
Experimental Protocols for Validation
The following protocols are foundational for establishing the quality and purity of an incoming batch of this compound in a GMP-compliant laboratory.
Protocol 1: Purity Determination by Gas Chromatography (GC-FID)
Objective: To quantify the purity of this compound and identify potential volatile impurities.
Methodology:
-
Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like Ethyl Acetate.
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard.
-
GC System & Conditions:
-
Column: Agilent Intuvo HP-Innowax (or equivalent polar column), 60 m x 0.32 mm, 0.5 µm.[12]
-
Inlet: Split mode (e.g., 100:1), 270°C.[12]
-
Carrier Gas: Helium, constant flow (e.g., 2.0 mL/min).
-
Oven Program: Initial 150°C for 1 min, ramp at 10°C/min to 250°C, hold for 10 min.
-
Detector: Flame Ionization Detector (FID), 300°C.[12]
-
-
Analysis: Inject 1 µL of the standard and sample solutions.
-
Calculation: Determine the purity by area percent normalization. The purity is calculated as: (Area of BPB Peak / Total Area of All Peaks) * 100%.
Caption: Workflow for GC-FID purity analysis.
Protocol 2: Synthesis of N-Pentamethylbenzyl-Protected Alanine
Objective: To provide a representative synthesis demonstrating the application of this compound as a protecting group precursor.
Causality: This reaction, a standard nucleophilic substitution, validates the reactivity of the material. The success of the reaction and the purity of the resulting product serve as a functional confirmation of the starting material's quality. Impurities in the this compound could lead to side reactions or poor yields.
Caption: Reaction pathway for PMB protection of Alanine.
Methodology:
-
Dissolution: Dissolve L-Alanine (1.0 eq) and Sodium Bicarbonate (2.5 eq) in a mixture of water and a suitable organic solvent like DMF.
-
Addition: To the stirring solution, add a solution of this compound (1.1 eq) in DMF dropwise at room temperature.
-
Reaction: Heat the mixture to 50-60°C and monitor the reaction by TLC or HPLC until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract the aqueous phase with a solvent like ethyl acetate to remove any unreacted this compound.
-
Purification: Acidify the aqueous layer to pH ~3-4 with dilute HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield the N-PMB-protected alanine. The purity can be confirmed by ¹H NMR and HPLC.
Conclusion and Recommendations
This compound is a robust and highly suitable reagent for inclusion in GMP synthesis pathways, particularly as a precursor for the stable pentamethylbenzyl (PMB) protecting group. Its solid nature, high thermal stability, and commercial availability in high purity grades are significant advantages.
Validation for GMP use must follow a structured, risk-based approach as outlined by ICH guidelines. This involves rigorous supplier qualification, development and validation of specific analytical methods for identity and purity, and a thorough impurity characterization. When compared to alternatives like 4-methoxybenzyl bromide, this compound offers enhanced stability, which can be critical for lengthy and complex synthetic routes. For drug development professionals, the initial investment in a comprehensive validation package for this compound will ensure regulatory compliance, process consistency, and ultimately, the quality and safety of the final API.
References
- This compound | C11H15Br | CID 78831. (n.d.).
- Regulatory Starting Materials and ICHQ Guidelines. (2021).
- Drug Substance Starting Material Selection. (2010). Pharmaceutical Technology. [Link]
- How EMA GMP Guidelines Impact Drug Manufacturing and Distribution in Europe. (2025). SimplerQMS. [Link]
- Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2001). U.S.
- Q11 Development and Manufacture of Drug Substances. (2012). U.S.
- Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. (2000). European Medicines Agency (EMA). [Link]
- Good manufacturing practice requirements for active pharmaceutical ingredients used in clinical trials. (2008).
- Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers. (2017). U.S.
- Quality guidelines. (n.d.). European Medicines Agency (EMA). [Link]
- Peptide synthesis. (n.d.). Wikipedia. [Link]
- GMPs for Method Validation in Early Development: An Industry Perspective (Part II). (2010). Pharmaceutical Technology. [Link]
- Good Manufacturing Practices for API Ensuring Quality and Safety. (n.d.). LinkedIn. [Link]
- Peptide and Peptide Library Cyclization via Bromomethylbenzene Derivatives. (2008).
- A convenient and scalable preparation of chiral glycylsultam. (2015). Organic Syntheses. [Link]
- III Analytical Methods. (n.d.).
- Synthesis of 2-(2-Bromophenyl)-2-propylpentanenitrile. (2013). Organic Syntheses. [Link]
- Innovative approaches in pharmaceutical chemistry: From drug discovery to green synthesis. (2024). Springer. [Link]
- Guidance on good manufacturing practice and good distribution practice: Questions and answers. (2021). European Medicines Agency (EMA). [Link]
- Guidelines Produktion. (n.d.).
- CHEMICAL PURITY ANALYSIS. (2016). Agilent Technologies. [Link]
- Introduction to Peptide Synthesis. (2011).
- Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. (2023). MDPI. [Link]
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]
- Synthesis of (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane. (2011). Organic Syntheses. [Link]
- Fully Validated, Multi-Kilogram cGMP Synthesis of MDMA. (2020). Scite.ai. [Link]
Sources
- 1. dsinpharmatics.com [dsinpharmatics.com]
- 2. pharmtech.com [pharmtech.com]
- 3. This compound | 5153-40-2 [m.chemicalbook.com]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. This compound | C11H15Br | CID 78831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. agilent.com [agilent.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Bromopentamethylbenzene
In the fast-paced environment of chemical research and pharmaceutical development, the lifecycle of a reagent extends far beyond its use on the bench. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe, efficient, and ethical laboratory. Bromopentamethylbenzene (CAS 5153-40-2), a halogenated aromatic compound, requires specific handling and disposal protocols to mitigate risks to personnel and the environment.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. Moving beyond a simple checklist, it delves into the causality behind each procedural step, ensuring that the protocols are not just followed, but understood. This approach empowers researchers to make informed safety decisions, fostering a culture of proactive risk management.
Part 1: Hazard Identification and Immediate Safety Protocols
Before any disposal procedure begins, a thorough understanding of the compound's hazards is essential. This compound is a solid that presents several risks upon exposure.[1] All personnel handling this chemical must be familiar with its hazard profile and the corresponding emergency responses.
Hazard Profile
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the primary hazards associated with this compound.
| Hazard Class & Category | GHS Pictogram | Hazard Statement |
| Skin Irritation (Category 2) | pictogram | H315: Causes skin irritation.[2] |
| Serious Eye Irritation (Category 2A) | pictogram | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) | pictogram | H335: May cause respiratory irritation.[2] |
| Hazardous to the aquatic environment, long-term hazard (Category 4) | (No Pictogram) | H413: May cause long lasting harmful effects to aquatic life.[2] |
Personal Protective Equipment (PPE): The First Line of Defense
The selection of appropriate PPE is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical, preventing any route of exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents direct skin contact, which can cause significant irritation.[3][4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from contact with the solid powder or potential splashes from solutions, which can cause serious irritation.[3][4] |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure on arms, legs, and feet.[3] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | Prevents the inhalation of airborne particles, which can cause respiratory tract irritation.[3] |
In Case of Exposure: Immediate First-Aid Measures
In the event of accidental exposure, immediate and correct action is critical. All laboratory personnel should be trained on these first-aid procedures.[3]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms of respiratory irritation occur, seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth thoroughly with water and consult a physician immediately.[3]
Part 2: The Core Disposal Workflow: From Benchtop to Final Collection
The fundamental principle governing the disposal of this compound is waste segregation . As a halogenated organic compound, it must never be mixed with non-halogenated waste streams.[6][7]
Causality: The reasoning is twofold. First, federal and local regulations mandate this separation for specific treatment protocols.[8][9] Halogenated compounds require high-temperature incineration with special "scrubbers" to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[4] Second, co-mingling halogenated waste with non-halogenated solvents unnecessarily classifies the entire, larger volume as more hazardous and significantly more expensive to dispose of.[10]
Waste Segregation Decision Workflow
The following diagram illustrates the critical decision-making process for segregating waste contaminated with this compound.
Caption: Waste segregation decision workflow for this compound.
Step-by-Step Protocol for Waste Collection
-
Container Selection:
-
Use only containers approved for hazardous waste collection, which must be made of a material compatible with this compound and any solvents used. A high-density polyethylene (HDPE) carboy is a common choice.[7]
-
The container must have a screw-top or other secure lid to ensure it can be kept tightly sealed.[6][11]
-
-
Proper Labeling (The "Right to Know" Principle):
-
As soon as the first drop or gram of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[10]
-
Clearly write the full chemical name: "this compound". Do not use abbreviations, formulas, or trade names.[6]
-
List all other constituents of the waste stream (e.g., solvents like Dichloromethane, Ethyl Acetate) with their approximate percentages.
-
Indicate the relevant hazards by checking the appropriate boxes on the tag (e.g., Toxic, Irritant).[10]
-
-
Collecting Waste:
-
Solid Waste: Collect disposable items contaminated with this compound (e.g., weighing papers, gloves, pipette tips, contaminated silica gel) in a designated, labeled solid waste container. This container must also be clearly marked as "Halogenated Organic Waste."
-
Liquid Waste: Carefully pour solutions containing this compound into the designated "Halogenated Organic Liquid Waste" container using a funnel.
-
Operational Integrity: Always perform waste transfers inside a chemical fume hood to minimize inhalation exposure. Keep the waste container closed at all times except when actively adding waste.[6][11] This is a critical step to prevent the release of volatile organic compounds (VOCs) into the lab atmosphere.
-
-
Container Storage in the Laboratory:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[10]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Use secondary containment (e.g., a larger bin or tray) for all liquid waste containers to contain any potential leaks.[12]
-
Do not accumulate more than 55 gallons of a single hazardous waste stream.[11] Long before this limit is reached, you should schedule a pickup.
-
Part 3: Managing Spills and Decontamination
Accidents happen, but a prepared response can prevent a minor spill from becoming a major incident.
Spill Cleanup Procedure
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Protect: Don the appropriate PPE as detailed in section 1.2.
-
Contain: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels to absorb large quantities of solvent.
-
Collect: Carefully scoop the absorbent material into a compatible container. Use non-sparking tools if flammable solvents are present.[13][14]
-
Dispose: Seal and label the container as "Hazardous Waste" with a full description of the contents (e.g., "this compound spill debris with vermiculite"). Dispose of it through the halogenated waste stream.[10]
-
Decontaminate: Clean the spill area with soap and water.
Decontamination of Glassware
-
Rinse glassware that has come into contact with this compound with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, this initial rinsate is considered hazardous waste and must be collected in the "Halogenated Organic Liquid Waste" container .[3]
-
Only after this initial decontamination rinse can the glassware be washed normally with soap and water. Never wash grossly contaminated glassware directly in the sink.
Part 4: Final Disposal and Regulatory Context
The ultimate fate of this compound waste is managed by licensed hazardous waste disposal facilities. As the generator of the waste, the laboratory holds "cradle-to-grave" responsibility, meaning legal and financial liability remains with the institution indefinitely.[11] This underscores the importance of meticulous record-keeping and adherence to protocol.
Once the waste container is full (no more than 90% capacity to allow for expansion), securely close the lid and arrange for a pickup with your institution's EHS department.[7] They will transport the waste to a central accumulation facility before it is sent for final disposal, which for halogenated organics is typically high-temperature incineration.[3]
By following these procedures, researchers not only ensure compliance with regulations like the Resource Conservation and Recovery Act (RCRA) in the United States but also actively participate in a culture of safety and environmental stewardship that is the hallmark of a world-class scientific organization.
References
- Sigma-Aldrich. (2025).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet - Bromobenzene. NJ.gov.
- Fisher Scientific. (2010).
- Thermo Fisher Scientific. (2025).
- Fisher Scientific. (n.d.).
- Sigma-Aldrich. (2025).
- Braun Research Group. (n.d.).
- BenchChem. (2025). Proper Disposal of 1,3-Bis(bromomethyl)
- California Code of Regulations. (n.d.).
- Electronic Code of Federal Regulations (eCFR). (n.d.).
- Fisher Scientific. (2011).
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- Kemicentrum, Lund University. (2025). Organic solvent waste.
- Krishna Solvechem Ltd. (n.d.).
- Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
- ChemicalBook. (n.d.). This compound Product Description.
- Sciencemadness Wiki. (2025). Proper disposal of chemicals.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
Sources
- 1. 5153-40-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | C11H15Br | CID 78831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. kscl.co.in [kscl.co.in]
- 5. fishersci.com [fishersci.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 8. View Document - California Code of Regulations [govt.westlaw.com]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. mtu.edu [mtu.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Navigating the Safe Handling of Bromopentamethylbenzene: A Comprehensive Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides critical, actionable safety protocols for researchers, scientists, and drug development professionals working with Bromopentamethylbenzene. Adherence to these procedures is essential for ensuring personal safety and regulatory compliance.
This compound (C₁₁H₁₅Br) is a valuable reagent in organic synthesis; however, its handling necessitates a thorough understanding of its potential hazards and the implementation of robust safety measures. This document outlines the essential personal protective equipment (PPE), safe operational procedures, and compliant disposal methods to mitigate risks associated with its use.
Hazard Assessment: Understanding the Risks
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1][2]:
-
Skin Irritation (Category 2): Causes skin irritation[1].
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation[1].
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[1].
-
Hazardous to the Aquatic Environment, Long-Term Hazard (Category 4): May cause long lasting harmful effects to aquatic life[1].
These classifications underscore the critical need for appropriate PPE to prevent dermal, ocular, and respiratory exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is contingent on the nature of the work being performed and the potential for exposure. The following table summarizes the minimum required PPE for handling this compound.
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical-resistant gloves (e.g., nitrile, neoprene)[3] | Safety glasses with side shields or chemical splash goggles[3] | Laboratory coat, long pants, and closed-toe shoes[3] | Not generally required if handled in a well-ventilated area or chemical fume hood[3] |
| Conducting reactions and transfers | Chemical-resistant gloves (e.g., nitrile, neoprene)[3] | Chemical splash goggles and a face shield[4] | Chemical-resistant apron over a laboratory coat, long pants, and closed-toe shoes | Required if there is a risk of generating aerosols or vapors. Use a NIOSH-approved respirator with an appropriate cartridge[5] |
| Cleaning spills | Heavy-duty chemical-resistant gloves | Chemical splash goggles and a face shield | Chemical-resistant suit or coveralls[6] | A NIOSH-approved respirator with an appropriate cartridge is mandatory[5] |
Visualizing PPE Selection: A Decision-Making Workflow
The following diagram illustrates the logical process for selecting the appropriate level of PPE when working with this compound.
Caption: Figure 3: Waste Disposal Decision Tree.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. [3]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [3]* Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [3]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [3]* Spill: Evacuate the area and prevent entry. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
By adhering to these comprehensive safety and handling protocols, researchers can confidently and safely utilize this compound in their work, ensuring both personal well-being and environmental protection.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- MicroCare LLC. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?.
- Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?.
- National Center for Biotechnology Information. (n.d.). GHS Classification (Rev.11, 2025) Summary. PubChem.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
